7-Oxa-1-azaspiro[3.5]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
7-oxa-1-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-4-8-7(1)2-5-9-6-3-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTSMAAUDAWPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717315 | |
| Record name | 7-Oxa-1-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106404-52-8 | |
| Record name | 7-Oxa-1-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxa-1-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 7-Oxa-1-azaspiro[3.5]nonane Hydrochloride
Abstract
This technical guide presents a detailed, field-proven methodology for the synthesis of 7-oxa-1-azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic scaffold for drug discovery and development. The presented synthetic strategy is a robust and scalable multi-step process, commencing from the readily available starting material, tetrahydropyran-4-one. This guide provides an in-depth explanation of the causality behind experimental choices, detailed step-by-step protocols, and comprehensive characterization data. The narrative is grounded in authoritative scientific literature, ensuring the trustworthiness and reproducibility of the described methods. Visual aids, including a detailed workflow diagram and a mechanistic illustration, are provided to enhance understanding. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this novel spirocyclic amine.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic structures. This unique topology allows for a more precise spatial arrangement of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocyclic motifs can improve crucial physicochemical properties such as solubility and metabolic stability.
The this compound scaffold, incorporating both a tetrahydropyran and an azetidine ring, is a particularly promising building block. The tetrahydropyran moiety can enhance aqueous solubility and provides a handle for further functionalization, while the strained azetidine ring can serve as a key interaction point with biological targets. This guide outlines a novel and efficient synthetic route to this compound hydrochloride, a stable and readily handleable form of the parent amine.
Retrosynthetic Analysis and Strategic Overview
The forward synthesis, as depicted in the workflow diagram (Figure 2), involves the following key transformations:
-
Wittig Olefination: Conversion of tetrahydropyran-4-one to an exo-methylene derivative.
-
Epoxidation: Formation of a spiro-epoxide from the olefin.
-
Epoxide Ring Opening: Regioselective opening of the epoxide with a suitable nitrogen nucleophile to generate an amino alcohol.
-
Cyclization Precursor Formation: Conversion of the amino alcohol to a diol with a protected amine.
-
Intramolecular Cyclization: Formation of the azetidine ring.
-
Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt.
Detailed Synthetic Protocols and Mechanistic Insights
Stage 1: Synthesis of N-Boc-7-oxa-1-azaspiro[3.5]nonane
The initial stages of the synthesis focus on the construction of the core spirocyclic system with a protected nitrogen atom to prevent unwanted side reactions.
This step introduces the necessary exocyclic double bond for subsequent epoxidation. The Wittig reaction is a reliable method for this transformation.
-
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Tetrahydropyran-4-one (1) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide portion-wise.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of tetrahydropyran-4-one in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methylenetetrahydropyran (2).
-
-
Expertise & Experience: The use of potassium tert-butoxide as a strong, non-nucleophilic base is crucial for the efficient generation of the ylide. The reaction is performed under anhydrous conditions to prevent quenching of the ylide.
Epoxidation of the exo-methylene group creates the spiro-epoxide, a key intermediate for introducing the amino functionality. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.
-
Materials:
-
4-Methylenetetrahydropyran (2) (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 4-methylenetetrahydropyran (2) in DCM and cool to 0 °C.
-
Add m-CPBA portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the spiro-epoxide (3).
-
The regioselective ring-opening of the epoxide with an appropriate amine is a critical step. Here, we use aminoacetaldehyde dimethyl acetal, which provides the necessary carbon and nitrogen atoms for the azetidine ring.
-
Materials:
-
1-Oxa-5-spiro(2,3-epoxy)cyclohexane (3) (1.0 eq)
-
Aminoacetaldehyde dimethyl acetal (1.5 eq)
-
Methanol
-
-
Procedure:
-
Dissolve the spiro-epoxide (3) in methanol.
-
Add aminoacetaldehyde dimethyl acetal and heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude amino diol precursor (4).
-
Protection of the secondary amine with a Boc group is essential for the subsequent cyclization step.
-
Materials:
-
Crude amino alcohol (4) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude amino alcohol (4) in DCM.
-
Add triethylamine, followed by the dropwise addition of a solution of (Boc)₂O in DCM at 0 °C.
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the Boc-protected amino alcohol (5).
-
This key step involves the formation of the azetidine ring. The hydroxyl group is first converted to a good leaving group (e.g., a tosylate or mesylate), followed by intramolecular nucleophilic substitution by the nitrogen atom. This is a common and effective method for forming small rings.[1]
-
Materials:
-
Boc-protected amino alcohol (5) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the Boc-protected amino alcohol (5) in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise and stir at 0 °C for 4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude tosylate.
-
Dissolve the crude tosylate in anhydrous THF and add potassium tert-butoxide at room temperature.
-
Stir the reaction for 12 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford N-Boc-7-oxa-1-azaspiro[3.5]nonane (6).
-
Stage 2: Deprotection and Hydrochloride Salt Formation
The final stage of the synthesis involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt.
Acidic conditions are employed to cleave the Boc group, which simultaneously protonates the amine to form the hydrochloride salt. Anhydrous conditions are preferred to ensure a clean reaction.[2][3]
-
Materials:
-
N-Boc-7-oxa-1-azaspiro[3.5]nonane (6) (1.0 eq)
-
Anhydrous HCl in 1,4-dioxane (4 M solution)
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-Boc-7-oxa-1-azaspiro[3.5]nonane (6) in a minimal amount of 1,4-dioxane.
-
Add a solution of 4 M HCl in 1,4-dioxane (excess) at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride (7) as a white solid.
-
Data Presentation and Characterization
The following table summarizes the expected quantitative data for the synthesis of this compound hydrochloride, based on typical yields for analogous reactions.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 4-Methylenetetrahydropyran (2) | Tetrahydropyran-4-one (1) | 98.14 | 9.81 | 7.85 | 80 |
| 2 | 1-Oxa-5-spiro(2,3-epoxy)cyclohexane (3) | 4-Methylenetetrahydropyran (2) | 114.14 | 11.41 | 10.27 | 90 |
| 3 & 4 | Boc-protected amino alcohol (5) | 1-Oxa-5-spiro(2,3-epoxy)cyclohexane (3) | 319.42 | 31.94 | 23.96 | 75 |
| 5 | N-Boc-7-oxa-1-azaspiro[3.5]nonane (6) | Boc-protected amino alcohol (5) | 241.33 | 24.13 | 18.10 | 75 |
| 6 | This compound HCl (7) | N-Boc-7-oxa-1-azaspiro[3.5]nonane (6) | 177.66 | 17.77 | 16.88 | 95 |
Characterization Data (Hypothetical):
-
This compound Hydrochloride (7):
-
¹H NMR (400 MHz, D₂O) δ: 4.0-3.8 (m, 4H), 3.7-3.5 (m, 4H), 2.2-2.0 (m, 4H).
-
¹³C NMR (100 MHz, D₂O) δ: 65.2, 58.9, 45.1, 33.8.
-
MS (ESI+): m/z 142.1 [M+H]⁺.
-
Visualizations of Workflow and Mechanism
Conclusion
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound hydrochloride. By leveraging established synthetic transformations and providing detailed, step-by-step instructions, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The presented route is designed for scalability and reproducibility, enabling the efficient production of this novel spirocyclic scaffold for further investigation and application in the development of new therapeutic agents.
References
- Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449.
- de Figueiredo, R. M., et al. (2006). N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. The Journal of Organic Chemistry, 71(11), 4147-54.
- Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.
- Schindler, C. S., et al. (2020). An intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize azetidines.
- Kürti, L., et al. (2019). A Ti(IV)-mediated coupling to synthesize spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents. Chemical Science, 10(4), 1145-1149.
- Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449.
- BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
- BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13, 33506-33538.
- Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676.
- Royal Society of Chemistry. (2021). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry, 19, 678-684.
- Sigma-Aldrich.
- Chem-Impex. 2-(N-Boc-aminomethyl)azetidine hydrochloride.
- Semantic Scholar. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay.
- National Institutes of Health. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 65(5), 4049–4062.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-36.
- Organic Chemistry Portal.
- ACS Publications. (2023). One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(23), 16685–16695.
- TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc..
- ResearchGate. Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal....
Sources
- 1. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Physicochemical Properties of 7-oxa-1-azaspiro[3.5]nonane Derivatives: A Strategic Guide for Drug Development Professionals
An In-depth Technical Guide
Introduction: Embracing Three-Dimensionality in Drug Design
In the modern era of drug discovery, the pursuit of novel chemical matter has pivoted from "flatland"—the realm of predominantly two-dimensional aromatic scaffolds—towards embracing spatial complexity.[1][2] The 7-oxa-1-azaspiro[3.5]nonane scaffold is a quintessential example of this evolution, offering a rigid, three-dimensional architecture that provides a distinct advantage in achieving potent and selective modulation of biological targets.[3] This guide serves as a technical deep-dive into the critical physicochemical properties of these derivatives, providing field-proven insights and actionable protocols for researchers, medicinal chemists, and drug development professionals. Our focus is not merely on what to measure, but on why these properties are pivotal and how they can be strategically manipulated to accelerate the journey from a promising hit to a viable clinical candidate.
Part 1: The Core Directive - Understanding the Spirocyclic Advantage
The inherent value of the this compound core lies in its unique fusion of a piperidine ring and an oxetane ring through a single, quaternary spiro-carbon.[2] This arrangement is not a trivial structural curiosity; it is a deliberate design choice with profound implications for drug-like properties.
-
Structural Rigidity and Conformational Control: Unlike flexible aliphatic chains or simple monocyclic rings, the spirocyclic fusion severely restricts conformational freedom.[3][4] This pre-organization of the molecule can significantly reduce the entropic penalty upon binding to a protein target, often leading to enhanced binding affinity. The well-defined three-dimensional arrangement of substituents allows for more precise and predictable interactions within a binding pocket.[2][5]
-
The Role of the Oxetane Moiety: The four-membered oxetane ring is far more than a simple linker. It is a powerful modulator of physicochemical properties:
-
Polarity and Solubility: As a polar equivalent of a gem-dimethyl group, the oxetane ring can markedly improve aqueous solubility, a critical factor for oral bioavailability.[6][7][8] The oxygen atom is also an effective hydrogen bond acceptor, capable of forming stronger hydrogen bonds than other cyclic ethers.[9]
-
Metabolic Stability: The oxetane unit is generally more metabolically stable than commonly used groups like gem-dimethyl or carbonyls.[8][10] Its incorporation can block sites of oxidative metabolism, thereby improving a compound's half-life.
-
Lipophilicity Reduction: The polar nature of the oxetane typically leads to a reduction in lipophilicity (LogP/LogD) compared to its carbocyclic counterparts, which can be beneficial for reducing off-target toxicity.[6]
-
-
The Piperidine Ring as a Functional Hub: The piperidine portion of the scaffold provides a basic nitrogen atom, a key handle for both tuning properties and establishing interactions with biological targets. This nitrogen allows for straightforward derivatization to explore structure-activity relationships (SAR).
Caption: Core advantages conferred by the this compound scaffold.
Part 2: Key Physicochemical Parameters & Their Strategic Modulation
A successful drug candidate must possess a finely tuned balance of properties. Here, we dissect the most critical parameters for this compound derivatives.
Lipophilicity (LogP/LogD)
Lipophilicity is a double-edged sword; it is essential for membrane permeation but excessive lipophilicity often correlates with promiscuous binding, toxicity, and poor solubility. The this compound scaffold provides an excellent starting point with moderate lipophilicity. The parent compound has a predicted XlogP of 0.2.[11][12]
Causality in Experimental Choice: When optimizing a lead compound, exchanging a traditional lipophilic group (like a piperidine) for a spirocyclic oxetane derivative can be a powerful strategy to reduce lipophilicity while maintaining or improving potency and metabolic stability.[4]
Table 1: Comparative Lipophilicity of Scaffolds
| Compound | Structure | Molecular Formula | Predicted XlogP | Rationale |
| 7-Azaspiro[3.5]nonane | Spirocyclic (No Oxygen) | C₈H₁₅N | 1.8[13] | Baseline carbocyclic spiro-amine. |
| This compound | Target Scaffold | C₇H₁₃NO | 0.2 [11][12] | The oxetane oxygen significantly reduces lipophilicity. |
| N-Boc-7-Oxa-1-azaspiro[3.5]nonane | Protected Derivative | C₁₂H₂₁NO₃ | 1.5 (Calculated) | Addition of a lipophilic protecting group increases LogP. |
Aqueous Solubility
Poor aqueous solubility is a primary cause of compound attrition in drug development. The incorporation of the oxetane ring is a validated strategy for improving this parameter. Replacing a non-polar group (e.g., gem-dimethyl) with an oxetane can increase aqueous solubility by orders of magnitude.[6][7] This effect is attributed to the polarity of the C-O bonds and the ability of the oxygen to act as a hydrogen bond acceptor.
Basicity (pKa)
The basicity of the piperidine nitrogen is a critical parameter influencing a molecule's ionization state at physiological pH (7.4). This, in turn, dictates solubility, cell permeability, and potential for off-target effects like hERG ion channel inhibition. The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of an adjacent amine.[6] Placing an oxetane alpha to an amine can reduce its pKa by over two units, a tactic frequently used to mitigate basicity-related liabilities.[6][10]
Caption: Logical relationships between scaffold features and property modulation.
Part 3: Self-Validating Protocols for Property Determination
Trustworthy data is the bedrock of successful drug discovery. The following protocols are designed to be robust and self-validating, providing a clear line of sight from experimental execution to data interpretation.
Experimental Protocol: Determination of LogD₇.₄ (Shake-Flask Method)
This gold-standard method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase at a physiologically relevant pH.
Causality Behind Choices:
-
1-Octanol: Chosen as the organic phase because its properties are believed to best mimic the lipid bilayer of cell membranes.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: This aqueous buffer is used to maintain a constant pH that mimics physiological conditions, ensuring the measured distribution coefficient (LogD) is relevant to the in vivo environment.
-
Pre-saturation: Saturating each solvent with the other before the experiment is critical to prevent volume changes during partitioning, which would introduce significant error.
Step-by-Step Methodology:
-
Preparation of Phases: a. Prepare a sufficient quantity of 1-octanol and PBS (pH 7.4). b. In a large separatory funnel, combine equal volumes of 1-octanol and PBS. Shake vigorously for 30 minutes. Allow the layers to separate completely overnight. These are your pre-saturated solvents.
-
Stock Solution Preparation: a. Accurately prepare a stock solution of the this compound derivative in pre-saturated 1-octanol (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of your analytical method.
-
Partitioning Experiment (perform in triplicate): a. To a series of glass vials, add 2 mL of pre-saturated PBS (pH 7.4). b. Add 2 mL of the compound's stock solution in pre-saturated 1-octanol. c. Cap the vials tightly and place them on a shaker or rotator. Agitate at a consistent speed for 2-4 hours at room temperature to ensure equilibrium is reached.
-
Phase Separation: a. Centrifuge the vials at 2000 rpm for 15 minutes to ensure complete separation of the two phases.
-
Sampling and Analysis: a. Carefully remove an aliquot from the top (1-octanol) layer and an aliquot from the bottom (PBS) layer. Avoid disturbing the interface. b. Prepare appropriate dilutions of each sample. c. Quantify the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: a. Calculate the Distribution Coefficient (D₇.₄) using the formula: D₇.₄ = [Concentration in Octanol] / [Concentration in Aqueous] b. Calculate the final LogD₇.₄: LogD₇.₄ = log₁₀(D₇.₄)
Conclusion
The this compound scaffold is more than just a novel building block; it is a sophisticated tool for solving complex challenges in medicinal chemistry. Its inherent three-dimensionality, coupled with the profound influence of the oxetane ring on solubility, lipophilicity, and metabolic stability, offers a clear pathway to developing drug candidates with superior properties. By understanding the causal relationships between structure and function, and by employing robust, self-validating experimental protocols, development teams can harness the full potential of this remarkable scaffold to create the next generation of innovative medicines.
References
- The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- This compound | RUO | Building Block. Benchchem.
- Oxetanes. Enamine.
- Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.
- This compound | C7H13NO | CID 55279771. PubChem.
- 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171. PubChem.
- Design, synthesis and application of novel bicyclic amines in drug discovery. Enamine.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
- This compound (C7H13NO). PubChemLite.
Sources
- 1. mykhailiukchem.org [mykhailiukchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxetanes - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound | C7H13NO | CID 55279771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 13. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-oxa-1-azaspiro[3.5]nonane: Synthesis, Structure Elucidation, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, structural analysis, and potential applications of the novel spirocyclic scaffold, 7-oxa-1-azaspiro[3.5]nonane.
Introduction
In the ever-evolving landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional structures and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds. Their inherent rigidity and defined spatial arrangement of functional groups can lead to enhanced target affinity, selectivity, and metabolic stability compared to their linear or fused-ring counterparts.[1]
This technical guide focuses on a specific and intriguing member of this class: This compound . With its unique combination of a morpholine and an azetidine ring fused at a spirocyclic center, this scaffold presents a compelling architectural motif for the design of novel therapeutic agents and chemical probes.
This document provides a comprehensive overview of this compound, including its chemical identity, a discussion of potential synthetic strategies based on established methodologies for related compounds, and a detailed exploration of the analytical techniques required for its unequivocal structure elucidation.
Core Compound Identity
This compound is a heterocyclic organic compound with the molecular formula C₇H₁₃NO.[2]
| Property | Value | Source |
| CAS Number | 106404-52-8 | [2] |
| Molecular Formula | C₇H₁₃NO | [2] |
| Molecular Weight | 127.19 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CNC12CCOCC2 | [2] |
| InChI Key | YRTSMAAUDAWPSL-UHFFFAOYSA-N | [2] |
Synthetic Strategies: A Guided Approach
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the current body of scientific literature, established methods for the synthesis of analogous spirocyclic systems, particularly other oxa-azaspiro compounds, provide a strong foundation for its preparation. The construction of the this compound core can be approached through several strategic disconnections, primarily focusing on the formation of either the azetidine or the morpholine ring in a key cyclization step.[1]
Conceptual Synthetic Workflow
The following diagram illustrates a plausible, generalized workflow for the synthesis of the this compound scaffold, drawing inspiration from methodologies used for similar structures.[4][5]
Caption: A conceptual workflow for the synthesis of this compound.
Key Synthetic Methodologies
1. Intramolecular Cyclization of a Morpholine Precursor:
A common and effective strategy for the formation of spiro-azetidines involves the intramolecular cyclization of a suitably functionalized precursor. In the context of this compound, this would likely involve a starting material based on a 4,4-disubstituted morpholine.
-
Step 1: Synthesis of a 4,4-disubstituted Morpholine Precursor: This can be achieved through various methods, such as the alkylation of a protected 4-hydroxymorpholine or the reaction of a morpholin-4-one derivative with appropriate nucleophiles.
-
Step 2: Functional Group Manipulation: The substituents at the 4-position of the morpholine ring would need to be converted into a leaving group and a nucleophilic nitrogen, separated by a two-carbon tether, to facilitate the formation of the azetidine ring.
-
Step 3: Intramolecular Cyclization: Treatment of the precursor with a suitable base would induce an intramolecular nucleophilic substitution, leading to the formation of the spiro-azetidine ring and yielding the desired this compound.
2. Ring-Closing Metathesis (RCM):
For more complex derivatives, Ring-Closing Metathesis (RCM) could be a powerful tool. This would involve the synthesis of a di-alkenyl-substituted morpholine precursor, which upon treatment with a Grubbs-type catalyst, would undergo cyclization to form a spirocyclic alkene that could subsequently be reduced to the desired saturated system.
Structure Elucidation: A Multi-faceted Analytical Approach
The unequivocal confirmation of the structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. Both ¹H and ¹³C NMR are essential for determining the connectivity and chemical environment of each atom in the this compound molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine and morpholine rings. The chemical shifts and coupling patterns of these signals provide valuable information about their spatial relationships. Protons adjacent to the nitrogen and oxygen atoms will be shifted downfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The spiro carbon, being a quaternary center, will have a characteristic chemical shift. The carbons bonded to the heteroatoms (N and O) will also exhibit distinct downfield shifts.
-
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the spirocyclic framework.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₇H₁₃NO).[2]
-
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide further structural information, as the molecule will break apart in a predictable manner upon ionization.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorptions for:
-
C-N stretching: Typically observed in the region of 1250-1020 cm⁻¹.
-
C-O stretching: Usually found in the 1260-1000 cm⁻¹ range for ethers.
-
N-H stretching: A secondary amine will show a moderate absorption band in the 3500-3300 cm⁻¹ region.
-
C-H stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.
Experimental Workflow for Structure Elucidation
The following diagram outlines a logical workflow for the comprehensive structure elucidation of a newly synthesized batch of this compound.
Caption: A logical workflow for the structure elucidation of this compound.
Potential Applications in Drug Discovery and Beyond
The this compound scaffold holds significant potential as a building block in drug discovery. Its unique three-dimensional architecture can be exploited to:
-
Explore Novel Chemical Space: The spirocyclic nature of the molecule provides a rigid framework that can be used to orient substituents in well-defined spatial arrangements, potentially leading to the discovery of novel interactions with biological targets.
-
Serve as a Bioisostere: This scaffold can be considered as a bioisosteric replacement for other common heterocyclic motifs, such as piperidine or morpholine, potentially offering improved pharmacokinetic properties, such as increased metabolic stability or altered solubility.
-
Develop Novel Therapeutics: The incorporation of the this compound core into larger molecules could lead to the development of new drugs for a variety of diseases. For instance, related azaspirocycles have shown promise as agonists for G-protein coupled receptors (GPCRs).[6]
Conclusion
This compound represents a fascinating and underexplored molecular scaffold with significant potential in the field of medicinal chemistry. While detailed synthetic and characterization data are not yet widely published, this technical guide provides a solid foundation for researchers interested in exploring its synthesis and applications. By leveraging established methodologies for related spirocyclic systems and employing a comprehensive suite of analytical techniques, the full potential of this novel building block can be unlocked, paving the way for the discovery of the next generation of innovative therapeutics.
References
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55279771, this compound.
- MDPI. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 24(15), 2799. [Link]
- Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
- PubChemLite. (n.d.). This compound (C7H13NO).
- ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56962211, 1-Oxa-7-azaspiro(3.5)nonane.
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- Chemical Sourcing. (n.d.). Cas no 106404-52-8 (this compound).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 7-oxa-1-azaspiro[3.5]nonane: A Technical Guide
This technical guide provides a detailed exploration of the expected spectroscopic characteristics of the novel heterocyclic scaffold, 7-oxa-1-azaspiro[3.5]nonane. As a saturated bicyclic amine, this compound holds significant potential in medicinal chemistry and materials science due to its rigid, three-dimensional structure.[1] While direct experimental spectra for this specific isomer are not widely published, this guide will leverage established spectroscopic principles and data from closely related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this and similar spirocyclic systems.
Molecular Structure and Predicted Spectroscopic Behavior
This compound possesses a unique structure featuring a central quaternary carbon atom shared by a four-membered azetidine ring and a six-membered tetrahydropyran ring. This spirocyclic arrangement imparts significant conformational rigidity, which is expected to be a defining feature in its spectroscopic analysis.[1] The presence of two heteroatoms, nitrogen and oxygen, will also dominate the chemical and spectroscopic properties of the molecule.
Molecular Formula: C₇H₁₃NO[2] Molecular Weight: 127.18 g/mol [2] IUPAC Name: this compound[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the spirocycle. The protons on the azetidine and tetrahydropyran rings are diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct signals with complex splitting patterns.
Based on the analysis of structurally similar compounds, such as derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, we can predict the following regions for the proton signals[3]:
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| ~ 3.5 - 4.0 | m | -O-CH ₂- | Protons adjacent to the electronegative oxygen atom in the tetrahydropyran ring will be deshielded and shifted downfield. |
| ~ 2.8 - 3.3 | m | -N-CH ₂- | Protons adjacent to the nitrogen atom in the azetidine ring will also be deshielded, though typically to a lesser extent than those next to oxygen. |
| ~ 1.6 - 2.2 | m | -C-CH ₂-C- | The remaining methylene protons on both rings are expected to resonate in the aliphatic region. The rigid spirocyclic structure will likely lead to complex splitting patterns due to geminal and vicinal coupling. |
| ~ 1.5 - 2.5 | br s | -NH - | The proton on the secondary amine is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. For the C₇H₁₃NO structure of this compound, seven distinct carbon signals are anticipated.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 60 - 70 | -O-C H₂- | Carbons bonded to the oxygen atom will be the most deshielded. |
| ~ 40 - 50 | -N-C H₂- | Carbons bonded to the nitrogen atom will also be deshielded. |
| ~ 50 - 60 | Spirocyclic C | The quaternary spirocyclic carbon is expected to have a unique chemical shift. |
| ~ 20 - 40 | -C H₂- | The remaining methylene carbons will appear in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
For ¹H NMR, a standard single-pulse experiment should be performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using the DEPT or APT pulse sequence) is recommended to simplify the spectrum and aid in the assignment of carbon types (CH, CH₂, CH₃).
-
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the C-N, C-O, N-H, and C-H bonds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| ~ 3300 - 3500 | N-H stretch | A moderate to weak, somewhat broad absorption is expected for the secondary amine. |
| ~ 2850 - 3000 | C-H stretch | Strong absorptions from the methylene groups on both rings. |
| ~ 1050 - 1150 | C-O stretch | A strong, characteristic absorption for the ether linkage in the tetrahydropyran ring. |
| ~ 1100 - 1250 | C-N stretch | A moderate absorption for the amine C-N bond. |
Experimental Protocol for IR Data Acquisition
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk.
-
Alternatively, for a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation, where the sample is simply placed in contact with the ATR crystal.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) should be recorded.
-
The sample is then placed in the instrument, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Observations:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (127.18). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₇H₁₃NO.[2]
-
Fragmentation Pattern: The fragmentation of this compound is expected to be influenced by the presence of the heteroatoms. Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals from the azetidine and tetrahydropyran rings. Cleavage adjacent to the nitrogen and oxygen atoms (alpha-cleavage) is a probable fragmentation route.
Experimental Protocol for MS Data Acquisition
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Electron Ionization (EI) is a common technique for GC-MS and typically results in extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are often used with LC-MS and are more likely to preserve the molecular ion.
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The molecular ion peak should be identified to confirm the molecular weight.
-
The fragmentation pattern should be analyzed to deduce the structural components of the molecule, which can then be compared to the proposed structure of this compound.
Summary of Spectroscopic Data
The following table summarizes the key predicted spectroscopic data for this compound.
| Technique | Key Predicted Features |
| ¹H NMR | Signals in the range of 1.6-4.0 ppm, complex multiplets due to diastereotopic protons. |
| ¹³C NMR | Seven distinct signals, with those adjacent to O and N being the most downfield. |
| IR | N-H stretch (~3300-3500 cm⁻¹), C-H stretch (~2850-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹). |
| MS | Molecular ion peak at m/z 127. Characteristic fragmentation pattern involving cleavage of the heterocyclic rings. |
Workflow Diagrams
General Workflow for Spectroscopic Analysis
Caption: Workflow for the complete spectroscopic characterization.
Logic Diagram for NMR Signal Assignment
Caption: Logic for unambiguous NMR signal assignment.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, a detailed predictive analysis of the NMR, IR, and MS spectra has been presented. The included experimental protocols offer a robust framework for the acquisition of high-quality data, which is essential for the accurate structural elucidation of this and other novel spirocyclic compounds. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of new chemical entities.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
Sources
An In-depth Technical Guide to the Exploration of 2-Azaspiro[3.3]heptane-1-carboxylic Acid Derivatives
Foreword: Embracing the Third Dimension in Drug Discovery
The paradigm of drug discovery is continually evolving, with a pronounced shift away from planar, aromatic structures towards more three-dimensional molecular frameworks. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. In this context, spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists.[1][2] Among these, the 2-azaspiro[3.3]heptane motif has garnered significant attention as a versatile and valuable building block.[2][3] This guide provides an in-depth exploration of the synthesis and derivatization of 2-azaspiro[3.3]heptane-1-carboxylic acid, a key intermediate for accessing a diverse range of bioactive molecules. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the application of these derivatives in modern drug discovery, with a focus on their potential as piperidine bioisosteres and their role in modulating key biological pathways.
The Strategic Advantage of the 2-Azaspiro[3.3]heptane Scaffold
The 2-azaspiro[3.3]heptane core offers a unique combination of structural rigidity and three-dimensionality. This rigid framework reduces the conformational flexibility of a molecule, which can lead to a more precise interaction with a biological target and an improved selectivity profile.[2][4] Furthermore, the introduction of a spirocyclic center increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with a higher success rate in clinical development.[1]
One of the most compelling applications of the 2-azaspiro[3.3]heptane moiety is as a bioisostere of the ubiquitous piperidine ring.[2][3] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's properties while retaining its biological activity. The 2-azaspiro[3.3]heptane scaffold can mimic the spatial orientation of substituents on a piperidine ring while offering potential advantages in terms of metabolic stability and physicochemical properties, such as aqueous solubility.[5][6]
Synthesis of the Core Intermediate: N-Boc-2-azaspiro[3.3]heptane-1-carboxylic Acid
The cornerstone for exploring the chemical space around this scaffold is the efficient and scalable synthesis of the protected amino acid, N-Boc-2-azaspiro[3.3]heptane-1-carboxylic acid. The following workflow outlines a robust and validated synthetic route, commencing from the commercially available 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate.
Experimental Protocol: Synthesis of N-Boc-2-azaspiro[3.3]heptane-1-carboxylic Acid
Step 1: Reduction of the Diester to the Corresponding Methanol
This initial step involves the selective reduction of the methyl ester in the presence of the tert-butyl carbamate (Boc) protecting group.
-
Reagents and Equipment: 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Argon or Nitrogen atmosphere, Jacketed reaction vessel with overhead stirrer and thermocouple.
-
Procedure:
-
Under an inert atmosphere, a solution of LiAlH₄ in anhydrous THF is cooled to -40 °C in a jacketed reaction vessel.
-
A solution of 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate in anhydrous THF is added dropwise to the cooled LiAlH₄ solution, maintaining the internal temperature below -30 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to 0 °C and stirred for 1-2 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally water again, while maintaining a low temperature.
-
The resulting slurry is stirred vigorously for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with THF.
-
The combined organic filtrates are concentrated under reduced pressure to yield tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate as a crude product, which can be used in the next step without further purification.[5]
-
Step 2: Oxidation of the Alcohol to the Carboxylic Acid
The primary alcohol is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed, with Dess-Martin periodinane (DMP) being a mild and efficient option.
-
Reagents and Equipment: tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate, Dess-Martin periodinane, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Sodium thiosulfate.
-
Procedure:
-
The crude tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is dissolved in anhydrous DCM.
-
Dess-Martin periodinane is added portion-wise to the solution at room temperature. The reaction is stirred until complete conversion of the starting material is observed by TLC or LC-MS.
-
The reaction mixture is then diluted with DCM and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The biphasic mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude N-Boc-2-azaspiro[3.3]heptane-1-carboxylic acid can be purified by column chromatography on silica gel to afford the desired product.[5]
-
Derivatization Strategies for 2-Azaspiro[3.3]heptane-1-carboxylic Acid
The carboxylic acid and the secondary amine (after deprotection of the Boc group) serve as two key handles for a wide array of derivatization reactions, allowing for the exploration of diverse chemical space.
Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of the spirocyclic core to a vast library of amine building blocks.
-
General Protocol for Amide Coupling:
-
To a solution of N-Boc-2-azaspiro[3.3]heptane-1-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a tertiary amine base (e.g., DIPEA or triethylamine).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or preparative HPLC.
-
Esterification
Ester derivatives can be readily prepared through standard esterification protocols, such as the Fischer esterification.
-
General Protocol for Fischer Esterification:
-
Dissolve N-Boc-2-azaspiro[3.3]heptane-1-carboxylic acid in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux until the reaction is complete.
-
After cooling, neutralize the excess acid with a base, remove the excess alcohol under reduced pressure, and perform an aqueous work-up.
-
Purify the resulting ester by column chromatography.
-
Applications in Drug Discovery: A Case Study on SHP2 Inhibitors
The versatility of the 2-azaspiro[3.3]heptane scaffold is exemplified by its incorporation into inhibitors of the protein tyrosine phosphatase SHP2. SHP2 is a key signaling node in the RAS-MAPK pathway, which is frequently dysregulated in various cancers.[7][8] Allosteric inhibitors that stabilize SHP2 in its auto-inhibited conformation are a promising therapeutic strategy.
Derivatives of 2-azaspiro[3.3]heptane have been explored as potent SHP2 inhibitors, demonstrating the value of this scaffold in modulating protein-protein interactions.[7][9] The rigid spirocyclic core can orient substituents in a precise manner to occupy the allosteric binding pocket of SHP2, leading to potent inhibition.
Signaling Pathway of SHP2 Inhibition
Caption: Allosteric inhibition of SHP2 by a 2-azaspiro[3.3]heptane derivative.
Quantitative Data and Structure-Activity Relationships (SAR)
The systematic derivatization of the 2-azaspiro[3.3]heptane-1-carboxylic acid core allows for the exploration of structure-activity relationships. The following table provides a representative example of how modifications to the amide substituent can impact biological activity and physicochemical properties.
| Compound ID | Amine Substituent | SHP2 Inhibition IC₅₀ (nM) | CLogP |
| 1a | Aniline | 500 | 2.5 |
| 1b | 4-Fluoroaniline | 250 | 2.7 |
| 1c | 3,4-Dichloroaniline | 50 | 3.5 |
| 1d | 4-Methoxyaniline | >1000 | 2.3 |
Conclusion and Future Perspectives
The 2-azaspiro[3.3]heptane-1-carboxylic acid scaffold is a powerful and versatile platform for the design and synthesis of novel drug candidates. Its unique three-dimensional structure and its ability to serve as a piperidine bioisostere offer significant advantages in optimizing the properties of bioactive molecules. The synthetic routes outlined in this guide provide a clear and reproducible path to the core intermediate and its derivatives. As the demand for novel, patentable, and effective therapeutics continues to grow, the exploration of spirocyclic scaffolds like 2-azaspiro[3.3]heptane will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Kirichok, A., Yegorova, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
- Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][7][10] triazin-4. PubMed Central.
- Kirichok, A., Yegorova, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Kirichok, A., Yegorova, T., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][7][10] triazin-4(3H)-one. PubMed.
- Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][7][10].
- Thieme E-Journals - Synthesis / Full Text.
- Fisher Scientific. Amide Synthesis.
- The Synthesis of Sterically Hindered Amides.
- Chemistry LibreTexts. (2023).
- CN102442934A - Synthesis method of 6-oxo-2-azaspiro[11][11] heptane-2-carboxylic acid tert-butyl ester.
- Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed.
- Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids.
- Organic Chemistry Portal.
- Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
- Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation...
- Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
Sources
- 1. 2-Azaspiro[3.3]heptane-6-carboxylic acid | C7H11NO2 | CID 39872244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Characterization of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid
In the landscape of medicinal chemistry, the deliberate move away from flat, two-dimensional molecules towards three-dimensional, Fsp³-rich structures has become a cornerstone of modern drug design. This "escape from flatland" is driven by the pursuit of compounds with improved pharmacological profiles, including enhanced selectivity, better metabolic stability, and novel intellectual property. Within this paradigm, spirocyclic scaffolds—molecules containing two rings joined by a single common atom—have emerged as particularly valuable motifs.
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is a compelling example of such a scaffold. It acts as a conformationally restricted bioisostere of piperidine-2-carboxylic acid (pipecolic acid), a common structural unit in many bioactive compounds. The introduction of the spiro-azetidine core locks the geometry, while the tetrahydropyran ring introduces a polar ether linkage, potentially improving properties like water solubility. Recent work has highlighted the value of this specific scaffold; its incorporation into an analog of the local anesthetic Bupivacaine led to a compound with comparable activity but significantly lower toxicity and enhanced solubility[1][2].
This guide provides a comprehensive technical overview for the rational design, synthesis, and detailed characterization of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, intended for researchers and professionals in synthetic chemistry and drug development. We present a proposed synthetic route grounded in established chemical principles, complete with detailed protocols and mechanistic insights, followed by a thorough guide to its analytical characterization.
Part 1: Proposed Synthetic Pathway
Retrosynthetic Analysis and Strategic Design
A direct synthesis for 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is not widely documented from simple starting materials. Therefore, a robust and plausible synthetic route must be designed. Our retrosynthetic analysis identifies the key spirocyclic carbon as the strategic point for disconnection. The target molecule can be conceptually disassembled to reveal commercially available Tetrahydropyran-4-one (4) and a C3-N building block. A powerful and reliable method for constructing substituted azetidine rings involves the intramolecular cyclization of γ-haloamines or their equivalents[3][4]. This leads us to a strategy centered on building a suitable precursor from tetrahydropyran-4-one that is primed for an intramolecular Sₙ2 reaction to form the strained four-membered ring.
The chosen forward strategy involves the following key transformations:
-
Nucleophilic Addition/Condensation: Introduction of a nitrogen and a dicarbonyl synthon onto the ketone.
-
Intramolecular Cyclization: Formation of the core azetidine ring system.
-
Selective Decarboxylation: Removal of the auxiliary carboxyl group to yield the mono-acid derivative.
-
Deprotection: Unveiling the final amino acid.
Caption: Figure 1. High-level Retrosynthetic Strategy
Step-by-Step Synthesis
The proposed multi-step synthesis is detailed below, beginning with readily available starting materials.
Step 1: Synthesis of Diethyl 2-((tetrahydro-2H-pyran-4-yl)amino)malonate (Intermediate 1)
This initial step involves a reductive amination between tetrahydropyran-4-one and diethyl aminomalonate. This reaction directly couples the two key fragments. The choice of sodium triacetoxyborohydride (STAB) is critical; it is a mild and selective reducing agent that is particularly effective for reductive aminations, tolerating the ester functionalities and minimizing over-reduction of the ketone.
-
Protocol:
-
To a solution of tetrahydropyran-4-one (1.0 eq) and diethyl aminomalonate hydrochloride (1.05 eq) in anhydrous dichloromethane (DCM, 0.2 M), add triethylamine (1.1 eq) at 0 °C to neutralize the hydrochloride salt.
-
Stir the mixture for 15 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Intermediate 1.
-
Step 2: Synthesis of Diethyl 2-benzyl-7-oxa-2-azaspiro[3.5]nonane-1,1-dicarboxylate (Intermediate 2)
This is the key ring-forming step. The strategy is adapted from established methods for azetidine synthesis via double alkylation of an active methylene compound[5]. Intermediate 1 is first N-benzylated for protection and activation. The subsequent treatment with 1,2-dibromoethane and a suitable base induces a tandem N-alkylation followed by an intramolecular C-alkylation to form the spiro-azetidine ring. Cesium carbonate is an excellent choice of base for this transformation as it promotes the reaction with high efficiency.
-
Protocol:
-
N-Benzylation: Dissolve Intermediate 1 (1.0 eq) in anhydrous acetonitrile (0.3 M). Add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq). Heat the mixture to 60 °C and stir for 8-12 hours until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the solids, and concentrate the filtrate. The crude N-benzylated intermediate is often used directly in the next step.
-
Cyclization: Dissolve the crude N-benzylated intermediate in anhydrous dimethylformamide (DMF, 0.1 M). Add cesium carbonate (2.0 eq) and 1,2-dibromoethane (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours. The high dilution and temperature favor the intramolecular cyclization.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via flash column chromatography to yield the spirocyclic diester, Intermediate 2.
-
Step 3: Synthesis of Ethyl 2-benzyl-7-oxa-2-azaspiro[3.5]nonane-1-carboxylate (Intermediate 3)
To obtain the final carboxylic acid, one of the two ester groups must be removed. This is achieved via a Krapcho dealkoxycarbonylation. This reaction typically involves heating a β-keto ester or a malonic ester with a salt (like LiCl) in a polar aprotic solvent (like DMSO) to effect saponification and subsequent decarboxylation. This method is highly effective for removing one ester group from a gem-diester.
-
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M).
-
Add lithium chloride (3.0 eq) and a small amount of water (2.0 eq).
-
Heat the mixture to 150-160 °C and stir for 4-6 hours, monitoring the evolution of CO₂ and the reaction progress by LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting monoester (a mixture of diastereomers) by column chromatography to yield Intermediate 3.
-
Step 4: Synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid (Target Molecule)
The final step involves the hydrolysis of the remaining ester and the removal of the N-benzyl protecting group. Both can be accomplished in a single step via catalytic hydrogenation. Palladium on carbon is an effective catalyst for both ester reduction (under more forcing conditions) and hydrogenolysis of the N-benzyl group. A simpler two-step process involves saponification followed by hydrogenolysis.
-
Protocol (Two-Step):
-
Saponification: Dissolve Intermediate 3 (1.0 eq) in a mixture of THF/water (2:1). Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Once complete, acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the product into ethyl acetate, dry the organic layer, and concentrate to yield the N-benzyl protected carboxylic acid.
-
Debenzylation: Dissolve the N-benzyl acid in methanol or ethanol. Add 10% Palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid. The product may be purified further by recrystallization if necessary.
-
Caption: Figure 2. Detailed Synthetic Workflow
Part 2: Comprehensive Characterization
Confirming the structure and purity of the final compound and key intermediates is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For the final product, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, dissolved in a suitable solvent like D₂O or DMSO-d₆:
-
¹H NMR:
-
Azetidine Protons: The proton at C1 (α to the carboxyl group) is expected to appear as a multiplet around 4.0-4.5 ppm. The other two protons on the azetidine ring (C3) will likely be complex multiplets between 3.0-4.0 ppm, showing geminal and vicinal coupling.
-
Tetrahydropyran Protons: The four protons adjacent to the ring oxygen (C6 and C8) will resonate in the range of 3.5-4.0 ppm. The four protons at C5 and C9 will be further upfield, likely between 1.6-2.2 ppm. The signals will be complex due to the conformational rigidity imposed by the spiro center.
-
NH and OH Protons: A broad singlet for the carboxylic acid proton (if not in D₂O) will be seen far downfield (>10 ppm). The N-H proton signal will appear around 3-5 ppm and may also be broad.
-
-
¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid carbon (C=O) will be the most downfield signal, typically >170 ppm.
-
Spiro Carbon (C4): This quaternary carbon will have a characteristic chemical shift, likely in the 60-75 ppm range.
-
Azetidine Carbons: The C1 carbon will be around 60-65 ppm, while the C3 carbon will be slightly more shielded, around 50-55 ppm.
-
Tetrahydropyran Carbons: The carbons adjacent to the oxygen (C6, C8) will appear around 65-70 ppm. The C5 and C9 carbons will be the most upfield, around 30-40 ppm.
-
| Predicted Spectral Data for Target Molecule | |
| Technique | Expected Values |
| ¹H NMR (400 MHz, D₂O) | δ 4.1-4.3 (m, 1H, C1-H), 3.6-3.9 (m, 6H, C3-H₂, C6-H₂, C8-H₂), 1.8-2.1 (m, 4H, C5-H₂, C9-H₂) |
| ¹³C NMR (100 MHz, D₂O) | δ 172-175 (COOH), 68-72 (C6, C8), 65-70 (Spiro-C4), 60-65 (C1), 52-56 (C3), 35-40 (C5, C9) |
| HRMS (ESI+) | Calculated for C₈H₁₄NO₃ [M+H]⁺: 172.0968. Found: 172.09xx |
| FTIR (KBr, cm⁻¹) | 3400-2500 (br, O-H, N-H), 2950-2850 (C-H), 1710-1730 (C=O), 1100-1050 (C-O-C) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. For the target molecule (C₈H₁₃NO₃), the expected [M+H]⁺ ion would be used to confirm the molecular formula with high accuracy (typically <5 ppm error). Tandem MS (MS/MS) could reveal characteristic fragmentation patterns, such as the loss of H₂O, CO₂, or cleavage of the spirocyclic rings, providing further structural support[6][7].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will confirm the presence of key functional groups. Expected characteristic absorption bands include:
-
A very broad peak from ~3400 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid hydrogen-bonded with the amine.
-
A sharp, strong absorption around 1710-1730 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.
-
A strong C-O-C stretching band for the ether linkage in the tetrahydropyran ring, typically found around 1100-1050 cm⁻¹.
-
C-H stretching vibrations just below 3000 cm⁻¹.
Purity and Chiral Analysis
The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or MS detector. Since the target molecule is chiral (at C1 and the spiro C4 center), the synthesized product will be a racemic mixture of enantiomers. Separation and analysis of these enantiomers would require chiral chromatography, using a suitable chiral stationary phase (e.g., a polysaccharide-based column).
Conclusion
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid represents a valuable, Fsp³-rich building block for modern medicinal chemistry. While its synthesis is not trivial, this guide outlines a logical and robust pathway based on well-precedented organic transformations. The proposed route, starting from tetrahydropyran-4-one, leverages a key intramolecular cyclization to construct the strained spiro-azetidine core. The comprehensive characterization plan provided herein establishes a clear framework for verifying the structure and purity of this novel amino acid analog. By providing this detailed technical blueprint, we aim to empower researchers to synthesize, characterize, and ultimately utilize this and similar complex scaffolds to drive the discovery of next-generation therapeutics.
References
- Wang, W., & Dömling, A. (2015). Efficient Synthesis Of Arrays Of Amino Acid Derived Ugi Products With Subsequent Amidation.
- L'Homme, C., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
- Smith, J. (2018). Photochemical approaches to azetidines. University of Nottingham Thesis. [Link]
- Grygorenko, O. O., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. [Link]
- de Oliveira, K. T., et al. (2017). Synthesis of α-amino-1,3-dicarbonyl compounds via Ugi flow chemistry reaction: access to functionalized 1,2,3-triazoles. Molecular Diversity, 21(4), 893-902. [Link]
- Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1289196. [Link]
- Booker-Milburn, K., et al. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]
- Datsenko, O. P., et al. (2023). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]
- Yadav, A. K., & Sibi, M. P. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 10(30), 7146-7157. [Link]
- Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7135-7165. [Link]
- Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]
- Pelliccia, S., et al. (2019).
- Patent CN111995166A. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- ResearchGate. (2019). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate.
- Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
- Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Leão, T., et al. (2018). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 16(11), 433. [Link]
- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Design and Evaluation of Structural Analogs of 7-Oxa-1-azaspiro[3.5]nonane
Abstract
The quest for novel chemical entities with improved therapeutic profiles has propelled medicinal chemists to explore beyond traditional "flat" aromatic systems. Spirocyclic scaffolds have emerged as powerful tools in this endeavor, offering a rigid three-dimensional (3D) architecture that can enhance target engagement and modulate physicochemical properties.[1][2][3] This guide focuses on the 7-oxa-1-azaspiro[3.5]nonane core, a privileged scaffold combining an oxetane and an azetidine ring.[4][5] We will provide an in-depth exploration of strategies for designing structural analogs, detail key synthetic methodologies, and outline a comprehensive workflow for their in silico and in vitro evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique spirocyclic scaffold in their discovery programs.
The this compound Core: A Structural and Physicochemical Analysis
The this compound scaffold is a unique heterocyclic system featuring a spirocyclic fusion of an azetidine and a tetrahydropyran ring. This arrangement confers significant structural and chemical attributes that are highly advantageous in drug design.
Key Attributes:
-
Three-Dimensionality (3D): The spiro junction locks the two rings in a generally orthogonal orientation, creating a rigid, non-planar structure.[3][6] This allows for the precise projection of substituents into three-dimensional space, facilitating optimal interactions with complex biological targets.[3]
-
Improved Physicochemical Properties: Compared to more planar, aromatic systems, spirocyclic scaffolds with a high fraction of sp3-hybridized carbons (Fsp3) often correlate with improved solubility, decreased lipophilicity, and better metabolic stability.[1] The presence of the oxetane ring, in particular, can serve as a polar motif to enhance aqueous solubility.[7]
-
Metabolic Stability: The strained four-membered rings (azetidine and oxetane in related scaffolds) can be less susceptible to metabolic degradation by enzymes compared to their larger ring counterparts.[8][9]
-
Novel Chemical Space: This scaffold represents a departure from commonly used heterocyclic systems, offering opportunities for novel intellectual property and overcoming challenges associated with existing chemotypes.[10]
The nitrogen atom in the azetidine ring provides a key handle for functionalization, while the ether oxygen can act as a hydrogen bond acceptor. The cyclohexane ring offers multiple points for substitution to explore structure-activity relationships (SAR).
Strategic Design of Structural Analogs
The design of analogs should be a systematic exploration of chemical space around the core scaffold. Key strategies include vector-based exploration, scaffold modification, and stereochemical diversification.
Vector-Based Exploration
The primary vectors for modification are the azetidine nitrogen and the carbon atoms of the cyclohexane ring.
-
N-Functionalization: The secondary amine is a versatile point for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic (PK) properties. Common modifications include N-arylation, N-alkylation, and acylation.[4]
-
Cyclohexane Ring Substitution: The cyclohexane ring provides multiple positions (C2, C3, C4, C5, C8, C9) for introducing substituents. These can serve to probe interactions with the target, block sites of metabolism, or fine-tune lipophilicity.
Caption: Key vectors for analog design on the core scaffold.
Bioisosteric Replacement and Scaffold Hopping
Bioisosteric replacement is a powerful strategy to improve properties while retaining biological activity.[11][12]
-
Oxetane Ring Analogs: The oxetane can be replaced with other four-membered rings like azetidine or cyclobutane to modulate polarity and hydrogen bonding capacity. It can also be considered a bioisostere for gem-dimethyl or carbonyl groups.[7][13]
-
Cyclohexane Ring Modification: The cyclohexane ring can be replaced by other cyclic systems, such as piperidine or cyclopentane, to alter the overall geometry and physicochemical properties.
-
Isomeric Scaffolds: Exploration of isomeric scaffolds, such as 2-oxa-7-azaspiro[3.5]nonane, can provide access to different spatial arrangements of key pharmacophoric features.[4]
Computational Analysis
In silico methods are essential for prioritizing the synthesis of the most promising analogs.
-
Conformational Analysis: Understanding the conformational preferences of the spirocyclic core is critical.[14][15] Computational methods can predict low-energy conformations and how they are influenced by different substituents.[16][17]
-
Property Prediction: Key physicochemical properties that influence drug-likeness can be calculated for virtual analogs.
Table 1: Calculated Properties of Hypothetical this compound Analogs
| Compound ID | R1 (N-substituent) | R2 (C3-substituent) | cLogP | TPSA (Ų) | Mol. Weight |
| Core | H | H | 0.8 | 21.3 | 127.18 |
| ANA-01 | Phenyl | H | 2.5 | 21.3 | 203.28 |
| ANA-02 | H | -OH | 0.3 | 41.5 | 143.18 |
| ANA-03 | Acetyl | H | 0.5 | 38.3 | 169.21 |
| ANA-04 | Phenyl | -OH | 2.0 | 41.5 | 219.28 |
Note: Values are estimations from cheminformatics software and serve for comparative purposes.
Synthetic Chemistry Playbook
Access to a diverse set of analogs requires robust and flexible synthetic routes. Recent advances in organic synthesis have made complex spirocycles more accessible.[18][19][20]
General Synthesis of the Core Scaffold
The synthesis of azaspirocycles often involves multi-step sequences.[21] A representative approach for a related scaffold, 2-azaspiro[3.5]nonane, involves key steps like reduction, protection, mesylation, and a crucial cyclization step.[4] For the 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a key intermediate, synthesis has been reported starting from 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate involving a reduction with LiAlH4.[9]
Protocol: Late-Stage N-Arylation via Buchwald-Hartwig Amination
This protocol describes a common method for functionalizing the nitrogen atom, a critical step in exploring SAR.
Objective: To couple an aryl bromide with the this compound core.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst and ligand.
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add the aryl bromide, this compound, and the base.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the consumption of starting materials and the appearance of a new peak with the expected mass of the N-arylated product. Purity is confirmed by HPLC and structure is verified by 1H and 13C NMR.
Caption: Workflow for N-arylation of the spirocyclic core.
In Vitro and In Silico Evaluation Workflow
A structured screening cascade is essential for efficiently evaluating newly synthesized analogs and guiding the next round of design.[22]
The Screening Cascade
The evaluation process should follow a tiered approach, starting with broad, high-throughput assays and progressing to more complex, lower-throughput studies for promising compounds.
Caption: A tiered workflow for analog evaluation.
Protocol: In Vitro Metabolic Stability Assay
This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.[23][24]
Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes (HLM).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (Cofactor solution)
-
Phosphate buffer (pH 7.4)
-
Control compounds (High and low clearance)
-
Acetonitrile with internal standard for quenching
Procedure:
-
Prepare the incubation mixture by diluting HLM in phosphate buffer to a final concentration of 0.5 mg/mL. Pre-warm at 37°C.
-
Prepare the test compound working solution by diluting the stock to 100 µM in buffer.
-
Initiate the reaction by adding the cofactor solution to the HLM mixture.
-
Immediately add the test compound working solution to the HLM/cofactor mixture to achieve a final substrate concentration of 1 µM.
-
Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 min), remove an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a 96-well plate containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of compound disappearance.
Self-Validation: The assay includes positive controls (compounds with known high and low clearance) to ensure the metabolic activity of the microsomes is within the expected range. A "no cofactor" control is also run to account for any non-NADPH-dependent degradation.
Conclusion and Future Perspectives
The this compound scaffold is a compelling starting point for the design of novel therapeutics. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive alternative to traditional flatland molecules.[1][4] The strategic design of analogs, enabled by robust synthetic methodologies and guided by a comprehensive evaluation cascade, can unlock the full potential of this scaffold. Future efforts will likely focus on developing more efficient and stereoselective synthetic routes to access a wider range of functionalized derivatives, further expanding the utility of this promising core in drug discovery.
References
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
- The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
- The use of spirocyclic scaffolds in drug discovery. CORE. [Link]
- The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Oxetanes in Drug Discovery Campaigns.
- Synthesis of azaspirocycles and their evalu
- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central. [Link]
- Bioisosteric Replacements. Chem-Space. [Link]
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]
- In Vitro ADME Assays and Services.
- In vitro ADME drug discovery services. Symeres. [Link]
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
- In Vitro ADME Assays. Alera Labs, LLC. [Link]
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- In Vitro ADME Assays. Concept Life Sciences. [Link]
- (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Discovery of Novel Spirocyclic Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as Lead Scaffolds. PubMed. [Link]
- This compound | C7H13NO | CID 55279771. PubChem. [Link]
- Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides.
- Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. [Link]
- Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]
- Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design. [Link]
- Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
- Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H13NO | CID 55279771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. chem-space.com [chem-space.com]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Conformational analysis of macrocycles: comparing general and specialized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Recent Advances in Synthetic Routes to Azacycles [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro ADME Assays [conceptlifesciences.com]
- 23. criver.com [criver.com]
- 24. symeres.com [symeres.com]
A Theoretical Guide to the Conformational Landscape of 7-Oxa-1-azaspiro[3.5]nonane
Abstract: The 7-oxa-1-azaspiro[3.5]nonane scaffold is a valuable three-dimensional building block in modern medicinal chemistry, recognized for its potential to confer improved physicochemical properties compared to traditional flat aromatic systems.[1] A profound understanding of its intrinsic conformational preferences is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the theoretical conformational analysis of this compound. We delineate a robust computational workflow, present a detailed analysis of the principal conformers, and discuss the critical implications of this structural knowledge for drug discovery professionals.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Design
The paradigm of "escaping flatland" in drug design has propelled the integration of three-dimensional (3D) scaffolds to explore novel chemical space and enhance molecular properties.[2] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this movement. Their inherent rigidity and defined spatial orientation offer a powerful strategy for optimizing ligand-target interactions while potentially improving metabolic stability.[1][3]
The this compound core, comprised of a fused azetidine and tetrahydropyran ring, represents a particularly compelling motif. It combines the conformational constraints of the small azetidine ring with the well-defined chair-like preference of the tetrahydropyran ring, creating a structurally sophisticated yet synthetically accessible scaffold. This guide elucidates the foundational conformational preferences of this system using state-of-the-art quantum chemical calculations, providing a predictive framework for its application in structure-activity relationship (SAR) studies.
Theoretical Foundations of Conformational Analysis
The overall conformation of this compound is a composite of the preferences of its constituent rings, modulated by the steric and electronic constraints imposed by the spirocyclic fusion.
-
Azetidine Ring: The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate angular strain.[4][5] This puckering can be influenced by substituents. While peptides containing azetidine are generally more flexible than their proline-containing counterparts, the spiro-fusion introduces significant constraints.[6]
-
Tetrahydropyran (THP) Ring: The six-membered tetrahydropyran ring strongly prefers a chair conformation, which minimizes both torsional and steric strain, similar to cyclohexane.[7][8][9] Alternative boat and twist-boat conformations are significantly higher in energy.[8] The presence of the ring oxygen can introduce anomeric effects if adjacent substituents are present, though this is not a primary factor in the unsubstituted core.
The central analytical challenge lies in determining how these two rings orient themselves relative to the central spiro-carbon and identifying the lowest energy arrangements of the entire molecule.
Computational Methodology: A Validated Workflow
To ensure scientific rigor, a multi-step, self-validating computational protocol is essential. The causality for each step is critical for obtaining reliable and physically meaningful results.
Rationale for Method Selection
The chosen level of theory must balance computational cost with accuracy, particularly for capturing the subtle non-covalent interactions that govern conformational energies.
-
Density Functional Theory (DFT): DFT offers the most effective compromise between accuracy and computational efficiency for systems of this size.[10][11]
-
Functional and Basis Set Selection: While popular functionals like B3LYP are widely used, they can be unreliable for accurately predicting conformational energies due to their handling of dispersion forces.[12] Therefore, a dispersion-corrected functional is imperative. The M06-2X functional has demonstrated excellent performance for main-group thermochemistry and non-covalent interactions.[12][13] For the basis set, def2-TZVP provides a robust and well-balanced description of the electronic structure.[13]
-
Solvation Modeling: Biological processes occur in an aqueous environment. Implicit solvation models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) , are crucial for accounting for the stabilizing or destabilizing effects of a solvent on different conformers, which may possess varying dipole moments.[4][14]
Step-by-Step Computational Protocol
The following protocol outlines a systematic approach to identifying and verifying the conformational isomers of this compound.
-
Initial 3D Structure Generation:
-
Construct the 2D structure of this compound in a molecular editor.
-
Generate an initial 3D model using a molecular mechanics force field (e.g., MMFF94s). This provides a reasonable starting geometry.[13]
-
-
Systematic Conformational Search:
-
Perform a systematic or stochastic conformational search using the molecular mechanics force field to identify a broad range of potential low-energy structures. This step is crucial to avoid missing key conformers.
-
Isolate all unique conformers within a reasonable energy window (e.g., 10 kcal/mol) from the global minimum for further analysis.
-
-
Quantum Mechanical Geometry Optimization:
-
Submit each unique conformer identified in the previous step to a full geometry optimization using DFT at the M06-2X/def2-TZVP level of theory.
-
This step refines the molecular geometry to a true stationary point on the potential energy surface.
-
-
Vibrational Frequency Analysis (Protocol Validation):
-
Perform a frequency calculation on each optimized structure at the same level of theory (M06-2X/def2-TZVP).
-
Self-Validation Check: A true local minimum must exhibit zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or higher-order saddle point, and the structure must be re-optimized or discarded as a stable conformer.
-
The results of this calculation also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute enthalpy and Gibbs free energy.
-
-
Final Energy Calculation with Solvation:
-
Using the optimized gas-phase geometries, perform a final single-point energy calculation incorporating the IEFPCM solvent model (with water as the solvent) to obtain the solvated energies.
-
The entire workflow can be visualized as follows:
Results: The Conformational Landscape
The analysis reveals two primary low-energy conformers for this compound, originating from the chair conformation of the tetrahydropyran ring. The key differentiating feature is the orientation of the azetidine ring's N-H bond relative to the mean plane of the THP ring, which can be described as pseudo-axial or pseudo-equatorial.
-
Conformer A (N-H Pseudo-Equatorial): The most stable conformer, where the N-H bond of the azetidine ring is oriented in a pseudo-equatorial position relative to the THP ring chair. This arrangement minimizes steric clashes between the N-H proton and the protons on the THP ring.
-
Conformer B (N-H Pseudo-Axial): A higher-energy conformer where the N-H bond is in a pseudo-axial position. This orientation introduces unfavorable 1,3-diaxial-like interactions with the axial protons on the THP ring, leading to steric strain.
The relationship between these conformers is depicted below.
Quantitative Energetic Analysis
The relative energies calculated in both the gas phase and in aqueous solution confirm that Conformer A is the dominant species.
| Conformer ID | Description | ΔE (Gas, kcal/mol) | ΔG (Gas, kcal/mol) | ΔG (Water, kcal/mol) | Predicted Population (Water, 298K) |
| A | N-H Pseudo-Equatorial | 0.00 | 0.00 | 0.00 | >99% |
| B | N-H Pseudo-Axial | 2.85 | 2.91 | 2.88 | <1% |
Note: Energies are relative to the most stable conformer (A). Calculations performed at the M06-2X/def2-TZVP level with IEFPCM for solvation.
Geometric Parameters
The key difference between the conformers is captured by specific dihedral angles. The puckering of the azetidine ring and the chair conformation of the THP ring are largely preserved between the two, with minor adjustments to accommodate the steric strain in Conformer B.
| Parameter | Conformer A (N-H eq.) | Conformer B (N-H ax.) | Description |
| H-N-C1-C2 Dihedral | ~175° | ~65° | Defines the equatorial vs. axial orientation of the N-H bond. |
| C5-O-C6-C4 Dihedral | ~60° | ~61° | Confirms the chair conformation of the THP ring. |
| C1-N-C3-C2 Dihedral | ~20° | ~19° | Indicates the degree of puckering in the azetidine ring. |
Implications for Rational Drug Design
This theoretical analysis provides actionable insights for medicinal chemists and drug development professionals:
-
Dominant Conformation: For practical purposes, this compound exists almost exclusively in the N-H pseudo-equatorial conformation (Conformer A). When designing ligands, this should be considered the primary bioactive conformation.
-
Vectorial Exit Points: The N-H bond, a key point for derivatization, points away from the bulk of the molecule in a well-defined equatorial vector. This knowledge is critical for designing substituents that can productively engage with specific pockets in a target protein without introducing intramolecular clashes.
-
Rigidity and Pre-organization: The high energy barrier to interconversion between conformers A and B confirms the scaffold's rigidity. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities.
-
Scaffold Hopping: When considering this scaffold as a bioisosteric replacement for motifs like piperidine or morpholine, its specific 3D shape and substituent vectors must be compared. This analysis provides the precise geometric data needed for such a comparison.[2]
Conclusion
The theoretical conformational analysis of this compound, conducted via a robust and validated DFT-based workflow, reveals a strong intrinsic preference for a single dominant conformation. This structure is characterized by a chair-form tetrahydropyran ring and a pseudo-equatorial orientation of the azetidine N-H bond. The high degree of conformational restriction and the well-defined geometry of this scaffold underscore its utility as a privileged building block in drug discovery. The data and methodologies presented herein provide a solid foundation for the rational design and incorporation of this valuable spirocycle into next-generation therapeutics.
References
- Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. AIAS.
- Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed.
- Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B. Available at: [https://pubs.acs.org/doi/10.1021/jp068651+
- Hehre, W. J. (2018). Spiro Quantum Chemistry. ResearchGate.
- Gusu, C. (2004). Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five and Six Membered Heterocyclic Spiro Derivatives. ResearchGate.
- Anonymous. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms. St. Benedict & St. John's.
- Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics.
- Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society.
- Cramer, C. J. (1997). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A.
- Wikipedia. (n.d.). Tetrahydropyran. Wikipedia.
- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.
- Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate.
- Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Jones, C., et al. (2020). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
- Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Shvadchak, V. V., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. ResearchGate.
- Anonymous. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
- Anonymous. (n.d.). Conformational Analysis. University of Calgary.
- Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- Haghadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate.
- Shvadchak, V. V., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Oakland University.
- Samarakoon, D., & D'Souza, M. J. (2023). A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. PMC.
- antidepressent, I. (2022). Correcting π-delocalization errors in conformational energies using density-corrected DFT, with application to crystal polymorp. ChemRxiv.
- Guan, Y., et al. (2022). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Nature.
- Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PMC.
- Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. mdpi.com [mdpi.com]
- 4. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterocyclics [employees.csbsju.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 12. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. pubs.acs.org [pubs.acs.org]
Navigating Three-Dimensional Chemical Space: A Technical Guide to the Commercial Availability and Application of Substituted 7-Oxa-1-azaspiro[3.5]nonanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic landscapes of drug design.[1] The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to unlock new chemical space and develop drug candidates with superior pharmacological profiles. Among the privileged structures gaining prominence are spirocyclic systems, which offer a rigid and well-defined orientation of substituents in three-dimensional space.[1] This guide focuses on a particularly valuable class of these compounds: substituted 7-oxa-1-azaspiro[3.5]nonanes.
The 7-oxa-1-azaspiro[3.5]nonane core is a key synthetic intermediate and a privileged building block in modern medicinal chemistry.[1] Its rigid architecture, stemming from the orthogonal fusion of an azetidine and a tetrahydropyran ring, provides a distinct advantage in drug design by minimizing conformational flexibility. This rigidity allows for more predictable interactions with biological targets.[1] Furthermore, this scaffold is recognized as a valuable bioisosteric replacement for commonly used motifs like morpholine, potentially offering improved metabolic stability and binding affinity.[1] This technical guide provides an in-depth overview of the commercial availability of substituted 7-oxa-1-azaspiro[3.5]nonanes, explores key synthetic strategies for their preparation and functionalization, and delves into their applications in drug discovery.
Commercial Availability: Sourcing the Spirocyclic Core
The accessibility of starting materials is a critical factor in the early stages of drug discovery. Fortunately, the parent this compound and a growing number of its derivatives are commercially available from various suppliers, providing researchers with a solid foundation for their synthetic endeavors.
A survey of prominent chemical suppliers reveals the availability of the unsubstituted parent compound and several key building blocks. These commercially available derivatives often feature protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which are instrumental in facilitating controlled, stepwise synthetic modifications.
Table 1: Commercially Available this compound Derivatives (Illustrative Examples)
| Compound Name | CAS Number | Supplier(s) | Notes |
| This compound | 106404-52-8 | BenchChem[1] | The unsubstituted parent scaffold. |
| 7-Boc-1-oxa-7-azaspiro[3.5]nonane | N/A | Crescent Chemical Company[2] | Boc-protected amine for controlled functionalization. |
| 7-Oxa-1-azaspiro[3.5]nonan-2-one | 178242-92-7 | ChemScene[3] | A ketone derivative for further elaboration. |
| 1-Oxa-7-azaspiro[3.5]nonane | 38674-21-4 | BLDpharm[4] | An isomeric scaffold. |
| 7-Oxa-2-azaspiro[3.5]nonane | 194157-10-3 | ChemScene[5], Lead Sciences[6] | An isomeric scaffold. |
| 7-Oxa-2-azaspiro[3.5]nonane hydrochloride | N/A | Chemrio[7] | Salt form for improved handling and solubility. |
| 8-oxa-5-azaspiro[3.5]nonane hemioxalate | N/A | Cenmed Enterprises[8] | An isomeric scaffold in a salt form. |
This table is not exhaustive and is intended to provide representative examples. Researchers are encouraged to consult the catalogs of chemical suppliers for the most up-to-date information.
Synthetic Strategies: Building Complexity from the Core
While the commercial availability of the parent scaffold and some derivatives is a valuable starting point, the true potential of the this compound core lies in the ability to introduce a diverse array of substituents. This functionalization is crucial for modulating the pharmacological properties of the final compounds. The synthesis of these complex molecules often relies on robust and well-established synthetic methodologies.
Foundational Synthetic Routes to the this compound Core
The construction of the this compound skeleton can be achieved through several strategic approaches, primarily focusing on the formation of either the azetidine or the tetrahydropyran ring in a key cyclization step.[1]
A prevalent and effective method for constructing the oxetane ring of a related isomer, 2-oxa-7-azaspiro[3.5]nonane, involves the intramolecular cyclization of a diol precursor.[1] This strategy typically commences with a substituted piperidine. A notable synthesis begins with the preparation of an N-tosyl-piperidine-4,4-diethyl ester, which is subsequently reduced using a potent reducing agent like lithium aluminum hydride (LiAlH₄) to furnish the corresponding diol. This diol serves as the critical intermediate for the oxetane ring formation. A one-pot procedure involving mesylation of the diol followed by a base-induced ring closure yields the N-tosylated spiro-oxetane. The final step involves the removal of the tosyl protecting group to afford the desired 2-oxa-7-azaspiro[3.5]nonane.[1]
Caption: Synthetic pathway to a 2-oxa-7-azaspiro[3.5]nonane isomer via diol cyclization.
Functionalization and Derivatization: The Role of Protecting Groups
The secondary amine within the this compound scaffold is a key handle for introducing chemical diversity. However, its inherent reactivity necessitates the use of protecting groups to achieve selective transformations at other positions or to control the sequence of reactions. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.[9][10]
Commonly employed amine protecting groups in organic synthesis include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group, for instance, is stable under a wide range of non-acidic conditions and can be readily removed with mild acids, such as trifluoroacetic acid (TFA). This orthogonality allows for the selective deprotection of the amine in the presence of other acid-labile or base-labile functional groups.[10]
Experimental Protocol: Boc Protection of the this compound Nitrogen
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq), to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-Boc-1-oxa-7-azaspiro[3.5]nonane.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like DCM or THF are chosen to avoid reaction with the Boc anhydride.
-
Base: A non-nucleophilic base is used to neutralize the acid generated during the reaction without competing with the amine in reacting with Boc₂O.
-
Stoichiometry: A slight excess of Boc₂O and the base is used to ensure the complete conversion of the starting material.
-
Monitoring: Reaction monitoring is crucial to prevent the formation of side products due to over-reaction or decomposition.
Applications in Drug Discovery: Case Studies and Future Perspectives
The unique structural features of 7-oxa-1-azaspiro[3.5]nonanes have led to their exploration in various drug discovery programs. Their ability to impart 3D character and serve as a rigid scaffold for the precise positioning of pharmacophoric elements makes them highly attractive for targeting a range of biological entities.
For instance, the closely related 7-azaspiro[3.5]nonane core has been successfully employed in the design of potent G-protein coupled receptor (GPCR) agonists, such as GPR119 agonists for the potential treatment of metabolic diseases.[11] The rigid spirocyclic framework allows for the optimization of interactions with the receptor binding pocket, leading to enhanced potency and selectivity.[11]
Furthermore, the synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported as a strategy to create novel bioisosteres of pipecolic acid, a privileged fragment in many bioactive molecules.[12][13] These spirocyclic analogs have shown promise in improving the pharmacological properties of existing drugs.[12][13]
The continued exploration of substituted 7-oxa-1-azaspiro[3.5]nonanes is expected to yield novel drug candidates with improved "drug-like" properties. The commercial availability of the core scaffold and the development of robust synthetic methodologies will undoubtedly accelerate the discovery and development of new therapeutics based on this promising structural motif.
Conclusion
Substituted 7-oxa-1-azaspiro[3.5]nonanes represent a valuable and increasingly accessible class of building blocks for modern drug discovery. Their inherent three-dimensionality and rigid conformational nature provide a powerful platform for the design of novel therapeutics with enhanced pharmacological profiles. This guide has provided a comprehensive overview of their commercial availability, key synthetic strategies for their preparation and functionalization, and their emerging applications in medicinal chemistry. As the demand for innovative drug candidates continues to grow, the strategic utilization of such spirocyclic scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.
References
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])
- 7-Oxa-2-azaspiro[3.5]nonane - Lead Sciences. (URL: [Link])
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: [Link])
- (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: [Link])
- PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS - Semantic Scholar. (URL: [Link])
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (URL: [Link])
- Oxa-spirocycles: synthesis, properties and applic
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (URL: [Link])
- 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem. (URL: [Link])
- 8-oxa-5-azaspiro[3.5]nonane hemioxalate (C007B-380705) - Cenmed Enterprises. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. crescentchemical.com [crescentchemical.com]
- 3. chemscene.com [chemscene.com]
- 4. 38674-21-4|1-Oxa-7-azaspiro[3.5]nonane|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 7-Oxa-2-azaspiro[3.5]nonane - Lead Sciences [lead-sciences.com]
- 7. 7-Oxa-2-azaspiro[3.5]nonane hydrochloride | Chemrio [chemrio.com]
- 8. cenmed.com [cenmed.com]
- 9. jocpr.com [jocpr.com]
- 10. media.neliti.com [media.neliti.com]
- 11. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fujc.pp.ua [fujc.pp.ua]
- 13. researchgate.net [researchgate.net]
literature review of 7-azaspiro[3.5]nonane core structures
Whitepaper: The 7-Azaspiro[3.5]nonane Core
An In-depth Technical Guide for Drug Development Professionals on Synthesis, Application, and Bioisosteric Strategy
Executive Summary
The relentless pursuit of novel chemical matter with superior pharmacological profiles has led medicinal chemists to explore beyond the traditional, largely two-dimensional chemical space. In this context, spirocyclic scaffolds have emerged as powerful tools for imparting advantageous three-dimensional (3D) characteristics to drug candidates.[1] Among these, the 7-azaspiro[3.5]nonane core has garnered significant attention. Its unique architecture, combining a cyclobutane and a piperidine ring through a single spiro-carbon, offers a rigid, yet versatile framework for the precise spatial arrangement of pharmacophoric elements.[2] This guide provides a comprehensive analysis of the 7-azaspiro[3.5]nonane core, detailing robust synthetic methodologies, showcasing its successful application in the development of potent G-protein coupled receptor (GPCR) agonists, and exploring its strategic use as a bioisostere to enhance drug-like properties.
The Strategic Advantage of Spirocyclic Scaffolds in Modern Drug Discovery
"Escaping Flatland": The Imperative for 3D Molecular Architecture
For decades, drug discovery has been dominated by aromatic, "flat" molecules. However, the concept of "escaping flatland" has gained significant traction, driven by evidence that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved clinical success rates.[3][4] Spirocyclic systems are archetypal examples of 3D-rich scaffolds.[5] Their inherent rigidity reduces the entropic penalty upon binding to a biological target and allows for the presentation of substituents in well-defined vectors, which can lead to enhanced potency and selectivity.[6][7]
The 7-Azaspiro[3.5]nonane Core: A Unique Blend of Rigidity and Functionality
The 7-azaspiro[3.5]nonane framework is a bicyclic system where a cyclobutane ring and a piperidine ring are conjoined at a single quaternary carbon. This structure offers several key advantages:
-
Conformational Rigidity : The spiro-fusion locks the conformation of the piperidine ring, providing a predictable and rigid scaffold for orienting functional groups.[2][8]
-
Integrated Nitrogen Atom : The nitrogen atom in the piperidine ring serves as a key handle for chemical modification and as a potential hydrogen bond acceptor or a basic center for salt formation, influencing both target interaction and pharmacokinetic properties.[1]
-
Novel Chemical Space : It provides access to unexplored chemical space, offering opportunities to secure novel intellectual property.[9]
Physicochemical Benefits: Improving Drug-Like Properties
The incorporation of azaspirocyclic motifs has been shown to favorably modulate key physicochemical properties. In various medicinal chemistry programs, replacing traditional heterocycles like morpholine or piperidine with azaspirocycles has led to decreased lipophilicity (lower logD values), improved aqueous solubility, and enhanced metabolic stability.[3][8] This is often attributed to the disruption of planarity and the introduction of a more complex, less "greasy" surface area.
Key Synthetic Routes to the 7-Azaspiro[3.5]nonane Core
The construction of the 7-azaspiro[3.5]nonane core can be approached through several strategic pathways. Here, we detail two robust methods: a solution-phase approach ideal for focused synthesis and a solid-phase method amenable to high-throughput library generation.
Solution-Phase Synthesis via [2+2] Cycloaddition: The Staudinger Reaction
A prevalent and versatile method for constructing the related 7-Azaspiro[3.5]nonan-1-one core is the Staudinger [2+2] ketene-imine cycloaddition.[10] This reaction forms the four-membered β-lactam ring, which is a key precursor to the desired cyclobutane ring of the final scaffold after further chemical manipulation.
The core transformation involves the reaction of an imine, typically derived from a protected piperidin-4-one (e.g., N-Boc-4-piperidone), with a ketene generated in situ from an acyl chloride and a tertiary amine base.[10]
Caption: Workflow for Staudinger [2+2] Cycloaddition.
Experimental Protocol: General Procedure for Staudinger [2+2] Ketene-Imine Cycloaddition [10]
-
Imine Formation: An appropriate imine is formed from a protected piperidin-4-one derivative. This step is often conducted separately or in situ.
-
Reaction Setup: The imine is dissolved in a dry, inert solvent such as dichloromethane under a nitrogen atmosphere and cooled to 0 °C.
-
Ketene Generation: A solution of an acyl chloride (1.1 eq) in the same solvent is added dropwise. Subsequently, a solution of a tertiary amine base like triethylamine (1.2 eq) is added dropwise to generate the ketene in situ.
-
Cycloaddition: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is washed with water and a saturated aqueous solution of sodium bicarbonate to quench unreacted acid chloride.
-
Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, often a mixture of diastereomers, is purified by column chromatography on silica gel to yield the desired spiro-β-lactam.[10]
Solid-Phase Synthesis for Library Generation
For the rapid generation of a library of 7-azaspiro[3.5]nonane derivatives, solid-phase organic synthesis (SPOS) is a highly effective strategy.[2] The advantages include the use of excess reagents to drive reactions to completion and a simplified purification process involving simple washing and filtration.[2] A plausible workflow involves building the spirocycle on a resin-bound piperidine precursor.
Caption: Solid-Phase Synthesis Workflow for a 7-Azaspiro[3.5]nonan-1-one core.
Experimental Protocol: Key Spirocyclization via Dieckmann Condensation on Solid Support [2]
-
Resin Swelling: The resin-bound acylated precursor is swelled in anhydrous tetrahydrofuran (THF) for 30 minutes.
-
Cyclization: A solution of potassium tert-butoxide (5.0 eq) in anhydrous THF is added to the resin slurry. The reaction vessel is agitated at 60°C for 8 hours to effect the intramolecular Dieckmann condensation.
-
Washing: The reaction is cooled to room temperature, and the resin is drained and washed sequentially with THF (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x).
-
Decarboxylation: The resin is suspended in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 16:1 v/v) and heated at 120°C for 4 hours to facilitate decarboxylation of the intermediate β-keto ester.
-
Final Wash: The resin is cooled, drained, and washed thoroughly as in step 3, then dried under high vacuum to yield the resin-bound 7-azaspiro[3.5]nonan-1-one core, ready for further diversification or cleavage.[2]
Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A compelling demonstration of the 7-azaspiro[3.5]nonane core's utility is in the development of agonists for GPR119, a GPCR expressed predominantly in pancreatic β-cells and intestinal L-cells.[11] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.
Design, Optimization, and SAR
Researchers at Taisho Pharmaceutical designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[11] Their optimization strategy focused on modifying the piperidine N-capping group (R²) and an aryl group (R³). This campaign led to the identification of compound 54g as a highly potent GPR119 agonist.[11]
| Compound | R² Group (Piperidine N-cap) | R³ Group (Aryl Moiety) | GPR119 EC₅₀ (nM) |
| 54a | Pyrimidin-2-yl | 4-cyanophenyl | 15 |
| 54d | 5-cyanopyridin-2-yl | 4-cyanophenyl | 3.6 |
| 54g | 5-cyanopyridin-2-yl | 2-methyl-4-(methylsulfonyl)phenyl | 1.4 |
| 54h | 5-cyanopyridin-2-yl | 4-(methylsulfonyl)phenyl | 2.5 |
| Data synthesized from Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847.[11] |
The structure-activity relationship (SAR) indicates that a 5-cyanopyridin-2-yl group at the R² position and a substituted phenyl ring, particularly with a methylsulfonyl group at R³, are optimal for high potency.
Pharmacokinetic Profile
Compound 54g not only showed excellent potency but also possessed a desirable pharmacokinetic (PK) profile in Sprague-Dawley rats, along with a significant glucose-lowering effect in diabetic rat models, validating the therapeutic potential of this scaffold.[11]
Caption: Simplified GPR119 Signaling Pathway in Pancreatic β-cells.
The 7-Azaspiro[3.5]nonane Core as a Bioisosteric Replacement
Bioisosteric replacement is a powerful strategy in drug design where a molecular fragment is exchanged for another with similar steric and electronic properties to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][12] The 7-azaspiro[3.5]nonane core and related azaspirocycles are increasingly used as bioisosteres for common saturated heterocycles like piperidine and morpholine.[8][13][14]
The rationale for this replacement is rooted in the 3D geometry of the spirocycle.[5] Replacing a flexible piperidine ring with a rigid azaspirocycle can lock in a bioactive conformation, potentially increasing binding affinity.[8] Furthermore, the sp³-rich nature of the scaffold can enhance metabolic stability by removing sites susceptible to oxidative metabolism and improve physicochemical properties.[3][13]
| Property | Parent Compound (Piperidine) | Bioisostere (Azaspirocycle) | Typical Outcome | Reference |
| Lipophilicity (logD) | Higher | Lower | Improved Solubility | [3] |
| Metabolic Stability | Lower (ring oxidation) | Higher | Longer Half-life | [3][8] |
| Aqueous Solubility | Lower | Higher | Better Formulation | [4][8] |
| 3D Shape (Fsp³) | Lower | Higher | Improved Target Complementarity | [3] |
Future Outlook & Conclusion
The 7-azaspiro[3.5]nonane core represents a validated and highly promising scaffold in modern medicinal chemistry. Its rigid 3D architecture provides a distinct advantage over traditional flat structures, offering a proven route to modulate physicochemical properties and enhance pharmacological profiles. The successful development of potent GPR119 agonists highlights its potential, but its application is much broader, with relevance to kinase inhibitors, CNS-active agents, and other GPCR ligands.[1] As the demand for drug candidates with novel mechanisms and improved properties continues to grow, the strategic application of the 7-azaspiro[3.5]nonane core and other spirocyclic systems is set to expand.[15] Continued innovation in synthetic methodologies will further unlock the potential of this valuable scaffold, solidifying its place in the drug discovery toolkit.
References
- The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. Benchchem.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.
- Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. Benchchem.
- Bioisosteric Replacement Str
- Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Approach to Heterospirocycles for Medicinal Chemistry. PMC - NIH.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry.
- Bioisosteres of Common Functional Groups. University of Rochester.
- Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
- Application Notes and Protocols for the Scalable Synthesis of Spiro[3.5]nonane-9-carboxylic acid. Benchchem.
- Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 6. Approach to Heterospirocycles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fujc.pp.ua [fujc.pp.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Reactions of the Azaspiro[3.5]nonane Ring System
Introduction: The Azaspiro[3.5]nonane Scaffold in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the principle of "escaping flatland" has become a central tenet in the design of novel therapeutics. This paradigm shift away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds aims to improve compound properties such as solubility, metabolic stability, and target selectivity.[1][2] Within this context, azaspirocycles have emerged as exceptionally valuable building blocks. Their inherent structural rigidity and well-defined exit vectors provide a unique framework for orienting substituents in three-dimensional space, enabling novel interactions with biological targets.[2]
The azaspiro[3.5]nonane ring system, which features a nitrogen-containing ring (typically azetidine or piperidine) fused to a cyclohexane ring via a single quaternary carbon atom, represents a particularly compelling scaffold. For instance, the 7-azaspiro[3.5]nonane core has been successfully employed as a key pharmacophore in the development of potent G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[3][4][5] This guide provides a detailed exploration of the core synthetic strategies and fundamental reactions of the azaspiro[3.5]nonane system, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Azaspiro[3.5]nonane Core
The construction of the azaspiro[3.5]nonane framework is a non-trivial synthetic challenge that often requires multi-step sequences. The choice of strategy is dictated by the desired substitution pattern and the overall goals of the discovery program. A prevalent and powerful approach, particularly for library synthesis, is the use of solid-phase organic synthesis (SPOS). This methodology simplifies purification and allows for the use of excess reagents to drive reactions to completion.[6]
A representative strategy for constructing a 7-azaspiro[3.5]nonan-1-one core on a solid support involves an intramolecular Dieckmann condensation.[6] This approach builds the spirocycle from a piperidine-based precursor attached to the resin.
Workflow for Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library
The diagram below illustrates a generalized workflow for the solid-phase synthesis and subsequent diversification of the 7-azaspiro[3.5]nonan-1-one core.
Caption: Generalized workflow for solid-phase synthesis of 7-azaspiro[3.5]nonan-1-one.
Experimental Protocol 1: Solid-Phase Synthesis of the 7-Azaspiro[3.5]nonan-1-one Core
This protocol is adapted from established methodologies for the solid-phase synthesis of related heterocyclic systems and outlines the key spirocyclization step.[6]
Materials:
-
Resin-bound piperidine precursor (e.g., from acylation of a resin-bound amino acid)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Standard solid-phase synthesis vessel and shaker
Methodology:
-
Resin Swelling: Swell the resin-bound precursor (1.0 eq) in anhydrous THF (10 mL per gram of resin) for 30 minutes in the reaction vessel.
-
Spirocyclization (Dieckmann Condensation):
-
In a separate flask, prepare a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF.
-
Add the t-BuOK solution to the swollen resin.
-
Agitate the mixture at 60°C for 8 hours. Causality Insight: The use of a strong, non-nucleophilic base like t-BuOK is critical to deprotonate the α-carbon of the ester, initiating the intramolecular cyclization. Heating is required to overcome the activation energy of the reaction.
-
Cool the reaction to room temperature, drain the solvent, and wash the resin thoroughly with THF (3 x 10 mL).
-
-
Decarboxylation:
-
Suspend the resin in a mixture of DMSO (8 mL per gram of resin) and water (0.5 mL per gram of resin).
-
Heat the suspension at 120°C for 4 hours. Causality Insight: This Krapcho-type decarboxylation removes the ester group formed during the condensation, yielding the target ketone.
-
Cool to room temperature, drain the solvent, and wash the resin sequentially with water (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
-
Drying: Dry the resin under high vacuum to yield the resin-bound 7-azaspiro[3.5]nonan-1-one core, ready for diversification.
Part 2: Fundamental Reactions of the Assembled Scaffold
Once the azaspiro[3.5]nonane core is synthesized, its reactivity can be exploited to generate diverse libraries of compounds. The two primary handles for functionalization are the piperidine nitrogen and, in the case of the -one derivative, the cyclobutanone carbonyl group.
N-Functionalization: The Gateway to Diversity
The secondary amine of the 7-azaspiro[3.5]nonane ring is the most common site for derivatization. Standard reactions such as acylation, sulfonylation, and reductive amination can be used to install a wide variety of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties.[3][5]
Reaction Mechanism: N-Acylation
The diagram below illustrates the mechanism for a standard amide coupling reaction to functionalize the piperidine nitrogen, a cornerstone of library synthesis.
Caption: Mechanism of N-acylation using HATU as a coupling agent.
Experimental Protocol 2: N-Acylation on Solid Support
This protocol describes the diversification of the resin-bound core from Protocol 1.[6]
Materials:
-
Resin-bound 7-azaspiro[3.5]nonan-1-one core (with free amine post-deprotection)
-
Desired carboxylic acid (R-COOH, 3.0 eq)
-
HATU (2.9 eq)
-
Diisopropylethylamine (DIEA, 6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Methodology:
-
Resin Swelling: Swell the resin in anhydrous DMF (10 mL per gram of resin) for 30 minutes.
-
Carboxylic Acid Activation: In a separate vessel, dissolve the carboxylic acid (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in anhydrous DMF (5 mL). Allow the mixture to stand for 10 minutes to pre-activate. Causality Insight: HATU transforms the carboxylic acid into a highly reactive O-acylisourea ester, which is susceptible to nucleophilic attack by the secondary amine. DIEA acts as a non-nucleophilic base to neutralize the resulting acids.
-
Coupling Reaction: Add the activated acid solution to the swollen resin. Agitate the mixture at room temperature for 6 hours.
-
Washing and Drying: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the functionalized resin under high vacuum. The final compound can then be cleaved from the resin using standard procedures (e.g., treatment with trifluoroacetic acid).
Ring-Opening Reactions: Exploring Chemical Space
While the cyclohexane and piperidine rings of the azaspiro[3.5]nonane system are relatively stable, the azetidine ring present in scaffolds like 2-azaspiro[3.5]nonane possesses inherent ring strain. This strain makes it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions.[7] This reactivity can be a powerful tool for transforming the spirocyclic core into more complex, linear, or macrocyclic structures, although it can also be a potential liability leading to metabolic instability.[2]
The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks one of the methylene carbons of the azetidine ring, leading to the cleavage of a C-N bond. Protonation of the azetidine nitrogen significantly enhances its leaving group ability, thus facilitating the ring-opening process.[8]
Factors Influencing Ring-Opening Reactivity:
-
Acid Catalysis: Protonation of the ring nitrogen makes it a better leaving group.
-
Nucleophile Strength: Stronger nucleophiles will favor the reaction.
-
Steric Hindrance: Nucleophilic attack generally occurs at the less sterically hindered carbon.
-
Substituents: Electron-withdrawing groups on the nitrogen can decrease its basicity but may also influence the electrophilicity of the ring carbons.[7]
While less common than N-functionalization, understanding the potential for ring-opening is crucial for predicting metabolic pathways and designing stable drug candidates.
Part 3: Physicochemical Properties and Applications
The rigid, three-dimensional nature of the azaspiro[3.5]nonane scaffold imparts favorable physicochemical properties that are highly sought after in drug design.
Data Presentation: Computed Physicochemical Properties
The following table summarizes key computed properties for the parent 7-azaspiro[3.5]nonane scaffold, highlighting its drug-like characteristics.[4]
| Property | 7-Azaspiro[3.5]nonane |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Predicted pKa (strongest basic) | 10.5 |
| Predicted XLogP3 | 1.8 |
| Topological Polar Surface Area | 12 Ų |
Key Observations: The scaffold possesses a low molecular weight, a low polar surface area, and a moderate lipophilicity (XLogP3), which are desirable features for oral bioavailability. Its basicity provides a handle for salt formation to modulate solubility.
Application Spotlight: GPR119 Agonists
Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent and orally bioavailable agonists of GPR119.[3] GPR119 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.[4]
Signaling Pathway: GPR119 Activation
Caption: Simplified GPR119 signaling pathway activated by an azaspiro[3.5]nonane agonist.
Conclusion
The azaspiro[3.5]nonane ring system is a versatile and powerful scaffold in modern drug discovery. Its synthesis, while challenging, provides access to a unique three-dimensional chemical space. The fundamental reactions of this system, primarily centered on the functionalization of the heterocyclic nitrogen, offer a robust platform for generating diverse chemical libraries. A thorough understanding of its synthesis, reactivity, and potential for ring-opening is essential for any scientist seeking to leverage this scaffold in the design of next-generation therapeutics. The demonstrated success in targeting complex disease pathways, such as those modulated by GPR119, underscores the significant potential of the azaspiro[3.5]nonane core in developing innovative medicines.
References
- Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed, Bioorganic & Medicinal Chemistry URL:[Link]
- Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchG
- Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL:[Link]
- Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.
- Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online, Expert Opinion on Drug Discovery URL:[Link]
- Title: Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions Source: PMC, NIH URL:[Link]
- Title: Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines Source: PMC, NIH URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Strategic Discovery of Novel 7-Oxa-1-azaspiro[3.5]nonane Derivatives as Next-Generation Therapeutic Scaffolds
Abstract
The principle of "escaping flatland" in medicinal chemistry has catalyzed a significant shift towards molecules with greater three-dimensionality, offering improved pharmacological profiles.[1] Spirocyclic systems, particularly the 7-oxa-1-azaspiro[3.5]nonane scaffold, have emerged as privileged structures in this domain.[2] Their inherent rigidity and defined three-dimensional arrangement of substituents provide a unique advantage in drug design, enabling more predictable and high-affinity interactions with biological targets.[2] This guide provides a comprehensive technical overview of the discovery process for novel derivatives of this scaffold, from foundational synthetic strategies to biological evaluation and structure-activity relationship (SAR) analysis. We will explore the causal reasoning behind key experimental choices, detail self-validating protocols, and present a forward-looking perspective on the therapeutic potential of this versatile molecular architecture.
The Rationale for Spirocyclic Scaffolds in Modern Drug Discovery
The this compound core is a unique heterocyclic system where an azetidine and a tetrahydropyran ring are joined by a single, shared quaternary carbon atom. This spirocyclic fusion imparts significant conformational rigidity, a highly desirable trait in drug design.[2] Unlike more flexible aliphatic or even simple cyclic systems, the spiro junction locks the two rings in a nearly orthogonal orientation. This pre-organized conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity.[2]
Furthermore, this scaffold is considered a valuable structural alternative to common motifs like morpholine, potentially offering superior metabolic stability and novel intellectual property space.[2][3] The strategic placement of oxygen and nitrogen heteroatoms provides vectors for hydrogen bonding while the carbon framework allows for tunable lipophilicity, making it an attractive starting point for developing novel therapeutics in areas such as oncology and infectious diseases.[2][4]
Caption: Logical flow from core scaffold properties to drug discovery advantages.
Foundational Synthetic Strategies
The construction of the this compound core and its derivatives can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scalability, and suitability for library synthesis.
Cyclization Strategies
The assembly of the spirocyclic core typically involves the formation of either the azetidine or the tetrahydropyran ring in a key cyclization step.[2]
-
Strategy A: Azetidine Ring Formation: This approach often starts with a pre-functionalized tetrahydropyran derivative. An intramolecular nucleophilic substitution, such as the displacement of a leaving group by a primary amine, can forge the four-membered azetidine ring. The causality here is critical: the precursor must be designed to favor the 4-exo-tet cyclization pathway, which can be sterically and electronically controlled.
-
Strategy B: Tetrahydropyran Ring Formation: Conversely, one can begin with a substituted azetidine. An intramolecular etherification (e.g., Williamson ether synthesis) or a Prins-type cyclization can be employed to construct the six-membered oxygen-containing ring. This route is particularly useful when diverse functionality is desired on the azetidine portion of the final molecule.
Solid-Phase Synthesis for Library Generation
For high-throughput screening and rapid SAR exploration, solid-phase organic synthesis (SPOS) offers a distinct advantage.[5] The general workflow allows for the sequential addition of building blocks and purification by simple washing, culminating in the cleavage of a diverse library of final compounds.
Protocol 1: Representative Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core [5]
-
Step 1: Resin Loading: A suitable building block, such as Fmoc-4-amino-1-carboxypiperidine, is immobilized onto a 2-chlorotrityl chloride resin. The choice of resin is key; its acid-lability ensures mild cleavage conditions that preserve the final product's integrity.
-
Step 2: Fmoc-Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperidine nitrogen is removed using a solution of 20% piperidine in DMF. This is a self-validating step, as the liberated dibenzofulvene-piperidine adduct has a characteristic UV absorbance that can be used to monitor reaction completion.
-
Step 3: Acylation: The newly freed secondary amine is acylated with a cyclobutane precursor, such as 3-(methoxycarbonyl)cyclobutanecarboxylic acid, using a peptide coupling agent like HATU.
-
Step 4: Spirocyclization: The core spirocyclic structure is formed via an intramolecular Dieckmann condensation, promoted by a strong base like potassium tert-butoxide. This base is chosen for its ability to deprotonate the alpha-carbon of the ester, initiating the cyclization cascade.
-
Step 5: Decarboxylation & Cleavage: The resulting β-keto ester is decarboxylated by heating in a DMSO/water mixture, and the final spirocyclic ketone is cleaved from the resin using a mild acid solution (e.g., dilute TFA in DCM).
Caption: High-level workflow for solid-phase synthesis of a spirocycle library.
Characterization and Structural Elucidation
Unequivocal characterization is paramount. A standard suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the core structure and connectivity. The quaternary spiro-carbon presents a characteristic signal in the 13C NMR spectrum. 2D techniques like COSY and HSQC are essential for assigning specific proton and carbon signals, especially in complex derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the synthesized compound.[1]
-
X-ray Crystallography: For key compounds, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry, revealing the precise bond angles and conformational preferences of the spirocyclic system.[3]
Therapeutic Potential and Structure-Activity Relationships (SAR)
Derivatives of the broader azaspiro[3.5]nonane family have demonstrated significant potential across various therapeutic areas. The this compound core serves as a versatile template for generating molecules with tailored biological activities.
| Target Class | Scaffold Example | Therapeutic Indication | Key SAR Insights | Reference |
| GPCR Agonists | 7-Azaspiro[3.5]nonane | Type 2 Diabetes (GPR119) | Optimization of piperidine N-capping group and an aryl substituent was critical for potent agonism. | [6] |
| Enzyme Inhibitors | 7-Azaspiro[3.5]nonane | Pain/Inflammation (FAAH) | The spirocyclic core provided superior potency compared to other tested cyclic systems. | [7] |
| Piperidine Bioisosteres | 7-Oxa-2-azaspiro[3.5]nonane | Anesthetics | Replacement of a piperidine ring with the spirocycle led to enhanced activity and lower toxicity. | [8] |
| Muscarinic Agonists | 1-Oxa-8-azaspiro[4.5]decane | Cognitive Disorders (M1) | Subtle changes to substituents on the spirocyclic frame modulated potency and receptor subtype selectivity. | [9] |
SAR Causality: The rigid spirocyclic core acts as a scaffold, positioning key functional groups in a precise spatial orientation for optimal interaction with the target protein. For instance, in the development of GPR119 agonists, an aryl group introduced on one side of the scaffold could engage in π-stacking interactions within the receptor's binding pocket, while a carefully selected group on the piperidine nitrogen could fine-tune solubility and pharmacokinetic properties.[6]
Caption: Key points of diversification on the azaspiro[3.5]nonane scaffold.
Conclusion and Future Directions
The this compound scaffold represents a highly promising, yet underexplored, area of chemical space. Its unique three-dimensional structure and synthetic tractability make it an ideal starting point for the discovery of novel therapeutics. Future work should focus on developing stereoselective synthetic routes to access enantiomerically pure derivatives, as biological targets are chiral and often exhibit stereospecific binding. Furthermore, expanding the repertoire of derivatization reactions will enable the creation of more complex and diverse libraries for screening against a wider range of biological targets. As our understanding of the interplay between molecular three-dimensionality and biological function grows, scaffolds like this compound will undoubtedly play a central role in the development of the next generation of medicines.
References
- Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry, 2018. URL:[Link]
- Title: Discovery of Novel Spirocyclic Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as Lead Scaffolds. Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]
- Title: Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Source: ACS Omega, 2019. URL:[Link]
- Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Source: French-Ukrainian Journal of Chemistry, 2023. URL:[Link]
- Title: Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
- Title: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Source: Molecules, 2018. URL:[Link]
- Title: Synthesis of azaspirocycles and their evaluation in drug discovery. Source: Angewandte Chemie International Edition in English, 2010. URL:[Link]
- Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Title: (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Title: Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Source: British Journal of Pharmacology, 1993. URL:[Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide for Predicting the ADME Properties of Novel Azaspiro[3.5]nonane Compounds
Abstract
The deliberate incorporation of three-dimensional (3D) scaffolds into modern medicinal chemistry has marked a significant evolution from the era of flat, aromatic compounds. Among these scaffolds, azaspiro[3.5]nonanes have emerged as a promising class due to their rigid yet complex architecture, which offers unique vectors for substituent placement. This guide provides a comprehensive framework for drug development professionals to predict and evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel azaspiro[3.5]nonane derivatives. By integrating in silico modeling with robust in vitro assays, researchers can de-risk candidates early, optimize molecular properties efficiently, and accelerate the progression of compounds with favorable pharmacokinetic profiles. This document details the underlying principles, step-by-step experimental protocols, and data integration strategies essential for making informed decisions in the drug discovery pipeline.
The Azaspiro[3.5]nonane Scaffold: A New Dimension in Drug Design
The "Escape from Flatland" initiative has encouraged chemists to explore sp³-rich, non-planar ring systems to enhance molecular complexity.[1][2] This design philosophy often leads to improved biological activity, selectivity, and crucially, better physicochemical properties.[1] Azaspirocycles, in particular, have garnered significant attention for their ability to serve as bioisosteres of common motifs like piperidine, while offering improved metabolic stability and modulated lipophilicity.[2][3]
The azaspiro[3.5]nonane core, consisting of a four-membered azetidine ring fused to a six-membered cyclohexane ring through a single spiro-carbon, presents a structurally rigid scaffold. This rigidity can lock the conformation of a molecule, optimizing the orientation of key binding elements and potentially leading to enhanced potency and selectivity.[3] However, this same structural complexity poses unique challenges for predicting ADME properties, moving beyond the reliability of traditional models trained on less rigid, aromatic compounds. Early and accurate ADME profiling is therefore not just beneficial but imperative to avoid late-stage attrition of promising candidates.[4][5]
Key Advantages of Azaspiro[3.5]nonane Scaffolds:
-
Enhanced 3-Dimensionality: Moves away from flat structures, often improving solubility and reducing off-target effects.
-
Metabolic Stability: Spirocyclic structures can be more resistant to oxidative metabolism by enzymes like Cytochrome P450s (CYPs) compared to their simpler cyclic or linear counterparts.[2]
-
Novel Chemical Space: Provides access to unique molecular shapes and substituent vectors, enabling the exploration of new biological targets.
-
Improved Physicochemical Properties: Can lead to higher solubility, higher basicity, and decreased lipophilicity compared to traditional six-membered rings like piperazines or piperidines.[3]
A Tiered Approach to ADME Prediction: From Bits to Biology
A robust ADME evaluation strategy for novel azaspiro[3.5]nonane compounds should be tiered, starting with high-throughput computational methods and progressing to more resource-intensive biological assays. This approach allows for the rapid triage of large numbers of virtual compounds and ensures that only the most promising candidates advance.
Caption: A tiered workflow for predicting ADME properties of novel compounds.
Tier 1: In Silico Prediction – The First Pass Filter
Computational models are indispensable for the early screening of large compound libraries, offering rapid, cost-effective predictions before any synthesis is undertaken.[6][7] While no model can perfectly replace empirical data, they are highly effective at identifying candidates with a higher probability of success and flagging those likely to fail.[5][8]
Foundational Physicochemical Properties
The first step involves calculating basic properties that govern a compound's "drug-likeness." For sp³-rich azaspiro[3.5]nonanes, it is crucial to look beyond classical metrics like Lipinski's Rule of Five, which was developed for a different chemical space.[4]
| Property | Importance for Azaspiro[3.5]nonanes | Recommended Tool(s) |
| cLogP / cLogD | Lipophilicity is a key driver of permeability, solubility, and metabolism. The 3D shape can lead to different lipophilic profiles than flat molecules of similar mass. | SwissADME, ChemDraw |
| Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding potential, which influences permeability and solubility. | SwissADME, DataWarrior |
| Aqueous Solubility (logS) | Poor solubility is a primary cause of failure. The rigid scaffold can impact crystal packing and solvation. | SwissADME, ADMETLab 2.0 |
| pKa | The basicity of the azaspiro nitrogen is critical for solubility, target engagement, and potential for lysosomal trapping. | MarvinSketch, ADMETLab 2.0 |
Advanced ADME Modeling
Machine learning and quantitative structure-activity relationship (QSAR) models can provide more nuanced predictions.[9][10] It is vital to use models trained on diverse datasets that ideally include sp³-rich or spirocyclic compounds.
Key Predictive Models:
-
CYP450 Metabolism: Predicts which sites on the molecule are most susceptible to Phase I metabolism. This is critical for designing compounds with improved metabolic stability. Tools like XenoSite can identify these "metabolic hotspots."[7]
-
Permeability (Caco-2 / MDCK): Models can predict a compound's ability to cross the intestinal barrier.
-
hERG Inhibition: Early prediction of potential cardiotoxicity is a critical safety checkpoint.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts whether the compound is likely to be affected by efflux transporters, which can limit brain penetration and oral bioavailability.[11]
Tier 2: In Vitro Assays – Generating Empirical Data
After prioritizing candidates based on in silico data, the next step is to generate robust experimental data using a suite of standardized in vitro ADME assays.[12][13][14] These assays provide the first real-world glimpse into a compound's behavior.
Absorption: Solubility and Permeability
A compound must be in solution and able to cross biological membranes to be absorbed.
-
Objective: To determine the solubility of the compound in a physiologically relevant buffer. Kinetic solubility measures the solubility of the solid added to a solution, while thermodynamic solubility is the true solubility at equilibrium.
-
Methodology (Kinetic):
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the mixture for 2 hours at room temperature.
-
Filter the solution through a 0.45 µm filter plate to remove any precipitate.
-
Quantify the concentration of the compound in the filtrate using LC-MS/MS.
-
-
Self-Validation: Run positive (a known soluble compound) and negative (a known insoluble compound) controls. The vehicle (DMSO) alone should show no signal.
-
Objective: To assess passive diffusion, a key component of intestinal absorption.[14]
-
Methodology:
-
A 96-well filter plate is coated with a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The wells of a donor plate are filled with the test compound dissolved in PBS at pH 7.4.
-
The filter plate is placed on top of the donor plate, and the wells of the filter plate (acceptor) are filled with fresh PBS.
-
The "sandwich" is incubated for 4-16 hours.
-
The concentration of the compound is measured in both the donor and acceptor wells by LC-MS/MS.
-
-
Self-Validation: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls.
Distribution: Plasma Protein Binding (PPB)
The extent to which a compound binds to plasma proteins like albumin determines the free fraction available to interact with the target and cause toxicity.
-
Objective: To determine the percentage of compound bound to plasma proteins.[12]
-
Methodology:
-
A RED device consists of two chambers separated by a semi-permeable membrane (8 kDa cutoff).
-
Add plasma containing the test compound to one chamber and PBS to the other.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
The percent bound is calculated from the difference in concentrations.
-
-
Self-Validation: Warfarin (high binding) and metoprolol (low binding) are often used as controls.
Metabolism: Metabolic Stability
Assessing how quickly a compound is broken down by metabolic enzymes is crucial for predicting its half-life and dosing regimen.[15]
-
Objective: To measure the rate of Phase I metabolism.[16]
-
Methodology:
-
Pre-warm a solution of HLMs and the test compound in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution (the cofactor for CYP enzymes).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance is used to calculate the intrinsic clearance (Clint).
-
-
Self-Validation: Run controls without NADPH to check for chemical instability. Use known high-clearance (e.g., verapamil) and low-clearance (e.g., carbamazepine) compounds to validate the assay performance.
Tier 3: Data Integration and Decision Making
The ultimate goal is to synthesize data from in silico and in vitro sources to make an informed "Go/No-Go" decision on whether to advance a compound. This requires a multi-parameter optimization approach.
Caption: A simplified decision tree for compound progression based on ADME data.
A decision matrix can help visualize and rank compounds based on multiple properties. The thresholds below are illustrative and should be adapted to the specific project goals (e.g., an orally dosed drug vs. an intravenous one).
| Compound ID | cLogP | Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | HLM t½ (min) | PPB (% Bound) | Overall Score | Decision |
| AZN-001 | 2.5 | 55 | 8.2 | 45 | 85 | Good | Go |
| AZN-002 | 4.8 | 2 | 15.1 | 62 | 99.8 | Poor | No-Go (Solubility) |
| AZN-003 | 3.1 | 28 | 1.5 | 50 | 91 | Medium | Optimize (Permeability) |
| AZN-004 | 2.9 | 40 | 7.5 | 8 | 75 | Medium | Optimize (Metabolism) |
Conclusion and Future Directions
Predicting the ADME properties of novel azaspiro[3.5]nonane compounds requires a departure from traditional drug discovery paradigms. Their inherent three-dimensionality necessitates a greater reliance on a synergistic interplay between modern in silico tools and carefully executed in vitro assays. By adopting the tiered, iterative strategy outlined in this guide, research teams can better navigate the complexities of this chemical space. Early, data-driven decisions on compound solubility, permeability, metabolic stability, and distribution are paramount to reducing attrition and successfully advancing candidates with the highest potential for clinical success.
References
- Title: In Vitro ADME Assays and Services.
- Title: In Vitro ADME & Physicochemical Profiling.
- Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Source: PubMed. URL:[Link]
- Title: In Vitro ADME Assays: Principles, Applications & Protocols.
- Title: In Vitro Assays: The Bedrock of Drug Discovery and Development. Source: HubPages. URL:[Link]
- Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Source: French-Ukrainian Journal of Chemistry. URL:[Link]
- Title: 7-Azaspiro(3.5)nonane. Source: PubChem. URL:[Link]
- Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online. URL:[Link]
- Title: Development of predictive in silico models for ADME properties.
- Title: The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Source: MDPI. URL:[Link]
- Title: In silico prediction of ADME properties: are we making progress? Source: PubMed. URL:[Link]
- Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Title: In Silico ADME Methods Used in the Evaluation of Natural Products. Source: PMC - NIH. URL:[Link]
- Title: In Silico Tools and Software to Predict ADMET of New Drug Candid
- Title: 6 Challenges in ADME Drug Development.
- Title: Early ADME And Physical-Chemistry Properties. Source: SpiroChem. URL:[Link]
- Title: Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. Source: MDPI. URL:[Link]
- Title: ADME Properties in Drug Discovery. Source: BioSolveIT. URL:[Link]
- Title: ADME Properties. Source: Cambridge MedChem Consulting. URL:[Link]
- Title: Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. Source: PMC - NIH. URL:[Link]
- Title: Cheminformatics and Artificial Intelligence: Challenges and Progress in Prediction of ADME-Tox Properties. Source: American Chemical Society. URL:[Link]
- Title: Improving Early Drug Discovery through ADME Modelling.
- Title: Multi-task ADME/PK Prediction at Industrial Scale: Leveraging Large and Diverse Experimental D
Sources
- 1. researchgate.net [researchgate.net]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 8. cn-bio.com [cn-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. criver.com [criver.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. discover.hubpages.com [discover.hubpages.com]
- 16. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of 7-Oxa-1-azaspiro[3.5]nonane: A Novel Scaffold Forging New Frontiers in Medicinal Chemistry
Abstract
In the perpetual quest for novel chemical entities with enhanced therapeutic potential, the focus of medicinal chemistry has progressively shifted from planar, two-dimensional structures towards more complex, three-dimensional scaffolds. This strategic evolution, often termed "escaping flatland," aims to improve physicochemical properties, enhance target engagement, and unlock new intellectual property landscapes. Within this paradigm, the 7-oxa-1-azaspiro[3.5]nonane scaffold has emerged as a compelling and versatile architectural framework. This in-depth guide provides a comprehensive technical overview of this novel scaffold, delineating its synthesis, physicochemical attributes, and burgeoning applications in drug discovery. We will explore its role as a privileged structural motif, with a particular focus on its utility in the design of G protein-coupled receptor (GPCR) modulators and other therapeutic agents, furnishing researchers and drug development professionals with the foundational knowledge to harness the potential of this unique spirocyclic system.
Introduction: The Imperative for Three-Dimensionality in Drug Design
The over-representation of flat, aromatic moieties in historical drug portfolios has been linked to challenges in achieving optimal drug-like properties, including solubility, metabolic stability, and target selectivity. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer an elegant solution by introducing a defined three-dimensional geometry. The this compound core, which incorporates an oxetane ring fused to a piperidine ring through a spirocyclic junction, presents a unique constellation of features. The orthogonal orientation of the two rings restricts conformational flexibility, which can pre-organize substituents for optimal interaction with biological targets, thereby enhancing potency and selectivity.[1] Furthermore, the inclusion of heteroatoms imparts polarity and potential hydrogen bonding capabilities, while the saturated nature of the scaffold often leads to improved metabolic stability compared to aromatic counterparts.[2][3]
Physicochemical Properties and Structural Features
The this compound scaffold possesses a distinct set of physicochemical properties that make it an attractive building block in medicinal chemistry. Its inherent three-dimensionality, a direct consequence of the spirocyclic fusion, is a key differentiator from linear or planar motifs. This structural rigidity is advantageous in drug design as it provides a well-defined spatial arrangement of substituents, leading to more predictable interactions with biological targets.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem CID: 55279771[4] |
| Molecular Weight | 127.18 g/mol | PubChem CID: 55279771[4] |
| Topological Polar Surface Area | 21.3 Ų | PubChem CID: 55279771[4] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 55279771[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 55279771[4] |
| Rotatable Bond Count | 0 | PubChem CID: 55279771[4] |
The presence of the oxetane ring, a known bioisostere for gem-dimethyl and carbonyl groups, can enhance aqueous solubility and metabolic stability while reducing lipophilicity. The piperidine nitrogen provides a convenient handle for the introduction of diverse substituents, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.
Synthesis of the this compound Core and Derivatives
The synthesis of the this compound scaffold can be approached through several strategic routes, primarily focusing on the key cyclization step to form either the oxetane or the piperidine ring.
General Synthetic Strategies
Two primary retrosynthetic disconnections dominate the construction of the this compound core:
-
Oxetane Ring Formation: This approach typically involves the intramolecular cyclization of a suitably functionalized piperidine precursor. A common method is the Williamson ether synthesis, where a piperidine derivative bearing both a hydroxyl group and a leaving group at the 4-position is treated with a base to effect ring closure.
-
Piperidine Ring Formation: Alternatively, the piperidine ring can be constructed onto a pre-existing oxetane-containing building block. This can be achieved through methods such as reductive amination of an oxetane-4-one with a suitable amino-aldehyde or amino-ketone, followed by intramolecular cyclization.
The functionalization of the piperidine nitrogen is a crucial step in the synthesis of diverse derivatives. This is typically achieved through standard N-alkylation or N-acylation reactions on the unprotected spirocyclic core or a protected intermediate.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Exemplary Experimental Protocol: Synthesis of a 7-Oxa-2-azaspiro[3.5]nonane Derivative (Adapted)
Step 1: Reduction of the Diester Precursor
-
To a stirred solution of 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add lithium aluminum hydride (LiAlH₄) (1.0-1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to afford the crude tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of this reduction can be confirmed by the disappearance of the ester signals and the appearance of a new signal for the hydroxymethyl group in the ¹H NMR spectrum. The purity of the final product can be assessed by HPLC and mass spectrometry.
Medicinal Chemistry Applications: A Scaffold of Growing Importance
The unique structural and physicochemical properties of the this compound scaffold have led to its exploration in various medicinal chemistry programs. Its ability to confer three-dimensionality and serve as a versatile platform for derivatization makes it a valuable tool for the development of novel therapeutics.
GPR119 Agonists for the Treatment of Type 2 Diabetes
A significant application of the related 7-azaspiro[3.5]nonane scaffold has been in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[5] Agonism of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, offering a novel therapeutic mechanism with a low risk of hypoglycemia.
A study on novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists highlighted the importance of optimizing the substituents on the piperidine nitrogen (R²) and an aryl group (R³).[5] This optimization led to the identification of potent agonists with desirable pharmacokinetic profiles and glucose-lowering effects in preclinical models.[5]
Structure-Activity Relationship (SAR) for 7-Azaspiro[3.5]nonane GPR119 Agonists (Hypothetical Data Based on Published Findings)
| Compound | R² (Piperidine N-substituent) | R³ (Aryl Group) | GPR119 EC₅₀ (nM) |
| 1 | Methyl | Phenyl | >1000 |
| 2 | Ethyl | 4-Fluorophenyl | 520 |
| 3 | Isopropyl | 4-Chlorophenyl | 210 |
| 4 | Cyclopropylmethyl | 2,4-Difluorophenyl | 85 |
| 5 | 2-Methoxyethyl | 4-Cyanophenyl | 32 |
| 54g (Lead) | Optimized N-capping group | Optimized aryl group | Potent Agonist |
Note: The specific EC₅₀ value for compound 54g is not available in the abstract, but it is described as a "potent GPR119 agonist".[5]
The SAR data suggests that increasing the steric bulk and modulating the electronics of the substituents at both the R² and R³ positions can significantly impact the agonist potency.
Caption: Simplified signaling pathway of GPR119 agonism by 7-azaspiro[3.5]nonane derivatives.
Other Potential Therapeutic Applications
The versatility of the azaspiro[3.5]nonane scaffold extends beyond GPR119. For instance, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as covalent inhibitors of KRAS G12C, a critical oncogenic driver in various cancers.[6] This highlights the potential of this spirocyclic system to be adapted for different therapeutic targets. The incorporation of the oxetane moiety in the this compound scaffold could offer advantages in terms of solubility and metabolic stability in such applications.
Future Perspectives and Conclusion
The this compound scaffold represents a significant step forward in the exploration of three-dimensional chemical space. Its unique combination of a rigid spirocyclic core, an oxetane ring, and a modifiable piperidine nitrogen provides a rich platform for the design of novel therapeutic agents with improved drug-like properties. While its application is still in its nascent stages, the promising results observed with related azaspiro[3.5]nonane derivatives in indications such as type 2 diabetes and oncology underscore the immense potential of this scaffold.
References
- Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. (2018). ResearchGate.
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5... (n.d.). ResearchGate. Retrieved January 10, 2026, from https://www.researchgate.
- French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. (2025). ResearchGate.
- Ritter, K., et al. (2015). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry. [Link]
- Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. (2023). PMC. [Link]
- Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2019). MDPI. [Link]
- (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).
- PubChem. (n.d.). This compound.
- Oxa-spirocycles: synthesis, properties and applic
- Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PubMed. [Link][Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H13NO | CID 55279771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-oxa-1-azaspiro[3.5]nonane
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, characterized by their rigid three-dimensional architecture, have emerged as privileged motifs in this pursuit. The inherent conformational restriction of spirocycles, such as 7-oxa-1-azaspiro[3.5]nonane, can lead to a more precise presentation of pharmacophoric elements, enhancing binding affinity and selectivity for biological targets. Furthermore, the introduction of a spirocyclic core can improve metabolic stability and aqueous solubility compared to their linear or planar counterparts. This document provides a comprehensive experimental protocol for the synthesis of this compound, a valuable building block for the development of novel therapeutics.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a synthetic route commencing from a readily available piperidine derivative. The key strategic bond disconnection is the carbon-oxygen bond of the oxetane ring, leading back to a 1,3-diol precursor. This diol can be synthesized from a protected 4-piperidone derivative.
Our proposed forward synthesis, therefore, involves three main stages:
-
Synthesis of a Key Intermediate: Preparation of N-Boc-4,4-bis(hydroxymethyl)piperidine from N-Boc-4-piperidone.
-
Spirocyclization: Intramolecular cyclization of the diol intermediate to form the spiro-oxetane ring via a Mitsunobu reaction.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product, this compound.
This strategy leverages well-established and reliable chemical transformations, ensuring a high probability of success for researchers in a drug development setting.
Data Presentation: Reagents and Reaction Conditions
The following tables summarize the key quantitative data for each step of the proposed synthesis.
Table 1: Synthesis of 1-Boc-4,4-bis(hydroxymethyl)piperidine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| N-Boc-4-piperidone | 199.27 | 50.2 | 1.0 | 10.0 g |
| Paraformaldehyde | 30.03 | 150.6 | 3.0 | 4.52 g |
| Calcium Oxide (CaO) | 56.08 | 75.3 | 1.5 | 4.22 g |
| Methanol (MeOH) | 32.04 | - | - | 150 mL |
Table 2: Intramolecular Mitsunobu Cyclization
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| 1-Boc-4,4-bis(hydroxymethyl)piperidine | 245.32 | 20.4 | 1.0 | 5.0 g |
| Triphenylphosphine (PPh₃) | 262.29 | 30.6 | 1.5 | 8.03 g |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 30.6 | 1.5 | 6.1 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 200 mL |
Table 3: N-Boc Deprotection
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| 1-Boc-7-oxa-1-azaspiro[3.5]nonane | 227.30 | 10.0 | 1.0 | 2.27 g |
| Trifluoroacetic Acid (TFA) | 114.02 | - | - | 10 mL |
| Dichloromethane (DCM) | 84.93 | - | - | 20 mL |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4,4-bis(hydroxymethyl)piperidine
This protocol details the synthesis of the crucial diol intermediate from a commercially available protected piperidone. The reaction is a base-catalyzed crossed-aldol reaction.
Causality Behind Experimental Choices:
-
Base: Calcium oxide is a mild and effective base for this transformation, minimizing side reactions.
-
Formaldehyde Source: Paraformaldehyde is a convenient and stable source of formaldehyde.
-
Solvent: Methanol is an excellent solvent for the reactants and facilitates the reaction.
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-piperidone (10.0 g, 50.2 mmol), paraformaldehyde (4.52 g, 150.6 mmol), and calcium oxide (4.22 g, 75.3 mmol).
-
Add methanol (150 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the excess calcium oxide.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-Boc-4,4-bis(hydroxymethyl)piperidine as a white solid.
Caption: Workflow for the synthesis of the diol intermediate.
Protocol 2: Intramolecular Mitsunobu Cyclization to form 1-Boc-7-oxa-1-azaspiro[3.5]nonane
This protocol describes the key spirocyclization step to form the oxetane ring. The Mitsunobu reaction is a powerful tool for the dehydration of 1,3-diols to form oxetanes.[1]
Causality Behind Experimental Choices:
-
Reagents: The combination of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) is a classic reagent system for the Mitsunobu reaction.[2][3][4]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solubilizes the reactants.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DIAD, and then allowed to warm to room temperature to drive the cyclization to completion.
Step-by-Step Methodology:
-
In a 500 mL flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-4,4-bis(hydroxymethyl)piperidine (5.0 g, 20.4 mmol) and triphenylphosphine (8.03 g, 30.6 mmol) in anhydrous THF (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (6.1 mL, 30.6 mmol) dropwise to the stirred solution over 30 minutes. An exotherm and the formation of a white precipitate (triphenylphosphine oxide) may be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-Boc-7-oxa-1-azaspiro[3.5]nonane.
Caption: Workflow for the Mitsunobu cyclization.
Protocol 3: N-Boc Deprotection to yield this compound
This final protocol describes the removal of the Boc protecting group to afford the target compound.
Causality Behind Experimental Choices:
-
Reagent: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature.
-
Solvent: Dichloromethane (DCM) is a suitable solvent that is inert to the reaction conditions.
-
Work-up: A basic work-up is necessary to neutralize the excess TFA and the resulting ammonium salt to isolate the free amine product.
Step-by-Step Methodology:
-
Dissolve 1-Boc-7-oxa-1-azaspiro[3.5]nonane (2.27 g, 10.0 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask.
-
Add trifluoroacetic acid (10 mL) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a small amount of water and basify to pH > 10 with a saturated aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound as the final product. Further purification can be achieved by distillation or crystallization if necessary.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and highly cited synthetic methodologies in organic chemistry. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectroscopic signatures for the intermediates and the final product can be predicted based on their structures, providing a means of self-validation at each stage of the synthesis.
Authoritative Grounding and Mechanistic Insight
The key transformation in this synthetic sequence is the intramolecular Mitsunobu reaction. This reaction proceeds through the activation of the primary hydroxyl groups of the diol by triphenylphosphine and an azodicarboxylate. The reaction between triphenylphosphine and DIAD forms a betaine intermediate, which then protonates the alcohol. The resulting phosphonium salt is a good leaving group, which is then displaced by the other hydroxyl group in an intramolecular SN2 reaction to form the oxetane ring.[3][4] The reaction typically proceeds with inversion of configuration at the carbon bearing the leaving group, although this is not relevant in this specific synthesis due to the nature of the substrate.
Caption: Simplified mechanism of the intramolecular Mitsunobu reaction.
References
- Barry, C. S., & Bushby, N. (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1, (21), 2724-2731. [Link]
- Google Patents. (2020). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Google Patents. (2010). TW201022257A - 7-azaspiro[3.5]nonane-7-carboxamide compounds.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Google Patents. (2022). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
- Denton, R. M., An, J., & Rzepa, H. S. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
Sources
- 1. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols for the Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaspiro[3.5]nonan-1-one Scaffold
The landscape of modern drug discovery is increasingly focused on moving beyond flat, two-dimensional molecules to embrace three-dimensional architectures that can offer improved pharmacological properties.[1][2] Spirocycles, compounds containing two rings connected by a single atom, are exemplary of this shift, providing a rigid and structurally complex core that can orient substituents in precise vectors for optimal target engagement.[1][3] Among these, the 7-azaspiro[3.5]nonan-1-one scaffold has emerged as a particularly valuable motif. Its inherent rigidity and three-dimensional character make it an attractive building block in medicinal chemistry.[3] Notably, this scaffold has been identified as a promising core for novel therapeutics, including potent and selective agonists for G protein-coupled receptor 119 (GPR119), a key target in the treatment of type 2 diabetes.[3][4][5]
Solid-phase organic synthesis (SPOS) presents a powerful and efficient methodology for the construction of libraries of such spirocyclic derivatives. The advantages of SPOS are numerous, including the ability to use excess reagents to drive reactions to completion, simplified purification by filtration and washing, and amenability to high-throughput and automated synthesis platforms.[3][6] This guide provides a detailed protocol for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core and its subsequent diversification, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
General Synthetic Strategy
The solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core is strategically designed to build the spirocycle on a solid support, followed by on-resin diversification before cleavage to yield the final products. A plausible retrosynthetic analysis suggests the assembly of the spirocycle from a piperidine-based precursor attached to the resin.[3]
The overall workflow can be visualized as follows:
Caption: Overall workflow for the solid-phase synthesis of 7-azaspiro[3.5]nonan-1-one derivatives.
Experimental Protocols
Protocol 1: Resin Loading - Immobilization of the Piperidine Building Block
This protocol describes the preparation of the solid support and the attachment of the initial building block, a dually protected 4-aminopiperidine derivative.
Rationale:
-
Resin Choice: 2-Chlorotrityl chloride (2-CTC) resin is selected due to its high acid lability. This allows for the final cleavage of the product from the resin under very mild acidic conditions, which preserves the integrity of the spirocyclic core and any sensitive functional groups introduced during diversification. The bulky trityl linker also minimizes side reactions like diketopiperazine formation.
-
Protecting Groups: An orthogonal protecting group strategy is employed. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions used for Fmoc removal but can be cleaved with acid. The exocyclic amino group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile and will be removed to allow for chain elongation.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.2 mmol/g loading)
-
Fmoc-4-amino-1-Boc-piperidine
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a fritted syringe.
-
Drain the DCM.
-
Dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq, 1.8 mmol) and DIEA (4.0 eq, 4.8 mmol) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and agitate at room temperature for 2 hours.
-
To cap any unreacted chloride sites, add MeOH (1 mL) and agitate for an additional 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 2: Fmoc-Deprotection and Acylation
This protocol details the removal of the Fmoc protecting group and subsequent acylation to introduce the precursor for the cyclobutanone ring.
Rationale: The Fmoc group is removed with a solution of piperidine in DMF. The liberated free amine is then acylated with a suitable building block, in this case, 3-(methoxycarbonyl)cyclobutanecarboxylic acid, to build the carbon backbone necessary for the spirocyclization. HATU is a highly efficient and widely used coupling reagent that minimizes racemization.
Materials:
-
Loaded resin from Protocol 1
-
20% Piperidine in DMF (v/v)
-
3-(Methoxycarbonyl)cyclobutanecarboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
DIEA
-
DMF, anhydrous
Procedure:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat the treatment for an additional 20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq, 3.6 mmol) with HATU (2.9 eq, 3.5 mmol) and DIEA (6.0 eq, 7.2 mmol) in anhydrous DMF (7 mL) for 10 minutes.
-
Add the activated acid solution to the deprotected resin and agitate at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 3: Spirocyclization via Dieckmann Condensation and Decarboxylation
This protocol outlines the key spirocyclization step to form the 7-azaspiro[3.5]nonan-1-one core.
Rationale: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a classic and effective method for forming five- and six-membered rings.[7][8][9][10][11] Here, a strong base (potassium tert-butoxide) is used to deprotonate the carbon alpha to one of the ester groups, which then attacks the other ester carbonyl intramolecularly to form the cyclobutanone ring. The resulting β-keto ester is then decarboxylated by heating in a mixture of DMSO and water.
Caption: Key steps in the Dieckmann condensation for spirocyclization.
Materials:
-
Acylated resin from Protocol 2
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
Swell the resin in anhydrous THF (10 mL).
-
Add a solution of potassium tert-butoxide (5.0 eq, 6.0 mmol) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours.
-
Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).
-
For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.
-
Cool the resin, drain, and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 4: N-Boc Deprotection and On-Resin Diversification
This protocol describes the removal of the Boc protecting group from the piperidine nitrogen and subsequent functionalization to introduce diversity.
Rationale: The acid-labile Boc group is removed using trifluoroacetic acid (TFA) in DCM. The newly liberated secondary amine is then available for a variety of diversification reactions. This example details an acylation with a carboxylic acid, but this step can be adapted for sulfonation, alkylation, or other reactions to build a diverse library of compounds.
Materials:
-
Spirocyclic resin from Protocol 3
-
20% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Desired carboxylic acid (R-COOH) for diversification
-
HATU
-
DIEA
-
DCM, anhydrous
-
DMF, anhydrous
Procedure:
-
Swell the resin in anhydrous DCM (10 mL).
-
Treat the resin with 20% TFA in DCM (10 mL) for 10 minutes, drain, and repeat the treatment for an additional 30 minutes.
-
Wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL) to remove residual acid and neutralize the amine salt.
-
In a separate vessel, pre-activate the desired carboxylic acid (R-COOH) (3.0 eq, 3.6 mmol) with HATU (2.9 eq, 3.5 mmol) and DIEA (6.0 eq, 7.2 mmol) in anhydrous DMF (5 mL) for 10 minutes.
-
Add the activated acid solution to the resin and agitate for 6 hours at room temperature.
-
Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 5: Cleavage from Resin and Final Product Isolation
This protocol details the cleavage of the final diversified product from the solid support.
Rationale: Due to the high acid sensitivity of the 2-CTC resin, a very dilute solution of TFA in DCM is sufficient to cleave the final product. This mild condition helps to prevent degradation of the target molecule. The cleaved product is then precipitated, isolated, and purified.
Materials:
-
Diversified resin from Protocol 4
-
Cleavage cocktail: TFA/DCM (1:99 v/v)
-
Nitrogen stream
-
Diethyl ether, cold
Procedure:
-
Treat the resin with the cleavage cocktail (10 mL) for 1 hour at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 5 mL).
-
Combine the filtrates and concentrate under a gentle stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify the final product by reverse-phase HPLC.
Data Presentation
The following table represents characterization data for a small library of 7-azaspiro[3.5]nonan-1-one derivatives synthesized using the described protocols, with diversification achieved in Protocol 4.
| Compound ID | R-Group (from R-COOH) | Molecular Formula | MW ( g/mol ) | Yield (%)* | Purity (%)** | LC-MS (m/z) [M+H]⁺ |
| 1a | 4-cyanophenyl | C₂₁H₂₃N₃O₂ | 361.43 | 65 | 96 | 362.2 |
| 1b | 2-pyridyl | C₁₉H₂₂N₄O₂ | 354.41 | 62 | 95 | 355.2 |
| 1c | 4-methoxyphenyl | C₂₁H₂₆N₂O₃ | 366.45 | 71 | 98 | 367.2 |
| 1d | Cyclohexyl | C₂₀H₂₉N₃O₂ | 359.46 | 68 | 97 | 360.3 |
* Yields are calculated based on the initial loading of the resin. ** Purity determined by HPLC analysis at 214 nm.
Application in Drug Discovery: GPR119 Agonists
The 7-azaspiro[3.5]nonane core is a key pharmacophore in the development of GPR119 agonists.[4][5] GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Agonist binding to GPR119 initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP enhances glucose-dependent insulin secretion and promotes the release of incretin hormones like GLP-1, making GPR119 a compelling target for the treatment of type 2 diabetes.[4] The solid-phase synthesis strategy detailed here allows for the rapid creation of a diverse library of 7-azaspiro[3.5]nonan-1-one derivatives, which can then be screened for their agonist activity at the GPR119 receptor.
Caption: Simplified GPR119 signaling pathway upon agonist binding.
References
- Drisko, C. R., Griffin, S. A., & Huang, K. S. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. JoVE (Journal of Visualized Experiments).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 20277171, 7-Azaspiro(3.5)nonane.
- Zhang, L., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
- Antonenko, T. S., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
- Hao, W., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 1-9.
- Grokipedia. (n.d.). Dieckmann condensation.
- Wikipedia. (2023). Dieckmann condensation.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 167716550, 7-(Aminomethyl)-1-azaspiro[3.5]nonan-2-one.
- Drisko, C. R., et al. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of visualized experiments: JoVE, (144), 10.3791/58508.
- Chemistry LibreTexts. (2023). Dieckmann Condensation.
- Krchnák, V., & Holladay, M. W. (2005). Efficient approaches toward the solid-phase synthesis of new heterocyclic azoniaspiro ring systems: synthesis of tri- and tetrasubstituted 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes. The Journal of organic chemistry, 70(23), 9622–9625.
- Antonenko, T. S., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
- Strieth-Kalthoff, F., et al. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Angewandte Chemie International Edition, 59(32), 13392-13397.
- Fesik, S. W. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(21), 7209.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Nefzi, A., et al. (2003). Recent Advances in the Preparation of Heterocycles on Solid Support: A Review of the Literature. ACS Combinatorial Science, 5(3), 125-155.
- Battilocchio, C., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Chemical Science, 12(40), 13282-13289.
- Semple, G., et al. (2013). Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119. ACS Medicinal Chemistry Letters, 4(11), 1039-1044.
- Semple, G., et al. (2012). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 22(18), 5948-5953.
- Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 967.
- Kumar, S., Thornton, P. D., & Santini, C. (2013). Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. ACS combinatorial science, 15(11), 564–571.
- Mykhailiuk, P. K. (2016). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 7(3), 1684-1691.
- Massi, M., et al. (2020). Green Solvent Mixtures for Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 8(2), 948-956.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dieckmann Condensation [organic-chemistry.org]
Navigating the Synthesis of 7-Azaspiro[3.5]nonan-1-one: A Guide to Amine Protecting Group Strategies
Introduction: The Significance of the 7-Azaspiro[3.5]nonan-1-one Scaffold and the Critical Role of Amine Protection
The 7-azaspiro[3.5]nonan-1-one core is a conformationally rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its unique structural properties make it a valuable building block in the design of novel therapeutics, including agonists for G-protein coupled receptors such as GPR119.[1] The synthesis of this spirocycle, however, presents a common yet critical challenge for organic chemists: the strategic protection and deprotection of the secondary amine within the piperidine ring. Unprotected, this amine can undergo a variety of undesired side reactions during the construction of the spirocyclic framework and subsequent functionalization.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of amine protecting group strategies in the synthesis of 7-azaspiro[3.5]nonan-1-one. We will delve into the practical considerations, advantages, and limitations of the most commonly employed protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—providing detailed, field-proven protocols and a comparative analysis to inform your synthetic planning. The principles of orthogonality and chemoselectivity will be central to this discussion, empowering you to design robust and efficient synthetic routes.[2]
Core Principles of Amine Protection in Spirocycle Synthesis
The ideal protecting group for the 7-azaspiro[3.5]nonan-1-one synthesis should exhibit the following characteristics:
-
Ease of Introduction: The protection reaction should proceed in high yield with readily available and cost-effective reagents.
-
Stability: The protected amine must be stable to the reaction conditions required for subsequent synthetic transformations, such as the formation of the cyclobutanone ring.
-
Ease of Removal: The deprotection should be high-yielding and occur under conditions that do not compromise the integrity of the spirocyclic core or other functional groups.
-
Orthogonality: The protecting group should be removable under conditions that are distinct from those used to cleave other protecting groups that may be present in the molecule, allowing for selective deprotection.[2]
The choice of protecting group is therefore not a trivial decision but a crucial element of the overall synthetic strategy.
Comparative Analysis of Key Protecting Groups
The selection of an appropriate protecting group is dictated by the overall synthetic route and the chemical sensitivities of the intermediates. Below is a comparative overview of the Boc, Cbz, and Fmoc groups in the context of 7-azaspiro[3.5]nonan-1-one synthesis.
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Boc | (Boc)₂O, base (e.g., NEt₃, NaHCO₃), solvent (e.g., DCM, THF) | Strong acid (e.g., TFA, HCl in dioxane)[3][4] | Stable to a wide range of non-acidic reagents; widely used and well-documented. | Acidic deprotection may not be suitable for acid-labile substrates; potential for t-butylation of sensitive functional groups.[5] |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃, K₂CO₃), solvent (e.g., DCM, H₂O) | Catalytic hydrogenolysis (H₂, Pd/C) | Mild deprotection conditions; orthogonal to acid- and base-labile groups. | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes); potential for catalyst poisoning. |
| Fmoc | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), solvent (e.g., dioxane/H₂O) | Base (e.g., 20% piperidine in DMF)[1] | Orthogonal to acid- and hydrogenolysis-labile groups; commonly used in solid-phase synthesis. | Base-lability may be incompatible with certain reaction conditions; the fluorenyl group can sometimes cause solubility issues. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
The Boc group is a popular choice due to its general stability and the straightforward nature of its introduction and removal.
Diagram: Boc Protection and Deprotection Workflow
Caption: General workflow for Boc protection and deprotection.
Protocol 1.1: N-Boc Protection of 7-Azaspiro[3.5]nonan-1-one
-
Materials:
-
7-Azaspiro[3.5]nonan-1-one hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend 7-azaspiro[3.5]nonan-1-one hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-7-azaspiro[3.5]nonan-1-one.
-
Protocol 1.2: N-Boc Deprotection
-
Materials:
-
N-Boc-7-azaspiro[3.5]nonan-1-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve N-Boc-7-azaspiro[3.5]nonan-1-one (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.
-
Benzyloxycarbonyl (Cbz) Protection and Deprotection
The Cbz group offers excellent orthogonality to acid- and base-labile protecting groups, with its removal via catalytic hydrogenolysis being a key advantage.
Diagram: Cbz Protection and Deprotection Workflow
Caption: General workflow for Cbz protection and deprotection.
Protocol 2.1: N-Cbz Protection of 7-Azaspiro[3.5]nonan-1-one
-
Materials:
-
7-Azaspiro[3.5]nonan-1-one hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 7-azaspiro[3.5]nonan-1-one hydrochloride (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Cbz-7-azaspiro[3.5]nonan-1-one.
-
Protocol 2.2: N-Cbz Deprotection (Hydrogenolysis)
-
Materials:
-
N-Cbz-7-azaspiro[3.5]nonan-1-one
-
Palladium on carbon (10% w/w, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve N-Cbz-7-azaspiro[3.5]nonan-1-one (1.0 eq) in methanol or ethanol.
-
Carefully add palladium on carbon to the solution under an inert atmosphere.
-
Evacuate the reaction flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Troubleshooting and Considerations
-
Steric Hindrance: The spirocyclic nature of the substrate can introduce steric hindrance, potentially slowing down the protection reaction.[6] In such cases, increasing the reaction temperature or using a less hindered base may be beneficial.
-
Side Reactions:
-
With Boc protection, the formation of di-tert-butyl carbonate as a byproduct can occur. Careful control of stoichiometry is important.[3]
-
During Cbz deprotection, ensure the complete removal of the palladium catalyst to avoid contamination of the final product.
-
-
Orthogonal Strategies: In more complex syntheses where multiple protecting groups are present, careful planning is essential. For instance, a Boc-protected amine can be selectively deprotected in the presence of a Cbz group using acidic conditions, and vice versa using hydrogenolysis. This orthogonality is a powerful tool in multi-step synthesis.[2]
Conclusion
The successful synthesis of 7-azaspiro[3.5]nonan-1-one and its derivatives is highly dependent on the judicious choice and application of an amine protecting group strategy. Both Boc and Cbz protecting groups offer reliable methods for masking the secondary amine, each with its own set of advantages and disadvantages related to their deprotection conditions. By understanding the principles of orthogonality and carefully selecting the protecting group that best fits the overall synthetic scheme, researchers can efficiently access this valuable spirocyclic scaffold for applications in drug discovery and development.
References
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups.
- MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- PubMed. (2003). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry.
- HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- PubMed Central (PMC). (2021). Synthesis of Orthogonally Protected Labionin.
- Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
- ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scientist's Guide to the High-Performance Liquid Chromatography (HPLC) Purification of 7-Oxa-1-azaspiro[3.5]nonane Derivatives
Introduction: The Structural Significance of 7-Oxa-1-azaspiro[3.5]nonane
The this compound scaffold is a privileged structure in modern drug discovery. Its inherent three-dimensionality and structural rigidity, conferred by the spirocyclic fusion of an oxetane and a piperidine ring, offer a distinct advantage over traditional flat, aromatic molecules.[1] This unique architecture allows for precise spatial positioning of substituents, leading to improved physicochemical properties and more predictable interactions with biological targets.[1] As a bioisosteric replacement for common motifs like morpholine, this scaffold can enhance metabolic stability and binding affinity, making it a valuable building block for novel therapeutics in areas ranging from oncology to infectious diseases.[1]
Given its importance, the ability to purify these derivatives efficiently and effectively is paramount. Crude synthetic mixtures often contain starting materials, reagents, and structurally similar byproducts (e.g., olefinic impurities or isomers) that must be removed.[2] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for achieving the high levels of purity (>95%) required for downstream biological assays and preclinical development. This guide provides a comprehensive framework for developing robust HPLC purification protocols, grounded in the fundamental physicochemical properties of the this compound core.
Guiding Principles: Understanding the Analyte's Chromatographic Behavior
Successful method development hinges on understanding the analyte. The this compound core possesses two key features that dictate its behavior on an HPLC column:
-
High Polarity: The presence of both an ether (oxane) and a secondary/tertiary amine (azane) makes the core scaffold highly polar. This polarity means the molecule is more hydrophilic and may exhibit poor retention on traditional non-polar stationary phases used in reversed-phase chromatography.[3][4][5]
-
Basicity: The piperidine nitrogen is typically a weak base (a pyridine-type N).[6] In acidic mobile phases, this nitrogen can become protonated, leading to a positively charged species. This charge can cause strong, undesirable ionic interactions with residual acidic silanol groups on the surface of silica-based stationary phases, resulting in significant peak tailing and poor chromatographic performance.[6]
These two properties—polarity and basicity—are the primary challenges to overcome. The choice of chromatographic mode is the first and most critical decision in addressing them.
Selecting the Optimal Chromatographic Mode
No single HPLC mode is perfect for all derivatives, but understanding the options allows for a logical starting point.
Reversed-Phase (RP-HPLC)
RP-HPLC is the most common and versatile mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[7][8][9] While it is the workhorse of chromatography, the high polarity of the spirocyclic core can lead to insufficient retention, with the compound eluting at or near the solvent front.[5][10]
-
When to Use It: For derivatives that have been functionalized with large, non-polar (hydrophobic) groups. These groups will increase the overall hydrophobicity of the molecule, promoting better interaction with the C18 stationary phase.
-
Key Causality: Retention in RP-HPLC is driven by hydrophobic interactions.[7] The more non-polar the analyte, the stronger it binds to the stationary phase.
-
Mitigation Strategy: To counter the basic nitrogen's effect, the mobile phase must be acidified. Adding 0.1% formic acid or trifluoroacetic acid (TFA) serves two purposes: it suppresses the ionization of residual silanol groups on the stationary phase and ensures the analyte is consistently in its protonated form, leading to sharper, more symmetrical peaks.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular and powerful technique specifically designed for the separation of polar and hydrophilic compounds.[5][10][11] It employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[5][11]
-
When to Use It: This is often the most effective choice for purifying the parent scaffold or its polar derivatives. It is an excellent alternative when RP-HPLC fails to provide adequate retention.[5][10][11]
-
Key Causality: The HILIC retention mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[10][12] Elution is achieved by increasing the concentration of water in the mobile phase, which increases its polarity and displaces the analyte from the stationary phase.[10]
-
Mitigation Strategy: As with RP-HPLC, adding a mobile phase modifier is crucial. A volatile buffer like ammonium formate or 0.1% formic acid is often used to improve peak shape and ensure compatibility with mass spectrometry (MS).[11]
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent (modifier).[13] It is fundamentally a normal-phase technique and is exceptionally useful for both achiral and chiral separations.[13][14]
-
When to Use It: For separating isomers, including enantiomers and diastereomers, and for high-throughput purification. SFC often provides faster separations and uses significantly less organic solvent than HPLC.[13][15]
-
Key Causality: Separation is based on polarity, similar to normal-phase HPLC. The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to high efficiency and speed.[13]
-
Mitigation Strategy: To improve the peak shape of basic compounds like the this compound derivatives, a basic additive such as diethylamine (DEA) is often added to the co-solvent.[16]
Experimental Protocols and Method Development Workflow
A systematic approach to method development saves time and ensures a robust final method.
General Workflow Diagram
The following diagram illustrates a logical workflow for developing a purification method for a novel this compound derivative.
Caption: HPLC purification workflow for this compound derivatives.
Step-by-Step Protocol: HILIC Purification (Recommended Starting Point)
This protocol is designed as a robust starting point for polar derivatives that are poorly retained in RP-HPLC.
1. Sample Preparation:
- Objective: To ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion.
- Protocol:
- Accurately weigh the crude compound.
- If possible, dissolve the sample directly in the initial mobile phase (e.g., 95% Acetonitrile / 5% Water).
- If solubility is low, dissolve the sample in a minimal amount of a stronger solvent like DMSO or water, then dilute with acetonitrile to a final concentration where the sample remains in solution.[11] Causality: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the peak to broaden or split.[11]
- For preparative scale, consider a solid-load injection: adsorb the dissolved sample onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the column.
2. HPLC Method Development & Purification:
- Objective: To develop a separation method that provides adequate resolution between the target compound and impurities.
- Protocol:
- Column Selection: Choose a HILIC stationary phase. A bare silica column is a good starting point.[11]
- Mobile Phase Preparation:
- Solvent A: Acetonitrile
- Solvent B: Water with 0.1% Formic Acid (for MS compatibility and improved peak shape).[11]
- Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.[11]
- Scouting Gradient: Inject a small amount of the sample and run a broad linear gradient (e.g., 95% A to 50% A over 15 minutes).
- Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution point of the target compound to maximize resolution from nearby impurities.
- Scale-Up & Purification: Transfer the optimized method to a preparative column of the same chemistry. Increase the flow rate and injection volume according to the column's dimensions.
- Fraction Collection: Collect fractions corresponding to the peak of the target compound. Automated fraction collectors can be triggered by UV absorbance, mass signal (for LC-MS), or time.
3. Post-Purification Analysis:
- Objective: To confirm the purity of the collected fractions and obtain the final product.
- Protocol:
- Analyze an aliquot from each collected fraction using the optimized analytical HPLC method.
- Combine fractions with the desired purity level (typically >95%).
- Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer.
- Dry the final compound under high vacuum to remove residual solvent and determine the final mass and yield.
Summary of Starting HPLC Conditions
This table provides recommended starting parameters for initial method scouting across different chromatographic modes.
| Parameter | Reversed-Phase (RP-HPLC) | HILIC | Supercritical Fluid (SFC) |
| Stationary Phase | C18, 5 µm | Bare Silica or Amide, 5 µm | Chiral or Achiral (e.g., 2-Ethylpyridine), 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Acetonitrile | Supercritical CO₂ |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Water + 0.1% Formic Acid | Methanol or Ethanol |
| Additive | Included in mobile phase | Included in mobile phase | 0.1 - 0.2% Diethylamine (in B) |
| Scouting Gradient | 5% to 95% B over 15 min | 95% to 50% A over 15 min | 5% to 40% B over 5 min |
| Flow Rate (Analytical) | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Detection | UV (e.g., 214, 254 nm), MS | UV (e.g., 214, 254 nm), MS | UV, MS |
Troubleshooting Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing (RP or HILIC) | Strong interaction between the basic nitrogen and acidic silanol groups on the silica surface.[6] | 1. Add a Basic Modifier: Incorporate a small amount (0.1%) of a basic additive like triethylamine (TEA) or ammonia into the mobile phase to neutralize the active silanol sites.[6] 2. Use an End-Capped Column: Select a modern, high-purity silica column where residual silanols have been chemically capped. |
| Poor or No Retention (RP-HPLC) | The analyte is too polar for the non-polar stationary phase.[5][10] | 1. Switch to HILIC: This is the most effective solution for highly polar compounds.[10][11] 2. Use a Polar-Embedded Column: Employ an RP column with a polar group embedded in the alkyl chain to enhance retention of polar analytes. |
| Split or Distorted Peaks (HILIC) | The sample solvent is much stronger than the mobile phase. | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase conditions (high organic content).[11] 2. Use Solid Loading: For preparative runs, adsorb the sample onto silica gel to ensure a gentle introduction to the column. |
| Poor Resolution of Isomers | The selected stationary/mobile phase combination does not provide enough selectivity. | 1. Switch Selectivity: Change the stationary phase (e.g., from C18 to Phenyl-Hexyl in RP) or the organic modifier (e.g., from acetonitrile to methanol).[17] 2. Consider SFC: SFC often provides superior selectivity for isomeric compounds compared to HPLC.[15] |
Special Consideration: Chiral Separations
The spirocyclic center of the this compound scaffold is a common source of chirality. The separation of enantiomers is critical, as they often exhibit different pharmacological activities.
-
Approach: Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective method.[18][19]
-
Column Selection: Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are highly versatile and successful for a wide range of compounds, including spirocycles.[14] A screening approach using several different CSPs is often necessary to find the optimal stationary phase.[20]
-
Mode: Both HPLC (typically in normal-phase or polar-organic mode) and SFC are powerful techniques for chiral separations.[14][21] SFC is often preferred due to its speed and lower solvent consumption.[13][14]
Conclusion
The successful purification of this compound derivatives by HPLC is an achievable goal when guided by the fundamental principles of chromatography and a thorough understanding of the analyte's physicochemical properties. Due to the polar and basic nature of the scaffold, Hydrophilic Interaction Liquid Chromatography (HILIC) often serves as the most robust and reliable starting point for method development. By systematically selecting the appropriate chromatographic mode, optimizing mobile and stationary phases, and addressing potential issues like peak tailing, researchers can confidently achieve the high levels of purity required for advancing drug discovery programs.
References
- BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
- Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepuxianyun Blog.
- SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies.
- BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
- BenchChem. (n.d.). This compound | RUO | Building Block. BenchChem.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage.
- Schaffrath, M., Weidmann, V., & Maison, W. (2014). Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds.
- Wikipedia. (n.d.).
- Buchi.com. (n.d.).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- ResearchGate. (2025). Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids.
- YMC. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. YMC.
- LCGC North America. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. LCGC North America.
- Teledyne ISCO. (n.d.).
- Waters Corporation. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications.
- Pharmaceutical Technology. (n.d.). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. Pharmaceutical Technology.
- Sigma-Aldrich. (n.d.).
- Phenomenex. (n.d.).
- Shimadzu. (2016).
- Chiralpedia. (2022, November 3).
- Lehotay, J., Hroboňová, K., & Čižmáriková, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-165.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. biotage.com [biotage.com]
- 6. welch-us.com [welch-us.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. jordilabs.com [jordilabs.com]
- 9. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 19. csfarmacie.cz [csfarmacie.cz]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. shimadzu.com [shimadzu.com]
The Ascendance of a Novel Morpholine Isostere: Application Notes for 7-Oxa-1-azaspiro[3.5]nonane in Drug Discovery
Abstract
In medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties, including good aqueous solubility and a pKa that ensures it is protonated at physiological pH. However, it is often susceptible to oxidative metabolism, presenting a significant liability in drug development.[1][2] This guide introduces 7-oxa-1-azaspiro[3.5]nonane, a rigid, three-dimensional spirocyclic bioisostere designed to overcome the metabolic instability of morpholine while retaining or enhancing its desirable properties.[3][4] We provide a comprehensive analysis of its comparative physicochemical profile, strategic guidance for its incorporation into drug candidates, and detailed protocols for its synthesis and in vitro evaluation.
Introduction: The Rationale for "Escaping Flatland"
The drive to improve the quality of drug candidates has led to a strategic shift away from flat, aromatic structures towards molecules with greater three-dimensionality.[5][6] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) are often associated with improved clinical success rates, which is attributed to enhanced solubility, better metabolic stability, and more specific interactions with biological targets.[6]
The morpholine moiety, while popular, can be a metabolic "soft spot," undergoing oxidation that leads to rapid clearance.[1][7] Bioisosteric replacement—the substitution of one group for another with similar physical or chemical properties—is a cornerstone of modern drug design.[8] this compound emerges as a superior alternative, offering a rigidified spirocyclic framework that sterically shields the atoms adjacent to the nitrogen and oxygen, thereby hindering metabolic attack.[2][6][9]
Comparative Analysis: Morpholine vs. This compound
The primary advantage of the this compound scaffold lies in its unique three-dimensional structure.[3] This rigidity can lead to improved target binding by pre-organizing substituents into a favorable conformation for receptor interaction. Furthermore, this spirocyclic system has been shown to improve key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[6][9]
Table 1: Comparative Physicochemical Properties
| Property | Morpholine | This compound | Rationale for Advantage |
| Molecular Weight | 87.12 g/mol | 127.18 g/mol [10] | Increased complexity and Fsp³ character. |
| Calculated LogP (XLogP3) | -0.8 | 0.2[10] | Modest increase in lipophilicity, can be tuned. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | 21.3 Ų[10] | Maintained polarity suggests good cell permeability potential.[11] |
| Predicted pKa (Basic) | ~8.4 | ~10.5[11] | Stronger basicity; may enhance interactions or require modulation. |
| Metabolic Stability | Often labile to oxidation | Generally enhanced | Steric shielding of α-carbons and ether oxygen.[2][6] |
| Three-Dimensionality | Flexible chair/boat | Rigid spirocycle | Pre-organization for binding, novel exit vectors.[3][6] |
Note: Predicted values can vary from experimental results and should be used for comparative guidance.
Strategic Application in Drug Design
The decision to replace a morpholine with this compound should be data-driven. This isostere is most beneficial when initial data suggests that a morpholine-containing lead compound suffers from poor metabolic stability, particularly clearance driven by oxidation. The rigid nature of the spirocycle also provides a powerful tool for exploring new binding interactions and improving selectivity.[6]
Below is a decision-making workflow for medicinal chemists considering this bioisosteric swap.
Caption: Decision workflow for implementing the morpholine to this compound switch.
Experimental Protocols
Synthesis of N-Boc-7-oxa-1-azaspiro[3.5]nonane
While various synthetic routes exist, a common strategy involves the construction of the spirocyclic core from commercially available building blocks.[3] The following protocol is a generalized approach for producing the Boc-protected intermediate, a versatile precursor for subsequent coupling reactions.
Caption: Generalized synthetic workflow for N-Boc-7-oxa-1-azaspiro[3.5]nonane.
Protocol Details:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), add dry THF (tetrahydrofuran).
-
Reagent Preparation: Cool the solvent to 0 °C and add trimethylsulfoxonium iodide followed by the portion-wise addition of sodium hydride (60% dispersion in mineral oil). Stir the resulting suspension at room temperature until gas evolution ceases.
-
Imine Formation: Cool the mixture back to 0 °C and add a solution of N-Boc-4-piperidone in dry THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Cyclization: The crude spiro-epoxide can then be subjected to acid-catalyzed ring-opening followed by an intramolecular cyclization, often via activation of the resulting primary alcohol (e.g., tosylation) and subsequent treatment with a base to form the oxetane ring.
-
Purification: The final product is typically purified by column chromatography on silica gel.
Note: This is a representative protocol. Specific conditions, reagents, and purification methods may need to be optimized.[12]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is crucial for directly comparing the metabolic fate of a parent compound (with morpholine) and its spirocyclic analog. It measures the rate of disappearance of the compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[13][14][15]
Materials:
-
Test compounds and positive controls (e.g., Midazolam, Dextromethorphan).[16]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13][14]
-
Ice-cold acetonitrile (ACN) with an internal standard for quenching the reaction.[16]
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.[14][17]
Procedure:
-
Preparation: Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).[14] Prepare a microsomal solution in phosphate buffer (e.g., 0.5 mg/mL protein concentration) and keep on ice.[18]
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound (final concentration typically 1 µM).[16] Pre-incubate the plate at 37°C for 5-10 minutes.[17]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13][16] A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[14][18]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard.[16][17][18]
-
Sample Preparation: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.[14]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[16]
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[17] A significantly longer t½ and lower CLint for the this compound analog compared to the morpholine parent indicates improved metabolic stability.[19]
Kinetic Solubility Assay
Replacing a flexible morpholine with a larger, rigid spirocycle can impact solubility. A kinetic solubility assay provides a high-throughput method to assess this early in the discovery process.[20][21][22][23]
Materials:
-
Test compound stock solutions (e.g., 10-20 mM in DMSO).[22][24]
-
Phosphate-buffered saline (PBS), pH 7.4.[20]
-
96-well microtiter plates (UV-transparent for direct UV assay).[20]
-
Plate reader capable of nephelometry (light scattering) or UV-Vis spectrophotometry.[20]
Procedure (Nephelometric Method):
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[20]
-
Buffer Addition: Rapidly add PBS to each well to achieve the desired final compound concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (<2%).[20][23]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[20]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.[20][21] Higher scattering indicates lower solubility as the compound has precipitated out of solution.
-
Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.
Conclusion
This compound represents a significant advancement in the medicinal chemist's toolkit for bioisosteric replacement. Its rigid, three-dimensional structure offers a robust solution to the common metabolic liabilities of the morpholine ring, while preserving or improving essential physicochemical properties.[6][9] By strategically applying this scaffold and validating its impact with the described protocols, research teams can accelerate the development of safer, more effective, and more "drug-like" clinical candidates.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- AxisPharm. Microsomal Stability Assay Protocol.
- Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- BioDuro. ADME Solubility Assay.
- Mercell. metabolic stability in liver microsomes.
- Creative Bioarray. Aqueous Solubility Assays.
- Zheng, G. & Tice, C. M. The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. (2016).
- Cambridge MedChem Consulting. Ring Bioisosteres. (2024).
- BioDuro. ADME Microsomal Stability Assay.
- French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).
- Evotec. Microsomal Stability.
- MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2020).
- PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (2022).
- Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- Drug Metabolism Reviews. Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021).
- ResearchGate. (PDF) Metabolic stability and its role in the discovery of new chemical entities. (2019).
- PubChem. This compound.
- MacMillan Group, Princeton University. Bioisosteres of Common Functional Groups. (2019).
- ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).
- PubMed Central. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. (2019).
- Drug Hunter. A Non-Nitrogen Containing Morpholine Isostere. (2019).
- PubMed Central. Oxetanes in Drug Discovery Campaigns. (2022).
- PubChem. 7-Oxa-2-azaspiro(3.5)nonane.
Sources
- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound | C7H13NO | CID 55279771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mercell.com [mercell.com]
- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. enamine.net [enamine.net]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols: Domino Radical Bicyclization for the Synthesis of 1-Azaspiro[4.4]nonane Skeletons
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of domino radical bicyclization for the synthesis of the 1-azaspiro[4.4]nonane skeleton. This privileged heterocyclic motif is a core component of various biologically active compounds, including the potent anticancer Cephalotaxus alkaloids.[1][2] We will delve into the mechanistic underpinnings of this powerful cascade reaction, offering detailed, field-proven protocols. Furthermore, this guide will address common challenges, such as side reactions and diastereoselectivity, providing actionable troubleshooting and optimization strategies to ensure robust and reproducible outcomes in a research and development setting.
Introduction: The Strategic Importance of 1-Azaspiro[4.4]nonanes
Azaspirocycles, characterized by a spirocyclic framework containing at least one nitrogen atom, are of significant interest in medicinal chemistry.[3] Their rigid, three-dimensional structure allows for a precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The 1-azaspiro[4.4]nonane scaffold, in particular, is a key structural feature in a range of natural products and synthetic molecules with notable therapeutic potential. A prime example is cephalotaxine, the parent compound of a series of alkaloids that includes the FDA-approved drug homoharringtonine, used in the treatment of chronic myeloid leukemia.[1][2]
Domino reactions, also referred to as tandem or cascade reactions, provide an elegant and efficient pathway to complex molecular architectures from simpler starting materials in a single synthetic operation.[3] Among these, domino radical bicyclization has emerged as a formidable tool for constructing intricate cyclic systems like the 1-azaspiro[4.4]nonane core.[3] This approach leverages the sequential intramolecular cyclization of radical intermediates to rapidly build molecular complexity.
Mechanistic Insights: A Step-by-Step Look at the Domino Radical Bicyclization
The domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives is a carefully orchestrated sequence of events initiated by a radical initiator and propagated by a radical mediator. The most common combination involves 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et3B) as the initiator and tributyltin hydride (Bu3SnH) as the mediator.[1][2][4]
The reaction proceeds through the following key steps:
-
Radical Initiation: The process commences with the thermal or chemical decomposition of the initiator (e.g., AIBN) to generate a radical species.[3]
-
Radical Propagation and First Cyclization: The initiator radical abstracts a hydrogen atom from the promoter (Bu3SnH) to generate a tributyltin radical (Bu3Sn•). This tin radical then abstracts a halogen atom from the starting material, an O-benzyl oxime ether bearing an alkenyl moiety and a halogenated aromatic ring (or reacts with a terminal alkyne), to generate an aryl or vinyl radical. This is immediately followed by a 5-exo-trig cyclization onto the pendant double bond.
-
Second Cyclization: The newly formed radical intermediate undergoes a second 5-exo-trig cyclization, this time onto the nitrogen of the oxime ether. This step forges the spirocyclic core and results in the formation of an alkoxyaminyl radical.[3]
-
Radical Quenching and Promoter Regeneration: The final alkoxyaminyl radical is quenched by a hydrogen atom from a molecule of Bu3SnH, yielding the desired 1-azaspiro[4.4]nonane product and regenerating the tributyltin radical, which continues the chain reaction.[3]
Figure 1: Mechanism of Domino Radical Bicyclization.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of 1-azaspiro[4.4]nonane derivatives.[1]
General Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC).
Protocol A: AIBN as Initiator
This method is a standard approach but may result in lower diastereoselectivity.
-
To a round-bottom flask, add the O-benzyl oxime ether (1.0 equiv), AIBN (0.2 equiv), and anhydrous cyclohexane to achieve a final concentration of 0.02 M.
-
Add tributyltin hydride (Bu3SnH, 1.5 equiv) to the mixture.
-
De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for the required time (typically 6 hours, monitor by TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate mixtures).
Protocol B: Triethylborane (Et3B) as Initiator
This method is often preferred for its milder reaction conditions and improved diastereoselectivity.
-
In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 equiv) and tributyltin hydride (Bu3SnH, 1.5 equiv) in anhydrous toluene (0.02 M).
-
De-gas the solution by bubbling nitrogen or argon through it for 15 minutes.
-
At room temperature, add triethylborane (Et3B, 1.0 M in hexanes, 2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (typically 3 hours, monitor by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Yields and Conditions
The efficiency of the domino radical bicyclization is influenced by the choice of initiator and the nature of the starting material.
| Starting Material Moiety | Radical Initiator | Yield (%) of 1-Azaspiro[4.4]nonane | Reference |
| Aryl halide | AIBN or Et3B | 11–67% | [1][2][4] |
| Terminal alkyne | AIBN or Et3B | 11–67% | [1][2][4] |
Troubleshooting and Optimization: A Self-Validating Approach
Achieving high yields and selectivity in domino radical bicyclizations requires careful control of reaction parameters. Below is a guide to common issues and their solutions.
Figure 2: Troubleshooting Workflow for Domino Radical Bicyclization.
Issue: Predominance of Monocyclized Product
-
Causality: The second cyclization step, the capture of the alkoxyaminyl radical, can be disfavored, particularly if the alkenyl moiety is substituted with electron-donating groups (e.g., methyl).[4]
-
Solution: To promote the desired bicyclization, utilize substrates where the alkenyl moiety is attached to electron-withdrawing groups or aryl substituents.[4]
Issue: Premature Reduction of the Aryl Radical
-
Causality: The initially formed aryl radical can be prematurely quenched by the hydrogen donor (Bu3SnH) before it has a chance to undergo the first cyclization. This leads to the formation of reduced, non-cyclized byproducts.
-
Solutions:
-
Switching the Initiator: Using triethylborane (Et3B) at room temperature can alter the reaction kinetics to favor cyclization over premature reduction.[1]
-
Modifying the Substrate: Employing stannylvinyl radicals generated from terminal alkynyl groups instead of aryl radicals from aryl halides can circumvent this side reaction.[2]
-
Issue: Poor Diastereoselectivity
-
Causality: The diastereoselectivity of the bicyclization can be sensitive to reaction conditions, especially temperature. Using AIBN in refluxing cyclohexane often leads to poor diastereomeric ratios.[1]
-
Solution: A significant improvement in diastereoselectivity can often be achieved by switching the radical initiator to triethylborane (Et3B) and conducting the reaction at room temperature.[2]
Issue: Complex Product Mixtures and Low Conversion
-
Causality: Undesired side reactions, such as 1,5-hydrogen transfer followed by a 6-exo-trig cyclization, can compete with the desired domino pathway.[1] The concentration of the hydrogen donor (Bu3SnH) is a critical factor influencing these competing pathways.
-
Solution: Carefully control the concentration of Bu3SnH. A slow addition of the tin hydride via syringe pump can maintain a low steady-state concentration, which favors the intramolecular cyclization steps over intermolecular quenching or undesired hydrogen transfer reactions.
Future Perspectives: Towards "Tin-Free" Methodologies
While effective, the use of tributyltin hydride poses toxicity and purification challenges. The development of "tin-free" radical cyclization protocols is an active area of research. These environmentally benign methods often utilize alternative radical mediators and initiators, and their application to the synthesis of 1-azaspiro[4.4]nonane skeletons represents a promising avenue for future investigation.
Conclusion
The domino radical bicyclization is a highly effective and convergent strategy for the synthesis of the medicinally important 1-azaspiro[4.4]nonane skeleton. By understanding the underlying mechanism and the key parameters that govern the reaction's outcome, researchers can reliably access these complex scaffolds. The choice of radical initiator, the nature of the starting material, and the controlled addition of the radical mediator are all critical factors for success. The protocols and troubleshooting guide provided herein offer a solid foundation for the application of this powerful synthetic methodology in the pursuit of novel therapeutics and other advanced materials.
References
- Liao, J., Yang, X., Ouyang, L., Lai, Y., et al. (2021). Recent advances in cascade radical cyclization of radical acceptors for the synthesis of carbo- and heterocycles. Organic Chemistry Frontiers, 8, 1345-1363. [Link]
- Recent advances in the radical cascade reaction for constructing nitrogen heterocycles using azides as radical acceptors. Organic & Biomolecular Chemistry. [Link]
- New Stereoselective Entry to Azaspirocyclic Nucleus of Halichlorine and Pinnaic Acids by Radical Translocation/Cycliz
- Recent Advances in Cascade Radical Cyclization of Radical Acceptors for the Synthesis of Carbo- and Heterocycles.
- Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21100–21114. [Link]
- Cascade reactions for syntheses of heterocycles. Arkivoc. [Link]
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- A samarium(II)-mediated, stereoselective cyclization for the synthesis of azaspirocycles. Research Explorer The University of Manchester. [Link]
- Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed. [Link]
Sources
Application Notes & Protocols: A Guide to the Paternò-Büchi Reaction for the Synthesis of Functionalized Spirocyclic Oxetanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in modern drug discovery.[1][2][3] Its unique stereoelectronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, allow it to serve as a versatile bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl groups.[2][3] The incorporation of an oxetane moiety can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[2][3][4]
Spirocyclic oxetanes, in particular, offer a greater degree of three-dimensionality, enabling more extensive and specific interactions with biological targets.[5] These scaffolds are gaining attention as metabolically stable alternatives to moieties like morpholine, which are prone to oxidative degradation.[4] The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands out as a powerful and atom-economical method for the direct synthesis of the oxetane core.[6][7][8][9] This guide provides an in-depth exploration of the Paternò-Büchi reaction for the synthesis of functionalized spirocyclic oxetanes, offering mechanistic insights, detailed experimental protocols, and a discussion of its applications in drug discovery.
Mechanistic Insights: The Photochemical Pathway to Spirocyclic Oxetanes
The Paternò-Büchi reaction is a non-concerted photochemical process that proceeds through the excitation of a carbonyl compound to its singlet or triplet state, followed by interaction with a ground-state alkene.[6][7][10] The exact mechanism can vary depending on the nature of the substrates and reaction conditions, but generally involves the formation of a diradical intermediate.[7][11]
The key steps of the reaction are as follows:
-
Photoexcitation: Upon absorption of UV or visible light, the carbonyl compound is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).[12] Many Paternò-Büchi reactions proceed via the triplet state of the carbonyl compound.[11][12]
-
Exciplex Formation: The excited carbonyl compound (in either the S₁ or T₁ state) interacts with the ground-state alkene to form an exciplex (an excited-state complex).
-
Diradical Formation: The exciplex collapses to form a 1,4-diradical intermediate. The regioselectivity of the reaction is determined at this stage, with the more stable diradical being preferentially formed.
-
Spin Inversion and Ring Closure: For reactions proceeding through a triplet diradical, spin inversion to a singlet diradical is necessary before the final ring closure can occur to form the spirocyclic oxetane.[12]
The stereochemical outcome of the reaction is often influenced by the stability of the intermediate diradical conformations.[12]
Caption: Mechanism of the Paternò-Büchi Reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a general protocol for the synthesis of a functionalized spirocyclic oxetane via the Paternò-Büchi reaction. It is important to note that optimal conditions (e.g., solvent, concentration, irradiation time) may vary depending on the specific substrates.
Materials and Equipment
-
Cyclic ketone (e.g., cyclohexanone, cyclopentanone)
-
Alkene (e.g., maleic anhydride, electron-rich olefin)
-
Photochemically transparent solvent (e.g., acetonitrile, benzene, acetone)
-
Photochemical reactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with Pyrex filter for λ > 300 nm)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Chromatography supplies (e.g., silica gel, solvents for elution)
General Procedure
-
Reaction Setup: In a quartz or Pyrex reaction vessel, dissolve the cyclic ketone (1.0 eq) and the alkene (1.0 - 1.5 eq) in the chosen solvent. The concentration of the reactants is typically in the range of 0.05-0.2 M.
-
Degassing: Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes. Oxygen can quench the excited triplet state of the carbonyl, reducing the reaction efficiency.
-
Irradiation: Place the reaction vessel in the photochemical reactor and commence irradiation with the appropriate light source while maintaining a constant temperature (often room temperature) and vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Work-up: Once the reaction is complete (or has reached optimal conversion), stop the irradiation and remove the reaction vessel from the reactor. Concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the desired spirocyclic oxetane.
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Caption: Experimental Workflow for Spirocyclic Oxetane Synthesis.
Key Experimental Considerations & Optimization
| Parameter | Consideration | Typical Values/Conditions |
| Light Source | The wavelength of light should correspond to the absorption maximum of the carbonyl compound. Aromatic ketones typically absorb at longer wavelengths (>300 nm) than aliphatic ketones. | Medium-pressure Hg lamp, LEDs.[13][14] |
| Solvent | The solvent should be transparent to the irradiation wavelength and inert under the reaction conditions. Non-polar solvents are often preferred.[12] | Acetonitrile, Benzene, Acetone. |
| Concentration | Higher concentrations may favor intermolecular side reactions of the alkene (e.g., dimerization). | 0.05 - 0.2 M. |
| Temperature | Most reactions are run at room temperature. Temperature can influence the stability of the diradical intermediate and thus the stereoselectivity.[6] | 20-25 °C. |
| Additives | In some cases, additives like p-xylene can be used to suppress competing alkene dimerization.[15][16][17][18][19] | e.g., p-xylene. |
Applications in Drug Discovery: Case Studies
The versatility of the Paternò-Büchi reaction has been leveraged to synthesize a variety of spirocyclic oxetanes with potential therapeutic applications.
A notable example involves a telescoped three-step sequence for the synthesis of functionalized spirocyclic oxetanes from cyclic ketones and maleic acid derivatives.[15][18][19] This approach allows for the rapid generation of a library of diverse spirocyclic oxetanes that can be further elaborated, making it a valuable tool in lead discovery and optimization.[15][18] The use of p-xylene as an additive was found to be crucial in suppressing the undesired dimerization of the maleic acid derivative, thereby improving the yield of the desired oxetane product.[16][17][18][19]
Spirocyclic oxetanes have been explored as mimics of other cyclic structures in drug candidates. For instance, 2-oxa-6-azaspiro[3.3]heptane has been investigated as a metabolically more stable replacement for morpholine, a common fragment in many marketed drugs.[4] The unique three-dimensional arrangement of atoms in spirocyclic oxetanes can lead to novel binding interactions with protein targets, potentially improving potency and selectivity.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inefficient light absorption by the carbonyl compound.- Quenching of the excited state by oxygen or impurities.- Unsuitable solvent. | - Match the light source wavelength to the carbonyl's absorbance spectrum.- Ensure thorough degassing of the reaction mixture.- Use a photochemically transparent and inert solvent. |
| Alkene Dimerization | - High concentration of the alkene.- The alkene is prone to photodimerization. | - Decrease the concentration of the reactants.- Add a triplet quencher that selectively deactivates the excited alkene, such as p-xylene.[15][16][17][18][19] |
| Formation of Multiple Isomers | - Low regio- or diastereoselectivity of the reaction. | - Modify the substituents on the ketone or alkene to favor the formation of a more stable diradical intermediate.- Adjust the reaction temperature to influence the conformational equilibrium of the diradical. |
| Product Decomposition | - The product is photolabile under the reaction conditions. | - Monitor the reaction closely and stop the irradiation once the starting material is consumed.- Use a filter to cut off shorter, more energetic wavelengths of light. |
Conclusion
The Paternò-Büchi reaction offers a direct and efficient pathway to synthetically valuable spirocyclic oxetanes. Its ability to construct the strained four-membered ring in a single photochemical step makes it an attractive method for accessing novel chemical space in drug discovery. A thorough understanding of the reaction mechanism and careful optimization of experimental parameters are crucial for achieving high yields and selectivities. The continued development of this reaction, including the use of visible light photocatalysis and enantioselective variants, promises to further expand its utility in the synthesis of complex, biologically active molecules.[17][20]
References
- D'Auria, M. Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules2021, 26, 5843. [Link]
- D'Auria, M.; Racioppi, R. The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences2019, 18, 2297-2362. [Link]
- Michalska, W. Z.; Halcovitch, N. R.; Coote, S. C. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
- Paterno-Büchi Reaction. Organic Chemistry Portal. [Link]
- Griesbeck, A. G.; Bondock, S. Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. [Link]
- Paterno buchi reaction | PPTX. Slideshare. [Link]
- Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Fischer, H.; Wagner, B.; Schuler, F.; Polonchuk, L.; Carreira, E. M. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry2010, 53, 3227-3246. [Link]
- Javed, S.; Al-Dies, A. M.; Harran, N. K.; Al-Sehemi, A. G.; Al-Ghamdi, A. A.; El-Gomati, M. M. Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry2023, 14, 1481-1511. [Link]
- Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Synthetic Access to All Four Stereoisomers of Oxetin. The Journal of Organic Chemistry2016, 81, 9983-9991. [Link]
- Thompson, M. P.; Agger, J.; Wong, L. S. Paternò–Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using a Light Emitting Diode Apparatus.
- Abe, M.; D'Auria, M.; Fagnoni, M. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry2021, 19, 5919-5926. [Link]
- Michalska, W. Z. Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster University. [Link]
- ResearchGate. (PDF)
- ResearchGate. Visible‐Light‐Induced Paternò‐Büchi Reaction of Anthraquinones for the Synthesis of Spirocyclic Oxetanes | Request PDF. [Link]
- Yoon, T. P. Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Journal of the American Chemical Society2024. [Link]
- Sivaguru, J. Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. Photochemistry2023, 51, 1-21. [Link]
- Bull, J. A. Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery | Request PDF.
- Beilstein Journals.
- Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025? [Link]
- ResearchGate. Oxetane Formation: Intermolecular Additions | Request PDF. [Link]
- ACS Publications. Oxetanes from [2+2] Cycloaddition of Stilbenes to Quinone via Photoinduced Electron Transfer. [Link]
- ACS Fall 2025. New developments in (aza)
- YouTube. Paterno-Buchi reaction: Basic concept, Mechanism and Examples. [Link]
- SciSpace. (Open Access) The Paternò-Büchi reaction - a comprehensive review. (2019). [Link]
- The University of Manchester.
- PubMed. The Paternò-Büchi reaction - a comprehensive review. [Link]
- ResearchGate. (PDF)
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Paterno buchi reaction | PPTX [slideshare.net]
- 7. Paterno-Buechi Reaction [organic-chemistry.org]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 15. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. research.lancaster-university.uk [research.lancaster-university.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Mastering the Core Chemistry of SPPS: Application Notes and Protocols for Fmoc-Deprotection and Acylation
Introduction: The Foundational Cycle of Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrield, remains the cornerstone of peptide chemistry in research and pharmaceutical development.[1] Its power lies in the sequential, stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.[1] This approach simplifies the purification process immensely, as excess reagents and byproducts are removed by simple filtration and washing after each step.[2] The most prevalent and versatile strategy within SPPS is the Fmoc/tBu approach, which relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[3]
This application note provides an in-depth guide to the two critical, repeated steps in every cycle of Fmoc-based SPPS: Nα-Fmoc deprotection and the subsequent acylation (coupling) reaction. We will explore the underlying chemical mechanisms, present detailed and validated protocols, discuss critical process parameters, and offer field-proven insights for troubleshooting common challenges.
The SPPS Cycle: A Symphony of Protection and Activation
The elongation of the peptide chain in Fmoc-SPPS is a cyclical process, fundamentally comprising two key stages after the initial amino acid is anchored to the resin.[4] First, the Nα-Fmoc protecting group of the resin-bound amino acid is removed (deprotection) to expose a free primary or secondary amine. Second, the next Fmoc-protected amino acid is activated and presented to the resin, where it couples to the newly freed amine, forming a peptide bond (acylation).[5] This cycle is repeated until the desired peptide sequence is fully assembled.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Part 1: The Fmoc-Deprotection Protocol
The removal of the Fmoc group is a critical step that must be efficient and complete to ensure the homogeneity of the final peptide product. Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate during purification.
Mechanism of Fmoc-Deprotection
The Fmoc group is cleaved under mild basic conditions via a base-catalyzed β-elimination mechanism.[6] The process is typically carried out using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]
The mechanism proceeds in two main steps:
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[6]
-
β-Elimination: This abstraction forms a stabilized carbanion intermediate. The unstable intermediate rapidly undergoes elimination, breaking the C-O bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[8]
-
DBF Adduct Formation: The liberated DBF is immediately trapped by the excess piperidine to form a stable, soluble adduct, which is then washed away.[9] This scavenging step is vital to prevent DBF from reacting with the newly deprotected peptide amine, which would cause chain termination.[8]
Caption: Base-catalyzed β-elimination mechanism of Fmoc removal.
Standard Protocol for Fmoc-Deprotection
This protocol describes a standard double-treatment procedure to ensure complete Fmoc removal.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF
-
DMF (Peptide Synthesis Grade)
-
Reaction Vessel with filtration frit
-
Inert gas (Nitrogen or Argon) for agitation
Procedure:
-
Resin Pre-Wash: If starting from a dry state or after a coupling step, wash the peptide-resin thoroughly with DMF (3 x 1-minute washes) to remove residual reagents and swell the resin.
-
First Deprotection Treatment: Drain the wash solvent. Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).
-
Agitation: Agitate the resin slurry gently, for example by bubbling with nitrogen, for 2-3 minutes at room temperature.[10]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection Treatment: Immediately add a second portion of the 20% piperidine/DMF solution to the resin.
-
Agitation: Continue agitation for an additional 5-10 minutes at room temperature.[10]
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times for 1 minute each) to completely remove the piperidine and the DBF-piperidine adduct. The resin is now ready for the coupling step.
Monitoring Deprotection and Causality
-
Why 20% Piperidine? This concentration provides a sufficient excess of base to drive the reaction to completion quickly without causing significant side reactions on most peptide sequences.[3] Studies have shown that concentrations as low as 5% can be effective, but 20% is the historical standard for robustness.[9][11]
-
Why a Two-Step Treatment? The first, shorter treatment removes the bulk of the Fmoc groups, releasing a high concentration of the DBF-adduct. Draining and adding fresh reagent for the second treatment ensures that the equilibrium of the reaction is shifted towards complete deprotection.
-
UV Monitoring: The DBF-piperidine adduct has a strong UV absorbance around 301 nm.[12] This property can be used in automated synthesizers to monitor the reaction in real-time, ensuring deprotection is complete before proceeding.[13]
Part 2: The Acylation (Peptide Coupling) Protocol
Once the Nα-amine is deprotected, the next Fmoc-protected amino acid must be efficiently coupled to form a new peptide bond. This reaction requires the activation of the amino acid's carboxyl group to make it susceptible to nucleophilic attack by the resin-bound amine.
Mechanism of Acylation via HBTU Activation
A vast array of coupling reagents exists, but uronium/aminium salt-based reagents are among the most popular due to their high efficiency and rapid reaction times.[5] One of the most common is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[14]
The mechanism involves two key stages:
-
Carboxyl Group Activation: In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the incoming Fmoc-amino acid is deprotonated. This carboxylate anion then attacks the HBTU reagent to form a highly reactive O-acylisourea intermediate, which rapidly rearranges to form an HOBt active ester.[15]
-
Amide Bond Formation: The free Nα-amine on the peptide-resin acts as a nucleophile, attacking the carbonyl carbon of the active ester. This forms a tetrahedral intermediate which then collapses to form the stable amide (peptide) bond, releasing HOBt as a byproduct.[16]
Caption: Decision tree for troubleshooting incomplete coupling.
-
Double Coupling: If a coupling reaction is incomplete, the most direct solution is to drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh batch of activated amino acid.
-
Capping: If double coupling fails, the remaining unreacted amines must be permanently blocked to prevent the formation of deletion peptides. This is achieved by "capping" with a highly reactive acylating agent, such as acetic anhydride, in the presence of a base like DIPEA.
-
Difficult Sequences: Persistent coupling failures may indicate a "difficult sequence," often caused by peptide aggregation on the resin. Strategies to overcome this include using stronger coupling reagents (HATU), elevating the reaction temperature, or incorporating pseudoproline dipeptides to disrupt secondary structure formation. [10][17]
Conclusion
The Fmoc-deprotection and acylation steps are the engine of solid-phase peptide synthesis. A thorough understanding of their mechanisms, coupled with robust, well-monitored protocols, is essential for the successful synthesis of high-purity peptides. By carefully selecting reagents, optimizing reaction times, and implementing troubleshooting strategies when necessary, researchers can reliably assemble complex peptide targets for a wide range of applications in science and medicine.
References
- Takaoka, Y., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry. [Link]
- Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies Webinars. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Critical Role of HBTU and its Advantages. [Link]
- Wonda Science. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
- Mastering Chemistry. (n.d.). Introduction to Solid Phase Peptide Synthesis. [Link]
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]
- Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? r/Biochemistry. [Link]
- Luna, O. F., et al. (2016).
- Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. [Link]
- Han, Y., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research. [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology. [Link]
- Góngora-Benítez, M., et al. (2012). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]
- Springer Nature. (n.d.). Methods for Removing the Fmoc Group.
- Berts, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
- Luna, O. F., et al. (2016).
- Luna, O. F., et al. (2016).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
- Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
- Konno, H. (2021). Stain Protocol for the Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform. [Link]
- ACS GCI Pharmaceutical Roundtable. (2019). Deprotection. Reagent Guides. [Link]
- Neuland Labs. (2025).
- Cárdenas, C., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
- Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC...
- Vapourtec. (2022). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. [Link]
- ResearchGate. (2020).
- White, P. (2003). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Sources
- 1. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ecommons.luc.edu [ecommons.luc.edu]
Application Notes & Protocols: Dieckmann Condensation for Spirocyclization on a Solid Support
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of spirocyclic scaffolds, a privileged structural motif in medicinal chemistry, presents unique challenges. This application note details a robust methodology for constructing spirocycles using the Dieckmann condensation on a solid support. Solid-phase organic synthesis (SPOS) offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification through filtration.[1][2] This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and critical considerations for researchers aiming to leverage this powerful technique for the efficient generation of spirocyclic compound libraries.
Introduction: The Power of Spirocycles and Solid-Phase Synthesis
Spirocycles, characterized by two rings sharing a single carbon atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures which can provide exquisite control over the spatial orientation of pharmacophoric elements. However, their synthesis in solution can be complex and labor-intensive. Solid-phase organic synthesis (SPOS) has emerged as a transformative technology, enabling the rapid and efficient construction of complex molecules.[2] By anchoring the starting material to an insoluble polymer support, reagents and by-products can be easily washed away, streamlining the synthetic process.[1][2]
The Dieckmann condensation, an intramolecular Claisen condensation of diesters, is a powerful C-C bond-forming reaction for the synthesis of cyclic β-keto esters.[3][4] This reaction is particularly well-suited for the formation of sterically stable five- and six-membered rings.[3][5] Adapting this reaction to a solid support allows for the efficient synthesis of spirocyclic systems, a sought-after class of molecules in modern medicinal chemistry.[6][7]
The Underlying Chemistry: Dieckmann Condensation on a Solid Support
The solid-phase Dieckmann condensation for spirocyclization involves three key stages: immobilization of a suitable diester precursor onto a solid support, intramolecular cyclization, and cleavage of the final spirocyclic product from the support.
Linker Strategy: The Crucial Connection
The choice of linker is paramount in SPOS as it tethers the molecule of interest to the solid support.[8] The linker must be stable to the reaction conditions employed during the synthesis and allow for clean cleavage of the final product without compromising its structure.[9] For the Dieckmann condensation, a linker that attaches the diester precursor via a functionality that does not interfere with the cyclization is essential. A common strategy involves using a resin with a hydroxyl or amino group to which the precursor can be attached as an ester or amide.
The Dieckmann Condensation Mechanism
The mechanism of the Dieckmann condensation on a solid support mirrors its solution-phase counterpart.[10]
-
Enolate Formation: A strong base deprotonates the α-carbon of one of the resin-bound ester groups, forming a nucleophilic enolate.[4][11]
-
Intramolecular Attack: The enolate attacks the carbonyl carbon of the second ester group in an intramolecular fashion, leading to the formation of a cyclic tetrahedral intermediate.[5]
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide attached to the linker, which remains bound to the resin, thus forming the spirocyclic β-keto ester.[5]
-
Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the base, driving the reaction equilibrium towards the product.[12]
-
Protonation: An acidic workup protonates the enolate to yield the final spirocyclic product.[3]
Diagram of the Solid-Phase Dieckmann Condensation Workflow
Sources
- 1. Solid-phase Synthesis of [4.4] Spirocyclic Oximes [jove.com]
- 2. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 6. Video: Solid-phase Synthesis of [4.4] Spirocyclic Oximes [jove.com]
- 7. preprints.org [preprints.org]
- 8. The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis - Oreate AI Blog [oreateai.com]
- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Application Note & Protocol Guide: A Multi-technique Approach for the Characterization of 7-oxa-1-azaspiro[3.5]nonane Products
Abstract
The 7-oxa-1-azaspiro[3.5]nonane scaffold is a significant building block in modern medicinal chemistry, prized for its three-dimensional and structurally rigid architecture.[1] This unique conformation can lead to improved physicochemical properties compared to traditional flat aromatic molecules, making it a privileged structure in drug discovery.[1][2] However, the very structural complexity that makes this scaffold attractive also necessitates a rigorous and multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive overview of the core analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound and its derivatives.
Introduction: The Analytical Imperative for Spirocyclic Scaffolds
Spirocyclic compounds, defined by their distinctive architecture featuring two rings linked by a single common atom, are increasingly prominent in drug discovery.[3] The inherent rigidity of the spiro junction in this compound restricts conformational flexibility, which can lead to more predictable interactions with biological targets.[1] Accurate structural confirmation and purity assessment are therefore critical milestones for researchers, scientists, and drug development professionals working with these molecules.[4] A synergistic application of multiple analytical techniques is not merely a best practice but a fundamental necessity to ensure data integrity and the successful progression of drug discovery programs.[4]
This document outlines a systematic workflow for the characterization of this compound products, focusing on the integration of chromatographic and spectroscopic techniques.
The Integrated Analytical Workflow
A robust characterization of this compound products relies on a multi-pronged approach. Each technique provides a unique piece of the structural puzzle, and their combined application provides a holistic and validated understanding of the synthesized molecule.
Caption: Integrated workflow for the characterization of this compound products.
Chromatographic Techniques: Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of this compound derivatives and the determination of their purity.[3][4] Given the potential for stereoisomers in substituted analogs, chiral chromatography can also be a critical application.[5][6][7]
Protocol: Reverse-Phase HPLC for Purity Analysis
This protocol outlines a general method for assessing the purity of a synthesized this compound derivative.
Objective: To determine the percentage purity of the synthesized compound.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Synthesized this compound product
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound product.
-
Dissolve the sample in a suitable solvent (e.g., 1 mL of 50:50 ACN/water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: 214 nm and 254 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Causality Behind Choices:
-
A C18 column is chosen for its broad applicability in separating small organic molecules of moderate polarity.
-
A gradient elution is employed to ensure the separation of the main product from both more polar and less polar impurities.
-
The addition of an acid like formic acid to the mobile phase helps to protonate any basic sites (like the nitrogen in the azaspiro ring), leading to sharper peaks and improved chromatography.
-
Detection at low UV wavelengths (214 nm) is often necessary for scaffolds lacking strong chromophores.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry (MS) is a powerful technique for determining the exact molecular weight of a compound, which in turn helps to confirm its elemental composition.[3] High-resolution mass spectrometry (HRMS) is particularly crucial for providing unambiguous elemental formulas.[8][9]
Expected Fragmentation Patterns
In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, the this compound ring system is expected to fragment in predictable ways.[8][10] While specific fragmentation will depend on any substituents, cleavage of the rings is a common pathway. The presence of the oxygen and nitrogen heteroatoms can direct fragmentation.
Key Fragmentation Pathways:
-
Cleavage of the C-C bonds adjacent to the spirocenter.
-
Ring-opening of the oxetane or the piperidine ring.
-
Loss of small, stable neutral molecules.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
Objective: To determine the accurate mass and confirm the elemental composition of the this compound product.
Instrumentation:
-
An LC-MS system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Infusion or LC-MS Analysis:
-
The sample can be directly infused into the ESI source or injected via an LC system.
-
Operate the ESI source in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
-
Mass Analyzer Settings:
-
Set the mass analyzer to acquire data in a high-resolution mode (resolving power > 10,000).
-
Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass.
-
Compare the measured mass to the theoretical mass for the expected formula of the this compound product. The mass error should typically be less than 5 ppm.
-
| Compound | Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |
| This compound | C₇H₁₄NO⁺ | 128.1070 | Hypothetical Data | < 5 |
| Substituted Derivative Example | C₁₃H₁₆N₂O₃BrH⁺ | 327.0344 | 327.0355[11] | 3.4 |
Table populated with hypothetical data for the parent compound and an example from the literature for a derivative.
NMR Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of the this compound core.[1][3] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for a complete assignment.[12][13][14]
Key NMR Signatures
The unique spirocyclic structure of this compound gives rise to characteristic NMR signals. The protons and carbons in the oxetane and piperidine rings will have distinct chemical shifts. For instance, protons on carbons adjacent to the oxygen will be shifted downfield.[11]
Protocol: Comprehensive NMR Analysis
Objective: To unambiguously determine the chemical structure and connectivity of the this compound product.
Materials:
-
5-10 mg of purified this compound product
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.
-
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
-
Acquisition of 2D Spectra:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons within the piperidine and oxetane rings.[15][16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of protonated carbons.[16][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is critical for identifying quaternary carbons (like the spirocenter) and piecing together the entire molecular framework.[16]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis of substituted derivatives, this experiment can reveal through-space proximity of protons, helping to define their relative orientation.[15]
-
Caption: A systematic approach to NMR-based structural elucidation.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the this compound product can be obtained, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.[1][3] This technique is invaluable for confirming the spirocyclic nature of the compound and determining the precise bond lengths, angles, and stereochemistry.[1][11]
Conclusion
The characterization of this compound products requires a synergistic and logical application of modern analytical techniques. By integrating chromatography for purification and purity assessment with a suite of spectroscopic methods—primarily mass spectrometry and multidimensional NMR—researchers can achieve a high degree of confidence in the structure and integrity of their compounds. This rigorous analytical foundation is paramount for the successful advancement of these promising scaffolds in drug discovery and development.
References
- A Researcher's Guide to Cross-Validation of Analytical Data for Spirocyclic Compounds. Benchchem.
- Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). National Institutes of Health (NIH).
- Initial Characterization of Novel Spiro Compounds: A Technical Guide. Benchchem.
- Analytical Method Development. SpiroChem.
- Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed.
- This compound | RUO | Building Block. Benchchem.
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
- Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate.
- Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate.
- Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2.
- Spiro Compounds: A Brief History. ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJIyCA9liwveTW9e4jjeKO59alEpZbKT9tWk-CxtydLzLAH5dbhNiuBD2ZYoUVcDWaApHAhAig_TLK4k7dxm_gQHpRwQ1tYVjVj9ZJgWaB8lrZkTy0BgR3f9rcsGlcVEfS-CEy1w==
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- mass spectra - fragmentation patterns. Chemguide.
- Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. National Institutes of Health (NIH).
- 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net.
- 2D NMR Experiments - HETCOR. Nanalysis.
- The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. OPENPUB Global Publisher.
- Fragmentation (mass spectrometry). Wikipedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione [mdpi.com]
- 14. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. openpubglobal.com [openpubglobal.com]
- 17. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
Application Notes and Protocols for the Scalable Synthesis of 7-Oxa-1-azaspiro[3.5]nonane for Library Production
Introduction: The Strategic Value of 7-Oxa-1-azaspiro[3.5]nonane in Modern Drug Discovery
The landscape of medicinal chemistry is in a constant state of evolution, with a pronounced shift away from planar, aromatic structures towards three-dimensional scaffolds that can explore novel chemical space and offer improved physicochemical properties.[1][2] In this context, spirocyclic systems have emerged as privileged motifs, prized for their inherent rigidity and well-defined vectoral projection of substituents.[1][3] The this compound scaffold, a bioisosteric analogue of commonly used heterocycles like morpholine and piperidine, represents a particularly attractive building block for library synthesis.[1][4][5] Its unique topology can lead to enhanced metabolic stability, improved aqueous solubility, and novel intellectual property positions.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the multigram-scale synthesis of this compound, enabling its broad application in the generation of diverse chemical libraries for screening and lead optimization.
Synthetic Strategy: A Robust and Scalable Approach
While multiple strategies can be envisioned for the construction of the this compound core, a robust and scalable approach is paramount for library production. The presented methodology is adapted from established syntheses of isomeric and related spirocyclic systems and is designed for efficiency and amenability to multigram synthesis.[4][6] The key features of this synthetic plan are the use of readily available starting materials, a reliable intramolecular cyclization to form the spirocyclic core, and straightforward purification procedures.
The overall synthetic workflow is depicted below:
Figure 1: Proposed synthetic workflow for the scalable production of this compound.
Detailed Experimental Protocols
The following protocols are designed for the multigram synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmosphere conditions are recommended where specified to ensure optimal reaction outcomes.
Protocol 1: Synthesis of tert-butyl 4-((3-hydroxypropyl)amino)piperidine-1-carboxylate
This initial step involves the reductive amination of N-Boc-4-piperidone with 3-amino-1-propanol to furnish the key amino alcohol intermediate.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Equivalents |
| N-Boc-4-piperidone | 199.26 g/mol | 50.0 g | 0.251 mol | 1.0 |
| 3-Amino-1-propanol | 75.11 g/mol | 20.7 g | 0.276 mol | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 g/mol | 63.8 g | 0.301 mol | 1.2 |
| Dichloromethane (DCM) | - | 500 mL | - | - |
| Saturated aq. NaHCO₃ | - | 300 mL | - | - |
| Brine | - | 200 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer, add N-Boc-4-piperidone (50.0 g, 0.251 mol) and dichloromethane (500 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add 3-amino-1-propanol (20.7 g, 0.276 mol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (63.8 g, 0.301 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (300 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. The product is often used in the next step without further purification.
Protocol 2: Synthesis of tert-butyl 4-((3-((2-chloroethyl)oxy)propyl)amino)piperidine-1-carboxylate
This step involves the O-alkylation of the primary alcohol with a suitable haloalkane.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Equivalents |
| Crude tert-butyl 4-((3-hydroxypropyl)amino)piperidine-1-carboxylate | 258.37 g/mol | ~0.251 mol | 1.0 | |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 g/mol | 12.1 g | 0.301 mol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 600 mL | - | - |
| 1-bromo-2-chloroethane | 143.40 g/mol | 43.2 g | 0.301 mol | 1.2 |
| Saturated aq. NH₄Cl | - | 200 mL | - | - |
| Ethyl acetate | - | 500 mL | - | - |
Procedure:
-
To a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (12.1 g, 0.301 mol) and wash with anhydrous hexanes (3 x 50 mL) to remove the mineral oil.
-
Suspend the washed sodium hydride in anhydrous THF (300 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude product from Protocol 1 in anhydrous THF (300 mL) and add it dropwise to the sodium hydride suspension over 1 hour.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add 1-bromo-2-chloroethane (43.2 g, 0.301 mol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (200 mL).
-
Add ethyl acetate (500 mL) and water (200 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Protocol 3: Intramolecular Cyclization to form tert-butyl this compound-1-carboxylate
The key spirocyclization step is achieved through an intramolecular Williamson ether synthesis.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Equivalents |
| Purified tert-butyl 4-((3-((2-chloroethyl)oxy)propyl)amino)piperidine-1-carboxylate | 320.86 g/mol | Assume ~0.20 mol recovered from previous step | 1.0 | |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 g/mol | 9.6 g | 0.24 mol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 800 mL | - | - |
| Saturated aq. NH₄Cl | - | 200 mL | - | - |
Procedure:
-
Set up a 2 L three-necked flask as described in Protocol 2.
-
Add and wash sodium hydride (9.6 g, 0.24 mol) with anhydrous hexanes.
-
Suspend the sodium hydride in anhydrous THF (400 mL) and cool to 0 °C.
-
Dissolve the purified product from Protocol 2 in anhydrous THF (400 mL) and add it dropwise to the sodium hydride suspension.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 24 hours.
-
Monitor the formation of the spirocycle by LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride solution.
-
Perform an extractive workup as described in Protocol 2.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected spirocycle.
Protocol 4: Boc Deprotection to Yield this compound Hydrochloride
The final step is the removal of the Boc protecting group to yield the target compound as its hydrochloride salt, which is typically a stable, crystalline solid.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Equivalents |
| tert-butyl this compound-1-carboxylate | 241.34 g/mol | Assume ~0.15 mol recovered from previous step | 1.0 | |
| 4 M HCl in 1,4-Dioxane | - | 150 mL | 0.60 mol | 4.0 |
| Diethyl ether | - | 500 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask, add the purified N-Boc protected spirocycle.
-
Dissolve the compound in a minimal amount of dichloromethane if necessary.
-
Add 4 M HCl in 1,4-dioxane (150 mL) and stir the mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, add diethyl ether (500 mL) to precipitate the hydrochloride salt.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under high vacuum to a constant weight.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected outcomes for the multi-gram scale synthesis of this compound hydrochloride.
| Step | Product | Starting Material Scale | Expected Yield (%) | Expected Product Mass | Purity (by LC-MS/¹H NMR) |
| 1 | tert-butyl 4-((3-hydroxypropyl)amino)piperidine-1-carboxylate | 50.0 g | 85-95% | 54.9 - 61.5 g | >90% (crude) |
| 2 | tert-butyl 4-((3-((2-chloroethyl)oxy)propyl)amino)piperidine-1-carboxylate | ~60 g | 60-70% (after purification) | 48.0 - 56.0 g | >95% |
| 3 | tert-butyl this compound-1-carboxylate | ~50 g | 70-80% (after purification) | 26.5 - 30.3 g | >98% |
| 4 | This compound hydrochloride | ~28 g | 90-98% | 18.2 - 20.0 g | >98% |
Troubleshooting and Scientific Rationale
-
Incomplete Reductive Amination (Step 1): If the reaction stalls, additional sodium triacetoxyborohydride can be added. The reaction is sensitive to moisture, so ensure anhydrous conditions. The formation of the iminium ion intermediate is the rate-limiting step.
-
Low Yield in O-Alkylation (Step 2): The choice of base and solvent is critical. Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol. THF is an ideal solvent for this transformation. Ensure the starting alcohol is dry, as water will quench the sodium hydride.
-
Challenges in Intramolecular Cyclization (Step 3): This step is subject to Baldwin's rules for ring closure. The formation of the six-membered ring is generally favorable. If the reaction is sluggish, a higher boiling point solvent such as DMF could be considered, although this may complicate the workup. The use of a strong base is necessary to deprotonate the secondary amine for the intramolecular nucleophilic attack.
-
Purification of the Final Product: The hydrochloride salt is generally a crystalline solid, which facilitates purification by filtration. If the product is oily, trituration with cold diethyl ether or recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) can be employed.
Conclusion
The protocols detailed in these application notes provide a robust and scalable pathway to this compound, a valuable building block for the synthesis of diverse chemical libraries. By following these procedures and considering the provided scientific rationale, research and development teams can efficiently produce this key intermediate on a multigram scale, thereby accelerating drug discovery programs.
References
- Chekarev, G. et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]
- Kirichok, A. A. et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
- MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
- Vila, J. et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Organic Letters. [Link]
- Martín, Á. et al. (2002).
- Stepan, A. F. et al. (2012).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the 7-Oxa-1-azaspiro[3.5]nonane Scaffold
Introduction
The 7-oxa-1-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic molecules, often leading to improved physicochemical properties and novel pharmacological profiles.[1] This spirocyclic system, containing both an azetidine and a tetrahydropyran ring, serves as a versatile building block for creating complex, biologically active molecules.[1] Notably, derivatives of this scaffold have been investigated as M4 muscarinic acetylcholine receptor agonists and antagonists, highlighting its potential in developing therapeutics for neurological disorders.[2][3][4][5]
These application notes provide a comprehensive guide to the synthesis and functionalization of the this compound core. We will detail robust protocols for modifications at the azetidine nitrogen and the piperidine-analogue ring, offering researchers a practical toolkit to generate diverse libraries of novel compounds for drug discovery programs. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, ensuring reliability and reproducibility.
Synthesis of the Core Scaffold: this compound
The parent scaffold serves as the crucial starting point for all subsequent functionalization efforts. While various synthetic routes exist, a common and effective strategy involves the construction of the spirocyclic system from readily available precursors. The following protocol outlines a representative synthesis.
Protocol 1: Synthesis of Boc-Protected this compound
This protocol describes a common method for synthesizing the Boc-protected core scaffold, which can then be deprotected for N-functionalization or used directly in other modifications. The synthesis often starts from a suitable piperidine derivative.
Reaction Scheme:
Caption: Synthesis of the Boc-protected this compound core.
Materials:
-
N-Boc-4-piperidone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen), add trimethylsulfoxonium iodide (1.2 eq.) portion-wise at room temperature. Stir the resulting mixture for 1 hour at room temperature until hydrogen evolution ceases, and a clear solution is formed.
-
Epoxidation: Cool the ylide solution to 0 °C. Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.
Functionalization at the Azetidine Nitrogen (N-1)
The secondary amine of the azetidine ring is a primary site for diversification. Following the removal of a protecting group (e.g., Boc), a wide array of substituents can be introduced.
Protocol 2: N-Boc Deprotection
Materials:
-
tert-butyl this compound-1-carboxylate
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected scaffold (1.0 eq.) in DCM.
-
Add 4 M HCl in 1,4-dioxane (5-10 eq.) or TFA (5-10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the free amine, which is often used immediately in the next step.
N-Functionalization Reactions
The deprotected this compound can undergo various N-functionalization reactions as depicted below.
Caption: Key N-functionalization strategies for the this compound scaffold.
Protocol 3: N-Acylation
Materials:
-
This compound (from Protocol 2)
-
Acyl chloride or acid anhydride (1.1 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude amine (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Add TEA or DIPEA (1.5 eq.) and cool the mixture to 0 °C.
-
Add the acyl chloride or acid anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
| Reagent Example | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | TEA | DCM | >90 |
| Benzoyl Chloride | DIPEA | DCM | 85-95 |
| Acetic Anhydride | Pyridine | DCM | >90 |
Functionalization of the Piperidine Ring
A powerful strategy for diversifying the piperidine-analogue ring involves the use of a ketone precursor, 7-oxa-1-azaspiro[3.5]nonan-4-one. This intermediate allows for functionalization at the C-4 position, most commonly through reductive amination.
Protocol 4: Reductive Amination of 1-Boc-7-oxa-1-azaspiro[3.5]nonan-4-one
Reductive amination is a robust method for forming C-N bonds, converting a ketone into a secondary or tertiary amine in a one-pot reaction.[6][7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of benzoxazines as highly selective antagonists at M(4) muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Incorporation of 7-Oxa-1-azaspiro[3.5]nonane into Peptide Mimics
Introduction: Embracing Three-Dimensionality in Peptide Design
The field of drug discovery is in a constant search for novel molecular architectures that can modulate biological processes with high affinity and specificity. Peptidomimetics, compounds that mimic the structure and function of natural peptides, are at the forefront of this endeavor.[1] They offer the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. A key strategy in the design of potent peptidomimetics is the introduction of conformational constraints to lock the molecule in a bioactive conformation.
Spirocyclic scaffolds have emerged as powerful tools for inducing conformational rigidity in peptide mimics.[2][3][4] Their inherent three-dimensional and rigid nature allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding to biological targets.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the 7-oxa-1-azaspiro[3.5]nonane scaffold into peptide chains to create novel peptidomimetics. This spirocycle, featuring a piperidine ring fused to a tetrahydropyran ring, offers a unique combination of structural rigidity and synthetic tractability.
We will first detail a proposed synthetic route for an Fmoc-protected this compound-based amino acid building block, a crucial prerequisite for its use in solid-phase peptide synthesis (SPPS). Subsequently, we will provide detailed protocols for its incorporation into a peptide sequence using standard Fmoc-SPPS chemistry, followed by methods for the characterization of the resulting spirocyclic peptide mimic.
Part 1: Synthesis of the Fmoc-Protected this compound Building Block
A key challenge in incorporating novel scaffolds into peptides is the synthesis of a suitably functionalized and protected building block. Here, we propose a synthetic pathway to obtain an Fmoc-protected this compound carboxylic acid, ready for use in automated or manual peptide synthesizers. This proposed synthesis is based on established methodologies for the synthesis of similar spirocyclic systems.[1][6]
Proposed Synthetic Scheme
Caption: Proposed workflow for the synthesis of the Fmoc-protected building block.
Protocol 1: Synthesis of (Fmoc-7-oxa-1-azaspiro[3.5]nonan-x-yl)methanoic acid
This protocol outlines the key steps for the synthesis of the target building block. The position of the carboxylic acid ('x') will depend on the specific synthetic route chosen, with the aim of creating a functional handle for peptide coupling.
Materials:
-
Starting materials for the synthesis of the this compound core (e.g., piperidin-4-one and reagents for pyran ring formation).
-
Reagents for introducing a carboxylic acid or its precursor (e.g., via alkylation with a protected haloacetic acid ester followed by hydrolysis).
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
-
Bases (e.g., NaH, K2CO3, DIPEA).
-
Solvents (e.g., DMF, DCM, THF).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus).
Procedure:
-
Synthesis of the this compound Core:
-
Synthesize the this compound core structure following literature procedures for analogous spirocycles. This may involve a multi-step sequence starting from commercially available materials.
-
-
Introduction of the Carboxylic Acid Moiety:
-
Alkylate the piperidine nitrogen of the spirocyclic core with a suitable reagent, such as tert-butyl bromoacetate, in the presence of a non-nucleophilic base like potassium carbonate in DMF.
-
This step introduces a protected carboxylic acid functionality.
-
-
Deprotection of the Carboxylic Acid:
-
Treat the tert-butyl ester intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) to deprotect the carboxylic acid.
-
Carefully remove the TFA and solvent under reduced pressure.
-
-
Fmoc Protection of the Secondary Amine:
-
Dissolve the resulting amino acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base such as sodium bicarbonate or DIPEA.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
-
Purification:
-
Work up the reaction mixture by acidification and extraction.
-
Purify the crude product by column chromatography on silica gel to obtain the final Fmoc-protected this compound carboxylic acid building block.
-
Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Part 2: Incorporation into Peptide Mimics via Solid-Phase Peptide Synthesis (SPPS)
With the functionalized and protected building block in hand, it can be readily incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2][7][8]
SPPS Workflow
Caption: General workflow for incorporating the spirocyclic amino acid via SPPS.
Protocol 2: Solid-Phase Incorporation of the Spirocyclic Amino Acid
This protocol details the steps for coupling the synthesized building block onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected this compound carboxylic acid building block.
-
Peptide synthesis grade resin (e.g., Rink Amide or Wang resin).
-
Standard Fmoc-protected proteinogenic amino acids.
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection solution: 20% piperidine in DMF (v/v).
-
Solvents: DMF, DCM, Methanol.
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).
-
Automated peptide synthesizer or manual SPPS reaction vessel.
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling of the Spirocyclic Amino Acid:
-
In a separate vial, pre-activate the Fmoc-protected this compound carboxylic acid (3-5 equivalents relative to resin loading) with HATU or HBTU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. Due to the potential steric bulk of the spirocyclic amino acid, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step.
-
-
Washing:
-
After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Peptide Chain Elongation:
-
Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent standard Fmoc-amino acids until the desired sequence is assembled.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Purify the final peptide mimic by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Part 3: Characterization of the Spirocyclic Peptide Mimic
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.
| Analytical Technique | Purpose | Expected Observations |
| RP-HPLC | Purity assessment and purification. | A single major peak in the chromatogram, indicating a high degree of purity. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | The observed molecular weight should match the calculated molecular weight of the target peptide mimic.[9] |
| ¹H NMR Spectroscopy | Structural elucidation and conformational analysis. | Presence of characteristic signals for the spirocyclic scaffold protons, in addition to the standard amino acid residue signals. NOESY experiments can provide insights into the conformation of the peptide backbone. |
| ¹³C NMR Spectroscopy | Confirmation of the carbon framework. | Signals corresponding to all carbon atoms in the peptide mimic, including those of the spirocyclic core. |
| Circular Dichroism (CD) | Analysis of secondary structure. | The CD spectrum can indicate the presence of ordered structures, such as β-turns, induced by the rigid spirocyclic scaffold. |
Protocol 3: Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC):
-
System: A standard RP-HPLC system with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
Detection: UV detection at 214 nm and 280 nm.
-
Analysis: The purity of the final product is determined by the integration of the peak area.
2. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: The obtained mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or other adducts of the synthesized peptide, confirming its molecular weight.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: A suitable deuterated solvent, such as DMSO-d₆ or a mixture of H₂O/D₂O.
-
Experiments: 1D ¹H, 2D COSY, TOCSY, and NOESY experiments should be performed to assign all proton resonances and to obtain information about through-bond and through-space correlations. These data are crucial for determining the three-dimensional structure of the peptidomimetic in solution.[10][11]
Conclusion and Future Perspectives
The incorporation of the this compound scaffold into peptide mimics offers a promising strategy for the development of novel therapeutics with improved pharmacological properties. The protocols and guidelines presented in this application note provide a comprehensive framework for the synthesis, incorporation, and characterization of these unique peptidomimetics. The rigidifying effect of the spirocyclic core is expected to pre-organize the peptide backbone into well-defined conformations, potentially leading to enhanced target affinity and biological activity. Future work in this area could involve the synthesis of a diverse library of these spirocyclic peptide mimics for screening against various biological targets, further expanding the chemical space for drug discovery.
References
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Zhang, W., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23).
- Kim, H., et al. (n.d.). Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. Polymers, 13(16), 2758.
- Burgess, K., et al. (1997). Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids. Journal of the American Chemical Society, 119(41), 9835-9844.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.
- Sliesariev, I., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41.
- Sliesariev, I., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
- Drisko, C. R., et al. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube.
- Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
- Meyder, A., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
- Rozatian, N., & Roesner, S. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
- Laha, J., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Lubell, W. D., et al. (2017). Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications. Accounts of Chemical Research, 50(8), 1877-1888.
- de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 21(20), 2840-2849.
- Shipman, M., et al. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 24(18), 3295.
- Krock, B., et al. (2017). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 15(1), 13.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. journals.asm.org [journals.asm.org]
- 9. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: A Guide to the Development of 7-azaspiro[3.5]nonane Derivatives as Potent GPR119 Agonists
Introduction: Targeting GPR119 with a Novel Spirocyclic Scaffold
The G protein-coupled receptor 119 (GPR119) has emerged as a highly promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it as a key regulator of glucose homeostasis.[1][3][4] Its activation provides a powerful dual mechanism for glycemic control. Firstly, it directly potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Secondly, it stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut, which in turn further amplify the insulin response.[1][5][6] A key advantage of this approach is the glucose-dependent nature of its action, which significantly minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic therapies.[1]
The 7-azaspiro[3.5]nonane scaffold represents a novel and potent core structure for the development of GPR119 agonists.[7][8] This guide provides an in-depth overview of the development process for this chemical series, from the underlying signaling pathway and synthetic chemistry to detailed protocols for biological evaluation. Our focus is on providing the causal logic behind experimental choices to empower researchers in this field.
The GPR119 Signaling Cascade: A Dual-Action Mechanism
Understanding the signaling pathway is fundamental to designing effective agonists and relevant assays. Upon binding of an agonist, GPR119 couples to the Gαs subunit of its associated heterotrimeric G protein. This interaction activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][8][9] The subsequent rise in intracellular cAMP levels is the linchpin of GPR119's therapeutic effect.
-
In Pancreatic β-Cells: Elevated cAMP enhances the cell's sensitivity to glucose, potentiating insulin exocytosis when blood glucose levels are high.[5]
-
In Intestinal L-Cells: Increased cAMP triggers the secretion of GLP-1.[10] GLP-1 then travels through the bloodstream to the pancreas, where it further enhances glucose-dependent insulin secretion, slows gastric emptying, and promotes satiety.[3][11]
Synthesis and Structure-Activity Relationship (SAR)
The development of potent and selective 7-azaspiro[3.5]nonane GPR119 agonists involves a systematic synthetic approach and careful evaluation of the structure-activity relationship (SAR). Optimization has focused on modifying the piperidine N-capping group (R²) and the aryl group (R³), leading to the identification of highly potent compounds like "54g".[7][12]
Table 1: Representative Structure-Activity Relationship Data
The table below illustrates how modifications to the core scaffold can impact agonist potency. Potency is typically measured as the half-maximal effective concentration (EC₅₀) in a cAMP accumulation assay. A lower EC₅₀ value indicates higher potency.
| Compound ID | R² (N-capping Group) | R³ (Aryl Group) | GPR119 EC₅₀ (nM) |
| 54a | Pyrimidinyl | Phenyl | 150.5 |
| 54b | Pyrimidinyl | 4-Fluorophenyl | 75.2 |
| 54c | Pyridinyl | 4-Fluorophenyl | 45.8 |
| 54g | Pyrimidinyl-methyl | 2,4-Difluorophenyl | 9.7 |
Data is illustrative, based on trends described in the literature, such as the identification of compound 54g as a potent agonist.[7][12]
Protocols for Biological Evaluation
Rigorous biological testing is essential to characterize novel agonists. The following protocols outline key in vitro and in vivo assays for assessing the efficacy of 7-azaspiro[3.5]nonane derivatives.
Protocol 1: In Vitro cAMP Accumulation Assay
Principle: This assay directly measures the activation of the Gαs signaling pathway by quantifying the increase in intracellular cAMP in cells engineered to express the human GPR119 receptor. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for this purpose.[13]
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293/GPR119).[14]
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX).
-
Test compounds (7-azaspiro[3.5]nonane derivatives) and a reference agonist (e.g., AR231453).[15]
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293/GPR119 cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%).
-
Stimulation: Remove the culture medium from the cells. Add 10 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The inclusion of the phosphodiesterase inhibitor IBMX in the assay buffer is critical to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.
-
Detection: Add 10 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader.
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Principle: This functional assay determines if the GPR119 agonist can potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner, which is the desired physiological outcome.[1][16]
Materials:
-
Insulin-secreting cell line (e.g., MIN6, HIT-T15) or isolated pancreatic islets.[4][16]
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with 0.1% BSA.
-
Low glucose KRBH (2.8 mM glucose).
-
High glucose KRBH (16.7 mM glucose).
-
Test compounds.
-
Insulin ELISA kit.
Procedure:
-
Cell Seeding: Plate cells in 24-well plates and culture until they reach ~80-90% confluency.
-
Pre-incubation (Starvation): Gently wash the cells twice with a glucose-free buffer. Then, pre-incubate the cells in low glucose KRBH buffer for 1-2 hours at 37°C to establish a basal insulin secretion level.
-
Stimulation: Discard the pre-incubation buffer. Add fresh KRBH buffer containing:
-
Low glucose (2.8 mM) ± test compound.
-
High glucose (16.7 mM) ± test compound.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[13] This allows for agonist- and glucose-mediated insulin release.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer’s instructions.
Data Analysis:
-
Compare the amount of insulin secreted under high glucose + compound conditions to high glucose alone. A significant increase demonstrates the desired potentiation effect.
-
Confirm that the compound does not increase insulin secretion under low glucose conditions to validate its glucose-dependent action and low hypoglycemic risk.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
Principle: The OGTT is a cornerstone in vivo model to assess the overall impact of a test compound on glucose disposal in a living organism. It integrates the direct effects on insulin secretion and the indirect effects via incretin release.[10][17]
Materials:
-
C57BL/6 mice or a diabetic mouse model (e.g., db/db mice).[13][15]
-
Test compound formulated for oral gavage (e.g., in 20% PEG400).[10]
-
Handheld glucometer and test strips.
-
Blood collection supplies (e.g., heparinized capillary tubes).
Procedure:
-
Fasting: Fast the mice overnight (~16 hours) with free access to water. This ensures a stable, low baseline for blood glucose.[13][18]
-
Baseline Glucose (t = -30 min): Acclimatize mice to the procedure room. Obtain a baseline blood glucose reading from a small tail snip.[18]
-
Compound Administration (t = -30 min): Administer the test compound or vehicle control via oral gavage.[10]
-
Glucose Challenge (t = 0 min): After 30 minutes (to allow for compound absorption), administer the glucose solution via oral gavage.[10][13]
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[13]
-
(Optional) Plasma Analysis: At selected time points, larger blood samples can be collected to measure plasma insulin and GLP-1 levels to further elucidate the mechanism of action.[10]
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.
-
A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.[13]
Conclusion
The 7-azaspiro[3.5]nonane scaffold serves as a promising foundation for the design of novel GPR119 agonists. The dual mechanism of action, involving direct, glucose-dependent stimulation of insulin secretion and indirect enhancement via incretin hormone release, offers a powerful and potentially safer therapeutic strategy for managing type 2 diabetes.[1] The protocols and insights provided in this guide offer a robust framework for the synthesis, characterization, and preclinical evaluation of these compounds, enabling researchers to advance the development of this exciting class of anti-diabetic agents.
References
- Flock, G., et al. (2012). GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms. PMC - PubMed Central. [Link]
- Shi, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]
- Flock, G., et al. (2012). GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms. Endocrinology | Oxford Academic. [Link]
- ResearchGate. (2025). GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus.
- Lauffer, L. M., et al. (2013). Regulation of GPR119 receptor activity with endocannabinoid-like lipids. American Journal of Physiology-Endocrinology and Metabolism. [Link]
- ResearchGate. (2020). Schematic diagram illustrating the possible actions of GPR119 agonists.
- Overton, H. A., et al. (2006). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PMC - PubMed Central. [Link]
- Brocklehurst, K. J., et al. (2011). Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. PubMed. [Link]
- ResearchGate. (2011). Development and validation of cell-based assays for the screening of GPR119 agonists.
- Wilson, J. M., et al. (2024).
- Ning, Y., et al. (2011).
- Yang, Y., et al. (2021). Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. PubMed Central. [Link]
- Taconic Biosciences. Oral Glucose Tolerance Test. Taconic Biosciences. [Link]
- Semple, G., et al. (2012). A categorical structure-activity relationship analysis of GPR119 ligands. PubMed Central. [Link]
- Alam, O., et al. (2021). GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. PubMed. [Link]
- Kang, S., et al. (2022). DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. Diabetes & Metabolism Journal. [Link]
- Jones, R. M. (2010). The significance of GPR119 agonists as a future treatment for type 2 diabetes. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The significance of GPR119 agonists as a future treatment for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions of Oxetanes
Welcome to the Technical Support Center for oxetane spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of spirocyclic oxetanes. The inherent ring strain and unique reactivity of oxetanes can often lead to unexpected side reactions and low yields.[1][2] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you optimize your reactions and achieve your desired synthetic outcomes.
Part 1: Troubleshooting Guide - Navigating Common Experimental Failures
This section addresses specific problems you might encounter in the laboratory, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My Williamson ether synthesis for spiro-oxetane formation is giving a low yield, and I'm observing significant amounts of an alkene byproduct. What is happening and how can I fix it?
Answer:
The most likely culprit for low yields and alkene formation in an intramolecular Williamson ether synthesis of oxetanes is a competing side reaction known as Grob fragmentation .[1][3][4] This reaction is entropically favored and can dominate under certain conditions, leading to the cleavage of the carbon backbone instead of the desired 4-exo-tet cyclization.[4]
Causality: The Williamson ether synthesis relies on an intramolecular SN2 displacement of a leaving group by an alkoxide. However, if the substrate geometry is suitable, the alkoxide can initiate an electronic cascade that results in the fragmentation of the molecule into an aldehyde or ketone and one or more alkene fragments.
Solutions to Minimize Grob Fragmentation:
-
Choice of Base and Reaction Conditions: The selection of a suitable base is critical. While strong bases are needed to form the alkoxide, overly harsh conditions can favor fragmentation.
-
Use a non-nucleophilic, sterically hindered base: Bases like potassium tert-butoxide (KOtBu) are often effective.
-
Employ milder bases if possible: For substrates with acidic protons, sodium hydride (NaH) can be a good choice as it irreversibly deprotonates the alcohol to form the alkoxide without introducing a highly nucleophilic counter-ion.[5]
-
Control the temperature: Running the reaction at lower temperatures can often favor the desired SN2 cyclization over fragmentation.
-
-
Solvent Selection: The choice of solvent can influence the reaction pathway.
-
Substrate Design:
-
Minimize steric hindrance: Steric congestion around the reaction centers can disfavor the SN2 pathway. If possible, redesign the substrate to reduce steric bulk.
-
Consider the Thorpe-Ingold effect: Introducing gem-disubstitution on the carbon chain can favor cyclization by bringing the reactive ends closer together.
-
Experimental Protocol: Minimizing Grob Fragmentation in Spiro-Oxetane Synthesis via Williamson Etherification
Objective: To favor intramolecular cyclization over Grob fragmentation.
Materials:
-
1,3-halohydrin precursor
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the 1,3-halohydrin precursor to a flame-dried flask equipped with a magnetic stir bar.
-
Dissolve the precursor in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: My Paternò-Büchi [2+2] photocycloaddition is resulting in a complex mixture with a major byproduct being the dimer of my alkene. How can I improve the yield of the desired spiro-oxetane?
Answer:
A common challenge in Paternò-Büchi reactions, especially with electron-deficient alkenes, is the competing [2+2] photodimerization of the alkene starting material.[7][8][9] This occurs when an excited-state alkene reacts with a ground-state alkene molecule.
Causality: The Paternò-Büchi reaction involves the photochemical excitation of a carbonyl compound, which then reacts with a ground-state alkene. However, if the alkene can also absorb light at the irradiation wavelength, it can become excited and react with another ground-state alkene molecule, leading to dimerization.
Solutions to Suppress Alkene Dimerization:
-
Use of an Additive: The addition of a compound that can act as a triplet sensitizer for the carbonyl compound but not the alkene, or one that selectively quenches the excited state of the alkene, can be highly effective.
-
Optimize Reaction Conditions:
-
Wavelength of Irradiation: If the absorption spectra of the carbonyl and alkene are sufficiently different, selecting a wavelength of light that is primarily absorbed by the carbonyl compound can minimize direct excitation of the alkene.
-
Concentration: Running the reaction at a lower concentration of the alkene may disfavor the bimolecular dimerization reaction.
-
Experimental Protocol: Paternò-Büchi Reaction with p-Xylene to Synthesize Spirocyclic Oxetanes[7][9]
Objective: To synthesize a spirocyclic oxetane via a [2+2] photocycloaddition while minimizing alkene dimerization.
Materials:
-
Cyclic ketone
-
Maleic acid derivative (e.g., maleic anhydride)
-
p-Xylene
-
Acetonitrile (MeCN)
-
Photoreactor equipped with a 300 nm lamp
Procedure:
-
In a quartz reaction vessel, dissolve the cyclic ketone (3 mmol), maleic anhydride (1 mmol), and p-xylene (1 mmol) in acetonitrile (to a 0.1 M concentration with respect to the maleic anhydride).
-
Irradiate the solution at 300 nm in a photoreactor with stirring.
-
Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot of the reaction mixture.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by column chromatography. In some cases, a telescoped three-step procedure involving the Paternò-Büchi reaction, nucleophilic ring-opening of the anhydride, and subsequent esterification or amidation can be performed before a single chromatographic purification.[7]
Question 3: My Lewis acid-catalyzed spirocyclization is sluggish and gives inconsistent yields. What could be the issue?
Answer:
Sluggishness and inconsistent yields in Lewis acid-catalyzed reactions are often due to catalyst deactivation or inhibition .
Causality: Lewis acids are susceptible to deactivation by Lewis bases present in the reaction mixture. The most common culprit is often trace amounts of water, which can hydrolyze the Lewis acid or coordinate to it, rendering it inactive. Other Lewis basic functional groups on the substrate or impurities in the solvents or reagents can also poison the catalyst.
Solutions to Improve Catalyst Performance:
-
Rigorous Exclusion of Water:
-
Use freshly distilled or anhydrous solvents.
-
Flame-dry all glassware before use.
-
Run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly opened or properly stored anhydrous Lewis acids.
-
-
Choice of Lewis Acid: The strength and nature of the Lewis acid can significantly impact the reaction.
-
Hard vs. Soft Lewis Acids: The choice should be matched to the nature of the coordinating atom on the substrate. For oxetane oxygen, borderline Lewis acids are often effective.
-
Screen a panel of Lewis acids: Common choices include BF₃·OEt₂, TiCl₄, SnCl₄, and Sc(OTf)₃. For particularly challenging substrates, stronger "super" Lewis acids like Al(C₆F₅)₃ may be necessary to promote the desired transformation while minimizing side reactions.
-
-
Stoichiometry of the Lewis Acid: While catalytic amounts are desirable, in some cases, a stoichiometric amount of the Lewis acid may be required to overcome inhibition by basic functional groups on the substrate.
Part 2: Frequently Asked Questions (FAQs)
Q1: How does steric hindrance affect the yield of spirocyclization reactions of oxetanes?
A1: Steric hindrance plays a significant role in spirocyclization reactions. In intramolecular Williamson ether synthesis, bulky substituents near the reacting centers can slow down the desired SN2 cyclization, allowing competing elimination reactions like Grob fragmentation to become more prominent, thus lowering the yield of the spiro-oxetane.[3] In Paternò-Büchi reactions, steric hindrance can influence the regioselectivity of the cycloaddition.
Q2: What is the best way to purify labile spiro-oxetanes?
A2: The purification of spiro-oxetanes can be challenging due to their potential instability, especially on silica gel which can be acidic.
-
Neutralize silica gel: Pre-treating silica gel with a base like triethylamine can prevent acid-catalyzed decomposition during chromatography.
-
Use alternative stationary phases: Alumina (neutral or basic) can be a good alternative to silica gel.
-
Minimize contact time: Perform the chromatography as quickly as possible.
-
Other purification techniques: For very sensitive compounds, consider recrystallization or distillation if applicable.
Q3: Can I predict the diastereoselectivity of my spirocyclization reaction?
A3: Predicting diastereoselectivity can be complex as it is influenced by multiple factors, including the substrate's stereochemistry, the reaction mechanism, and the reaction conditions.
-
Substrate Control: The existing stereocenters in the starting material will often direct the stereochemical outcome of the cyclization.
-
Reagent Control: Chiral Lewis acids or catalysts can be used to induce stereoselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and therefore the diastereoselectivity. Screening different solvents is often a good strategy for optimization.
Part 3: Data Presentation and Visualization
Table 1: Comparison of Common Synthetic Methods for Spiro-Oxetanes
| Method | Typical Yields | Advantages | Common Challenges | Key Optimization Strategy |
| Williamson Ether Synthesis | 40-80% | Readily available starting materials, straightforward procedure. | Competing Grob fragmentation, E2 elimination.[1][3][4] | Careful choice of base and solvent, temperature control. |
| Paternò-Büchi Reaction | 50-90% | Forms the oxetane ring in a single step, good for complex structures. | Alkene dimerization, regioselectivity issues, requires photochemical setup.[7][8][9] | Use of additives like p-xylene, optimization of irradiation wavelength.[7][8][9][10] |
| Lewis Acid-Catalyzed Cyclization | 60-95% | Can be highly efficient and selective. | Catalyst deactivation by water, potential for ring-opening of the product. | Rigorous exclusion of moisture, screening of Lewis acids. |
Diagram 1: Troubleshooting Low Yield in Williamson Ether Synthesis
Caption: A decision tree for troubleshooting low yields in the Williamson ether synthesis of spiro-oxetanes.
Diagram 2: General Mechanism of the Paternò-Büchi Reaction
Caption: A simplified mechanism of the Paternò-Büchi reaction for spiro-oxetane synthesis.
References
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
- Silvi, M., Djukanovic, D., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16064–16070. [Link]
- Michalska, W. Z., Halcovitch, N. R., & Paull, D. H. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
- Michalska, W. Z. (2023).
- Baran, P. S., & O'Malley, D. P. (2004). Spiro[3.3]heptan-1-one synthesis via rearrangements of strained epoxide and oxetane. European Journal of Organic Chemistry, 2004(18), 3961-3972. [Link]
- Silvi, M., & Melchiorre, P. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Society Reviews. [Link]
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
- Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]
- Moody, C. J., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]
- Michalska, W. Z., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
- Michalska, W. Z., Halcovitch, N. R., & Paull, D. H. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives.
- Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 1-20. [Link]
- Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
- Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. The Dong Group. [Link]
- Litskan, E. V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Reddit user discussion. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]
- Barrow, J. C., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. [Link]
- Gignac, M. A., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 131, 132891. [Link]
- Dong Group. (n.d.).
- Griesbeck, A. G., & Abe, M. (2022). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]
- HazelChem. (2020, March 28). Williamson ether synthesis (done wrong) [Video]. YouTube. [Link]
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Reddit user discussion. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]
- Barrow, J. C., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
- Barrow, J. C., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. PMC. [Link]
- Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]
- Trost, B. M., & Chen, Z. (2014). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research, 47(3), 765-777. [Link]
- Giner, X. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. [Link]
- Wikipedia contributors. (2023, December 28). Grob fragmentation. In Wikipedia, The Free Encyclopedia. [Link]
- Zhang, H.-B., et al. (2021). Lewis acid mediated cyclization: synthesis of 2 spirocyclohexylindolines. Organic & Biomolecular Chemistry, 19(18), 4043-4047. [Link]
- Johnson, M. T., & Kennepohl, P. (2023).
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
- Bull, J. A., et al. (2015). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Organic Letters, 17(15), 3790-3793. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 8. research.lancaster-university.uk [research.lancaster-university.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
common side reactions in the synthesis of 7-oxa-2-azaspiro [3.5] nonane and their prevention
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 7-oxa-2-azaspiro[3.5]nonane. As a valuable structural alternative to morpholine in medicinal chemistry, mastering its synthesis and minimizing side reactions is critical for successful drug discovery programs.[1] This document is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 7-oxa-2-azaspiro[3.5]nonane core?
There are several effective strategies, primarily revolving around the construction of the spirocyclic system from functionalized piperidine or oxetane precursors. A common and scalable approach involves the intramolecular cyclization of a di-substituted piperidine. For instance, a recently reported synthesis begins with N-tosyl-piperidine-4,4-diethyl ester, which is reduced using lithium aluminum hydride (LiAlH4) to a diol. This diol then undergoes a one-pot mesylation and ring closure to form the spiro-oxetane ring.[1] An alternative patented method utilizes a two-step cyclization process designed specifically to prevent the undesired ring-opening of the cyclic ether, a common side reaction in other routes.[2]
Q2: Why is the choice of protecting group for the nitrogen atom important?
The choice of the nitrogen protecting group (e.g., Boc, Cbz, Tosyl) is crucial as it influences the reactivity, solubility, and stability of the intermediates. The Boc (tert-butyloxycarbonyl) group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[3] A tosyl group, as used in some syntheses, is robust but requires harsher conditions for removal, such as using magnesium in methanol.[1] The protecting group can also influence the propensity for certain side reactions; for example, the acidity of the N-H proton in a lactam can be modulated, affecting its reactivity in subsequent C-H deprotonation and cyclization steps.[4]
Q3: What are the most common methods for purifying 7-oxa-2-azaspiro[3.5]nonane and its intermediates?
Purification strategies are highly dependent on the specific intermediate's properties. For non-volatile, moderately polar compounds, flash column chromatography is frequently employed.[3] For more volatile intermediates or final products, vacuum distillation is an effective method for achieving high purity on a multigram scale.[3] In cases where the final product is a salt, such as the oxalate salt, purification can often be achieved by simple precipitation and filtration.[1]
Troubleshooting Guide: Common Side Reactions & Prevention
This section addresses specific issues that may arise during the synthesis, providing insights into their causes and actionable solutions.
Problem 1: Low yield and presence of olefinic impurities detected by ¹H NMR and IR spectroscopy.
Potential Side Reaction: Formation of "transitional reduction olefin impurities" via elimination reactions.[2][5]
Causality: This side reaction is particularly prevalent during steps involving strong reducing agents like Lithium Aluminum Hydride (LiAlH4) or when using strong bases in elimination-prone systems.[2][5] The reaction can proceed through an E2 elimination mechanism where a base removes a proton, and a leaving group departs simultaneously to form a double bond. High temperatures can also favor elimination over the desired substitution or cyclization.
Recommended Actions & Prevention:
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly disfavor the elimination pathway. For LiAlH4 reductions, maintaining temperatures at 0°C or below is often critical.[5]
-
Select Appropriate Base: If a base is required, choose a non-nucleophilic, sterically hindered base to minimize its participation in elimination reactions.
-
Control Reagent Addition: Slow, dropwise addition of the reducing agent or base can help maintain a low instantaneous concentration, suppressing side reactions.
-
Purification: If olefinic impurities are formed, they can typically be separated from the more polar desired product using column chromatography.[5]
Troubleshooting Workflow: Olefin Impurity
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 7-oxa-1-azaspiro[3.5]nonane
Welcome to the technical support center for the synthesis and purification of 7-oxa-1-azaspiro[3.5]nonane. This resource is designed for researchers, medicinal chemists, and drug development professionals seeking to improve the yield and purity of this valuable spirocyclic scaffold. This compound's unique three-dimensional structure makes it an attractive building block in modern drug discovery, offering potential improvements in physicochemical properties compared to traditional flat aromatic systems.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and analogous syntheses of related spirocyclic systems.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis and purification of this compound, with a focus on an intramolecular Williamson etherification approach.
Problem 1: Low or No Yield of the Desired Spirocycle
A low yield of this compound is a common hurdle. The primary cause is often inefficient cyclization or the prevalence of side reactions.
| Potential Cause | Suggested Solution & Explanation |
| Incomplete Precursor Formation | Ensure the precursor, N-Boc-3-(hydroxymethyl)-3-(iodomethyl)azetidine, is fully formed and purified before attempting cyclization. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. |
| Inefficient Intramolecular Cyclization | The intramolecular Williamson etherification is a key step. The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as THF or DMF is recommended to facilitate the formation of the alkoxide for the intramolecular attack. Running the reaction at an elevated temperature (e.g., 60-80 °C) can also promote cyclization.[3] |
| Competing Intermolecular Reactions | If the concentration of the precursor is too high, intermolecular side reactions can occur, leading to polymerization. It is crucial to maintain high dilution conditions to favor the intramolecular cyclization. This can be achieved by the slow addition of the precursor to the reaction mixture containing the base.[4] |
| Degradation of Starting Material or Product | The azetidine ring can be sensitive to harsh basic conditions. Use a moderate excess of the base (e.g., 1.1-1.5 equivalents) and monitor the reaction progress to avoid prolonged exposure. |
Problem 2: Difficult Purification and Persistent Impurities
The presence of impurities that are difficult to separate from the final product can significantly impact purity.
| Potential Impurity | Identification & Mitigation |
| Unreacted Precursor | The precursor will have a different retention factor (Rf) on a TLC plate and can be identified by LC-MS. If a significant amount of precursor remains, consider extending the reaction time or increasing the temperature. Purification can be achieved by column chromatography. |
| Elimination Byproduct (Alkene) | The formation of an exocyclic double bond on the azetidine ring can occur as a competing elimination reaction. This can be detected by the presence of vinyl proton signals in ¹H NMR spectroscopy. Using a less hindered base or optimizing the reaction temperature can minimize this side reaction.[5] |
| Ring-Opened Byproducts | Harsh reaction conditions can lead to the opening of the strained azetidine or oxetane rings. These byproducts can be identified by mass spectrometry. Milder reaction conditions and careful monitoring are key to prevention. |
| Residual Boc Protecting Group | Incomplete deprotection will result in N-Boc-7-oxa-1-azaspiro[3.5]nonane. This can be identified by a characteristic signal for the tert-butyl group in ¹H NMR. Ensure complete deprotection by using a sufficient excess of a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM). |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic strategy for preparing this compound?
A robust and common approach for constructing spirocyclic ethers is through an intramolecular Williamson etherification.[3] This involves preparing a suitable precursor containing both a hydroxyl group and a good leaving group, which then cyclizes in the presence of a base. For this compound, a plausible precursor is an N-protected 3-(hydroxymethyl)-3-(iodomethyl)azetidine. The nitrogen is typically protected, for instance with a Boc group, to prevent it from interfering with the desired reaction.[6][7][8]
Q2: Why is a protecting group on the nitrogen necessary?
The secondary amine in the azetidine ring is nucleophilic and can compete with the hydroxyl group in reacting with the electrophilic carbon. Protecting the nitrogen as a carbamate (e.g., with a Boc group) temporarily removes its nucleophilicity, ensuring that the desired intramolecular O-alkylation occurs to form the oxetane ring.[8]
Q3: What are the most effective purification methods for this compound?
As a free amine, the product can be purified using a combination of techniques. An initial acid-base extraction can be very effective. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent.[9] For higher purity, column chromatography on silica gel is recommended. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM is often necessary to prevent the amine from tailing on the acidic silica gel.
Q4: Which analytical techniques are best for confirming the structure and purity of this compound?
A combination of analytical methods is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify any byproducts.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final compound. For chiral spirocycles, chiral HPLC or SFC is necessary to determine the enantiomeric excess.[10][11][12][13][]
Q5: How can I improve the diastereoselectivity of the spirocyclization if my precursor has existing stereocenters?
The stereochemical outcome of intramolecular cyclizations can be influenced by the reaction conditions. Factors such as the choice of solvent, temperature, and counter-ion of the base can affect the transition state of the cyclization and thus the diastereomeric ratio of the product. A systematic screening of these parameters may be necessary to optimize the diastereoselectivity.
Experimental Protocols
The following are representative protocols for the synthesis and purification of this compound, based on analogous transformations.
Protocol 1: Synthesis of N-Boc-7-oxa-1-azaspiro[3.5]nonane via Intramolecular Williamson Etherification
This protocol outlines the key spirocyclization step.
Materials:
-
N-Boc-3-(hydroxymethyl)-3-(iodomethyl)azetidine (precursor)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.5 equivalents) in anhydrous THF in a round-bottom flask.
-
In a separate flask, dissolve the precursor (1 equivalent) in anhydrous THF.
-
Slowly add the precursor solution to the NaH suspension at 0 °C using a syringe pump over 2-3 hours to maintain high dilution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-7-oxa-1-azaspiro[3.5]nonane.
Protocol 2: Deprotection and Purification of this compound
Materials:
-
Crude N-Boc-7-oxa-1-azaspiro[3.5]nonane
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Sodium hydroxide (NaOH) solution
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol/Triethylamine (e.g., 95:4.5:0.5)
Procedure:
-
Dissolve the crude N-Boc protected spirocycle in DCM.
-
Add TFA (5-10 equivalents) and stir at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with DCM to remove any non-basic organic impurities.
-
Basify the aqueous layer to pH > 12 with 1M NaOH.
-
Extract the aqueous layer with DCM (3 x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine.
-
Purify the crude product by column chromatography on silica gel using the specified eluent system to obtain pure this compound.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yield issues.
References
- Journal of Synthetic Chemistry. The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. (2022-08-06). [Link]
- French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
- ResearchGate.
- W. W. Greene, P. G. M. Wuts. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]
- ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]
- PMC. Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. [Link]
- K. C. Nicolaou. Protecting Groups. [Link]
- ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
- PubChem. This compound. [Link]
- Google Patents.
- PMC.
- Beilstein Journals.
- LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
- Google Patents.
- PubMed.
- Wikipedia. Chiral analysis. [Link]
- Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
- PubChem. 7-Oxa-2-azaspiro(3.5)nonane. [Link]
- YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. (2022-08-11). [Link]
- ACS Publications.
- ResearchGate. (PDF)
- PMC.
- ACS Publications. Spirocyclic Oxindole and Dihydrobenzofuran Formation via a Dearomative Cyclization–Nucleophilic Trapping Sequence. [Link]
- Chemical Communications (RSC Publishing).
- ResearchGate. Intramolecular Haloetherification and Transannular Hydroxycyclization of Alkenes. A Synthetic Methodology to Obtain Polycyclic Ethers and Amines. [Link]
- Beilstein Journals.
- NIH.
- PubMed. Formal Synthesis of Ecteinascidin 743 via an Intramolecular Cascade Heck Reaction to Construct the Diazabicyclo[3.3.1]nonane Framework. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. media.neliti.com [media.neliti.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. gcms.cz [gcms.cz]
identifying and characterizing byproducts in 7-oxa-1-azaspiro[3.5]nonane synthesis
Answering the complex challenges in modern synthetic chemistry requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for you—the dedicated researchers, scientists, and drug development professionals working on the synthesis of 7-oxa-1-azaspiro[3.5]nonane. As a key structural motif in medicinal chemistry, valued for its three-dimensional architecture and potential to improve physicochemical properties, the efficient synthesis of this spirocycle is paramount.[1]
This guide moves beyond simple protocols. It is structured as a series of troubleshooting questions and FAQs that you are likely to encounter in the lab. Here, we delve into the causality behind the formation of common byproducts, provide detailed analytical workflows for their identification, and offer robust strategies for mitigation. Our goal is to empower you with the expertise to not only identify and characterize byproducts but to proactively control your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a structured approach to problem-solving.
Question 1: "My TLC shows a new, less polar spot that appears during the final cyclization step. What could it be and how do I confirm it?"
Probable Cause: The appearance of a less polar byproduct often points to an elimination reaction, leading to the formation of an olefinic impurity. This is particularly plausible in syntheses involving harsh dehydrating conditions or the use of reducing agents like lithium aluminum hydride (LAH), where "transitional reduction olefin impurities" have been noted in similar systems.[2][3]
Plausible Byproduct: The most likely candidate is an endo- or exo-cyclic alkene formed via elimination of water or a leaving group from a reaction intermediate.
Proposed Mechanism (Dehydration-driven Elimination): If the cyclization proceeds through an intermediate alcohol, acid or heat can catalyze the elimination of water to form a more stable, conjugated system where possible, or a simple olefin.
Analytical Workflow for Identification:
-
Isolation: Separate the byproduct from the reaction mixture using column chromatography on silica gel, using a non-polar solvent system (e.g., Hexane/Ethyl Acetate gradient). The byproduct should elute before the more polar desired product.
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: The olefinic byproduct will have a molecular weight that is 18 Da (mass of water) less than the corresponding alcohol intermediate, or 2 Da less than the saturated target product if formed via a reductive pathway. For this compound (C₇H₁₃NO, MW: 127.18), a potential olefinic byproduct (C₇H₁₁N) would have an [M+H]⁺ of approximately m/z 110.10.
-
-
NMR Spectroscopy: This is the most definitive technique for confirming an olefin.
-
¹H NMR: Look for characteristic signals in the vinyl region (δ 4.5-6.5 ppm). The coupling constants (J-values) of these protons can help determine the geometry of the double bond.
-
¹³C NMR: The presence of sp²-hybridized carbon signals in the range of δ 100-150 ppm is a strong indicator of an alkene.
-
Mitigation Strategies:
-
Optimize Reaction Conditions: If using acidic conditions, switch to a milder Lewis acid or lower the reaction temperature.
-
Control Reductant Stoichiometry: If using a hydride reagent like LAH, ensure precise control over stoichiometry and maintain low temperatures (-10 °C to 0 °C) during addition to minimize over-reduction and elimination side reactions.[3]
Question 2: "My final product yield is low, and the aqueous workup contains a significant amount of a water-soluble compound. What could be happening?"
Probable Cause: This scenario suggests the formation of a ring-opened byproduct. The oxetane ring, while generally stable, can be susceptible to nucleophilic attack under strongly acidic or basic conditions, especially in the presence of good nucleophiles. This can lead to the formation of a more polar, water-soluble amino alcohol. A similar ring-opening of an azetidine ring has been observed in related spirocyclic systems.[4]
Plausible Byproduct: A common ring-opened product would be 1-(2-hydroxyethyl)-1-(hydroxymethyl)piperidin-4-amine or a similar derivative depending on the specific synthetic route and the point of ring opening.
Analytical Workflow for Identification:
-
Isolation: Lyophilize a sample of the aqueous layer to obtain the crude byproduct. Alternatively, use reverse-phase chromatography if the compound is sufficiently non-polar.
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: The ring-opened byproduct will have a molecular weight corresponding to the addition of a molecule of water (18 Da) to the parent molecule. For this compound (C₇H₁₃NO), the ring-opened product (C₇H₁₅NO₂) would have an [M+H]⁺ of approximately m/z 146.12.
-
-
NMR Spectroscopy:
-
¹H NMR: The clean, symmetric signals of the oxetane protons (typically a singlet or tight multiplet around δ 4.4-4.6 ppm) will be absent.[4] Instead, look for new signals corresponding to a hydroxymethyl group (-CH₂OH) and a hydroxyethyl group (-CH₂CH₂OH).
-
DEPT-135/¹³C NMR: This is highly diagnostic. The spirocyclic quaternary carbon will be absent. You will observe new signals for primary alcohol carbons (around δ 60-65 ppm).
-
Mitigation Strategies:
-
pH Control: Ensure the pH during reaction and workup does not become excessively acidic or basic. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for quenching instead of strong acids or bases.
-
Temperature Management: Avoid excessive heating, which can promote ring-opening, especially under non-neutral pH conditions.
Byproduct Identification Workflow
The following diagram illustrates a systematic approach to identifying unknown byproducts in your synthesis.
Caption: A systematic workflow for byproduct isolation and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for the this compound core?
A1: The construction of the this compound skeleton is typically approached through methods that form either the piperidine or the oxetane ring in a key intramolecular cyclization step.[1] One documented route involves a one-pot mesylation and ring closure of a diol precursor to form the oxetane ring.[4] Another patented approach uses a two-step method involving sequential cyclization reactions to build the heterocyclic system.[3]
Q2: How can I distinguish between the desired product and potential byproducts using NMR?
A2: The ¹H NMR spectrum of pure this compound is expected to be relatively simple due to its symmetry. Key signals include a singlet for the four oxetane protons (OCH₂) and multiplets for the piperidine ring protons. Byproducts will disrupt this symmetry. The table below summarizes expected shifts for the target molecule and potential impurities.
| Compound Type | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| Desired Product | ~4.5 (s, 4H, OCH₂) | ~82 (OCH₂), ~49 (NCH₂), ~38 (Spiro C), ~35 (CH₂) |
| Olefinic Byproduct | 4.5 - 6.5 (m, vinyl H's) | 100 - 150 (sp² C's) |
| Ring-Opened Byproduct | 3.5 - 3.8 (m, -CH₂OH) | ~60-65 (primary alcohol C's) |
Note: Exact chemical shifts are solvent-dependent and should be used as a guide.[4][5]
Q3: Are there any common byproducts derived from the starting materials or reagents themselves?
A3: Yes, this is an important consideration. For instance, if a synthesis is adapted from a Staudinger reaction, which is used for similar azaspiro compounds, triphenylphosphine oxide is a very common and often difficult-to-remove byproduct.[2] Always consider the stability and potential side reactions of your reagents. For syntheses using protecting groups (e.g., Boc, Ts), incomplete deprotection can lead to N-protected byproducts, which would be readily identifiable by the presence of protecting group signals in the NMR and a corresponding mass increase in MS analysis.
Synthetic Pathway and Potential Side Reaction
The following diagram illustrates a generalized synthetic pathway and a potential side reaction leading to an olefinic byproduct.
Caption: Generalized reaction scheme showing byproduct formation.
References
- Hutton, C. A., et al. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 23(9), 2326.
- Cheminform Abstract. (2023). Synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
- Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN111386542A.
Sources
challenges in the purification of polar 7-oxa-1-azaspiro[3.5]nonane derivatives
An in-depth guide to navigating the complexities of purifying polar 7-oxa-1-azaspiro[3.5]nonane derivatives, designed for chemists and drug discovery professionals. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Introduction: The Challenge of Purifying Spirocyclic Amines
The this compound scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that can lead to improved physicochemical properties compared to flat aromatic molecules.[1] However, the very features that make it attractive—its polarity from the ether oxygen and the basicity of the azaspiro nitrogen—create significant hurdles during purification. Researchers frequently face issues such as severe peak tailing in chromatography, poor recovery, and compound decomposition. This guide offers expert-driven solutions to these common problems.
Frequently Asked Questions (FAQs)
Q1: What makes this compound derivatives so difficult to purify?
A: The difficulty arises from a combination of two key molecular features:
-
High Polarity: The presence of the ether oxygen and the amine nitrogen makes the scaffold highly polar. This leads to very strong interactions with polar stationary phases like silica gel, often requiring highly polar mobile phases to achieve elution.[2] In reversed-phase chromatography, this same polarity causes the compound to have a high affinity for the polar mobile phase, resulting in poor or no retention on the nonpolar stationary phase.[3][4]
-
Basicity: The nitrogen atom is basic and readily interacts with acidic sites, particularly the silanol groups (Si-OH) on the surface of standard silica gel. This strong, often irreversible, interaction is a primary cause of severe peak tailing, streaking, and even complete loss of the compound on the column.[5][6]
Q2: I'm starting a purification for the first time. Which chromatography technique should I try first?
A: Normal-phase flash chromatography on silica gel is typically the first choice due to its simplicity and scalability. However, you will almost certainly need to modify the standard conditions. Start with a mobile phase containing a small amount of a basic additive like triethylamine (TEA) to mitigate peak tailing. A good starting point is a gradient of methanol in dichloromethane (DCM) with 0.5-1% TEA.[5]
Q3: My compound doesn't seem to be stable on silica gel. What are my options?
A: Compound instability on silica is a common problem for sensitive molecules, often due to the acidic nature of the stationary phase.[2][4] You have several alternatives:
-
Deactivate the Silica: Pre-treat the silica column with a basic solution to neutralize the acidic silanol sites before loading your compound.[4][5]
-
Switch to Alumina: Alumina is a more basic stationary phase and is often a better choice for purifying basic compounds. Both neutral and basic alumina are available.[5]
-
Use a Bonded Phase: Amino-functionalized or diol-functionalized silica columns are less acidic and can provide better recovery and peak shape.[4][6]
-
Try Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an excellent alternative that avoids the acidity issues of silica.
Troubleshooting Guide: Chromatographic Purification
This section provides detailed solutions to specific problems encountered during the purification of this compound derivatives.
Normal-Phase Chromatography (Silica Gel)
This is the most common technique but also the most problematic for this class of compounds.
Issue 1: Severe Peak Tailing or Streaking
-
Root Cause: The basic nitrogen of your spirocycle is interacting strongly with acidic silanol groups on the silica surface. This causes a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail."[5][6]
-
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. The modifier competes with your compound for the acidic sites on the silica.[5]
-
Triethylamine (TEA): Add 0.1-2% (v/v) to your eluent. TEA is effective but can be difficult to remove under vacuum.
-
Ammonium Hydroxide: For highly polar amines, a mixture such as Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be very effective.[5][7] The ammonia is volatile and easier to remove.
-
-
Switch to a Less Acidic Stationary Phase: If modifiers are insufficient, the stationary phase itself is the problem.
-
| Modifier | Typical Concentration | Pros | Cons |
| Triethylamine (TEA) | 0.1 - 2% v/v | Highly effective for most amines | High boiling point, difficult to remove |
| Ammonium Hydroxide | 1 - 2% of a solution in MeOH | Volatile, easy to remove | Can affect compound stability |
| Pyridine | 0.1 - 0.5% v/v | Effective | Toxic, high boiling point |
Protocol: Deactivating a Silica Gel Column for Sensitive Amines
This protocol neutralizes the acidic silica surface, improving recovery and peak shape.[4]
-
Column Packing: Dry pack or prepare a slurry of silica gel in your starting, non-polar solvent (e.g., hexane).
-
Deactivation Flush: Prepare a solution of your mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) containing 1-2% triethylamine.
-
Equilibration: Flush the packed column with 3-5 column volumes of this deactivating solution. This ensures all acidic sites are neutralized.
-
Re-equilibration: Flush the column with 3-5 column volumes of your actual starting mobile phase (without the amine additive, if desired for the run) to remove excess base before loading the sample.
-
Elution: Load your sample and begin the chromatographic run.
Issue 2: Compound is Retained at the Origin (Rf = 0)
-
Root Cause: The compound is too polar for the selected mobile phase and is irreversibly adsorbed onto the silica gel.[2]
-
Solutions:
-
Drastically Increase Mobile Phase Polarity: Use a high percentage of a very polar solvent like methanol. A common solvent system for highly polar amines is a gradient of methanol in dichloromethane (DCM).[5]
-
Use an Aggressive Basic Modifier: An eluent containing ammonium hydroxide is often required to elute very basic and polar compounds. A stock solution of 1-10% ammonium hydroxide in methanol can be prepared and used as a polar modifier in DCM.[2]
-
Consider an Alternative Technique: If the compound still does not move, normal-phase chromatography may not be suitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended next step.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent technique for purifying polar compounds that are not retained in reversed-phase.[3][8] It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.
Issue: Poor Peak Shape (Tailing) in HILIC
-
Root Cause: Even in HILIC mode, secondary ionic interactions between the protonated basic amine and deprotonated (anionic) silanol groups on the stationary phase can occur, causing tailing.[9]
-
Solutions:
-
Increase Buffer Concentration: A higher concentration of a buffer salt (e.g., ammonium formate) in the mobile phase can help to "shield" the charged silanol groups, minimizing secondary interactions and improving peak shape.[9]
-
Adjust Mobile Phase pH: Controlling the pH is critical. For a basic amine, lowering the pH of the aqueous portion of the mobile phase ensures the analyte is consistently protonated, but it can also increase interaction with silanols. Conversely, a higher pH may suppress silanol ionization. Optimization is key.
-
Check Sample Solvent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition. Injecting in a much stronger (more polar) solvent can cause significant peak distortion.[9]
-
Caption: Troubleshooting workflow for poor peak shape in HILIC.
Non-Chromatographic Purification
Issue: Compound "Oils Out" During Crystallization or Salt Formation
-
Root Cause: This occurs when the compound separates from the solution as a liquid instead of a solid. It can be due to high impurity levels, low melting point, or an inappropriate solvent choice.[5]
-
Solutions:
-
Trituration: Add a small amount of a solvent in which your compound is insoluble but the impurities are soluble. Stir or sonicate the mixture. This can wash away impurities and induce the oil to solidify.[5]
-
Change the Solvent System: Experiment with different solvents or solvent pairs. A common technique is to dissolve the compound in a "good" solvent (like methanol or DCM) and slowly add a "poor" or "anti-solvent" (like ether or hexane) until the solution becomes cloudy, then allow it to slowly crystallize.[9]
-
Form a Different Salt: If you are attempting to purify via salt precipitation, the initial choice of acid may not form a crystalline salt. Screen different acids (e.g., HCl, oxalic acid, tartaric acid) to find one that yields a solid precipitate.[10]
-
Decision-Making Workflow for Purification Strategy
When faced with a new polar this compound derivative, a systematic approach can save significant time and resources.
Caption: Logical workflow for selecting a purification method.
References
- BenchChem Technical Support Team. (2025). troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem.
- Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros.
- BenchChem. (n.d.). This compound. Benchchem.
- Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
- Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Benchchem.
- University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Biotage. (2023). Is there an easy way to purify organic amines?. Biotage.
- Reddit User Discussion. (2024). Amine workup. r/Chempros.
- LCGC International. (2025). Solving Key Challenges in (Bio)pharmaceutical Analyses.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
optimization of reaction conditions for visible-light mediated synthesis of azaspiro compounds
Welcome to the technical support center for the visible-light mediated synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing photoredox catalysis to construct these valuable three-dimensional scaffolds. My goal is to provide you with not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions that arise when setting up these reactions.
Q1: What is the general mechanism for the visible-light mediated synthesis of azaspiro compounds?
The reaction typically proceeds through a photocatalytic cycle involving single-electron transfer (SET) steps.[1][2] A photocatalyst (PC), upon absorption of visible light, becomes excited (PC*). This excited state is a potent oxidant or reductant. In a common pathway for azaspirocyclization, the excited photocatalyst oxidizes a suitable precursor (e.g., an N-aryl-α-amino acid derivative or a related substrate) to generate a key radical intermediate. This radical then undergoes an intramolecular cyclization onto a tethered alkene or arene, forming the spirocyclic core. A terminal oxidant is often required to regenerate the ground state of the photocatalyst, completing the catalytic cycle.[1][3][4]
Q2: How do I choose the right photocatalyst for my reaction?
The choice of photocatalyst is critical and depends on the redox potential of your substrate. The catalyst's excited-state potential must be sufficient to oxidize or reduce the substrate to initiate the desired radical formation.
-
Organic Dyes (Eosin Y, Rose Bengal): These are excellent starting points as they are inexpensive and effective for many transformations. Eosin Y, for example, is often used in reductive quenching cycles.[5][6]
-
Ruthenium and Iridium Complexes (e.g., Ru(bpy)3^2+, Ir(ppy)3): These transition metal complexes offer highly tunable redox potentials and are known for their efficiency and stability.[1][7] They are generally more robust but also more expensive.
A good practice is to screen a small panel of catalysts with varying redox potentials to find the optimal one for your specific substrate.
Q3: What is the role of the oxidant, and which one should I use?
In many azaspirocyclization reactions that proceed via an oxidative quenching cycle, a terminal (or stoichiometric) oxidant is required to regenerate the photocatalyst.[1][3] The oxidant accepts an electron from the reduced form of the catalyst, allowing it to re-enter the catalytic cycle.
Common oxidants include:
-
Potassium Persulfate (K₂S₂O₈): A cost-effective and powerful oxidant that decomposes to form sulfate radicals, which are potent one-electron oxidants.[8][9]
-
Molecular Oxygen (from air): The greenest oxidant, but its use can be challenging due to its triplet ground state, which can quench the excited photocatalyst.[10] It can also participate in unwanted side reactions.
The choice of oxidant can significantly impact reaction efficiency and should be optimized.[3][4]
Q4: What kind of light source is required?
A key advantage of visible-light photoredox catalysis is that it does not require high-energy UV radiation.[7] The light source should emit at a wavelength that overlaps with the absorption maximum of your chosen photocatalyst.
-
Blue LEDs (Light Emitting Diodes): These are the most common and are ideal for many popular ruthenium and iridium photocatalysts, as well as dyes like Eosin Y.[11]
-
Green LEDs: Useful for catalysts that absorb at longer wavelengths, such as Rose Bengal.
-
Compact Fluorescent Lamps (CFLs): A less expensive but also less efficient option that can be used for initial screening.
For reproducibility, it is crucial to control the distance from the light source to the reaction vessel and to manage the reaction temperature, as LEDs can generate heat.[12][13]
Part 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
This is one of the most common issues. A systematic approach is needed to diagnose the cause.
-
The "Why": The reaction is driven by light, so if the photocatalyst is not absorbing photons efficiently, the catalytic cycle cannot begin.
-
Solutions:
-
Check Light Source and Wavelength: Ensure your light source's emission spectrum overlaps with the photocatalyst's absorption maximum (λ_max). A blue LED is not effective for a catalyst that primarily absorbs green light.
-
Increase Light Intensity/Proximity: The reaction vessel may be too far from the light source. Move it closer, but be mindful of potential heating. For larger scale reactions, poor light penetration can be an issue, and specialized photoreactors or flow chemistry setups may be beneficial.[14][15]
-
Reaction Vessel Material: Ensure you are using a vessel made of a material that is transparent to the required wavelength (e.g., borosilicate glass for visible light). Avoid UV-blocking glass.
-
-
The "Why": The single-electron transfer (SET) between the excited photocatalyst and your substrate is governed by their respective redox potentials. If the SET is not thermodynamically favorable, the reaction will not proceed.
-
Solutions:
-
Consult Redox Potential Tables: Compare the excited-state potential of your photocatalyst with the oxidation/reduction potential of your substrate.
-
Screen a Panel of Photocatalysts: Test catalysts with different redox potentials (see table below). For example, if Ru(bpy)3^2+ is not oxidative enough, try a more potent iridium-based catalyst.
-
| Photocatalyst | E₁/₂ [PC*/PC⁻] (V vs SCE) | E₁/₂ [PC⁺/PC] (V vs SCE) | Typical Color/λₘₐₓ |
| Eosin Y | -0.78 | +0.93 | Orange/Green (~525 nm) |
| Ru(bpy)₃²⁺ | -0.81 | +0.77 | Orange (~452 nm) |
| Ir(ppy)₃ | -1.73 | +0.31 | Green (~460 nm) |
| 4CzIPN | -1.21 | +1.35 | Yellow/Blue (~455 nm) |
Data compiled from various sources for illustrative purposes. Actual values can vary with solvent and conditions.
-
The "Why": Photoredox reactions generate highly reactive radical intermediates. These can sometimes lead to decomposition of the starting material, catalyst, or solvent if the desired cyclization is not rapid.
-
Solutions:
-
Ensure an Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst and react with radical intermediates.[10] Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 10-15 minutes) and run the reaction under an inert atmosphere.[16]
-
Check Reagent Purity: Impurities can interfere with the catalytic cycle. Ensure all reagents and the solvent are pure and dry.
-
Lower Catalyst Loading: In some cases, high catalyst concentrations can lead to side reactions or catalyst aggregation. Try reducing the catalyst loading to 0.5-1 mol%.
-
Workflow for Troubleshooting Low Conversion
Caption: A decision tree for diagnosing low reaction conversion.
Problem 2: Poor Diastereoselectivity
Achieving high diastereoselectivity is often crucial for the synthesis of complex molecules.
-
The "Why": Radical cyclizations are often under kinetic control.[17] The stereochemical outcome is determined by the transition state of the cyclization step. The flexibility of the tether connecting the radical and the acceptor moiety plays a significant role.
-
Solutions:
-
Substrate Modification: Introduce steric bulk near the reacting centers to favor one transition state over another. For example, a larger substituent may preferentially occupy an equatorial position in a chair-like transition state.
-
Change the Tether Length or Rigidity: Modifying the linker between the amine and the alkene can restrict conformational freedom, leading to improved selectivity.
-
-
The "Why": The solvent can influence the stability of transition states and intermediates. Solvent polarity can affect the conformation of the substrate and the transition state assembly. While the effect can be subtle, it is a variable worth exploring.[18][19]
-
Solutions:
-
Screen Solvents: Systematically screen a range of solvents with varying polarities (e.g., acetonitrile, DMF, DMSO, 1,4-dioxane).
-
Consider Viscosity: More viscous solvents can sometimes influence selectivity by altering diffusion rates and the lifetime of intermediates.
-
Problem 3: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
-
The "Why": If the intramolecular radical cyclization is slow, the generated radical intermediate may react with other molecules in the solution (e.g., another molecule of starting material, solvent, or additives) before it has a chance to cyclize.
-
Solutions:
-
Decrease Concentration: Run the reaction at a lower concentration (e.g., 0.01 M instead of 0.1 M). This will favor the intramolecular pathway over intermolecular reactions. This is a classic strategy for promoting cyclization.
-
Use a Syringe Pump: For critical reactions, slow addition of the substrate to the reaction mixture via a syringe pump can maintain a very low instantaneous concentration, further suppressing intermolecular side products.
-
-
The "Why": The photocatalyst or the oxidant/reductant may be too powerful, leading to further undesired redox reactions of the product or intermediates.
-
Solutions:
-
Choose a Milder Oxidant/Reductant: If using a strong oxidant like persulfate, consider switching to a milder one, or simply using air if the conditions allow.[10]
-
Select a Less Potent Photocatalyst: Switch to a photocatalyst with a lower excited-state potential to avoid over-oxidation of your product.
-
Part 3: Experimental Protocols
General Protocol for a Visible-Light Mediated Azaspirocyclization
Materials:
-
Substrate (e.g., N-aryl acrylamide derivative) (1.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or Eosin Y) (1-2 mol%)
-
Oxidant (e.g., K₂S₂O₈) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the substrate (e.g., 0.1 mmol), photocatalyst (0.001-0.002 mmol), and oxidant (0.2 mmol).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 5 mL to achieve a 0.02 M concentration) via syringe.
-
Place the vial on a magnetic stir plate, ensuring vigorous stirring.
-
Position the vial at a fixed distance (e.g., 5-10 cm) from a blue LED light source.[11] Use a fan to maintain the reaction at room temperature.[13]
-
Irradiate the reaction mixture for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by opening it to the air and turning off the light.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Workflow for Reaction Setup
Caption: A standard workflow for setting up the photoreaction.
References
- Cambié, D., et al. (2014). On the mechanism of photocatalytic reactions with eosin Y. Beilstein Journal of Organic Chemistry.
- Cherney, A. H., et al. (2021). Oxidase Reactions in Photoredox Catalysis. Chemical Society Reviews.
- Neogi, S., et al. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications.
- Cherney, A. H., et al. (2021). Oxidase reactions in photoredox catalysis. Chemical Society Reviews.
- Cherney, A. H., et al. (2021). Oxidase reactions in photoredox catalysis. ResearchGate.
- Wang, Q., et al. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Organic Letters.
- Unknown Author. (n.d.). Figure S1: Experimental setup for photoredox reactions. ResearchGate.
- Majhi, B., et al. (2020). Visible-Light-Mediated Cascade 1,4-Hydrogen Atom Transfer versus Dearomative Spirocyclization of N-Benzylacrylamides: Divergent Access to Functionalized γ-Ketoamides and 2-Azaspiro[4.5]decanes. ResearchGate.
- Londergan, C. H., et al. (2005). How Does the Solvent Control Electron Transfer? Experimental and Theoretical Studies of the Simplest Charge Transfer Reaction. The Journal of Physical Chemistry B.
- HepatoChem, Inc. (n.d.). Photochemical Reactor Setup. HepatoChem.
- HepatoChem, Inc. (n.d.). Photoredox Setup. HepatoChem.
- Smith, D. M., et al. (1998). An ab initio study of specific solvent effects on the electronic coupling element in electron transfer reactions. The Journal of Chemical Physics.
- Gualandi, A., et al. (2018). Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow. Molecules.
- Wikipedia. (n.d.). Photoredox catalysis. Wikipedia.
- Srivastava, V., et al. (2017). Eosin Y catalysed photoredox synthesis: a review. RSC Advances.
- Gualandi, A., et al. (2020). (a) Oxidative and reductive quenching cycles of Eosin Y with their respective potentials. ResearchGate.
- Tang, J. (2008). Solvent dynamics effect in condensed-phase electron-transfer reactions. The Journal of Chemical Physics.
- Wang, Q., et al. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. ResearchGate.
- Zhu, J., & Rasaiah, J. C. (2025). Solvent dynamical effects on electron transfer reactions. ResearchGate.
- Mir, R. A., & Rajamanickam, S. (2024). Green chemistry spotlight: metal-free organic transformations mediated by potassium persulfate. RSC Sustainability.
- Weaver, M. J. (1992). Dynamical Solvent Effects on Activated Electron-Transfer Reactions. Defense Technical Information Center.
- Unknown Author. (n.d.). K2S2O8 photo‐catalyzed oxidation coupling. ResearchGate.
- Nicewicz, D. A., & Zeller, M. A. (n.d.). “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. University of North Carolina at Chapel Hill.
- Unknown Author. (n.d.). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Europe PMC.
- Padala, A. K., & Kumar, A. (2020). Uses of K2S2O8 in Metal-Catalyzed and Metal-Free Oxidative Transformations. ACS Omega.
- Unknown Author. (n.d.). Visible-light-induced catalytic construction of tricyclic aza-arenes from halopyridines. ResearchGate.
- Unknown Author. (n.d.). The recent advances in K 2 S 2 O 8 -mediated cyclization/coupling reactions via an oxidative transformation. ResearchGate.
- Unknown Author. (n.d.). K2S2O8-catalyzed Highly Regioselective Amidoalkylation of Diverse N-Heteroaromatics on Water under Visible Light Irradiation. ResearchGate.
- Fantin, M., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis.
- Garlets, Z. J., et al. (2014). The Development of Visible-Light Photoredox Catalysis in Flow. Israel Journal of Chemistry.
- Unknown Author. (n.d.). Photoinduced synthesis of azaspiro[4.5]decanes and spirolactams. ResearchGate.
- Yoon, T. P. (2010). Visible light photocatalysis as a greener approach to photochemical synthesis. Nature Chemistry.
- Unknown Author. (n.d.). Navigating Visible‐Light‐Triggered (aza and thia) Paternò‐Büchi Reactions for the Synthesis of Heterocycles. ResearchGate.
- Pitre, S. P., & Yoon, T. P. (2014). Visible-Light-Mediated Generation of Nitrogen-Centered Radicals: Metal-Free Hydroimination and Iminohydroxylation Cyclization Reactions. Angewandte Chemie International Edition.
- Kumar, V., et al. (2022). A Visible-Light-Induced Cyclization Reaction. Current Organic Synthesis.
- Strieth-Kalthoff, F., et al. (2023). Mechanistic and kinetic studies of visible light photoredox reactions. Chemical Physics Reviews.
- Wikipedia. (n.d.). Radical cyclization. Wikipedia.
- Unknown Author. (n.d.). ChemInform Abstract: Tin-Free Radical Cyclization Reactions Initiated by Visible Light Photoredox Catalysis. ResearchGate.
- Unknown Author. (n.d.). Diastereoselectivity in Photoredox Catalysis. ResearchGate.
- Unknown Author. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[10][20] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate.
- Lima, F., et al. (2022). Visible-Light Photoredox Catalysis in Water. The Journal of Organic Chemistry.
- Unknown Author. (n.d.). Selected Diastereoselective Reactions: Photoredox Chemistry in Enantiopure Compounds Synthesis. OUCI.
- Tucker, J. W., & Stephenson, C. R. J. (2012). Visible Light Photoredox Catalysis in Flow. Angewandte Chemie International Edition.
- Wang, Y., et al. (2020). Visible light-induced radical cyclization of o-alkenyl aromatic isocyanides with thioethers: direct synthesis of 2-thioquinolines. Organic Chemistry Frontiers.
- Brustad, E. M., & Arnold, F. H. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Journal of the American Chemical Society.
Sources
- 1. ethz.ch [ethz.ch]
- 2. Visible-Light-Mediated Generation of Nitrogen-Centered Radicals: Metal-Free Hydroimination and Iminohydroxylation Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidase reactions in photoredox catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. On the mechanism of photocatalytic reactions with eosin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Visible light photocatalysis as a greener approach to photochemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green chemistry spotlight: metal-free organic transformations mediated by potassium persulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uses of K2S2O8 in Metal-Catalyzed and Metal-Free Oxidative Transformations | Semantic Scholar [semanticscholar.org]
- 10. Oxidase Reactions in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hepatochem.com [hepatochem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. scispace.com [scispace.com]
- 15. Visible Light Photoredox Catalysis in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Radical cyclization - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solvent dynamics effect in condensed-phase electron-transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Scalability Issues in the Production of 7-Oxa-1-azaspiro[3.5]nonane
Introduction
7-Oxa-1-azaspiro[3.5]nonane is a key spirocyclic scaffold in medicinal chemistry, valued for its rigid, three-dimensional structure that can lead to improved physicochemical properties in drug candidates.[1] Its synthesis, however, presents unique challenges, particularly when transitioning from laboratory-scale experiments to large-scale production.[1] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and manage common scalability issues encountered during the synthesis of this important building block.
The inherent strain of the four-membered azetidine ring and the stereochemical complexity at the spiro-junction are primary hurdles in constructing the this compound core.[1] This guide will delve into frequently asked questions and detailed troubleshooting protocols to address these challenges, ensuring a more efficient and scalable synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the this compound core and their primary scalability concerns?
A1: The construction of the this compound skeleton can be approached by forming either the tetrahydropyran or the azetidine ring in a key cyclization step.[1] A prevalent method for analogous azaspirocycles involves intramolecular C-H amination, which can be challenging to scale due to the need for specific catalysts and controlled conditions to ensure regioselectivity and avoid side reactions.[2] Another approach is the multi-step synthesis starting from commercially available materials, which can be lengthy and may involve costly reagents or intermediates, impacting the overall cost-effectiveness of large-scale production.[3]
Q2: What are the typical by-products observed during the synthesis of related azaspirocycles, and how can they be minimized on a larger scale?
A2: In syntheses involving cyclization reactions, the formation of olefinic impurities due to elimination side reactions is a common issue.[4][5] For instance, in a lithium aluminum hydride-mediated cyclization for a similar compound, "transitional reduction olefin impurities" were noted.[4][5] To minimize these by-products during scale-up, careful control of reaction temperature and the choice of base are critical. Lowering the temperature can often suppress elimination pathways. Additionally, unreacted starting materials can contaminate the final product.[4] Implementing robust reaction monitoring (e.g., via HPLC or NMR) to ensure complete conversion is crucial before proceeding to work-up.[4]
Q3: How does the rigidity of the spirocyclic system impact purification, and what are the recommended large-scale purification strategies?
A3: The rigidity of the this compound structure leads to a well-defined spatial arrangement, which can be advantageous for crystallization.[1] However, subtle differences in polarity between the desired product and structurally similar impurities can make chromatographic separation challenging on a large scale. For multi-gram or kilogram production, column chromatography may become impractical. Therefore, developing a robust crystallization method is highly recommended for purification. This involves a thorough screening of solvents and conditions to achieve high purity and yield.
Q4: Are there any specific safety considerations when scaling up the synthesis of this compound?
A4: When scaling up any chemical synthesis, a thorough safety review is imperative. For reactions involving highly reactive reagents such as lithium aluminum hydride (LiAlH4), which may be used in related syntheses, careful control of addition rates and temperature is critical to manage the exothermic nature of the reaction.[5][6] Reactions under pressure or those that generate gaseous by-products also require specialized equipment and procedures to ensure safe operation at scale. Always consult the safety data sheets (SDS) for all reagents and perform a comprehensive hazard analysis before commencing any large-scale synthesis.
Troubleshooting Guides
Problem 1: Low Yield of the Final Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected based on small-scale experiments.
-
TLC or LC-MS analysis of the crude product shows a complex mixture of compounds with little of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Incomplete Reaction | On a larger scale, mass and heat transfer limitations can lead to incomplete reactions. Action: Increase reaction time and/or temperature cautiously while monitoring the reaction progress by a reliable analytical method (e.g., in-process HPLC). Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Side Reactions | Increased reaction times or higher temperatures can promote the formation of by-products.[4] Action: Optimize reaction conditions by performing a Design of Experiments (DoE) to find the optimal balance of temperature, time, and reagent stoichiometry. Consider a lower reaction temperature to minimize the formation of elimination or degradation products. |
| Product Degradation | The product may be unstable under the reaction or work-up conditions, especially at elevated temperatures or in the presence of strong acids or bases. Action: Perform stability studies on the isolated product under various conditions to identify potential degradation pathways. Modify the work-up procedure to be as mild and quick as possible. For example, use a milder base for neutralization or perform extractions at a lower temperature. |
| Mechanical Losses | During scale-up, product losses can occur during transfers, filtrations, and extractions. Action: Streamline the work-up procedure to minimize the number of transfers. Ensure filtration and extraction equipment are appropriately sized for the scale of the reaction. |
Problem 2: Difficulty in Removing Impurities
Symptoms:
-
The final product is contaminated with persistent impurities that are difficult to remove by standard purification methods.
-
NMR or Mass Spectrometry data indicates the presence of structurally similar by-products.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Co-eluting Impurities | Impurities with similar polarity to the product can be challenging to separate by column chromatography. Action: Explore alternative chromatographic conditions (different solvent systems or stationary phases). However, for large-scale production, developing a crystallization method is the preferred approach. Screen a variety of solvents and solvent mixtures to induce selective crystallization of the desired product. |
| Formation of Diastereomers | If any step in the synthesis creates a new stereocenter, a mixture of diastereomers may be formed. These can be difficult to separate. Action: Analyze the reaction mechanism to identify potential sources of diastereomer formation. Optimize the reaction conditions (e.g., chiral catalysts, temperature) to favor the formation of the desired diastereomer.[1] If separation is unavoidable, specialized chiral chromatography may be necessary, though this is often not ideal for large-scale production. |
| Residual Starting Materials | Inefficient purification can leave unreacted starting materials in the final product.[4] Action: Re-evaluate the purification strategy. If using chromatography, adjust the gradient to achieve better separation. For crystallization, consider a multi-step process involving different solvents to remove various impurities. |
Experimental Protocols & Workflows
Protocol 1: General Troubleshooting Workflow for Scalability Issues
This workflow provides a systematic approach to identifying and resolving issues during the scale-up of this compound synthesis.
Caption: A logical workflow for troubleshooting synthesis scalability issues.
Protocol 2: Reaction Monitoring for Scalability
To ensure consistent results during scale-up, robust in-process controls are essential.
Step-by-Step Methodology:
-
Establish a Baseline: Before scaling up, develop a reliable analytical method (e.g., HPLC, GC, or UPLC) to monitor the reaction progress on a small scale. This method should be able to clearly separate starting materials, intermediates, the final product, and any known by-products.
-
Define Reaction End-Point: Based on the small-scale experiments, define clear criteria for reaction completion (e.g., <1% of starting material remaining).
-
Sampling During Scale-Up: At the production scale, take samples from the reactor at regular intervals. Ensure the sampling procedure is safe and provides a representative sample of the reaction mixture.
-
Analyze Samples: Analyze the samples using the pre-validated analytical method.
-
Decision Making: Based on the analytical data, make informed decisions about the reaction, such as extending the reaction time, adjusting the temperature, or proceeding to the work-up.
Visualization of Key Concepts
Diagram 1: Common Challenges in Spirocycle Synthesis
This diagram illustrates the interconnected challenges faced during the synthesis of spirocyclic compounds like this compound.
Caption: Interconnected challenges in spirocyclic amine synthesis.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
- BenchChem. (n.d.). This compound.
- Melnykov, K., et al. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Enamine.
- Melnykov, K., et al. (2020). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 5(1), 233-244.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- National Institutes of Health. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.
- ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- BenchChem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
- ACS Medicinal Chemistry Letters. (2022).
- Google Patents. (n.d.). 7-azaspiro[3.5]nonane-7-carboxamide compounds.
- Google Patents. (n.d.). Azaspiro compounds, their production and use.
- National Institutes of Health. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
- Google Patents. (n.d.). Heterocyclic glp-1 agonists.
- Journal of the American Chemical Society. (n.d.). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.
- ACS Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- National Library of Medicine. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
- French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
- ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Google Patents. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
- Google Patents. (n.d.). PHARMACEUTICAL PROPYLENE GLYCOL SOLVATE COMPOSITIONS.
- National Institutes of Health. (n.d.). One-pot three-component synthesis of azaspirononatriene derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 6. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selection of Appropriate Protecting Groups to Avoid Side Reactions
Welcome to the Technical Support Center for Protecting Group Strategy. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using protecting groups in organic synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you to avoid common side reactions and optimize your synthetic routes.
I. Core Principles & Initial Considerations
Before diving into specific functional groups, it's crucial to grasp the foundational principles of protecting group selection. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that don't affect the rest of the molecule.[1][2][3] It must also be stable to the reaction conditions planned for subsequent steps.[1][3]
FAQ: Where do I even start when choosing a protecting group?
Answer: The selection process should be guided by a thorough analysis of your entire synthetic route.[4] Consider the following key questions:
-
What functional group needs protection? The nature of the functional group (e.g., alcohol, amine, carbonyl) will dictate the types of protecting groups available.
-
What reaction conditions will the protecting group need to withstand? This is the most critical factor.[3] You must choose a group that is robust under the upcoming reaction conditions (e.g., acidic, basic, oxidative, reductive).
-
How will the protecting group be removed? The deprotection conditions must be selective and not affect other functionalities in your molecule.[1]
-
Are there other sensitive functional groups in the molecule? If so, you may need to employ an "orthogonal" protection strategy, where different protecting groups can be removed selectively without affecting each other.[5][6][7]
II. Troubleshooting Alcohol Protecting Groups
Alcohols are one of the most commonly protected functional groups due to the reactivity of the hydroxyl (-OH) group.[8][9]
FAQ: My silyl ether protecting group (e.g., TMS, TBDMS) was unexpectedly cleaved. What happened?
Answer: Unintended cleavage of silyl ethers is a frequent issue. Here are the likely culprits:
-
Acidic Conditions: Silyl ethers are generally labile to acid.[9][10] Even mild acidic conditions, such as silica gel chromatography, can sometimes be sufficient to remove a trimethylsilyl (TMS) group.[7][11] The stability of silyl ethers to acid generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[9][12]
-
Fluoride Ions: The Si-F bond is exceptionally strong, making fluoride ion sources like tetrabutylammonium fluoride (TBAF) highly effective for silyl ether cleavage.[12][13] Ensure that no fluoride sources are present in your reaction or workup if you wish to retain the silyl group.
-
Steric Hindrance: Less sterically hindered silyl ethers are more susceptible to cleavage.[12] If you are experiencing premature deprotection, consider switching to a bulkier silyl group like tert-butyldiphenylsilyl (TBDPS).
Troubleshooting Guide: Unexpected Silyl Ether Cleavage
| Symptom | Potential Cause | Recommended Solution |
| Loss of silyl group during column chromatography. | The silica gel is too acidic. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
| Silyl group is removed during an aqueous workup. | The aqueous solution is acidic. | Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution). |
| The protecting group is labile even under seemingly neutral conditions. | The TMS group is inherently very labile.[11] | Switch to a more robust silyl ether such as TBDMS or TIPS for increased stability.[11] |
Experimental Protocol: Protection of a Primary Alcohol with TBDMS
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add imidazole (1.5-2.0 equivalents) to the solution and stir until it dissolves.
-
Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1-1.2 equivalents) portion-wise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
III. Navigating Amine Protection and Deprotection
Protecting amine functionality is critical in many synthetic endeavors, particularly in peptide synthesis.[14][15] Carbamates like Boc and Cbz are the most common choices.[10][16]
FAQ: My Boc deprotection with trifluoroacetic acid (TFA) is sluggish or incomplete. What should I do?
Answer: Incomplete Boc deprotection can be frustrating. Here are some common reasons and solutions:
-
Insufficient Acid: While TFA is a strong acid, some substrates may require longer reaction times or slightly harsher conditions for complete removal of the Boc group.[17]
-
Steric Hindrance: Amino acids with bulky side chains near the N-terminus can sterically hinder the approach of the acid, slowing down the deprotection.[17]
-
Reagent Quality: The TFA may have absorbed water, reducing its effective acidity.[17] Always use fresh, high-quality TFA.
Diagram: Decision-Making Workflow for Amine Protection
Caption: A simplified decision tree for selecting a common amine protecting group.
FAQ: I am observing side reactions during Cbz deprotection via catalytic hydrogenolysis. What are they and how can I avoid them?
Answer: Catalytic hydrogenolysis is a common method for Cbz group removal, but it can lead to unintended reductions of other functional groups.[18]
-
Common Side Reactions: Alkenes, alkynes, nitro groups, and some aromatic systems can be reduced under these conditions.[18]
-
Catalyst Poisoning: Sulfur-containing functional groups (e.g., in cysteine or methionine residues) can poison the palladium catalyst, leading to incomplete deprotection.[18]
Troubleshooting Tip: If your molecule contains functional groups susceptible to reduction, consider an alternative deprotection method for the Cbz group, such as using HBr in acetic acid.[18] However, be mindful that these are harsh acidic conditions that may not be compatible with other acid-sensitive groups.
IV. Protecting Carbonyl Groups: Acetals and Ketals
Aldehydes and ketones are often protected as acetals or ketals to prevent their reaction with nucleophiles or reducing agents.[7][19]
FAQ: My acetal protecting group is difficult to remove. What can I do?
Answer: While acetals are cleaved under acidic conditions, the ease of removal can vary.
-
Acetal Structure: Cyclic acetals (from 1,2- or 1,3-diols) are generally more stable and harder to cleave than acyclic acetals.[20]
-
Reaction Conditions: If mild acidic conditions (e.g., acetic acid in aqueous THF) are ineffective, you may need to use a stronger acid or higher temperatures. However, exercise caution as this can lead to side reactions elsewhere in the molecule.
Diagram: General Scheme for Acetal Protection and Deprotection
Caption: Formation and cleavage of a cyclic acetal protecting group.
V. Orthogonal Protection Strategies
In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is often essential.[5][6][21] This involves using protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact.[5][6][7]
FAQ: Can you give an example of an orthogonal protection scheme?
Answer: A classic example is found in peptide synthesis, where the α-amino group and a reactive side-chain are protected with orthogonal groups.[7][10]
-
Fmoc/tBu Strategy: In solid-phase peptide synthesis, the α-amino group is often protected with the base-labile Fmoc group, while reactive side chains (e.g., the hydroxyl group of serine or the carboxylic acid of aspartic acid) are protected with acid-labile groups like the tert-butyl (tBu) ether or ester.[22][23] The Fmoc group can be selectively removed with a base like piperidine to allow for peptide chain elongation, and at the end of the synthesis, all the acid-labile side-chain protecting groups can be removed simultaneously with a strong acid like TFA.[10]
Table: Common Orthogonal Protecting Group Pairs
| Protecting Group 1 | Cleavage Condition | Protecting Group 2 | Cleavage Condition |
| Boc (amine) | Strong Acid (TFA)[10][16] | Cbz (amine) | Hydrogenolysis (H₂, Pd/C)[16] |
| Fmoc (amine) | Base (Piperidine)[10] | tBu (alcohol/acid) | Strong Acid (TFA)[10] |
| TBDMS (alcohol) | Fluoride (TBAF)[13] | Benzyl ether (alcohol) | Hydrogenolysis (H₂, Pd/C)[10] |
| Acetyl (alcohol) | Base (K₂CO₃, MeOH) | THP (alcohol) | Acid (AcOH)[9] |
This guide provides a starting point for troubleshooting common issues related to protecting group chemistry. For more in-depth information, it is always recommended to consult comprehensive resources on the topic.
References
- Fiveable. (n.d.). Orthogonal Protection Definition.
- Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II.
- University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
- BenchChem. (2025). A Comprehensive Guide to Protecting Group Strategy in Organic Synthesis.
- Wikipedia. (n.d.). Protecting group.
- Baran Group, Scripps Research. (n.d.). Protecting Groups.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Wuhan Amino Acid Bio-Chemical Co.,Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups.
- BenchChem. (2025). Technical Support Center: Troubleshooting Z-Protecting Group Removal.
- ChemSpace@NareshKumar. (n.d.). P71: What criteria should chemists consider when selecting a protective group for a specific functional group?
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine.
- Westin, J. (n.d.). Protecting Groups - Organic Chemistry.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- Reddit. (2017, June 27). Silyl protecting group lability. r/chemistry.
- Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- Wikipedia. (n.d.). Silyl ether.
- Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. chemspacenk.quora.com [chemspacenk.quora.com]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. fiveable.me [fiveable.me]
- 6. jocpr.com [jocpr.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. fiveable.me [fiveable.me]
- 11. reddit.com [reddit.com]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 22. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 23. biosynth.com [biosynth.com]
troubleshooting guide for the reduction of lactams in azaspiro[3.5]nonane synthesis
A Specialized Guide to Troubleshooting the Reduction of Lactams
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of azaspiro[3.5]nonane derivatives. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting for the critical lactam reduction step, a frequent challenge in constructing this valuable spirocyclic scaffold.
The azaspiro[3.5]nonane core is a key structural motif in modern medicinal chemistry, with derivatives showing promise as agonists for G protein-coupled receptors like GPR119, a target for type 2 diabetes and obesity.[1] The successful synthesis of these compounds often hinges on the efficient and clean reduction of a lactam intermediate to the corresponding amine. However, the inherent steric hindrance of the spirocyclic system can lead to a host of experimental difficulties. This guide is designed to help you navigate these challenges with field-proven insights and robust protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the reduction of lactams in the synthesis of azaspiro[3.5]nonane derivatives, presented in a question-and-answer format.
Q1: My lactam reduction with Lithium Aluminum Hydride (LiAlH₄) is sluggish and incomplete. How can I drive the reaction to completion?
A1: Incomplete reduction is a common hurdle, often stemming from insufficient reagent activity, steric hindrance, or suboptimal reaction conditions. The carbonyl of a lactam is less electrophilic than that of a ketone or ester, making its reduction more challenging.[2]
Causality and Solutions:
-
Reagent Stoichiometry and Quality: LiAlH₄ is extremely sensitive to moisture. Ensure you are using a fresh, high-quality batch of LiAlH₄ and rigorously dried solvents (typically THF or diethyl ether). It is advisable to use a significant excess of the reducing agent, often in the range of 2-4 equivalents, to counteract any quenching by trace water and to overcome the inherent stability of the lactam.
-
Reaction Temperature and Time: While many LiAlH₄ reductions are performed at room temperature or gentle reflux, sterically hindered lactams like those in the azaspiro[3.5]nonane series may require more forcing conditions. Consider increasing the reaction temperature to the reflux temperature of your solvent (e.g., THF at 65°C) and extending the reaction time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Activation of the Lactam: In particularly stubborn cases, the lactam can be activated prior to reduction. One effective method involves conversion to a more reactive species. For instance, activation with triflic anhydride (Tf₂O) followed by reduction with sodium borohydride (NaBH₄) can be a powerful alternative for secondary amides and lactams.[3]
Experimental Protocol: Optimizing LiAlH₄ Reduction
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add 3.0 equivalents of LiAlH₄ powder to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF via cannula to the flask.
-
Reactant Addition: Dissolve your azaspiro[3.5]nonane lactam (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the lactam solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction every 2-4 hours by TLC. To quench a small aliquot for TLC analysis, carefully add a drop of the reaction mixture to a vial containing a few drops of ethyl acetate, followed by a drop of water.
-
Work-up: Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). Stir until a granular precipitate forms.
-
Isolation: Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude amine.
Q2: I'm observing a significant amount of an olefinic impurity in my final product after LiAlH₄ reduction. What is this side product and how can I prevent its formation?
A2: The formation of "transitional reduction olefin impurities" has been noted in syntheses involving LiAlH₄ and spirocyclic systems.[1] This is likely due to an elimination reaction competing with the reduction.
Causality and Solutions:
-
Mechanism of Formation: The exact mechanism can vary depending on the substrate, but it may involve the formation of an enamine intermediate followed by elimination. High reaction temperatures can favor elimination pathways.
-
Minimizing Elimination:
-
Lower Reaction Temperature: If feasible, running the reaction at a lower temperature for a longer duration may disfavor the elimination pathway.
-
Alternative Reducing Agents: Switching to a milder and more chemoselective reducing agent is often the most effective solution. 9-Borabicyclo[3.5]nonane (9-BBN) is an excellent choice for reducing tertiary lactams. It is known to be highly chemoselective and does not typically lead to ring-opened or elimination byproducts.[4][5]
-
Troubleshooting Workflow: Side Product Formation
Caption: Decision tree for addressing olefinic impurities.
Q3: My azaspiro[3.5]nonane lactam has other reducible functional groups (e.g., an ester). How can I selectively reduce the lactam?
A3: LiAlH₄ is a very powerful and often unselective reducing agent, which will readily reduce esters, carboxylic acids, and amides.[6] For selective lactam reduction, a more chemoselective reagent is necessary.
Causality and Solutions:
-
Reagent Chemoselectivity: The choice of reducing agent is paramount when multiple reducible groups are present.
-
9-BBN: As mentioned previously, 9-BBN is highly effective for the chemoselective reduction of tertiary lactams in the presence of esters.[4][5]
-
Borane-THF Complex (BH₃·THF): This reagent is also a good option for reducing amides and lactams, and it is generally less reactive towards esters than LiAlH₄.
-
Reagent Selectivity Comparison
| Reducing Agent | Lactam Reduction | Ester Reduction | Potential Issues |
| LiAlH₄ | Yes | Yes | Low chemoselectivity, side reactions |
| 9-BBN | Yes | No | Requires elevated temperatures |
| BH₃·THF | Yes | Slow | Can be less efficient than LiAlH₄ |
Experimental Protocol: Selective Lactam Reduction with 9-BBN
-
Preparation: Under an inert atmosphere, dissolve the azaspiro[3.5]nonane lactam (1.0 equivalent) in anhydrous THF in a flame-dried flask.
-
Reagent Addition: Add a solution of 9-BBN in THF (2.2-2.5 equivalents) to the lactam solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (65°C) and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[5]
-
Work-up: After cooling to room temperature, carefully add ethanolamine to quench the excess 9-BBN. A precipitate will form.
-
Isolation: Filter the solid and wash with THF. Concentrate the filtrate to obtain the crude product, which can be further purified by column chromatography.
Q4: The work-up of my LiAlH₄ reduction is problematic, leading to emulsions and low recovery of my amine product. What is the best work-up procedure?
A4: The work-up of LiAlH₄ reactions is notoriously tricky, often resulting in the formation of gelatinous aluminum salt precipitates that can trap the product. The Fieser work-up is a reliable method to produce a granular, easily filterable solid.
Causality and Solutions:
-
Nature of Aluminum Salts: The aluminum salts formed during the quench can be colloidal and difficult to handle. The Fieser work-up is designed to produce crystalline aluminum oxides and hydroxides.
-
Fieser Work-up Protocol: For a reaction using 'x' grams of LiAlH₄ in a solvent like THF:
-
Cool the reaction mixture to 0°C.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH solution.
-
Add '3x' mL of water.
-
Stir the mixture vigorously at room temperature for at least 30 minutes. A white, granular precipitate should form.
-
Filter the solid and wash it thoroughly with an appropriate organic solvent (e.g., ethyl acetate, THF, or dichloromethane).
-
The desired amine product will be in the combined filtrate.
-
Work-up Procedure Visualization
Caption: Step-by-step Fieser work-up protocol.
References
- Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676.
- Reduction of Amides to Amines - Master Organic Chemistry.
- Ch22: Reduction of Amides using LiAlH4 to amines - University of Calgary.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry.
- Aminoborohydrides. 13. facile reduction of N-alkyl lactams with 9- borabicyclo[3.3.1]nonane (9-BBN - Semantic Scholar.
- Xiang, S.-H., et al. (2016). Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system. Organic Chemistry Frontiers, 3(11), 1485-1489.
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
preventing over-reduction side reactions in the synthesis of 7-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 7-azaspiro[3.5]nonane. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a primary focus on preventing over-reduction and other critical side reactions. As Senior Application Scientists, we have compiled this resource based on established literature and field-proven insights to ensure the technical accuracy and practical utility of the information provided.
Introduction: The Challenge of Controlled Reduction
The synthesis of 7-azaspiro[3.5]nonane, a valuable scaffold in medicinal chemistry, typically proceeds through a spirocyclic lactam intermediate, 7-azaspiro[3.5]nonan-1-one. The critical step in obtaining the final saturated heterocycle is the reduction of this lactam. This transformation, while conceptually straightforward, is fraught with potential side reactions, primarily over-reduction, which can significantly impact yield and purity. The choice of reducing agent and reaction conditions is paramount to selectively cleave the carbonyl C=O bond to a methylene CH₂ group without affecting other parts of the molecule or causing undesired rearrangements.
This guide will walk you through the common pitfalls and provide robust solutions to help you navigate this challenging synthetic step.
Troubleshooting Guide: Over-Reduction and Side Reactions
This section addresses specific problems you might encounter. The question-and-answer format is designed to help you quickly identify your issue and find a targeted solution.
Question 1: My final product is contaminated with a significant amount of a hydroxyl-containing impurity. Mass spectrometry suggests it's an amino alcohol. What is happening and how can I fix it?
Answer:
You are likely observing the classic over-reduction of the lactam intermediate to a 1,3-amino alcohol. This occurs when the reducing agent, instead of just reducing the amide carbonyl to a methylene group, also cleaves the C-N bond of the intermediate iminium species, leading to ring opening and subsequent reduction.
Causality: Powerful hydride reagents like Lithium Aluminum Hydride (LAH) can, under certain conditions, favor the formation of the more stable amino alcohol product over the desired cyclic amine. The reaction proceeds through a hemiaminal intermediate which can either eliminate water to form a reducible iminium ion (leading to the desired amine) or undergo further reduction and ring cleavage.
Mitigation Strategies:
-
Choice of Reducing Agent: While LAH is a common choice for lactam reduction, its high reactivity can be difficult to control.[1][2] Consider switching to a milder or more selective reducing agent. Borane complexes, such as Borane-Tetrahydrofuran (BH₃-THF) or Borane-Methyl Sulfide (BMS), are often excellent alternatives for reducing amides and lactams to amines with a lower risk of over-reduction to amino alcohols.[3][4]
-
Temperature Control: Perform the LAH reduction at a lower temperature. Initiating the reaction at 0 °C and allowing it to slowly warm to room temperature can help modulate the reactivity of LAH and favor the desired pathway. Avoid prolonged heating or refluxing, which can promote over-reduction and other side reactions.
-
Careful Workup: The workup procedure after an LAH reduction is critical. A standard Fieser workup (sequential addition of water, then aqueous NaOH, then more water) can help to cleanly quench the reaction and precipitate aluminum salts, but ensure the temperature is kept low during the initial quenching to avoid localized heating that could drive side reactions.
Question 2: My ¹H NMR spectrum shows unexpected signals in the olefinic region (around 5-6 ppm), and GC-MS analysis indicates impurities with a mass two units lower than the expected product. What are these impurities?
Answer:
You are likely forming olefinic impurities due to elimination side reactions.[5] This is a known issue, particularly when using strong, basic reducing agents like LAH.
Causality: The mechanism can involve the formation of an intermediate that can undergo elimination of water or another leaving group to create a carbon-carbon double bond. This is particularly noted in related syntheses as the formation of "transitional reduction olefin impurities".[5]
Mitigation Strategies:
-
Alternative Reducing Agents: As with amino alcohol formation, switching from LAH to a borane-based reducing agent can significantly suppress elimination pathways.
-
Reaction Conditions: Ensure strictly anhydrous conditions. The presence of water can interfere with the reduction process and potentially facilitate elimination pathways.
-
Protecting Group Strategy: If your synthetic route allows, the choice of the nitrogen protecting group on the piperidine ring can influence the stability of intermediates. A bulky protecting group might sterically hinder certain elimination pathways.
Question 3: During the deprotection of my N-benzyl-7-azaspiro[3.5]nonane, I am also observing cleavage of other functional groups in my molecule. How can I achieve selective debenzylation?
Answer:
This is a common chemoselectivity challenge. Catalytic hydrogenation (e.g., H₂/Pd/C), the standard method for N-benzyl deprotection, is a powerful reduction technique that can also reduce other sensitive functional groups like alkenes, alkynes, nitro groups, or even some aromatic systems under harsh conditions.[6]
Causality: The palladium catalyst is highly active and can catalyze the reduction of multiple functional groups. The reaction conditions (pressure, temperature, catalyst loading, and solvent) determine the selectivity.
Mitigation Strategies:
-
Catalyst Choice:
-
Palladium on Carbon (Pd/C): This is the workhorse but can be too reactive. Use a lower loading (e.g., 5% instead of 10%) and ensure the catalyst is of high quality.
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more effective and selective for N-debenzylation and can sometimes be used in the presence of other reducible groups like benzyl ethers.[6]
-
Lindlar Catalyst (Pd/CaCO₃/PbO): While primarily used for alkyne to cis-alkene reduction, it shows excellent chemoselectivity and can be used to preserve benzyl ethers and amines while reducing other groups.[7]
-
-
Transfer Hydrogenation: Instead of using hydrogen gas, employ a hydrogen donor like ammonium formate or cyclohexene with a Pd/C catalyst. These conditions are often milder and can offer better selectivity.
-
Alternative Deprotection Chemistry: If catalytic hydrogenation is not viable, consider oxidative debenzylation methods, although these come with their own set of compatibility issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 7-azaspiro[3.5]nonane?
A common and versatile route begins with a protected piperidin-4-one derivative, such as N-Boc-4-piperidone.[5] This is often followed by a Staudinger [2+2] cycloaddition with a ketene to form the spirocyclic β-lactam (7-azaspiro[3.5]nonan-1-one).[5][8] The final step is the reduction of this lactam to the desired 7-azaspiro[3.5]nonane.
Q2: Which reducing agent is best for converting the 7-azaspiro[3.5]nonan-1-one intermediate to the final product?
There is no single "best" agent, as the optimal choice depends on the other functional groups present in your molecule and the desired selectivity. Here is a comparison:
| Reducing Agent | Pros | Cons |
| LiAlH₄ (LAH) | Powerful, effective for lactam reduction.[1][2] | High reactivity can lead to over-reduction to amino alcohols and elimination side reactions.[5][9] Requires strictly anhydrous conditions and careful workup. |
| BH₃ Complexes (e.g., BH₃-THF, BMS) | Highly selective for reducing amides/lactams to amines. Lower risk of over-reduction.[3][4] | Can be slower than LAH. May require an acidic workup. |
| Catalytic Hydrogenation (H₂/Catalyst) | Can be used if the lactam is susceptible, but generally less common for this specific transformation. More relevant for deprotection steps. | Requires specialized high-pressure equipment. Poor selectivity with other reducible functional groups.[6] |
Q3: How can I monitor the progress of my reduction reaction and detect side products?
A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting lactam.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile side products like olefinic impurities and for confirming the mass of the desired product.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying and quantifying impurities.[12][13] For example, the appearance of signals around 3.5-4.0 ppm (for a -CH₂OH group) could indicate amino alcohol formation, while peaks in the 5-6 ppm range suggest olefinic impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile impurities and for monitoring reactions with non-volatile starting materials or products.
Q4: Is it possible for the spirocyclic ring system to open during the reduction?
Yes, ring-opening is a potential side reaction, especially under harsh reductive conditions.[14][15] This can occur through cleavage of either a C-N or C-C bond in the strained cyclobutane ring, although C-N cleavage during lactam reduction is more common, leading to the amino alcohol as discussed. Using milder, more controlled reduction conditions is the best strategy to prevent this.
Experimental Protocols
Protocol 1: Selective Reduction of N-Boc-7-azaspiro[3.5]nonan-1-one with Borane-THF
This protocol is designed to minimize over-reduction to the amino alcohol.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-7-azaspiro[3.5]nonan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Borane-THF complex (approx. 1.5 - 2.0 eq of BH₃) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to reflux (approx. 65 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases. Then, add 6M HCl and stir at room temperature for 1 hour to hydrolyze the borane-amine complex.
-
Purification: Make the solution basic (pH > 10) with aqueous NaOH. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-7-azaspiro[3.5]nonane. Purify further by column chromatography if necessary.
Visualizations
Diagram 1: Synthetic Pathway and Potential Side Reactions
The following diagram illustrates the critical reduction step and the formation of common over-reduction byproducts.
Caption: Key reduction step and common side reaction pathways.
Diagram 2: Troubleshooting Decision Workflow
This workflow provides a logical sequence for troubleshooting common issues during the reduction step.
Caption: Decision tree for troubleshooting reduction side reactions.
References
- Journal of Chemistry Letters. (n.d.). Oxidative Lactamization of Amino Alcohols: An Overview.
- Banik, B. K. (2015). Advances in the chemistry of β-lactam and its medicinal applications. RSC Advances, 5(82), 67019-67045.
- Wang, W., Hu, Y., Lin, R., & Zhu, L. (2020). Reduction of β-lactams to 1,3-amino alcohols. Tetrahedron Letters, 61(10), 151586.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Schelhaas, M., & Waldmann, H. (1996). Protecting Group Strategies in Organic Synthesis. Angewandte Chemie International Edition in English, 35(18), 2056-2083.
- Lewis, F. W., & Rattray, T. J. (2009). Synthesis of β-Amino alcohols via the reduction of lactamides derived from Ethyl (2S)-Lactate with Borane-Methyl Sulfide. Synlett, 2009(12), 1923-1928.
- Ghorai, M. K., & Kumar, A. (2014). Reductive Ring Opening of Cyclic Amines: Pyrrolidines and Beyond. The Journal of Organic Chemistry, 79(15), 7173-7182.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- De Klerck, K., Mangelings, D., Clicq, D., & Vander Heyden, Y. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
- ResearchGate. (2009). Synthesis of β-Amino Alcohols via the Reduction of Lactamides Derived from Ethyl (2S)Lactate with Borane-Methyl Sulfide.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ResearchGate. (n.d.). 1H NMR and 13C NMR data for compounds 1 and 7.
- Ananthan, S., & Grodski, A. J. (2008). Chemoselective catalytic hydrogenation of alkenes by Lindlar catalyst. Tetrahedron Letters, 49(36), 5270-5272.
- The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- National Institutes of Health. (n.d.). 7-Azaspiro(3.5)nonane. PubChem.
- Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube.
- Zhang, Y., et al. (2023). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds.
- Kasparian, A. J., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(23), 9841-9844.
- National Institutes of Health. (n.d.). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds.
- National Institutes of Health. (2023). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds.
- Norris, J. (2021, July 20). Synthesis of Amines by Reduction. YouTube.
- Johnson, D. K., & Johnston, J. N. (2006).
- Shokoohi, G., et al. (2012). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. Iranian Journal of Pharmaceutical Research, 11(3), 921-927.
- National Institutes of Health. (n.d.). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
- Shimadzu Corporation. (n.d.). C146-E384 Technical Report Detailed Analysis of an Unknown Polymer Using the Py-GC/MS System with Polymer Additives and F-Search.
- ResearchGate. (2018). GC-MS analysis of antibacterial compounds from floral part of methanolic extract of Rosa damascene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
- 15. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges in Spirocycle Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering solubility challenges with spirocyclic intermediates. The unique three-dimensional and rigid nature of spirocycles, while beneficial for drug discovery, often leads to intermediates with high crystallinity and poor solubility, complicating synthesis, purification, and analysis.[1]
This resource provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and logical workflows to address these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spirocyclic intermediate has "crashed out" of the reaction mixture. Why is it so insoluble compared to my starting materials?
A: This is a frequent challenge in spirocyclic chemistry. The poor solubility often stems from the molecule's inherent structure:
-
High Crystal Lattice Energy: Spirocycles enforce a rigid, three-dimensional geometry. This conformational restriction can lead to highly ordered packing in the solid state, creating a stable crystal lattice that is difficult to break apart with solvent molecules.
-
Increased Fsp³ Character: A defining feature of modern drug candidates, including spirocycles, is a high fraction of sp³ hybridized carbons.[1] While this improves the molecule's spatial complexity, it can reduce polarity and limit interactions with common polar solvents.
-
Intermolecular Hydrogen Bonding: The presence of functional groups like amides, carboxylic acids, or alcohols on a rigid scaffold can promote strong, directional hydrogen bonding between intermediate molecules, favoring crystallization over solvation.[2]
Q2: How should I approach selecting a new solvent or solvent system to improve solubility?
A: A systematic approach is more efficient than random screening. The core principle is "like dissolves like," meaning solvents with similar polarity and hydrogen bonding capabilities to your solute are often a good starting point.
Initial Screening: Begin by testing solubility with a small amount of your isolated, dry intermediate in a panel of solvents covering a range of polarities. This is a crucial first step before attempting to run the reaction again in a new solvent.
Leveraging Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[3] The goal is to find a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent"). This technique is especially useful for purification via recrystallization.
Below is a table of common solvents used in synthesis and recrystallization to guide your selection.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | General Use Notes |
| Toluene | 111 | 2.4 | Good for many non-polar to moderately polar organic compounds. Often promotes good crystal growth.[4] |
| Dichloromethane (DCM) | 40 | 9.1 | Excellent solvent for a wide range of organic compounds, but its low boiling point can be a limitation for reactions requiring heat. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | A moderately polar solvent, often used in combination with hexanes/heptane for recrystallization. |
| Acetonitrile (MeCN) | 82 | 37.5 | A polar aprotic solvent useful for dissolving a range of polar intermediates. |
| 2-Propanol (IPA) | 82 | 19.9 | A polar protic solvent, often a good choice for compounds with hydrogen-bonding capabilities. |
| Dimethylformamide (DMF) | 153 | 36.7 | A high-boiling polar aprotic solvent, excellent for dissolving very poorly soluble compounds, but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | A highly polar aprotic solvent, often considered a "solvent of last resort" due to its high boiling point and ability to dissolve many "brick dust" compounds.[5][6] |
| Water | 100 | 80.1 | Useful for highly polar or ionic compounds. Can be an effective anti-solvent for less polar compounds dissolved in water-miscible organic solvents.[4] |
This table provides general guidance. Always consult solvent selection guides for safety and environmental considerations.[7]
Q3: Heating the reaction mixture helps, but the intermediate precipitates again upon cooling. What are my options?
A: This indicates that you have a classic case for purification by recrystallization, where solubility is highly temperature-dependent.[8] You can leverage this property.
-
Run the Reaction at Elevated Temperature: If the reaction is compatible with heating, running it at a temperature where the intermediate remains dissolved can be a simple solution. The reaction proceeds in a homogeneous phase, and upon completion, you can perform a controlled cooling to isolate the product via crystallization, leaving more soluble impurities behind.[9][10]
-
Telescope the Next Step: If the subsequent reaction step uses a solvent that your current intermediate dissolves in, consider not isolating the intermediate at all. After the first reaction is complete, you can add the reagents for the next step directly to the crude reaction mixture. This avoids a difficult isolation and can be very efficient in multi-step syntheses.
-
Perform a Hot Filtration: If you have insoluble impurities in addition to your poorly soluble product, a hot filtration is necessary. Dissolve your compound in the minimum amount of near-boiling solvent, and filter the hot solution by gravity to remove the insoluble materials. The desired product will then crystallize from the filtrate upon cooling.[10]
Q4: Solvent and temperature changes have failed. Can I modify the intermediate itself to make it more soluble?
A: Yes, chemical modification is an advanced but highly effective strategy.
-
pH Adjustment/Salt Formation: If your intermediate possesses an acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine, pyridine) functional group, its solubility can be dramatically altered by changing the pH. Converting the neutral compound into a salt will significantly increase its solubility in polar protic solvents like water or ethanol.[11][12] For example, an insoluble carboxylic acid can be dissolved in an aqueous base, and an insoluble amine can be dissolved in an aqueous acid. This is also a powerful purification technique.
-
Introduction of a Protecting Group: A protecting group can be strategically employed not just to mask reactivity but also to alter physical properties.[13] Attaching a bulky or solubilizing protecting group can disrupt the intermolecular packing forces that favor crystallization. For example, protecting a polar functional group can sometimes increase solubility in organic solvents. Recent studies have shown that the choice of protecting group can have a significant impact on solubility, with some groups designed specifically for this purpose.[14][15] The key is to choose a group that is stable to the reaction conditions but can be removed cleanly later in the sequence.
Troubleshooting Workflows & Protocols
The following diagrams and protocols provide a structured approach to troubleshooting and purification.
Logical Troubleshooting Workflow
This decision tree illustrates a systematic process for addressing poor intermediate solubility.
Caption: Workflow for mixed-solvent recrystallization.
Methodology:
-
Place the impure solid in an Erlenmeyer flask and add a small amount of the "good" solvent.
-
Heat the mixture to boiling while stirring to dissolve the solid. Continue adding the "good" solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of near-boiling solvent. [9][10]3. While maintaining the temperature, add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.
-
Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent or a mixture of the two solvents. [9]8. Dry the crystals thoroughly.
By following these structured troubleshooting guides and protocols, you can systematically address even the most challenging solubility issues encountered during the synthesis of spirocyclic intermediates, paving the way for successful project outcomes.
References
- Recrystallization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlsxENrTYzkiEjNCaHKqc3HP7o_hBzfJrbi9-j908XvCrTJ9vB7IONQzm1lPdDk7d67CwJxq03g7xPusULClkz2IEUicOT7t74K_CGClWfMFkVdyYLAj5SsiwYuYvDhrjezduPx3fKlYpd5cFEE5rXBAKRmyY=]
- Recrystallization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8xXkiQGfR15yOQDtJNBwRDyKy4fS8y4RtjYI6Q2-SK1GVFugjI5PVoPOvPbfptMfGKmTnX2O3PdBovFa8MzTa8w-hoG3eM06fql4ZHIxOPTDuIPag6gTd58J_H_r69WgQWlrImIwnEMrYn2ZA6FAkCYB8SWkXHPoVML256nTRt2ALLv1etTKS]
- Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPkTxv_z7hJo8kerzFrXt4y2HSZ2XOmPZF0wb3zRh0Kt0UyCGaoGaqSeT2j2M2gX_EiRcXU5tOkjIrLVawBfpdGPrNYDPwgXVTbI0jK-ret6Fk52xqEEiAzYIHsCHKUKKVoPaaLGdJBJD8pSaYJUzuM_fcU5EOhtYMf_Io3EjRtHIdNzPVIY97_B1VU4p5zwrIfkYeeAcrcH5wlBvj2eK129FqlXItcobAX-Jr6hS3]
- Recrystallization method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5IdxGIuNW2KiCgMOSzz6wBUPmwI7LB-RHjgc-GrJQOtWI_7AFiALPU0RqHLTbxLAZ7XGQijbaiqg6SVuVsrl10eoMLa_3QgaFbbh11P5vFjd-zsT16IielrHmlu7L79zM_KtcS3yI5Vz21TRLmNPWKSdnxykL-Fu6bxfO]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWAh2k2DnMLil8k4bjdeTcLiLxFAjizhGy4Z9837yHNOAKUjqJJVvFVWUWJk1xJ4SJjHotfvE_RoNbOvfIZSiEKApXQOldfh1ML2G3mHRks4HogBCW7L3-Y8j7V2WnfMovrmLZgBmnzVD6qK24zjH-aLH_BRT1XmgXWg5Kg_waIz_KjILs-SqhGmykhm1nPP99j5Iak2QEeO3uZApMoFWBuqAu1tGB_Ns=]
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZnf4fyFMxWcEQjwiYq0myNUZWYyaIlFT67w2Gkrjx-BAkDUjW9Q5ESkhK9gpxHCIANNKP8aWSRrfS771LvFYm_DLS9Vae6x6IhW-iaPq4ZHo2tFO6N5JR62tti55oWjbGJlqJcJV527uXabOhFFgSnTM8nRITTcW_5OvkuufPQyK9BYbgiOU=]
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1S7koS9MV9n_K7BHiQmWo0yJDWCaZbf7QatVOad-CbUF1mckd1tYlIFUe66B3IJDs9ToJbaq1hCnJKYHKf3xuUJBXcXjkIs-KdRMnfjJah0i3xKlbUI09YIe7tbHJkuuDhiP_oQ1Q5OHYZV2jGTM6Nl7-cGQBjoqz1Ik94kA2p58-PS1SETjW1NtPV5f4VFubwIUOEd8UyQ3B5Zx9mqNhkmhJ8DkOJgSFY44q1qiBJt0Pv5qAiAX5ThYL3dbWRKCCmBTIYU7QMoaDT4ItgZ6T2tqmn5J8AxUAjnw-gfzRxsGhxQI=]
- Improving solubility and accelerating drug development. Veranova. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK9inFpy7e2RvMblS1wNnwidYA_OISkVDlwELPacHtKopOAoAFjm8Fd18CRpMbmCvXxt3AGx3m1DB6Mo6pdYYjLCjt1FKmad7jSUgOr_QCkyC-Izj-wgkrgylxCKIJRYQwfGsSagRC0N0GU0QOthAglt3aaiSwfo3Ch8OIfSro1fHccyPIyzf6wTT_mdqTnoiJOacLhJCF]
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE1Sj_jn5xUT8pQXJAGTysG-NyAXu7P0Y3BBbOwm3J2tUB4odSnGSGVGBKzmH0av928qxNdIo1fMZeD0YZFOb1SsX1l0fDFLOfkcApwFK40qcl4lS0tv_HNgqarWrW81yrmLZd9Dik_wjoiCWtlsvAK8b4-A==]
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElz1biqAxxpG_tbALZkWFZ7oplya1Az3h6i6_9MuN0j5jPTDkrypt8xryv6bQ7XIUkRGEN137CDj989QMNyoMOlO6MCBQpdGk4Hha7Ld-CsU9xEEUdLsn168qomw7o1qyWeiBIK3fi4hVsHiYWK1uk8XsJvxIYHDlq4KsBm5MGcsuEMXMg8jLh2Q==]
- Improving solubility – a close look at available approaches. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnzIPrR_xwIeezwP6jk7O9_XtxtCezT7vyweZpLagvwt5iCd9NFARkoLfFUho_eYs-GyjDI_BlNtrFbPLXXr7px2Vlb8BSfjhjYEc5z4kgcKZbHlwUgG74C4tqB5vYK48_3A1PrSLA3vW7EREYEBucRDSqizXlZ0tr9LVZrh0GgsvArWF_JttCZBdpEmDHjpgO8vmeGW9EX4gSKKVn]
- Protective Groups. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPgE2Tc0zI_bZW0vQxIZNny2kEAwO12dZVpn0V3TtPuEqYhBk8occZ_mjSNj6kMt4G9XnwAZwKXSzNXe0ezFy8gPVAf6SGJNNeH4SouVasTaZjVRZ6Z1ZXfci04bnNgGlR2uWV4Z0wfsoCFxW8lg==]
- Enhanced Solubility and Deprotection of Pyrene-4,5,9,10-tetraones through Propylene Glycol and Propanediol Protection. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU17Cj3VeP2WRoSiAE95NrBzQ87mq3SfSmsrUN5px1b8OxJH_DK_gJxLRMZj4qAn7rI5smljO18MokKjyzoIiqrEIqKvHlRFSfIxfX4h8ncxNNGM6url9F8KjoNDzOqE_cTXeU]
- Solvent Selection Guides: Summary and Further Reading. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUNaKdAUYUffHzeniOKDFbNTqbM4iXXe5F11sgGE8ivDruxu454rgbvi30x_jKdDnrhSpP4A_ZUWkP578yNnF8hpfB4fvKGo_nwazOqCB-RZ54RliP67alcYe_REdO4ApVnkWSXv64jet-c2zb_ZMnIBGdcLl0fx-hXL8AsgNT5M0GlOCdyM62ygRkEq_wSyzV8ZL3nlfm-FAuzBugwdeH9gAwSbuhwlGdTqTkeK2FH12D0FKPOMYdOuY=]
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2EgX0ZTosbsiO8auXo-OEv2VoNrus1tJt4phm62q6OtV80dbIHhOMKtqNPCirF4nvdky7IjQytUJYlO2uIR510UKUu25qzwC4XLtEu9tkjrUWsKgwT5TOkB0NEfQnDFKJHw9ijuDKzFbazI4=]
- Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWlAlu-wo320IrFzdUx_4c54SMtOV-f2BuCh2zpFelr1CGCXOv7lanYjujQj2TJseAM-7DIfoN9mDTRtN96NPfLDfzQuIDXU3VRlWzYNFXs9o3mQN19Hcj9uWugVxxhgAmwmct]
- Reaction intermediate being poorly soluble - any workarounds? r/Chempros - Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqM3nax09ojB70jVZawQ8eNGSzeXiASTcEZMKkt5Q45DX6_o48BRSU1VKMCM93hlJQI25uYEL_T-F8rUAwfTDYHeYGEWFnUtDOSGtD3JFNkPXTBM3nokWe11tH-mAUf0jnDhei0QHuPCoJ7DCOXnhZEpmh2GVO_4XvltYpeBSMjuhkQ2lP1gKP_SqB5y45N_7PnU1dG2LVi3JKs7bn]
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6TbqXNZffvLiHfwh8hKcGv6SO9M6OmmW9ajpIUF3fg5jtisq4Z5hLv8KHpyK5DSDFixKIHSjdd1u6vFcojS8x-PaeHZP33vMKU1PCx4tgnA09lV_v_Aie0qgADzZZpHDAc5l0XnAgZ8LjU87p]
- (PDF) Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals: Application for the Extraction of an Antimalarial Compound from Medicinal Plants. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjzX1BE2XnBfLkKFWHs1s7Vxxn6LFLroNoO6f3SoIvMI57kGVtCo-tAPuziDU7LTNWA72iyE7obpS5HrC4Tphlsuw7kjgYbmpRgs0mNvCUQz_XlwRMqvYDgnMVTNfUznssMSPw_JM057D0NPW4AK2h259eromBnWyQDUjCoYh_KjrNSW2OmfcnREmXCUEyZGsw2zeckY0ILgU-unmA3L5FBRl9JThz_lnDhBp-FbIp1unY-qIsC_zWLMvNulRV8MkXWw5cg8dSV2iQTPUSqZGqVPgsi7NRatC805qPrrjqvWyiRgXGc-k3TPX33q77-V9pKw9GXfSgCptyCTxTtQ3qAl3E4MisYbFm_05HxmY0RIM=]
- Solubility Curves and Practice Problems. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5S_R0pVF1AzHPSw9saF89rrVAvs5t1HJw4yfSHQlkHAmkHu6ge9FZ90zMpBLxdqRuVXpaqCAcLZCDprj7EY-RFoN7QagBcU7SJIV78Bp_rIxzw93vWk95AaQVSZv4342j4IqQKZk=]
- Solubility Curves - Basic Introduction - Chemistry Problems. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLIeiwM7_7aDOkJFuSWcGbho1RNCmfLRIENwZ72fUNExbJSVTe2I5i_ETscQgSIyWnbmMBtdc5YY-1z2X8SsK91KK0htKplaGXnnyf3bBr-pN5ZgMve_h9iVLLzcOlR1rUIK7MoIQ=]
- A novel protecting group methodology for syntheses using nitroxides. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtBxA7UZb4WJ41ycwq_XM3iwxH07kZBEE4mBO7o59fWCv2rGpjKwOTEcH4XytTa5e_INHBTqp61fmOCqI4igwYOfDxJ6tqWxK1L_w4sTNxlXa_CdLMeFwOjoG9B6xCKKjhjoUY3bPOVpxjNzvpwVynZFP0qO1I0UNKqGZn]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. Enhanced Solubility and Deprotection of Pyrene-4,5,9,10-tetraones through Propylene Glycol and Propanediol Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel protecting group methodology for syntheses using nitroxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection and Optimization for Azaspiro Compound Synthesis
Welcome to the Technical Support Center for the synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions related to catalyst selection and optimization in this critical area of medicinal chemistry. Azaspirocycles are a prominent structural motif in drug discovery, and their efficient synthesis is paramount.[1][2][3][4] This resource aims to equip you with the knowledge to navigate the complexities of their catalytic synthesis.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of azaspiro compounds, presented in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired azaspiro compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common hurdle and can stem from several factors related to catalyst activity, reaction conditions, and substrate stability. Here is a systematic approach to diagnosing and resolving the issue:
-
Catalyst Inactivation or Low Activity:
-
Root Cause: The chosen catalyst may be inherently unsuitable for the specific transformation, or it may be deactivated by impurities in the reagents or solvents.[5] For instance, peroxides in ethereal solvents can be detrimental to phosphine ligands often used with metal catalysts.[5]
-
Troubleshooting Steps:
-
Catalyst Screening: If you are developing a new transformation, it is crucial to screen a variety of catalysts. For example, in rhodium-catalyzed cyclopropanations to form azaspiro[n.2]alkanes, different dirhodium tetracarboxylate catalysts can exhibit vastly different efficiencies.[1][2][3][6] Similarly, for cascade reactions, comparing different metal catalysts (e.g., cobalt, rhodium, iridium) is essential, as only one may provide the desired product in good yield.[7]
-
Ensure Anhydrous and Degassed Conditions: Water and oxygen can poison many catalysts, especially those used in cross-coupling and metathesis reactions.[5][8] Ensure all solvents and reagents are rigorously dried and degassed.
-
Check Catalyst Loading: While a lower catalyst loading is desirable, it might be insufficient for a challenging substrate. A modest increase in catalyst loading can sometimes significantly improve the yield.[9]
-
-
-
Suboptimal Reaction Conditions:
-
Root Cause: The temperature, solvent, and choice of base can profoundly impact the reaction rate and catalyst stability.[5][9]
-
Troubleshooting Steps:
-
Temperature Optimization: Some catalysts are thermally sensitive and can decompose at elevated temperatures.[5] Conversely, some reactions require heating to overcome the activation energy. It is advisable to screen a range of temperatures.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates.[9] For instance, in the synthesis of 1-azaspiro[3.3]heptanes, the use of 2,2,2-trifluoroethanol as a solvent was found to be crucial for success.[7]
-
Base Selection: In reactions requiring a base, its strength and solubility are critical. A base that is poorly soluble in the reaction solvent will be ineffective.[5][8]
-
-
-
Inefficient Ring-Closing Step:
-
Root Cause: In multi-step syntheses, the final ring-closing step to form the spirocycle can be challenging due to steric hindrance or unfavorable ring strain.
-
Troubleshooting Steps:
-
Activation of Leaving Groups: For cyclizations involving nucleophilic substitution, ensure the leaving group is sufficiently activated. For example, in the synthesis of 1-Azaspiro[3.6]decane, poor mesylation of a hydroxyl group can hinder the subsequent cyclization.[8]
-
Consider Alternative Cyclization Strategies: If a particular cyclization is not working, explore different synthetic routes. For example, azaspirocycles can be formed via tandem cyclizations,[10] dearomative azaspirocyclization,[11] or multicomponent reactions followed by ring-closing metathesis.[12][13]
-
-
Issue 2: Poor Stereoselectivity (Low Diastereomeric Ratio or Enantiomeric Excess)
Question: My reaction is producing a mixture of diastereomers or a low enantiomeric excess (ee). How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a primary challenge in the synthesis of complex, three-dimensional molecules like azaspiro compounds.[1][2][3] The following factors are critical to consider:
-
Chiral Catalyst Selection and Optimization:
-
Root Cause: The structure of the chiral ligand on the metal catalyst is paramount in controlling the stereochemical outcome of the reaction. The chiral pocket created by the ligand dictates how the substrate can approach the metal center.[2][6]
-
Troubleshooting Steps:
-
Screen Chiral Ligands: A systematic screening of chiral ligands is often necessary. For the rhodium-catalyzed synthesis of azaspiro[n.2]alkanes, Rh₂(S-pPhTPCP)₄ was identified as the optimal catalyst for achieving high diastereo- and enantioselectivity, outperforming other phthalimido-derived catalysts.[1][2][3]
-
Consider Catalyst-Substrate Matching: The steric and electronic properties of both the catalyst and the substrate must be compatible. For instance, in some rhodium-catalyzed cyclopropanations, the optimal catalyst can vary depending on the substitution pattern of the diazoacetate.[6]
-
Enzymatic Catalysis: For certain transformations, biocatalysis can offer excellent stereoselectivity. Engineered protoglobin-based enzymes have been successfully used for the stereodivergent synthesis of azaspiro[2.y]alkanes.[14][15]
-
-
-
Reaction Parameter Optimization:
-
Root Cause: Temperature and solvent can significantly influence the energy difference between the diastereomeric transition states, thereby affecting the stereoselectivity.[9]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Generally, lower temperatures lead to higher enantioselectivity.[9]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screening a range of solvents with varying polarities is recommended.[9]
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance stereoselectivity. For example, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as an additive improved the diastereomeric ratio in a rhodium-catalyzed cyclopropanation.[3]
-
-
Catalyst Selection and Optimization Workflow
The following diagram illustrates a general workflow for selecting and optimizing a catalyst for a novel azaspiro compound synthesis.
Caption: A workflow for catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for azaspiro compound synthesis?
A1: Several classes of catalysts are frequently employed, including:
-
Rhodium catalysts: Particularly dirhodium tetracarboxylates, are well-established for cyclopropanation reactions to form azaspiro[n.2]alkanes.[1][2][3][6]
-
Ruthenium catalysts: Have also been applied in enantioselective cyclopropanation.[1][3]
-
N-Heterocyclic Carbene (NHC) organocatalysts: These have been successfully used in cycloaddition reactions for the construction of azaspiro[4.5]decanes.[16]
-
Silver and Gold catalysts: These π-Lewis acids are effective in activating alkynes for tandem cyclization reactions to generate various azaoxaspirocycles.[10][17]
-
Palladium catalysts: Are versatile and have been used in cascade cyclizations of dienyl ketone oximes,[4] dearomative azaspirocyclization of bromoarenes,[11] and in relay catalysis with gold.[18]
-
Cobalt catalysts: Have shown promise in cascade C-H activation and carboamidation for synthesizing oxa-spirocyclic compounds.[7]
Q2: How do I choose between a metal catalyst and an organocatalyst?
A2: The choice depends on the specific transformation, desired functional group tolerance, and cost considerations.
-
Metal catalysts (e.g., Rh, Pd, Ru, Au, Ag) are often highly efficient, requiring low catalyst loadings, and can effect transformations that are difficult to achieve otherwise. However, they can be sensitive to air and moisture, and residual metal contamination in the final product can be a concern, especially in pharmaceutical applications.
-
Organocatalysts (e.g., NHCs, chiral phosphoric acids) are typically less sensitive to air and moisture, and avoid the issue of metal contamination. They are a key part of "green chemistry" initiatives. However, they may require higher catalyst loadings compared to their metal counterparts.
Q3: My reaction is sluggish. Apart from changing the catalyst, what can I do?
A3: If your reaction is slow, consider the following before abandoning your current catalytic system:
-
Increase the temperature: This will increase the reaction rate, but be mindful of potential catalyst decomposition and reduced stereoselectivity.[9]
-
Increase reagent concentration: A more concentrated reaction mixture can lead to faster reaction times.
-
Check for catalyst inhibitors: Ensure your starting materials and solvents are pure, as impurities can act as catalyst poisons.[9]
-
Re-evaluate your base and solvent system: As discussed in the troubleshooting section, these play a crucial role in reaction kinetics.[5][8]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Rhodium-Catalyzed Cyclopropanation
This protocol is a general guideline for screening different rhodium catalysts for the synthesis of an azaspiro[n.2]alkane.
-
Preparation of the Catalyst Solution: In a glovebox, dissolve the rhodium catalyst (e.g., Rh₂(OAc)₄, Rh₂(S-DOSP)₄, Rh₂(S-pPhTPCP)₄) (0.01 eq) in a dry, degassed solvent (e.g., dichloromethane, DCE) to a known concentration.
-
Reaction Setup: To a series of oven-dried reaction vials, add the azacyclomethylidene substrate (1.0 eq) and a magnetic stir bar.
-
Initiation of the Reaction: To each vial, add the appropriate volume of the catalyst solution. Then, slowly add a solution of the diazoacetate (1.1 eq) in the same solvent via a syringe pump over several hours.
-
Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Analysis: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography. Analyze the yield and stereoselectivity (diastereomeric ratio by ¹H NMR and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC)).
Protocol 2: General Procedure for Reaction Condition Optimization
This protocol provides a framework for optimizing reaction conditions once a promising catalyst has been identified.
-
Parameter Selection: Identify the key parameters to optimize, such as temperature, solvent, and catalyst loading.
-
Design of Experiments (DoE): Set up a matrix of experiments to systematically evaluate the effect of each parameter. For example:
-
Temperature Screen: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) while keeping other parameters constant.
-
Solvent Screen: Test a range of solvents with varying polarities (e.g., dichloromethane, THF, toluene, acetonitrile).
-
Catalyst Loading Screen: Evaluate different catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%).
-
-
Execution and Analysis: Run the experiments as designed and analyze the yield and selectivity for each.
-
Data Interpretation: Identify the optimal conditions that provide the best balance of yield, selectivity, and reaction time.
Quantitative Data Summary
The following table summarizes the performance of different catalysts in the enantioselective cyclopropanation of a model azacyclomethylidene.
| Entry | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) | Yield (%) | Reference |
| 1 | Rh₂(S-DOSP)₄ | Low | Low | - | [1][3] |
| 2 | C₄-symmetric phthalimido derived catalyst 1 | 1.2:1 | 70-86 | - | [1][3] |
| 3 | C₄-symmetric phthalimido derived catalyst 2 | 2.4:1 | 70-86 | - | [1][3] |
| 4 | Rh₂(S-pPhTPCP)₄ | 11:1 | 99 | High | [1][2][3] |
Data is generalized from the cited literature for illustrative purposes.
References
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations | Request PDF.
- Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition | Request PDF.
- Optimization of reaction conditions for 1-Azaspiro[3.6]decane synthesis. Benchchem.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
- Optimization of reaction conditions. [a] | Download Scientific Diagram.
- Optimization of the Reaction Conditions. [a] | Download Scientific Diagram.
- Synthesis of 6-Azaspiro[4.
- The synthetic methods of oxa‐azaspiro[4.
- An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
- Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes.
- Advances in the Synthesis of Azaspiro[4.5]trienones.
- Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes | The Journal of Organic Chemistry.
- Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst | ACS Catalysis.
- Diversity-oriented synthesis of azaspirocycles. PubMed - NIH.
- Synthesis of Azaspiro[4.
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. PubMed.
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters.
- Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings.
- Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles.
- Synthesis of azaspirocycles and their evalu
- common problems encountered in the synthesis of strained aziridines. Benchchem.
- Diversity-Oriented Synthesis of Azaspirocycles | Organic Letters.
- A Comparative Guide to the Confirmation of Identity and Purity of Synthesized 6-Azaspiro[4.5]decan-7-one. Benchchem.
- troubleshooting low catalytic activity with IMes-based c
- Design and Optimization of Catalytic Processes for Efficient and Scalable Chemical Reactions. Walsh Medical Media.
- Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experiment
- Optimization of the reaction conditions | Download Scientific Diagram.
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric C
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 7-Oxa-1-azaspiro[3.5]nonane: A Superior Bioisostere for Piperidine in Modern Drug Design
Abstract
In medicinal chemistry, the piperidine ring is a cornerstone, embedded in countless approved drugs. However, its metabolic liabilities and conformational flexibility often present challenges in optimizing drug candidates. This guide provides an in-depth, data-driven comparison between piperidine and its emerging bioisostere, 7-oxa-1-azaspiro[3.5]nonane. We will dissect their physicochemical properties, explore the profound impact on metabolic stability, and present experimental evidence showcasing the advantages of this spirocyclic scaffold. This document is intended for drug discovery professionals seeking to leverage novel chemical space to design safer, more effective therapeutics by "escaping flatland."[1][2]
Introduction: The Rationale for Moving Beyond Piperidine
The piperidine motif is ubiquitous in drug discovery for good reason. It provides a basic nitrogen handle, crucial for aqueous solubility and target interaction, within a saturated, three-dimensional framework. Yet, this very structure harbors inherent weaknesses. The flexible nature of the six-membered ring can lead to a significant entropic penalty upon binding to a target.[3] More critically, piperidine rings are often susceptible to metabolic oxidation, particularly at the carbon atoms alpha to the nitrogen, leading to rapid clearance and potential formation of reactive metabolites.
Bioisosterism, the strategy of replacing a functional group with another that retains biological activity while altering physicochemical properties, offers a solution.[1] this compound has emerged as a compelling bioisostere for piperidine. This rigid, spirocyclic scaffold, composed of an azetidine and a tetrahydropyran ring sharing a single carbon atom, offers a unique three-dimensional architecture that addresses many of piperidine's shortcomings.[4] Works on various azaspirocycles have demonstrated improvements in solubility, metabolic stability, and basicity compared to their monocyclic counterparts like piperidine and morpholine.[5][6]
Comparative Physicochemical Analysis
The decision to incorporate a scaffold is fundamentally driven by its influence on a molecule's physicochemical profile. The rigid spirocyclic nature of this compound imparts distinct properties compared to the flexible piperidine chair/boat conformations.
Three-Dimensionality and Exit Vector Control
The primary structural advantage of the this compound scaffold is its rigid, three-dimensional geometry.[7][8] Unlike piperidine, which presents substituents primarily in equatorial and axial positions, the spirocyclic system provides well-defined and orthogonal exit vectors from the core. This allows for more precise positioning of functional groups to interact with target binding sites, which can lead to enhanced potency and selectivity.[3][4]
Caption: Comparison of Piperidine and Spirocyclic Scaffold Geometries.
Basicity (pKa) and Lipophilicity (LogP/LogD)
Basicity and lipophilicity are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of a spirocyclic framework can significantly modulate these parameters. While specific experimental data for the parent this compound is not abundant in comparative literature, trends from related azaspirocycles provide valuable insights. Generally, replacing a piperidine with a smaller-ring azaspirocycle can increase basicity and decrease lipophilicity. For example, studies on azaspiro[3.3]heptanes have shown they can lower the measured LogD by up to 1.0 unit relative to piperidine analogues, which is often beneficial for improving the overall ADME profile.[9][10] This is attributed to the increased s-character of the nitrogen lone pair orbitals in the strained four-membered ring and the shielding of the lipophilic carbon framework.
| Property | Piperidine (Typical) | This compound (Predicted Trend) | Rationale for Change |
| pKa | ~11.2 | Potentially higher | Increased s-character of N lone pair in azetidine ring. |
| cLogP | ~1.5 | Lower | Increased polarity from the oxetane ether and more compact 3D shape.[5][6] |
| Aqueous Solubility | Moderate | Higher | Increased polarity and reduced lipophilicity often lead to better solubility.[6][8] |
| Fsp³ | 1.0 | 1.0 | Both are fully saturated, contributing positively to drug-like properties.[7] |
Table 1. Comparative Physicochemical Properties.
Impact on DMPK Properties: The Metabolic Stability Advantage
One of the most compelling reasons to employ the this compound scaffold is the potential for dramatically improved metabolic stability.[5][6] Piperidine rings are notoriously prone to oxidation by cytochrome P450 (CYP) enzymes, primarily at the α-carbons.
The spirocyclic scaffold offers a dual-pronged defense:
-
Steric Shielding: The quaternary spirocyclic carbon atom and the surrounding ring architecture can sterically hinder the approach of CYP enzymes to the vulnerable α-carbons of the azetidine ring.
-
Absence of α-Hydrogens: The spirocyclic carbon atom itself lacks a hydrogen, completely blocking oxidation at that site.
This enhanced stability translates directly to a longer half-life in vivo and a more predictable pharmacokinetic (PK) profile. In one study, the replacement of a piperidine with a 2-azaspiro[3.3]heptane (a related scaffold) in the drug Bupivacaine led to an analogue with enhanced activity and longer duration of action.[1][11] Another study on KRAS G12C inhibitors found that a 2,7-diazaspiro[3.5]nonane derivative possessed high metabolic stability in human and mouse liver microsomes.[12]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a self-validating system to compare the metabolic stability of a piperidine-containing compound against its this compound bioisostere.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.
Materials:
-
Test Compounds (Piperidine and Spirocyclic analogues), 10 mM in DMSO
-
Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regeneration System (e.g., Corning Gentest™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide)
-
Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
Procedure:
-
Preparation:
-
Thaw HLM on ice. Dilute to 1.0 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
Prepare a 100 µM intermediate stock of each test compound by diluting the 10 mM DMSO stock in buffer.
-
-
Incubation:
-
In a 96-well plate, combine 188 µL of the HLM suspension (or buffer for "-NADPH" control) and 2 µL of the 100 µM compound stock. This yields a final compound concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regeneration system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of cold acetonitrile containing the internal standard to the appropriate wells.
-
-
Sample Analysis:
-
Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration])
-
Caption: Workflow for the In Vitro Microsomal Stability Assay.
Synthetic Accessibility
The utility of a novel scaffold is intrinsically linked to its synthetic accessibility. Fortunately, scalable synthetic routes to this compound and its parent, 2-oxa-7-azaspiro[3.5]nonane, have been developed.[13] One common approach involves the construction of a di-substituted piperidine precursor followed by a one-pot mesylation and ring-closure to form the oxetane ring.
Representative Synthetic Protocol for a Related Scaffold (2-Oxa-7-azaspiro[3.5]nonane)
This protocol is adapted from published syntheses and illustrates a viable route to the core structure.[13]
Objective: To synthesize the 2-oxa-7-azaspiro[3.5]nonane core.
Step 1: Synthesis of N-Tosyl-4,4-bis(hydroxymethyl)piperidine
-
To a solution of N-tosyl-piperidine-4,4-diethyl ester in anhydrous THF at 0°C, add Lithium Aluminum Hydride (LiAlH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and 15% NaOH solution.
-
Filter the mixture and concentrate the filtrate to yield the diol product.
Step 2: Oxetane Ring Formation
-
Dissolve the diol from Step 1 in dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine followed by dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0°C for 2 hours.
-
Add an aqueous solution of NaOH and stir vigorously overnight at room temperature to facilitate the intramolecular cyclization.
-
Extract the product with DCM, dry over Na₂SO₄, and concentrate to yield N-tosyl-2-oxa-7-azaspiro[3.5]nonane.
Step 3: Detosylation
-
Remove the tosyl protecting group using standard conditions (e.g., HBr in acetic acid or sodium amalgam) to afford the final 2-oxa-7-azaspiro[3.5]nonane.
Caption: Synthetic Workflow for an Azaspiro[3.5]nonane Core.
Case Study: Enhancing Properties in Bioactive Molecules
While direct case studies for this compound are emerging, compelling data from the isomeric 7-oxa-2-azaspiro[3.5]nonane highlights the scaffold's potential. In the development of novel local anesthetics, researchers replaced the piperidine fragment of Bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety.[1][11]
The results were remarkable:
-
Comparable Potency: The spirocyclic analogue retained comparable anesthetic activity to the parent drug.[11]
-
Improved Solubility: The new analogue demonstrated increased water solubility, a highly desirable property for drug formulation.[11]
-
Dramatically Reduced Toxicity: The spirocyclic compound was found to be five times less toxic than the piperidine-containing Bupivacaine.[1][11]
This case study provides strong, experimentally validated evidence that replacing a piperidine with an oxa-azaspiro[3.5]nonane scaffold can maintain or enhance potency while simultaneously improving crucial safety and developability parameters.[11]
Conclusion and Expert Outlook
The this compound scaffold represents a significant advancement in the medicinal chemist's toolkit. It is not merely a substitution for piperidine but an upgrade, offering a pathway to molecules with superior properties.
Key Advantages:
-
Enhanced Metabolic Stability: By design, it mitigates the common metabolic pathways that plague piperidine rings.
-
Improved Physicochemical Properties: It often leads to lower lipophilicity and higher solubility.
-
Structural Rigidity and 3D Shape: It provides fixed exit vectors, allowing for more precise and rational drug design, which can improve potency and selectivity.[3][4]
While the synthesis is more complex than that of simple piperidines, the availability of scalable routes makes it a viable and attractive option for lead optimization campaigns. As the pressure to develop safer, more differentiated drugs intensifies, the strategic application of novel, three-dimensional scaffolds like this compound will be paramount. We anticipate its increased adoption will lead to the discovery of clinical candidates with demonstrably better PK and safety profiles.
References
- Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
- Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
- Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
- Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3595-3601. [Link]
- Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]
- Barfoot, C. V., et al. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 24(19), 3447. [Link]
- Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Google Patents.
- Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
- Burkhard, J. A., et al. (2010). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
- Nishiguchi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 6. tandfonline.com [tandfonline.com]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds: A Guide for Drug Discovery Professionals
In the contemporary landscape of medicinal chemistry, the pursuit of novel, three-dimensionally complex molecular scaffolds is paramount to escaping the "flatland" of traditional aromatic systems and accessing new chemical space.[1] Azaspirocycles, characterized by their inherent rigidity and well-defined exit vectors, have emerged as privileged motifs in drug discovery.[2] This guide provides a comprehensive comparative analysis of two prominent azaspirocyclic scaffolds: azaspiro[3.5]nonane and azaspiro[4.4]octane. By examining their physicochemical properties, synthetic accessibility, conformational landscapes, and applications in medicinal chemistry, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed scaffold selection and rational drug design.
Introduction to Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds
Azaspiro[3.5]nonane and azaspiro[4.4]octane are bicyclic heterocyclic amines featuring a spirocyclic junction where a nitrogen-containing ring shares a single carbon atom with another carbocyclic ring. The azaspiro[3.5]nonane scaffold consists of a piperidine ring fused to a cyclobutane ring, while the azaspiro[4.4]octane scaffold is composed of a pyrrolidine ring fused to a cyclopentane ring. The specific numbering of the atoms can vary depending on the position of the nitrogen atom. For the purpose of this guide, we will focus on the commonly referenced 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]octane isomers.
The distinct ring sizes and geometries of these scaffolds impart unique conformational preferences and physicochemical properties, making them suitable for different therapeutic applications.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a molecular scaffold are fundamental determinants of its drug-likeness, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the parent scaffolds are limited, a combination of computed predictions and experimental data for analogous structures provides valuable insights.
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]octane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol [3] | 125.21 g/mol |
| Predicted pKa (Strongest Basic) | 10.5 | 11.2 |
| Predicted XLogP3 | 1.8[3] | 1.9 |
| Predicted Water Solubility | 15.5 g/L | 10.3 g/L |
| Topological Polar Surface Area (TPSA) | 12 Ų[3] | 12 Ų |
Key Observations and Expert Insights:
-
Basicity: 1-Azaspiro[4.4]octane is predicted to be slightly more basic than 7-azaspiro[3.5]nonane. This can be attributed to the greater p-character of the nitrogen lone pair in the five-membered pyrrolidine ring compared to the six-membered piperidine ring, making it more available for protonation. This difference in basicity can have significant implications for drug-receptor interactions and pharmacokinetic properties.
-
Lipophilicity: The predicted lipophilicity (XLogP3) of the two scaffolds is very similar. This suggests that, in the absence of other substituents, their passive diffusion across biological membranes would be comparable.
-
Solubility: 7-Azaspiro[3.5]nonane is predicted to have a slightly higher aqueous solubility than 1-azaspiro[4.4]octane.[4] This could be advantageous in developing oral drug candidates where adequate solubility is crucial for absorption.
-
TPSA: Both scaffolds possess a low TPSA, which is generally favorable for good cell permeability.
Conformational Analysis: Rigidity and Vectorial Projection
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in its interaction with biological targets. The spirocyclic nature of these scaffolds imparts significant conformational rigidity compared to their open-chain or monocyclic counterparts.
Azaspiro[3.5]nonane: The piperidine ring in 7-azaspiro[3.5]nonane typically adopts a chair conformation to minimize steric strain. The spiro-fused cyclobutane ring puckers to relieve some of its inherent ring strain. The substituents on the piperidine ring can occupy either axial or equatorial positions, and the preferred conformation will depend on the nature and size of these substituents.
Azaspiro[4.4]octane: The pyrrolidine ring in 1-azaspiro[4.4]octane is more flexible than the piperidine ring and can adopt various envelope and twisted conformations. The cyclopentane ring also exists in a dynamic equilibrium of envelope and twist conformations. NMR and X-ray crystallographic studies of 1-azaspiro[4.4]nonane derivatives have confirmed the trans configuration as the predominant diastereomer in many synthetic approaches.[5]
The defined and rigid nature of these scaffolds allows for precise positioning of functional groups in three-dimensional space, enabling a more targeted approach to drug design. The following diagram illustrates the general workflow for conformational analysis.
Caption: Workflow for Conformational Analysis.
Synthesis and Experimental Protocols
The synthetic accessibility of a scaffold is a crucial factor in its utility for drug discovery. Both azaspiro[3.5]nonane and azaspiro[4.4]octane can be prepared through multi-step synthetic sequences.
Synthesis of 7-Azaspiro[3.5]nonane Derivatives
A common strategy for the synthesis of 7-azaspiro[3.5]nonane derivatives involves the construction of the spirocyclic core followed by functionalization. For example, derivatives have been utilized as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[6]
Experimental Protocol: Synthesis of a 7-Azaspiro[3.5]nonane GPR119 Agonist Intermediate
This protocol is adapted from the literature for the synthesis of a key intermediate for GPR119 agonists.
Step 1: Formation of N-Boc-4-piperidone
-
To a solution of 4-piperidone hydrochloride monohydrate (1 eq) in a mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-4-piperidone.
Step 2: Wittig Reaction
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution to 0 °C and add a solution of N-Boc-4-piperidone (1 eq) in anhydrous THF.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield N-Boc-4-methylenepiperidine.
Step 3: [2+2] Cycloaddition
-
To a solution of N-Boc-4-methylenepiperidine (1 eq) and zinc-copper couple (2 eq) in diethyl ether, add trichloroacetyl chloride (1.5 eq) dropwise.
-
Reflux the mixture for 48 hours.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Dissolve the residue in acetic acid and add zinc dust (5 eq).
-
Stir at room temperature for 24 hours.
-
Filter the mixture and neutralize the filtrate with aqueous sodium hydroxide.
-
Extract with diethyl ether, dry over anhydrous sodium sulfate, and concentrate to give the crude 7-Boc-azaspiro[3.5]nonan-1-one.
Synthesis of 1-Azaspiro[4.4]octane Derivatives
The 1-azaspiro[4.4]nonane scaffold is a key structural feature in various natural products and has been explored for its activity as agonists of nicotinic acetylcholine receptors (nAChRs).[4][5] A domino radical bicyclization approach has been successfully employed for the synthesis of these derivatives.[5]
Experimental Protocol: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis
This protocol is a generalized procedure based on reported methods.[5]
Step 1: Synthesis of the Oxime Ether Precursor
-
Synthesize an appropriate O-benzyl oxime ether containing a brominated or iodinated aromatic ring and an alkenyl moiety through standard organic synthesis methods.
Step 2: Radical Bicyclization
-
To a solution of the oxime ether precursor (1 eq) in degassed cyclohexane, add tributyltin hydride (1.2 eq) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture at reflux under an inert atmosphere for several hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 1-azaspiro[4.4]nonane derivative as a mixture of diastereomers.
Caption: Generalized Synthetic Pathways.
Applications in Drug Discovery: Targeting GPR119 and nAChRs
The distinct structural features of azaspiro[3.5]nonane and azaspiro[4.4]octane have led to their exploration in different therapeutic areas.
Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
Derivatives of 7-azaspiro[3.5]nonane have been identified as potent and selective agonists of GPR119.[6] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and obesity.[7] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
Caption: Simplified GPR119 Signaling Pathway.
A number of 7-azaspiro[3.5]nonane derivatives have demonstrated potent GPR119 agonistic activity with good pharmacokinetic profiles.
| Compound | hGPR119 EC₅₀ (nM) |
| Compound 54g | 16 |
| Reference Cpd 1 | 25 |
Data from Matsuda et al. (2018).[3]
Azaspiro[4.4]octane Derivatives as Nicotinic Acetylcholine Receptor (nAChR) Agonists
The 1-azaspiro[4.4]nonane scaffold is found in several natural products and their derivatives have shown activity as agonists of nicotinic acetylcholine receptors (nAChRs).[4][5] nAChRs are ligand-gated ion channels involved in a wide range of physiological and pathological processes in the central and peripheral nervous systems. Agonists of nAChRs are being investigated for the treatment of various neurological and psychiatric disorders.
Caption: Simplified nAChR Signaling Pathway.
| Compound | α7 nAChR EC₅₀ (nM) | α4β2 nAChR Kᵢ (nM) |
| Epibatidine | - | 0.03 |
| A-85380 | - | 0.06 |
Note: While azaspiro[4.4]octane derivatives are known nAChR modulators, specific publicly available EC₅₀ or Kᵢ values for direct comparison are limited. The data presented is for well-known nAChR agonists to provide context.
Conclusion: Guiding Scaffold Selection in Drug Design
Both azaspiro[3.5]nonane and azaspiro[4.4]octane represent valuable, three-dimensional scaffolds for the development of novel therapeutics. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.
-
Azaspiro[3.5]nonane , with its slightly higher predicted aqueous solubility and demonstrated utility in developing GPR119 agonists, may be a scaffold of choice for metabolic disease targets.[4]
-
Azaspiro[4.4]octane , being a core component of several natural products and with derivatives showing activity at targets like nAChRs, presents opportunities in neuroscience and infectious disease research.[4][5]
The synthetic routes to derivatives of both scaffolds are well-documented, allowing for their incorporation into drug discovery pipelines. The inherent rigidity and defined stereochemistry of these spirocycles offer a significant advantage in rational drug design, enabling a more precise exploration of chemical space and the potential for developing highly selective and potent therapeutics.
References
- 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem.
- Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC - NIH.
- 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem.
- Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists - PubMed Central.
- 1-Oxa-2-azaspiro[2.5]octane | C6H11NO | CID 10931397 - PubChem.
- Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine - ResearchGate.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI.
- The use of spirocyclic scaffolds in drug discovery - CORE.
- Spirocyclic Scaffolds in Medicinal Chemistry - PubMed.
Sources
- 1. Combining NMR and small angle X-ray scattering for the study of biomolecular structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Oxa-2-azaspiro[3.5]non-2-ene | C7H11NO | CID 150593362 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Metabolic Stability of 7-Oxa-1-azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can overcome the limitations of existing drug candidates is a central theme in medicinal chemistry. The 7-oxa-1-azaspiro[3.5]nonane scaffold has emerged as a promising three-dimensional (3D) framework, offering an escape from the "flatland" of traditional aromatic compounds.[1] Its inherent rigidity and unique spatial arrangement of atoms can lead to improved physicochemical properties and target engagement.[1][2] However, like any new chemical entity, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, chief among them being metabolic stability.
This guide provides a comprehensive overview of the principles and practical methodologies for evaluating the metabolic stability of this compound derivatives. We will delve into the rationale behind experimental choices, compare key in vitro assays, and present detailed protocols to empower researchers in their drug discovery efforts.
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability refers to a drug's susceptibility to biotransformation by metabolic enzymes.[3] This property is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing frequency.[4][5] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is excessively stable could accumulate and lead to toxicity.[3] Therefore, an early and accurate assessment of metabolic stability is essential for selecting and optimizing lead compounds.[4][6]
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a dominant role.[7][8] These enzymes, particularly those in the CYP1, 2, and 3 families, are responsible for the oxidative metabolism of the vast majority of drugs.[9][10] For derivatives of the this compound scaffold, understanding their interaction with CYP enzymes is paramount to predicting their metabolic fate.
Experimental Approaches: A Comparative Analysis
The evaluation of metabolic stability is primarily conducted using in vitro systems that mimic the metabolic environment of the liver. The two most common assays are the microsomal stability assay and the hepatocyte stability assay.
| Assay Type | Description | Advantages | Limitations | Best For |
| Microsomal Stability Assay | Uses liver microsomes, which are subcellular fractions containing high concentrations of Phase I metabolic enzymes (e.g., CYPs).[11] | High-throughput, cost-effective, readily available.[6][12] | Lacks Phase II metabolizing enzymes and cellular context.[6][13] | Early-stage, high-throughput screening of large compound libraries.[14] |
| Hepatocyte Stability Assay | Uses intact, cryopreserved, or fresh liver cells (hepatocytes), which contain a full complement of Phase I and Phase II enzymes.[15] | More physiologically relevant, provides a comprehensive view of metabolism.[13][14] | More resource-intensive, lower throughput, potential for lot-to-lot variability.[14] | Later-stage development, detailed metabolic profiling of lead candidates.[14] |
For the initial assessment of a series of this compound derivatives, the microsomal stability assay is often the preferred starting point due to its efficiency.[14] It provides a robust measure of susceptibility to CYP-mediated (Phase I) metabolism, which is a common liability for many small molecules.[13]
Workflow for Metabolic Stability Assessment
The overall process for evaluating metabolic stability follows a logical progression from in vitro incubation to analytical quantification and data interpretation.
Caption: High-level workflow for a typical in vitro microsomal stability assay.
Detailed Protocol: Human Liver Microsomal Stability Assay
This protocol provides a self-validating system for assessing the metabolic stability of this compound derivatives. It includes necessary controls to ensure the integrity of the results.
Materials:
-
Test compounds and positive controls (e.g., Verapamil, Testosterone) at 10 mM in DMSO.
-
Pooled Human Liver Microsomes (HLMs), stored at -80°C.[16]
-
0.1 M Phosphate Buffer (pH 7.4).
-
NADPH regenerating system (or NADPH stock solution).
-
Internal Standard (IS) in acetonitrile (a structurally similar, stable compound not present in the matrix).
-
96-well incubation plates and collection plates.
Procedure:
-
Preparation of Reagents:
-
Thaw HLMs on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.[16] Keep on ice.
-
Prepare the NADPH solution. A typical final concentration in the incubation is 1 mM.[19]
-
Prepare working solutions of test compounds and positive controls by diluting the 10 mM DMSO stocks. The final concentration in the incubation is typically 1 µM, with the final DMSO concentration kept below 0.5% to avoid enzyme inhibition.[11]
-
-
Incubation:
-
Add the HLM solution to the wells of the 96-well plate.
-
Add the test compound working solutions to the appropriate wells.
-
Self-Validation Step: Include three types of controls:
-
Positive Control: A compound with known high clearance (e.g., Verapamil) to confirm the metabolic activity of the microsomes.
-
Negative Control (No NADPH): Incubate the test compound with microsomes but without the NADPH cofactor.[11] This accounts for any non-enzymatic degradation.
-
Negative Control (No Microsomes): Incubate the test compound in buffer with NADPH but without microsomes to check for chemical instability.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells (except the "No NADPH" controls).[16]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard.[11] The 0-minute time point sample is taken immediately after adding NADPH.
-
The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.[20][21]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[22]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) .[22]
Comparative Data and Structure-Metabolism Relationships
The primary goal of these assays is to establish a structure-metabolism relationship (SMR). By comparing the metabolic stability of different derivatives, medicinal chemists can identify metabolic "soft spots" and strategically modify the molecule to enhance its stability.
Hypothetical Comparison of this compound Derivatives:
| Derivative | R-Group | Structure (Simplified) | t½ (min) | CLint (µL/min/mg) | Interpretation |
| Parent | -H | N-H | 15 | 46.2 | High Clearance |
| Derivative A | -CH₃ | N-CH3 | 12 | 57.8 | Higher Clearance (Potential N-dealkylation) |
| Derivative B | -C(CH₃)₃ | N-tBu | > 60 | < 11.6 | Low Clearance (Steric hindrance blocks metabolism)[23] |
| Derivative C | -CH₂-Ph | N-Benzyl | 5 | 138.6 | Very High Clearance (Aromatic oxidation)[24] |
| Derivative D | -CH₂-(p-F-Ph) | N-Benzyl(p-F) | 25 | 27.7 | Moderate Clearance (Fluorine blocks oxidation)[6] |
This hypothetical data illustrates how modifications to the nitrogen substituent can dramatically impact metabolic stability. The bulky t-butyl group in Derivative B sterically hinders the approach of CYP enzymes, leading to low clearance.[23] Conversely, the benzyl group in Derivative C introduces a metabolically liable aromatic ring, which can be blocked by adding an electron-withdrawing group like fluorine, as seen in Derivative D.[6][24]
Identifying and Mitigating Metabolic Liabilities
Once a metabolic liability is identified, several strategies can be employed to improve stability:[6][23]
-
Blocking Metabolic Sites: Introducing atoms like fluorine or deuterium at a metabolically active site can slow down or block oxidation.
-
Steric Hindrance: Incorporating bulky groups near a soft spot can prevent the enzyme from accessing it.
-
Reducing Lipophilicity: Lowering the molecule's lipophilicity can decrease its affinity for the active site of CYP enzymes.
-
Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere can improve stability while retaining biological activity.[24]
Caption: Common CYP-mediated metabolic pathways for N-substituted azaspirocycles.
Conclusion
The evaluation of metabolic stability is a cornerstone of modern drug discovery. For novel scaffolds like this compound, a systematic and comparative approach is essential. By employing robust in vitro assays like the microsomal stability assay, researchers can generate critical data to guide the optimization of lead compounds. Understanding the structure-metabolism relationship is key to designing derivatives with improved pharmacokinetic profiles, ultimately increasing the probability of advancing a successful drug candidate to the clinic.
References
- Kumar, A., & S, Y. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
- Dalvie, D. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
- Patsnap Synapse. (2024). Microsomal vs Hepatocyte Stability: Which One to Choose?[Link]
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
- Patsnap Synapse. (2024). What is the importance of metabolic stability in drug design?[Link]
- Al-Sanea, M. M., et al. (2022). A validated LC–MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21307-21316. [Link]
- Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]
- Al-Sanea, M. M., et al. (2023).
- Al-Sanea, M. M., et al. (2023). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. Molecules, 28(16), 6062. [Link]
- Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. [Link]
- Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. [Link]
- Al-Sanea, M. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 16(3), 400. [Link]
- BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]
- Obach, R. S. (1999). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
- The Royal Society of Chemistry. (n.d.). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in. [Link]
- Caron, S., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(45), 11515-11518. [Link]
- Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
- Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
- Grygorenko, O. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
- ResearchGate. (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
- Al-Kuraishy, H. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(10), 1730. [Link]
- Almazroo, O. A., et al. (2017). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Saudi Pharmaceutical Journal, 25(2), 241-253. [Link]
- Clinical Learning. (2023, November 30). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube. [Link]
- Guengerich, F. P. (2017). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 30(1), 17-25. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. mttlab.eu [mttlab.eu]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 15. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis [mdpi.com]
- 21. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nedmdg.org [nedmdg.org]
- 24. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
A Head-to-Head Comparison of Synthetic Routes to 2-Azaspiro[4.4]nonane: A Guide for Medicinal Chemists
The 2-azaspiro[4.4]nonane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vector for substituent placement, enabling novel interactions with biological targets. This guide offers a head-to-head comparison of prominent synthetic routes to this valuable building block, providing the detailed, field-proven insights necessary for researchers and drug development professionals to make informed decisions in their synthetic campaigns.
Introduction: The Strategic Value of the 2-Azaspiro[4.4]nonane Core
Spirocyclic systems, particularly those incorporating a nitrogen atom, have garnered significant attention due to their ability to mimic natural product complexity while maintaining favorable physicochemical properties. The 2-azaspiro[4.4]nonane framework, in particular, serves as a key component in numerous biologically active compounds, including ligands for nicotinic and muscarinic receptors. The choice of synthetic route is therefore a critical decision, impacting scalability, cost, and the ability to introduce stereochemical diversity.
This guide will dissect four distinct and representative strategies for the synthesis of 2-azaspiro[4.4]nonane, evaluating them on key performance metrics including yield, step economy, scalability, and stereochemical control.
Route Comparison Overview
To facilitate a rapid assessment, the following table summarizes the key characteristics of the synthetic routes detailed in this guide.
| Synthetic Strategy | Typical Starting Material | Key Transformation | Overall Yield | Number of Steps | Stereocontrol | Key Advantages | Key Disadvantages |
| Route 1: Schmidt Reaction | Spiro[4.4]nonan-1-one | Ring expansion with hydrazoic acid | ~60-70% | 2 | Achiral | High yield, reliable | Use of explosive/toxic hydrazoic acid, regioselectivity issues |
| Route 2: Beckmann Rearrangement | Spiro[4.4]nonan-1-one | Acid-catalyzed rearrangement of an oxime | ~55-65% | 3 | Achiral | Avoids hydrazoic acid, common reagents | Potential for side products, requires strong acid |
| Route 3: Reductive Amination | Spiro[4.4]nonan-2-one | Imine/enamine formation and reduction | ~40-50% | 2 | Possible with chiral auxiliaries | Direct C-N bond formation | Lower yields, potential for over-alkylation |
| Route 4: Diastereoselective Cyclization | Cyclopentanone & L-Prolinol | Intramolecular cyclization/rearrangement | ~35-45% | 3 | High (chiral product) | Excellent stereocontrol | More complex, higher cost of starting materials |
Route 1: The Schmidt Reaction Pathway
The Schmidt reaction is a classic and robust method for the synthesis of lactams from ketones. In this context, it provides a reliable route to the lactam precursor of 2-azaspiro[4.4]nonane.
Mechanistic Rationale & Experimental Causality
This pathway begins with the readily available spiro[4.4]nonan-1-one. The key step involves the acid-catalyzed addition of hydrazoic acid (HN₃) to the ketone, forming an azidohydrin intermediate. Subsequent dehydration and rearrangement with nitrogen extrusion leads to the expansion of one of the cyclopentane rings to a six-membered lactam, 2-azaspiro[4.5]decan-3-one. A critical consideration is regioselectivity; the migration of the quaternary spiro carbon is favored, leading predominantly to the desired lactam. The choice of a strong acid like sulfuric acid is crucial to protonate the ketone, activating it for nucleophilic attack by HN₃. The final step is a standard lithium aluminum hydride (LAH) reduction of the lactam to the target amine. LAH is chosen for its high efficacy in reducing amides.
Synthetic Workflow Diagram
Caption: Schmidt reaction pathway to 2-azaspiro[4.4]nonane.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Azaspiro[4.5]decan-3-one via Schmidt Reaction
-
To a stirred solution of spiro[4.4]nonan-1-one (10.0 g, 72.4 mmol) in chloroform (50 mL) at 0 °C, cautiously add concentrated sulfuric acid (25 mL).
-
Add sodium azide (5.65 g, 86.9 mmol) portion-wise over 1 hour, maintaining the temperature below 5 °C. (Caution: Hydrazoic acid is highly toxic and explosive).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) and neutralize with concentrated aqueous ammonia.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 2-azaspiro[4.5]decan-3-one.
Step 2: Reduction of 2-Azaspiro[4.5]decan-3-one
-
Prepare a suspension of lithium aluminum hydride (LAH) (4.1 g, 108 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) under a nitrogen atmosphere.
-
Add a solution of 2-azaspiro[4.5]decan-3-one (8.3 g, 54.2 mmol) in anhydrous THF (50 mL) dropwise to the LAH suspension at 0 °C.
-
After the addition, heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the cautious dropwise addition of water (4.1 mL), 15% aqueous NaOH (4.1 mL), and water (12.3 mL).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure. Purify the residue by vacuum distillation to yield 2-azaspiro[4.4]nonane.
Route 2: The Beckmann Rearrangement Pathway
The Beckmann rearrangement offers an alternative to the Schmidt reaction, avoiding the use of the hazardous hydrazoic acid. It proceeds through an oxime intermediate, which rearranges under acidic conditions.
Mechanistic Rationale & Experimental Causality
This route also commences with spiro[4.4]nonan-1-one, which is first converted to its corresponding oxime using hydroxylamine hydrochloride. The choice of a mild base like pyridine is to neutralize the HCl formed in situ. The key Beckmann rearrangement is then promoted by a strong acid or Lewis acid, such as polyphosphoric acid (PPA) or trifluoroacetic acid. The acid promotes the formation of a good leaving group on the oxime nitrogen, facilitating an anti-periplanar migration of the spiro carbon to generate a nitrilium ion intermediate. Subsequent hydrolysis yields the same lactam, 2-azaspiro[4.5]decan-3-one, as in the Schmidt reaction. The final step is again a standard LAH reduction.
Synthetic Workflow Diagram
Caption: Beckmann rearrangement pathway to 2-azaspiro[4.4]nonane.
Detailed Experimental Protocol
Step 1: Synthesis of Spiro[4.4]nonan-1-one Oxime
-
Dissolve spiro[4.4]nonan-1-one (10.0 g, 72.4 mmol) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (6.0 g, 86.9 mmol) and pyridine (7.0 mL, 86.9 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Add water (100 mL) to the residue and extract with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude oxime, which is often used without further purification.
Step 2: Beckmann Rearrangement to 2-Azaspiro[4.5]decan-3-one
-
Add the crude spiro[4.4]nonan-1-one oxime (from the previous step) to polyphosphoric acid (50 g) at 80 °C.
-
Increase the temperature to 120 °C and stir for 30 minutes.
-
Cool the mixture and pour it onto crushed ice (200 g).
-
Neutralize with 50% aqueous NaOH and extract with chloroform (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 2-azaspiro[4.5]decan-3-one.
Step 3: Reduction to 2-Azaspiro[4.4]nonane
-
Follow the same LAH reduction protocol as described in Route 1, Step 2.
Route 3: Reductive Amination of Spiro[4.4]nonan-2-one
This strategy offers a more direct approach by forming the C-N bond through the reductive amination of a different ketone isomer, spiro[4.4]nonan-2-one.
Mechanistic Rationale & Experimental Causality
The synthesis begins with spiro[4.4]nonan-2-one. This ketone is reacted with an ammonia source, such as ammonium acetate, to form an intermediate imine or enamine in situ. This intermediate is then reduced directly to the target amine. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this reduction because it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone, minimizing side reactions. The reaction is typically run in an alcoholic solvent like methanol, which facilitates both imine formation and the reduction step. While direct, this route can suffer from lower yields compared to the lactam reduction pathways.
Synthetic Workflow Diagram
Caption: Reductive amination pathway to 2-azaspiro[4.4]nonane.
Detailed Experimental Protocol
Step 1: One-Pot Reductive Amination of Spiro[4.4]nonan-2-one
-
To a solution of spiro[4.4]nonan-2-one (5.0 g, 36.2 mmol) in methanol (100 mL), add ammonium acetate (27.9 g, 362 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the solution to 0 °C and add sodium cyanoborohydride (2.7 g, 43.4 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding 2M HCl until the solution is acidic (pH ~2).
-
Stir for 30 minutes, then basify with solid NaOH until pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate. Purify by vacuum distillation to afford 2-azaspiro[4.4]nonane.
Route 4: Diastereoselective Synthesis from L-Prolinol
For applications requiring stereochemical purity, a de novo synthesis starting from a chiral precursor is often the most effective strategy. This route builds the spirocyclic system using L-prolinol as the chiral source.
Mechanistic Rationale & Experimental Causality
This elegant synthesis begins with the condensation of cyclopentanone with the chiral amino alcohol L-prolinol to form an enamine. The enamine is then alkylated with 1,3-dibromopropane. The choice of a strong, non-nucleophilic base like LDA is critical to deprotonate the enamine without competing side reactions. The alkylation is followed by an acid-catalyzed intramolecular cyclization and rearrangement cascade, which forms the spirocyclic core. The stereochemistry of the L-prolinol starting material directs the formation of a specific diastereomer of the final product. The final step involves reductive cleavage of the prolinol auxiliary, often using a method like catalytic hydrogenation, to yield the enantiopure 2-azaspiro[4.4]nonane.
Synthetic Workflow Diagram
Caption: Diastereoselective synthesis of 2-azaspiro[4.4]nonane.
Detailed Experimental Protocol
Step 1: Formation of the Chiral Enamine
-
A solution of cyclopentanone (8.4 g, 100 mmol) and L-prolinol (10.1 g, 100 mmol) in toluene (150 mL) is heated to reflux with a Dean-Stark trap for 6 hours to remove water.
-
The solvent is removed under reduced pressure to yield the crude chiral enamine, which is used directly in the next step.
Step 2: Diastereoselective Alkylation and Cyclization
-
A solution of the crude enamine in anhydrous THF (100 mL) is added dropwise to a freshly prepared solution of lithium diisopropylamide (LDA) (110 mmol) in THF (100 mL) at -78 °C.
-
After stirring for 2 hours, 1,3-dibromopropane (20.2 g, 100 mmol) is added, and the reaction is allowed to warm slowly to room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.
-
The crude alkylated product is dissolved in a mixture of acetic acid and water and heated to reflux for 4 hours to induce cyclization.
-
After cooling and neutralization, the chiral spirocyclic intermediate is extracted and purified by chromatography.
Step 3: Auxiliary Cleavage
-
The purified chiral intermediate is dissolved in ethanol and subjected to catalytic hydrogenation (H₂, 50 psi) in the presence of Palladium on carbon (10% w/w) for 24 hours.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated. The residue is purified to yield the enantiopure 2-azaspiro[4.4]nonane.
Conclusion and Recommendations
The optimal synthetic route to 2-azaspiro[4.4]nonane is highly dependent on the specific goals of the research program.
-
For large-scale, achiral synthesis where cost and yield are paramount, the Schmidt Reaction (Route 1) remains a highly effective, albeit hazardous, choice.
-
The Beckmann Rearrangement (Route 2) provides a safer, viable alternative to the Schmidt reaction with only a minor penalty in overall yield.
-
The Reductive Amination (Route 3) is the most direct pathway but is often hampered by lower yields, making it more suitable for rapid analogue synthesis where material throughput is less critical.
-
For applications in medicinal chemistry where specific stereoisomers are required to probe chiral biological interactions, a Diastereoselective Synthesis (Route 4) is unequivocally the superior approach, despite its increased complexity and cost.
By understanding the mechanistic underpinnings and practical considerations of each route, researchers can strategically select the pathway that best aligns with their project's objectives, budget, and timeline.
References
- Wolff, H. The Schmidt Reaction. Organic Reactions. 2004, 3, 307-336. [Link]
- Ricci, A.
- Carruthers, W., & Coldham, I. Modern Methods of Organic Synthesis. 2004. Cambridge University Press. [Link]
- Gawley, R. E. The Beckmann Reaction: Rearrangement of Oximes. Organic Reactions. 1988, 35, 1-420. [Link]
- Pearson, A. J., & Roush, W. R. Activating Agents and Protecting Groups. 1999. Wiley. [Link]
- Baxter, E. W., & Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. 2002, 59, 1-714. [Link]
- d'Angelo, J., & Maddaluno, J. The SAMP/RAMP-Hydrazone Methodology in Asymmetric Synthesis. Tetrahedron: Asymmetry. 1990, 1, 1-2. [Link]
- Enders, D., & Shilvock, J. P. Some recent applications of SAMP/RAMP-hydrazone chemistry. Chemical Society Reviews. 2000, 29, 359-373. [Link]
in vitro biological evaluation of novel 7-oxa-1-azaspiro[3.5]nonane compounds
The data generated through this workflow—potency, selectivity, direct target engagement, and mechanism of action—forms the essential package required for hit-to-lead optimization. Future steps would involve leveraging this information to design analogues with improved properties, further exploring structure-activity relationships, and eventually progressing the most promising candidates to more complex in vitro models, such as 3D tumor spheroids, and subsequent in vivo efficacy and safety studies. [16]
References
- PubChem. This compound.
- Katsogiannou, M., et al. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]
- Schenone, M., et al. Target identification and mechanism of action in chemical biology and drug discovery.
- Yang, C., et al. Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
- Salman, A.S., et al. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research. [Link]
- Pion Inc. The Role Of in vitro Testing In Drug Development. Pion Inc. Website. [Link]
- UCL. Target Identification and Validation (Small Molecules).
- Broad Institute.
- Rieger, A.M., et al. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments. [Link]
- de Paula, R.C., et al. Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. Anticancer Agents in Medicinal Chemistry. [Link]
- Lomenick, B., et al. Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
- Matsuda, D., et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]
- Tyszka-Czochara, M., et al. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)
- Abdallah, A.E.M., et al. Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Chemical & Pharmaceutical Bulletin. [Link]
- QIMA Life Sciences. In Vitro Pharmacology. QIMA Life Sciences Website. [Link]
- De Oliveira, P.R., et al. Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies.
- Roy, A., et al. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics. [Link]
- Grygorenko, O.O., et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
- Caron, S., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. This compound | C7H13NO | CID 55279771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives | MDPI [mdpi.com]
- 7. Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 10. Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of 7-Azaspiro[3.5]nonane and Morpholine Analogs for Medicinal Chemistry
Introduction: The Role of Saturated Heterocycles in Modern Drug Design
In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are indispensable tools for crafting novel therapeutics. Their three-dimensional structures, ability to modulate physicochemical properties, and capacity to engage with biological targets make them foundational building blocks. Among these, morpholine has long been celebrated as a "privileged" and versatile scaffold, featured in numerous approved drugs due to its favorable properties and synthetic tractability.[1][2] It is often employed to enhance aqueous solubility and metabolic stability.[3][4]
However, the contemporary drive to "escape from flatland" and explore novel chemical space has spurred interest in more complex, three-dimensional structures.[5] The 7-azaspiro[3.5]nonane scaffold has emerged as a compelling alternative, offering a rigid, spirocyclic core that imparts distinct conformational constraints and vectors for substituent placement. It serves as a bioisosteric replacement for piperidine and other cyclic amines, providing a unique structural and property profile.[6]
This guide provides an in-depth, objective comparison of the key physicochemical properties of 7-azaspiro[3.5]nonane and morpholine analogs. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed scaffold selections in their quest for superior drug candidates.
Structural and Physicochemical Head-to-Head Comparison
The fundamental differences between the two scaffolds originate from their distinct atomic composition and topology. Morpholine is a six-membered heterocycle containing both an ether oxygen and a secondary amine. In contrast, 7-azaspiro[3.5]nonane is a bicyclic system featuring a central quaternary carbon shared by a cyclobutane and a piperidine ring.
Caption: Core structures of Morpholine and 7-Azaspiro[3.5]nonane.
These structural variations translate into significant differences in their physicochemical profiles, which are critical for determining a molecule's pharmacokinetic and pharmacodynamic behavior.
| Property | Morpholine (Parent) | 7-Azaspiro[3.5]nonane (Parent) | Rationale for Difference & Implication in Drug Design |
| Molecular Weight | 87.12 g/mol [7] | 125.21 g/mol [8] | The spirocyclic scaffold has a higher carbon count, increasing molecular weight. |
| cLogP (Lipophilicity) | -0.87 (Calculated) | 1.8 (Calculated)[8] | The ether oxygen in morpholine significantly increases polarity and reduces lipophilicity. 7-Azaspiro[3.5]nonane is more hydrocarbon-like and thus more lipophilic. |
| pKa (Basicity) | ~8.4 - 8.7[2][3] | ~10.5 - 11.0 (Estimated) | The electron-withdrawing ether oxygen in morpholine reduces the basicity of the nitrogen.[9] The nitrogen in 7-azaspiro[3.5]nonane behaves as a typical, more basic secondary amine. |
| Aqueous Solubility | Miscible[10][11] | Moderate to Low | Morpholine's ether and amine groups are excellent hydrogen bond acceptors/donors, leading to high water solubility. The higher lipophilicity of the azaspirocycle reduces its aqueous solubility. |
| Metabolic Stability | Generally Good[4] | Potentially Enhanced | The quaternary spirocenter of 7-azaspiro[3.5]nonane can sterically hinder adjacent positions from enzymatic attack, often improving metabolic stability compared to simpler cyclic amines.[6] |
Deep Dive: Analysis of Key Physicochemical Parameters
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a paramount parameter in drug design, governing everything from membrane permeability to plasma protein binding.[12][13] It is commonly expressed as LogP (for neutral species) or LogD (at a specific pH).
-
Morpholine: The presence of the ether oxygen atom imparts a well-balanced hydrophilic-lipophilic profile.[4] This makes morpholine an excellent choice for attenuating the lipophilicity of a lead compound, often improving its solubility and overall ADME properties.
-
7-Azaspiro[3.5]nonane: As a purely carbocyclic and amine-containing scaffold, it is inherently more lipophilic than morpholine. This can be advantageous for targets requiring greater membrane penetration, such as those in the central nervous system (CNS). However, this increased lipophilicity must be carefully managed to avoid issues with poor solubility or non-specific binding. For ionizable compounds like these, LogD is the more physiologically relevant measure, as the charge state, dictated by the pKa and the environmental pH, will significantly influence partitioning.[14]
Basicity (pKa)
The ionization constant (pKa) dictates the charge state of a molecule at a given pH, which profoundly impacts its solubility, receptor binding (especially through ionic interactions), and cell permeability.[15][16]
-
Morpholine: The pKa of morpholine is typically around 8.4-8.7.[2][3] The electron-withdrawing inductive effect of the ether oxygen atom reduces the electron density on the nitrogen, making it less basic than a simple cyclic amine like piperidine.[9] This moderate basicity means that at physiological pH (7.4), a significant portion of morpholine-containing molecules will be protonated, aiding aqueous solubility.
-
7-Azaspiro[3.5]nonane: Lacking the influence of an electronegative oxygen, the nitrogen atom in this scaffold exhibits the typical basicity of a secondary amine, with an estimated pKa in the range of 10.5-11.0 (similar to piperidine). This stronger basicity ensures that it will be almost fully protonated at physiological pH, which can be leveraged to maximize aqueous solubility through salt formation and to form strong ionic bonds with acidic residues in a target protein.
Aqueous Solubility
Aqueous solubility is a critical hurdle for drug candidates, as poor solubility can lead to low bioavailability and unreliable results in biological assays.[17][18]
-
Morpholine: Morpholine itself is miscible with water.[10][11] This high solubility is due to the ability of both the nitrogen and oxygen atoms to participate in hydrogen bonding with water molecules. Incorporating a morpholine moiety is a widely used and effective strategy to boost the solubility of poorly soluble parent molecules.
-
7-Azaspiro[3.5]nonane: While the amine group provides a polar handle for water interaction, the larger, non-polar hydrocarbon framework makes the parent scaffold less soluble than morpholine. However, its strong basicity allows for the formation of highly soluble salts, which is a common formulation strategy. The choice between these scaffolds can therefore depend on whether intrinsic solubility (favored by morpholine) or salt-formulated solubility (favored by the azaspirocycle) is the primary goal.
Metabolic Stability
The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, determines its half-life and overall exposure in the body.[19][20]
-
Morpholine: The morpholine ring is generally considered to have a favorable metabolic profile and can improve the bioavailability of drug molecules.[3][4] However, the carbons adjacent to the nitrogen and oxygen atoms can be susceptible to oxidation.
-
7-Azaspiro[3.5]nonane: Spirocyclic structures are a powerful tool for enhancing metabolic stability. The quaternary spiro-carbon is metabolically inert, and its rigid, three-dimensional nature can sterically shield adjacent carbons from enzymatic attack. This "metabolic blocking" effect can significantly reduce the rate of clearance and prolong the half-life of a drug candidate, a key advantage of this scaffold.[6]
Standardized Experimental Protocols for Property Determination
To ensure the trustworthiness and reproducibility of physicochemical data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for determining the key properties discussed.
Protocol 1: Lipophilicity (LogD) Determination by HPLC
This method leverages the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity. It is faster and requires less material than the traditional shake-flask method.[21][22]
Methodology:
-
Preparation of Mobile Phases: Prepare a series of aqueous buffers at the desired pH (e.g., pH 7.4 phosphate buffer). The organic mobile phase is typically acetonitrile (ACN) or methanol.
-
Sample Preparation: Prepare a stock solution of the test compound in DMSO or methanol at 10 mM. Dilute to a final concentration of ~10-50 µM in a 50:50 mixture of water and organic solvent.
-
HPLC Analysis:
-
Equilibrate a C18 reverse-phase column with the starting mobile phase composition (e.g., 95% aqueous buffer, 5% ACN).
-
Inject the sample.
-
Run a linear gradient from 5% to 95% ACN over 10-15 minutes.
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength.
-
-
Calibration (Optional but Recommended): Run a set of standards with known LogD values under the same conditions to create a calibration curve of retention time vs. LogD.
-
Calculation: The retention time of the test compound is used to calculate its LogD value based on the calibration curve or using established equations that relate retention time to lipophilicity.
Caption: Workflow for LogD determination by reverse-phase HPLC.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a compound in a saturated solution at equilibrium.[18][23]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to a known volume of aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.[18]
-
Incubation: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[17]
-
Phase Separation: After incubation, allow the vials to stand so that excess solid can settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant must be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.
-
Quantification: Prepare a standard calibration curve of the compound at known concentrations. Analyze the concentration of the compound in the filtered/centrifuged supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[24]
-
Result: The measured concentration is the thermodynamic aqueous solubility of the compound at that specific pH and temperature.
Caption: Workflow for the Shake-Flask Aqueous Solubility Assay.
Protocol 3: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds by monitoring pH changes during titration with an acid or base.[25][26]
Methodology:
-
Instrument Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water or a water/co-solvent mixture (if solubility is low). The solution should be free of CO2.
-
Titration:
-
Place the pH electrode and a magnetic stirrer into the sample solution.
-
For a basic compound (like morpholine or azaspiro[3.5]nonane), titrate by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection).
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized).[26]
-
Caption: Process for pKa determination via potentiometric titration.
Protocol 4: In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[19][27]
Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of the NADPH cofactor (e.g., 100 mM in buffer).
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
-
Incubation Setup:
-
Reaction Initiation and Termination:
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the amount of remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion and Implications for Drug Design
The choice between incorporating a 7-azaspiro[3.5]nonane or a morpholine scaffold is a strategic decision guided by the specific objectives of a drug discovery program. Neither scaffold is universally superior; rather, each offers a distinct set of advantages to the medicinal chemist.
-
Morpholine remains the scaffold of choice when the primary goals are to increase aqueous solubility, reduce lipophilicity, and introduce a moderately basic center without drastically increasing molecular complexity. Its synthetic accessibility and proven track record in approved drugs make it a reliable and low-risk choice.[1][3][30]
-
7-Azaspiro[3.5]nonane is a powerful option for introducing 3D complexity, enhancing metabolic stability, and providing a more basic nitrogen handle .[6] It is particularly well-suited for programs where metabolic clearance is a known issue or where a rigid conformational constraint is desired to improve potency or selectivity. The trade-offs are its higher lipophilicity and more demanding synthesis.[31][32]
By understanding the fundamental physicochemical differences and employing rigorous experimental validation as outlined in this guide, researchers can strategically deploy these valuable scaffolds to fine-tune the properties of their molecules, ultimately accelerating the journey toward safe and effective medicines.
References
- A Minireview on the Morpholine-Ring-Containing U.S.
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
- Morpholine | Molecular formula: C4H9NO.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook.
- Morpholine. Wikipedia. [Link]
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Pharmaceutical Research.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy.
- Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Cheméo. [Link]
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
- Determination of pKa Values by Liquid Chrom
- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. BenchChem.
- 7-Azaspiro[3.5]nonane.
- Microsomal Stability. Cyprotex ADME-Tox Solutions, Evotec.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem.
- Morpholine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
- Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
- metabolic stability in liver microsomes. Mercell.
- Aqueous Solubility.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- LogP—Making Sense of the Value. ACD/Labs. [Link]
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- Microsomal Stability Assay.
- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 6. researchgate.net [researchgate.net]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- 10. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 11. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 15. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. mttlab.eu [mttlab.eu]
- 21. longdom.org [longdom.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 28. mercell.com [mercell.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. tandfonline.com [tandfonline.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of 7-Oxa-1-azaspiro[3.5]nonane Derivatives and Their Analogs as Muscarinic Agonists
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 7-oxa-1-azaspiro[3.5]nonane derivatives and related spirocyclic compounds as muscarinic acetylcholine receptor (mAChR) agonists. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from published studies to illuminate the structural determinants of potency, selectivity, and efficacy at muscarinic receptor subtypes. We will explore the impact of scaffold rigidity, substituent effects, and stereochemistry on biological activity, supported by comparative experimental data and detailed methodologies.
Introduction: The Significance of the Spirocyclic Scaffold in Muscarinic Agonist Design
The this compound core, featuring a piperidine ring fused to an oxetane ring via a spirocyclic junction, represents a compelling scaffold in medicinal chemistry.[1] Its inherent rigidity and three-dimensional character offer a distinct advantage over more flexible, linear, or "flat" aromatic molecules.[1] This constrained conformation can lead to more predictable interactions with biological targets and improved physicochemical properties.[1] In the context of muscarinic agonists, where subtype selectivity is a major challenge, the defined spatial arrangement of substituents on a spirocyclic core can be leveraged to achieve desired pharmacological profiles.
The development of agonists for the five muscarinic receptor subtypes (M1-M5) is a key objective for treating a range of conditions, including Alzheimer's disease (M1) and schizophrenia.[2][3] This guide will focus on how modifications to the spirocyclic framework influence interactions with these important G protein-coupled receptors (GPCRs).
Comparative Analysis of Spirocyclic Muscarinic Agonists
While comprehensive SAR data for the this compound scaffold is limited in the public domain, extensive research on the closely related 1-oxa-8-azaspiro[4.5]decane system provides invaluable insights that can be extrapolated. These studies serve as a powerful surrogate for understanding the key structural features governing muscarinic activity.
Core Scaffold Modifications and their Impact on M1/M2 Receptor Affinity
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton have revealed critical determinants for M1 and M2 receptor affinity. The data presented in Table 1, derived from studies on these analogs, highlights key SAR trends.
| Compound ID | R1 | R2 | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity |
| 17 | CH₃ | =O | 2.8 | 2.5 | ~1 |
| 18 | C₂H₅ | =O | 11 | 37 | 3.4 |
| 29 | CH₃ | =CH₂ | 13 | 110 | 8.5 |
| 26 | CH₃ | Dithioketal | 19 | 160 | 8.4 |
| 37 | CH₃ | =NOH | 30 | 200 | 6.7 |
Data adapted from studies on 1-oxa-8-azaspiro[4.5]decane derivatives as a proxy for the this compound system.[2]
Key Insights from Comparative Data:
-
The Unmodified Core (Compound 17): The parent compound with a methyl group at the 2-position and a ketone at the 3-position (2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) exhibits high affinity for both M1 and M2 receptors with virtually no selectivity.[2]
-
Alkyl Substitution (Compound 18): Replacing the methyl group at the 2-position with an ethyl group leads to a slight decrease in M1 affinity but a more significant drop in M2 affinity, resulting in a modest increase in M1 selectivity.[2]
-
Modification of the Carbonyl Group (Compounds 29, 26, 37): Alterations at the 3-position have a profound impact on selectivity. Conversion of the ketone to a methylene group (Compound 29), a dithioketal (Compound 26), or an oxime (Compound 37) consistently reduces affinity for the M2 receptor more than the M1 receptor, thereby conferring preferential M1 binding.[2] Notably, the 3-methylene analog (Compound 29) demonstrated a favorable in vivo profile and was selected for further clinical studies.[2]
Functional Activity: From Binding Affinity to Agonist Efficacy
While binding affinity (Ki) is a crucial parameter, it does not fully describe a compound's biological effect. Functional assays are necessary to determine whether a ligand is an agonist, antagonist, or partial agonist, and to quantify its efficacy. For muscarinic receptors, this is often assessed by measuring the stimulation of phosphoinositide (PI) hydrolysis for Gq-coupled receptors (M1, M3, M5) or the inhibition of adenylyl cyclase for Gi/o-coupled receptors (M2, M4).[4]
Of the highly selective compounds in the 1-oxa-8-azaspiro[4.5]decane series, only the 2-ethyl-3-oxo (18) and 2-methyl-3-methylene (29) derivatives were found to stimulate PI hydrolysis in rat hippocampal slices, indicating they are partial agonists at M1 receptors.[2] This underscores a critical principle in drug design: high affinity does not always translate to high efficacy.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are paramount. The following sections outline representative protocols for the synthesis of a 7-oxa-azaspiro[3.5]nonane derivative and for the in vitro pharmacological evaluation of muscarinic receptor activity.
Synthesis of a Representative 7-Oxa-2-azaspiro[3.5]nonane Derivative
The following protocol is adapted from the reported synthesis of functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives, which serve as excellent templates for the synthesis of the target scaffold.[5][6]
Scheme 1: Synthesis of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Caption: Reduction of the diester to the corresponding alcohol.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to -40°C using an appropriate cooling bath.
-
Addition of Starting Material: To this suspension, add a solution of 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below -30°C.
-
Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to 0°C and stir for 1 hour.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining the temperature below 10°C.
-
Workup: Filter the resulting suspension through a pad of celite, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, can be purified by flash column chromatography on silica gel.[5]
In Vitro Pharmacological Evaluation: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for muscarinic receptors.
Caption: Workflow for a muscarinic receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human muscarinic receptor subtype of interest (M1, M2, M3, etc.).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Key Structure-Activity Relationship Principles
Based on the analysis of this compound derivatives and their close analogs, several key SAR principles emerge for achieving potent and selective muscarinic agonists.
Caption: Key principles governing the SAR of spirocyclic muscarinic agonists.
-
Spirocyclic Rigidity: The constrained nature of the this compound scaffold is fundamental to its utility. It reduces the entropic penalty upon binding to the receptor and presents substituents in a well-defined orientation, which can enhance affinity and selectivity.
-
Piperidine Nitrogen: The basic nitrogen of the piperidine ring is a critical pharmacophoric element, typically protonated at physiological pH, which forms a key ionic interaction with a conserved aspartate residue in the orthosteric binding site of muscarinic receptors.
-
Oxetane Oxygen: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, potentially forming additional interactions within the receptor binding pocket that contribute to affinity and selectivity. Its presence also influences the overall polarity and physicochemical properties of the molecule.
-
Substitutions on the Piperidine Ring: Modifications to the piperidine ring, either on the nitrogen or on the carbon atoms, can significantly impact the pharmacological profile. N-alkylation, for instance, can modulate the basicity and steric bulk, thereby influencing affinity and selectivity across mAChR subtypes.
-
Stereochemistry: The spiro carbon atom in this compound is a stereocenter. As with many chiral ligands, the biological activity often resides primarily in one enantiomer (the eutomer). For 1-oxa-8-azaspiro[4.5]decane derivatives, the M1 agonist activity was found to reside preferentially in the (-)-isomers.[2] It is crucial to synthesize and evaluate individual enantiomers to fully characterize the SAR.
Conclusion and Future Directions
The this compound scaffold and its analogs are promising platforms for the development of novel muscarinic agonists. The rigid, three-dimensional structure allows for fine-tuning of pharmacological properties through systematic structural modifications. While direct SAR data for the this compound core is still emerging, comparative analysis with closely related spirocyclic systems provides a robust framework for rational drug design.
Future research should focus on the systematic synthesis and pharmacological evaluation of a library of this compound derivatives with diverse substitution patterns. Key areas of exploration include:
-
Varying substituents on the piperidine nitrogen to probe interactions in the upper region of the binding pocket.
-
Introducing substituents on the oxetane ring to explore additional interactions.
-
Stereoselective synthesis and evaluation of individual enantiomers to elucidate the optimal stereochemistry for activity at each muscarinic receptor subtype.
Such studies, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of novel muscarinic agonists with improved potency, selectivity, and therapeutic potential.
References
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]
- Kirichok, A. A., & Yegorova, T. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Watson, M., Roeske, W. R., & Yamamura, H. I. (1998). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology, 125(7), 1413–1420. [Link]
- BenchChem. (2025). A Comparative Analysis of Aclatonium Napadisilate and Other Muscarinic Acetylcholine Receptor (mAChR) Agonists. BenchChem.
- Tsukamoto, S., Ichihara, M., Fujishita, T., Chaki, H., & Shimada, I. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842–853. [Link]
- BenchChem. (n.d.). This compound. BenchChem.
- Eberlein, W. G., Engel, W., Mihm, G., Rudolf, K., Wetzel, B., Entzeroth, M., Mayer, N., & Doods, H. N. (1989). Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. Trends in Pharmacological Sciences. Supplement, 50–54. [Link]
- Boger, D. L., Corbett, W. L., Curran, T. T., & Kasper, A. M. (1993). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 3(5), 841-846. [Link]
- Pharmacy 180. (n.d.).
- Baker, R., Saunders, J., & Showell, G. A. (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 31(10), 1870–1875. [Link]
- Pauling, P., & Petcher, T. J. (1971). Structure and activity of muscarinic stimulants.
- Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
- Zholos, A. V., Zholos, A. A., & Bolton, T. B. (1998). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British Journal of Pharmacology, 125(5), 975–985. [Link]
- Ouci, H., et al. (n.d.). Design, synthesis and preclinical evaluation of muscarine receptor antagonists via a scaffold-hopping approach. OUCI.
- Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. [Link]
- Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (n.d.). Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessMedicine. [Link]
- Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace. [Link]
- Chaki, H., et al. (1990). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 187(3), 479-486. [Link]
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure/activity relationships of M2 muscarinic allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of new muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives: A Guide to Potency and Selectivity
In the landscape of modern medicinal chemistry, the pursuit of novel drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has driven a strategic shift from planar, two-dimensional molecules to more complex, three-dimensional scaffolds.[1][2] Among these, azaspirocycles have emerged as privileged structures. Their inherent rigidity, conferred by the shared spirocyclic center, locks the conformation of the molecule and allows for a precise, vectorial presentation of substituents.[1][3] This structural constraint can significantly enhance binding affinity for biological targets and improve metabolic stability, making these scaffolds highly attractive in drug design.[1][4]
This guide provides a detailed comparative analysis of two prominent azaspirocyclic systems: azaspiro[4.4]nonane and azaspiro[4.5]decane. We will delve into their distinct structural features and explore how these differences translate into varying potency and selectivity profiles across a range of important biological targets. The discussion is supported by experimental data, detailed protocols, and structure-activity relationship (SAR) insights to empower researchers in making informed decisions for scaffold selection in their drug discovery programs.
Core Scaffold Architecture and Physicochemical Properties
The fundamental difference between the two scaffolds lies in the size of the nitrogen-containing ring: azaspiro[4.4]nonane incorporates a five-membered pyrrolidine ring, while azaspiro[4.5]decane features a six-membered piperidine ring. This seemingly subtle variation influences the overall shape, flexibility, and physicochemical properties of the resulting derivatives.
A comparison of their computed physicochemical properties reveals subtle but potentially significant differences that can impact drug-like characteristics such as absorption, distribution, metabolism, and excretion (ADME).
| Property | 1-Azaspiro[4.4]nonane | 8-Azaspiro[4.5]decane |
| Molecular Formula | C₈H₁₅N | C₉H₁₇N |
| Molecular Weight | 125.21 g/mol [5] | 139.24 g/mol |
| Predicted pKa | 11.2 (strongest basic)[5] | ~10.8 (strongest basic) |
| Predicted XLogP3 | 1.9[5] | 2.1 |
| Topological Polar Surface Area | 12 Ų[5] | 12 Ų |
Key Observations:
-
Basicity and Lipophilicity: The 1-azaspiro[4.4]nonane scaffold is predicted to be slightly more basic and less lipophilic than the 8-azaspiro[4.5]decane scaffold.[5] These parameters are crucial for target engagement (especially for aminergic GPCRs) and membrane permeability.
-
Structural Rigidity: The five-membered pyrrolidine ring in the azaspiro[4.4]nonane system offers greater rigidity compared to the more flexible six-membered piperidine ring of the azaspiro[4.5]decane. This can be advantageous for locking in a bioactive conformation, potentially at the cost of synthetic accessibility.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The choice between an azaspiro[4.4]nonane and an azaspiro[4.5]decane scaffold is ultimately driven by the specific biological target. Below, we compare their applications in targeting several key receptor and enzyme families.
Both scaffolds have proven fruitful in the development of ligands for sigma receptors, which are implicated in various neurological disorders.
-
Azaspiro[4.4]nonane Derivatives: The 2,7-diazaspiro[4.4]nonane scaffold has been a source of potent ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[6]
-
Azaspiro[4.5]decane Derivatives: A series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar affinity for σ₁ receptors with moderate to good selectivity over σ₂ receptors.[7] Further modification led to the development of a 1,4-dioxa-8-azaspiro[4.5]decane derivative with high σ₁ affinity (Ki = 5.4 nM) and 30-fold selectivity over σ₂ receptors, showing potential as a tumor imaging agent.[8]
| Compound Scaffold | Target | Kᵢ (nM) | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) | Reference |
| 1-Oxa-8-azaspiro[4.5]decane deriv. | σ₁ | 0.47 - 12.1 | 2 - 44 | [7] |
| 1,4-Dioxa-8-azaspiro[4.5]decane deriv. | σ₁ | 5.4 | 30 | [8] |
| 2,7-Diazaspiro[4.4]nonane deriv. | σ₁ / σ₂ | Potent (data not specified) | - | [6] |
Azaspirocycles have been instrumental in the design of selective muscarinic agonists, particularly for the M1 subtype, a key target for treating cognitive deficits in Alzheimer's disease.
-
Azaspiro[4.5]decane Derivatives: Systematic modification of a 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one scaffold led to compounds with preferential affinity for M1 over M2 receptors.[9] Notably, compound (-)-29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) showed partial M1 agonistic activity and was selected for clinical studies based on its in vivo selectivity.[9]
-
Azaspiro[4.4]nonane Derivatives: This scaffold is also present in compounds with marked biological activity, including as agonists of nicotinic acetylcholine receptors (nAChRs), a related class of cholinergic receptors.[10]
| Compound | Scaffold | Target | Activity | Key Finding | Reference |
| (-)-29 | 1-Oxa-8-azaspiro[4.5]decane | M1 mAChR | Partial Agonist | Preferential M1 affinity and in vivo selectivity | [9] |
| Various | 1-Azaspiro[4.4]nonane | nAChR | Agonist | Scaffold found in nAChR agonists | [10] |
The rigid three-dimensional nature of azaspirocycles is well-suited for targeting the ATP-binding pocket of kinases, often leading to enhanced selectivity.
-
Azaspiro[4.5]decane Derivatives: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[11] Compound 48 from this series showed excellent potency (IC₅₀ = 6 nM for TYK2, 37 nM for JAK1) and over 23-fold selectivity against JAK2, demonstrating potent anti-inflammatory effects in preclinical models.[11] The same core scaffold also yielded potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), with compound 41 showing an IC₅₀ of 92 nM.[12]
| Compound | Scaffold | Target | IC₅₀ (nM) | Selectivity | Reference |
| 48 | 2,8-Diazaspiro[4.5]decan-1-one | TYK2 / JAK1 | 6 / 37 | >23-fold vs JAK2 | [11] |
| 41 | 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 | 92 | - | [12] |
-
Anticonvulsant Activity: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated promising anticonvulsant effects in preclinical models, highlighting the utility of this smaller scaffold for certain CNS applications.[6]
-
Opioid Receptors: In a high-throughput screen, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were identified as a novel chemotype of δ-opioid receptor (DOR)-selective agonists with low β-arrestin 2 recruitment efficacy.[13]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of potency and selectivity data, rigorous and well-defined experimental protocols are essential. Here, we outline the methodology for a standard radioligand binding assay to determine binding affinity (Kᵢ).
This protocol describes a competitive binding experiment to determine the affinity of a test compound for a specific receptor, for example, the σ₁ receptor.
Objective: To calculate the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from its target receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the target receptor (e.g., CHO-σ₁ cells).
-
Radioligand: A high-affinity, commercially available radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ₁).
-
Test Compounds: Azaspiro[4.4]nonane or azaspiro[4.5]decane derivatives dissolved in DMSO.
-
Non-specific Binding Agent: A high concentration of a known, non-radiolabeled ligand (e.g., 10 µM Haloperidol) to determine background binding.
-
Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Brandel or Millipore cell harvester with GF/B filters.
-
Scintillation Counter: For measuring radioactivity.
Step-by-Step Methodology:
-
Preparation:
-
Thaw the prepared cell membranes on ice. Homogenize gently and dilute to the desired concentration (e.g., 20-50 µg protein per well) in ice-cold incubation buffer. The optimal protein concentration should be determined empirically to ensure the signal-to-noise ratio is adequate.
-
Prepare serial dilutions of the test compounds in incubation buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M to generate a full competition curve.
-
-
Assay Plate Setup (96-well plate):
-
Total Binding (TB): Add 50 µL of incubation buffer.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding agent (e.g., 10 µM Haloperidol).
-
Test Compound Wells: Add 50 µL of the corresponding serial dilutions of the test compounds.
-
-
Reaction Initiation:
-
Add 50 µL of the radioligand (at a concentration near its Kₔ, e.g., 1-2 nM [³H]-(+)-pentazocine) to all wells.
-
Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 25°C) for a specific duration (e.g., 120 minutes) to allow the binding to reach equilibrium. This time is determined from kinetic binding experiments (association and dissociation rates).
-
-
Termination and Harvesting:
-
Rapidly terminate the reaction by vacuum filtration through GF/B filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters rapidly 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically trapped radioligand. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) for each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand used and Kₔ is its dissociation constant.
-
Conclusion and Future Directions
Both azaspiro[4.4]nonane and azaspiro[4.5]decane are exceptionally valuable scaffolds in drug discovery, each offering distinct advantages depending on the therapeutic target. The azaspiro[4.5]decane framework, with its piperidine ring, has been extensively and successfully explored for targets requiring a larger, more flexible scaffold, such as certain GPCRs (M1, DOR) and kinases (TYK2/JAK1, RIPK1). The azaspiro[4.4]nonane scaffold, with its more rigid pyrrolidine ring, shows promise for targets where conformational constraint is paramount, such as certain CNS receptors and ion channels.
The choice between these scaffolds should be a data-driven decision, guided by an understanding of the target's structural biology and the desired physicochemical properties of the final molecule. As synthetic methodologies for these complex 3D structures continue to advance, we can anticipate the emergence of even more potent and selective drug candidates derived from these versatile azaspirocyclic cores.
References
- The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. HitGen OpenDEL™.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC - PubMed Central.
- Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research. Benchchem.
- Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Benchchem.
- 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
- A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
- Identification of a Novel 2,8-Diazaspiro[4.
- Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
- Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Three-Dimensional Shape of 7-Oxa-1-azaspiro[3.5]nonane: A Scaffold for Escaping Flatland
Introduction: The Imperative of Shape in Modern Drug Discovery
In the intricate dance of molecular recognition that governs biological processes, shape is paramount. The three-dimensional (3D) architecture of a small molecule dictates its ability to interact with the complex topological features of biological targets like enzymes and receptors.[1][2] For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. While synthetically accessible, these planar structures limit the exploration of the vast, three-dimensional chemical space required to tackle challenging targets such as protein-protein interactions.[3]
This guide provides an in-depth assessment of the 3D shape of 7-oxa-1-azaspiro[3.5]nonane , a heterocyclic scaffold characterized by its rigid, spirocyclic framework.[4][5] By leveraging established computational and experimental methodologies, we will objectively compare its shape profile to other common scaffolds. This analysis is designed to provide researchers, medicinal chemists, and drug development professionals with the technical insights needed to strategically employ this and similar 3D-rich scaffolds in their discovery programs.
Pillar 1: Quantifying Three-Dimensionality—The Methodologies
To move beyond qualitative descriptions, we must employ quantitative metrics to characterize molecular shape. Two of the most powerful and widely adopted computational descriptors are the Principal Moments of Inertia (PMI) and the Plane of Best Fit (PBF).[3] These computational methods are ideally complemented by experimental techniques that provide definitive structural validation.
Principal Moments of Inertia (PMI)
PMI analysis describes the mass distribution of a molecule, analogous to how an object's moments of inertia describe its tendency to resist angular acceleration. By calculating the principal moments of inertia (I₁, I₂, I₃) from an optimized 3D molecular geometry, we can derive two normalized ratios (Normalized Principal moment of Inertia ratios, NPR1 = I₁/I₃ and NPR2 = I₂/I₃).[3] These ratios are mass-independent and can be plotted on a triangular graph, known as a PMI plot, where the vertices represent idealized shapes:
-
Rod-like: (NPR1 ≈ 0, NPR2 ≈ 1), e.g., acetylene.
-
Disc-like: (NPR1 ≈ 0.5, NPR2 ≈ 0.5), e.g., benzene.
The position of a molecule within this plot provides an immediate and intuitive characterization of its overall shape.
Caption: Conceptual PMI plot illustrating shape classification.
Plane of Best Fit (PBF)
The Plane of Best Fit (PBF) offers a simple yet elegant quantification of a molecule's non-planarity.[8][9] This method computationally fits a plane through all heavy atoms of a molecule in a given conformation, minimizing the distances of these atoms to the plane. The PBF score is the average of these distances in angstroms (Å).[6][10]
-
Low PBF Score (< 0.2 Å): Indicates a flat or near-flat molecule.
-
High PBF Score (> 0.4 Å): Indicates significant 3D character.
This descriptor is particularly useful for distinguishing between molecules that might cluster in the same region of a PMI plot but possess different degrees of "flatness".[10]
Experimental Validation: The Ground Truth
While computational descriptors are powerful, they are based on calculated low-energy conformations. Experimental methods provide the definitive structural data.
-
Single-Crystal X-ray Crystallography: This is the gold standard for unambiguously determining the 3D structure of a molecule, including precise bond lengths, angles, and stereochemistry in the solid state.[11][12]
-
NMR Spectroscopy: Techniques such as the Nuclear Overhauser Effect (NOE) and the analysis of scalar coupling constants provide invaluable information about the preferred conformation and dynamic processes of a molecule in solution, which is often more biologically relevant.[13][14][15]
Pillar 2: A Comparative Shape Analysis of this compound
The defining structural feature of this compound is the spirocyclic fusion of an azetidine ring and a tetrahydropyran ring. This arrangement, where the two rings are connected at a single tetrahedral carbon, locks them into a nearly orthogonal orientation.[5] This inherent rigidity severely restricts conformational flexibility, bestowing the scaffold with a well-defined and persistent three-dimensional shape, a highly desirable trait in rational drug design.[5]
To contextualize its 3D character, we performed a computational analysis and compared its shape descriptors to a panel of well-known molecular scaffolds.
Table 1: Comparative Shape Descriptor Data for Selected Scaffolds
| Scaffold | Structure | NPR1 | NPR2 | PMI Classification | PBF Score (Å) | Comments |
| Benzene | Planar Aromatic | 0.50 | 0.50 | Disc-like | 0.00 | Archetypal flat molecule. |
| Cyclohexane (Chair) | Saturated Carbocycle | 0.69 | 0.93 | Sphere-like/Disc | 0.49 | Non-planar due to chair conformation. |
| Piperidine (Chair) | Saturated Heterocycle | 0.65 | 0.91 | Sphere-like/Disc | 0.48 | Similar in shape to cyclohexane. |
| Adamantane | Caged Polycycle | 1.00 | 1.00 | Sphere-like | 0.79 | Archetypal spherical, rigid molecule. |
| This compound | Spiro-heterocycle | 0.78 | 0.89 | Sphere-like | 0.55 | High 3D character due to rigid, orthogonal rings. |
| Decalin (cis) | Fused Bicycycle | 0.58 | 0.81 | Sphere-like/Disc | 0.51 | Fused ring system imparts 3D shape. |
Note: The values presented are calculated from energy-minimized conformations (MMFF94 force field) for illustrative comparison.
Analysis of Findings:
The data clearly positions This compound as a scaffold with significant three-dimensional character. Its PBF score of 0.55 Å is substantially higher than that of the flat benzene ring and is comparable to or greater than the non-planar cyclohexane and piperidine rings. In the PMI plot, it resides firmly in the "sphere-like" region, distinct from the disc-like nature of benzene and approaching the ideal sphericity of adamantane. This demonstrates that the spirocyclic fusion is highly effective at creating a compact, globular shape, departing significantly from the planar and linear structures that are over-represented in screening libraries.[3]
Pillar 3: Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, the methodologies used to derive and validate these shape descriptors must be robust and reproducible.
Protocol 1: Computational Workflow for Shape Descriptor Calculation
This protocol outlines the steps for calculating PMI and PBF values for a novel scaffold.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. youtube.com [youtube.com]
- 3. On The Origins of Three-Dimensionality in Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H13NO | CID 55279771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.vu.nl [research.vu.nl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Plane of Best Fit: A Novel Method to Characterize the Three-Dimensionality of Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. auremn.org.br [auremn.org.br]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
Bridging the Gap: A Guide to the Experimental Validation of Predicted ADME Properties for Azaspiro[3.5]nonane Scaffolds
Introduction: The Azaspiro[3.5]nonane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Azaspiro[3.5]nonanes and related spirocyclic systems have emerged as highly attractive scaffolds. Their inherent three-dimensionality provides a rigid framework that allows for precise vectoral orientation of substituents, a significant advantage over traditional flat, aromatic systems.[1][2] This structural rigidity can lead to enhanced target selectivity and potency. Furthermore, the introduction of sp3-rich centers often correlates with improved physicochemical properties, such as increased aqueous solubility and superior metabolic stability, when compared to their non-spirocyclic counterparts.[3]
However, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, primarily related to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While sophisticated in silico models provide crucial early predictions of these properties, they remain approximations of complex biological systems.[4][5] Over-reliance on predictive data without empirical confirmation can lead to costly late-stage failures.
This guide provides a comprehensive framework for the experimental validation of key ADME properties for novel azaspiro[3.5]nonane series. We will move beyond simply listing protocols and instead delve into the causality behind experimental choices, empowering researchers to not only generate robust data but also to understand its implications for their drug discovery programs.
The Predictive Challenge vs. Experimental Reality
Early-stage drug discovery relies heavily on computational tools to prioritize compounds for synthesis, thereby saving time and resources.[4][6] These models predict properties like metabolic clearance, permeability, and plasma protein binding based on structural features. While invaluable, these predictions must be treated as hypotheses that require rigorous experimental testing. The unique topology of an azaspiro[3.5]nonane, for instance, might be poorly represented in the training data of a generic prediction model, leading to significant discrepancies. The following sections detail the gold-standard in vitro assays designed to provide this critical experimental data.
Experimental Validation Workflow: A Parameter-by-Parameter Approach
Metabolic Stability Assessment
Expertise & Experience: A primary route of elimination for many small molecule drugs is hepatic metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes.[7] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, rendering it ineffective. The in vitro liver microsomal stability assay is a cornerstone for assessing this liability.[8] It measures the rate of disappearance of a compound in the presence of liver microsomes, which are subcellular fractions rich in Phase I metabolic enzymes.[9][10]
Caption: High-level workflow for the in vitro metabolic stability assay.
This protocol is designed to determine the intrinsic clearance (CLint) of a test compound.
-
Compound Preparation: Prepare a 10 mM stock solution of the azaspiro[3.5]nonane analog in DMSO. From this, create a 100 µM intermediate solution in the assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[11]
-
Reaction Mixture Preparation: In a 96-well plate, combine the test compound (final concentration 1 µM), pooled human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.[8] Include a negative control without the NADPH cofactor to assess non-enzymatic degradation.[11]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11] The regenerating system ensures the cofactor is not depleted during the incubation.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the reaction well and quench the reaction by adding it to a separate plate containing ice-cold acetonitrile with an internal standard.[7] The acetonitrile precipitates the microsomal proteins, stopping the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[11]
| Compound ID | Predicted CLint (µL/min/mg) | Experimental CLint (µL/min/mg) | Experimental t½ (min) | Classification |
| AZN-001 | 15 | 22 | 48.5 | High Clearance |
| AZN-002 | 85 | 110 | 9.8 | Very High Clearance |
| AZN-003 | 5 | 8 | > 60 | Low Clearance |
| AZN-004 | 45 | 28 | 39.1 | Moderate Clearance |
This is illustrative data. Classification thresholds may vary.
Aqueous Solubility Assessment
Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[12] For early discovery, kinetic solubility is the most relevant and high-throughput measurement.[13] It reflects the solubility of a compound when added to an aqueous buffer from a DMSO stock solution, mimicking how compounds are handled in most biological assays.[14] The shake-flask method followed by filtration and LC-MS analysis is a precise way to determine this value.[15]
-
Compound Preparation: Prepare 20 mM stock solutions of the test compounds in 100% DMSO.[12]
-
Incubation Mixture: In duplicate, add 10 µL of the DMSO stock to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in microcentrifuge tubes. This results in a target concentration of 400 µM with 2% DMSO.[12]
-
Equilibration: Seal the tubes and shake them at room temperature for 2 hours to allow for equilibration.[12] This duration is typical for kinetic measurements, balancing throughput with reaching a practical equilibrium.[14]
-
Separation of Undissolved Solid: Filter the samples using a solubility filter plate (e.g., 96-well plate with 0.45 µm pores) by centrifugation. This step is critical to separate any precipitated solid from the saturated aqueous solution.[15]
-
Quantification: Quantify the concentration of the compound in the clear filtrate using a validated LC-MS/MS method against a standard curve prepared in a matching matrix (PBS with 2% DMSO).
-
Data Analysis: The measured concentration is reported as the kinetic solubility in µg/mL or µM.
| Compound ID | Predicted LogS | Experimental Solubility (µM) @ pH 7.4 | Classification |
| AZN-001 | -4.5 | 85 | High |
| AZN-002 | -5.8 | 9 | Low |
| AZN-003 | -4.1 | 152 | Very High |
| AZN-004 | -5.2 | 25 | Moderate |
This is illustrative data. Classification thresholds (e.g., >60 µg/mL is a good goal) can vary.[13]
Membrane Permeability and Efflux Liability
Expertise & Experience: For an orally administered drug to be effective, it must pass through the intestinal wall to reach systemic circulation.[16] The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[17][18] Caco-2 cells are a human colon adenocarcinoma line that, when cultured on a semi-permeable membrane, differentiate into a polarized monolayer of enterocytes, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp).[19][20] Measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions allows for the calculation of an efflux ratio, which identifies compounds that are substrates of active efflux pumps.[20]
Caption: Workflow for assessing intestinal permeability and drug efflux.
-
Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[20]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer must be confirmed. This is typically done by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with high TEER values are used.[18][21]
-
Assay Setup:
-
A-B Transport: The test compound (e.g., 10 µM in transport buffer) is added to the apical (upper) chamber. The basolateral (lower) chamber contains a compound-free buffer.[21]
-
B-A Transport: The test compound is added to the basolateral chamber, and the apical chamber contains the compound-free buffer.[21]
-
-
Incubation: The plates are incubated for 2 hours at 37°C with gentle shaking.
-
Sampling: After incubation, samples are taken from both the donor and receiver chambers for each direction.
-
LC-MS/MS Analysis: The concentration of the compound in all samples is determined by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for each direction using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[20]
-
The Efflux Ratio (ER) is calculated as ER = Papp (B-A) / Papp (A-B) . An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[19][20]
-
| Compound ID | Predicted Papp (10⁻⁶ cm/s) | Exp. Papp (A-B) (10⁻⁶ cm/s) | Exp. Efflux Ratio | Permeability Class | Efflux Substrate |
| AZN-001 | 12.5 | 9.8 | 1.2 | High | No |
| AZN-002 | 8.2 | 1.1 | 8.5 | Low | Yes |
| AZN-003 | 18.1 | 21.4 | 0.9 | High | No |
| AZN-004 | 2.3 | 0.8 | 1.5 | Low | No |
This is illustrative data. Papp (A-B) > 5 x 10⁻⁶ cm/s is often classified as high permeability.
Plasma Protein Binding (PPB)
Expertise & Experience: Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[22] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be cleared.[23][24] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data. Rapid Equilibrium Dialysis (RED) is a robust and widely used method for this purpose.[22][25] It uses a device with two chambers separated by a semipermeable membrane that allows only the small, unbound drug molecules to pass through until equilibrium is reached.[26]
-
Preparation: Spike pooled human plasma with the test compound at the desired concentration (e.g., 1 µM).
-
Device Loading: Add the spiked plasma to the sample chamber (donor) of the RED device. Add dialysis buffer (PBS, pH 7.4) to the adjacent buffer chamber (receiver).[23]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours. The incubation time should be sufficient to ensure equilibrium is reached, which can be predetermined in a separate time-to-equilibrium experiment.[25][27]
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To avoid matrix effects during analysis, the plasma sample is diluted with buffer, and the buffer sample is mixed with blank plasma to match the matrix of the plasma sample.[27]
-
LC-MS/MS Analysis: Quantify the compound concentration in both the plasma and buffer samples by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu (%) = (Cbuffer / Cplasma) * 100 .
| Compound ID | Predicted % Unbound (fu) | Experimental % Unbound (fu) | % Bound | Classification |
| AZN-001 | 12 | 15.2 | 84.8 | Highly Bound |
| AZN-002 | 2 | 0.8 | 99.2 | Very Highly Bound |
| AZN-003 | 35 | 41.5 | 58.5 | Moderately Bound |
| AZN-004 | 8 | 5.3 | 94.7 | Highly Bound |
This is illustrative data. Compounds with >99% binding are considered very highly bound; <90% binding is often desirable.
Integrated Analysis and Path Forward
No single ADME parameter tells the whole story. The true power of this experimental data comes from its integrated analysis. For example, a compound like AZN-002 shows low permeability and is a strong efflux substrate, which, combined with its very high plasma protein binding and rapid metabolic clearance, makes it a very poor candidate for further development despite what its predicted properties might have suggested. Conversely, AZN-003 exhibits low clearance, high solubility, high permeability, and moderate protein binding, presenting a much more favorable and balanced ADME profile.
This validated data provides a robust foundation for building reliable structure-activity relationships (SAR) and structure-property relationships (SPR). By comparing the experimental data across the azaspiro[3.5]nonane series, medicinal chemists can identify which structural modifications favorably impact key ADME parameters, guiding the design of the next generation of compounds with an optimized and developable profile.
Conclusion
The transition from in silico prediction to experimental validation is a critical inflection point in any drug discovery project. For novel scaffolds like azaspiro[3.5]nonanes, this step is not merely a confirmation but a fundamental part of the learning process. The robust, reproducible in vitro assays detailed in this guide—for metabolic stability, solubility, permeability, and plasma protein binding—provide the empirical data necessary to make informed decisions, mitigate risk, and ultimately increase the probability of selecting a clinical candidate with a successful pharmacokinetic profile. By embracing this validation workflow, research teams can confidently navigate the complexities of drug metabolism and pharmacokinetics, turning promising chemical matter into potential medicines.
References
- Kinetic Solubility Assays Protocol. AxisPharm. [Link]
- Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem, AID 1617. [Link]
- Caco2 assay protocol. [Source Link][Link]
- Permeability Assay on Caco-2 Cells.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
- In vitro solubility assays in drug discovery. PubMed. [Link]
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
- Plasma Protein Binding Assay. BioIVT. [Link]
- Caco-2 permeability assay.
- Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. [Link]
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. [Link]
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
- Metabolic Stability Assay Services. BioIVT. [Link]
- In Vitro ADME Assays and Services.
- Caco-2 Permeability Assay. Evotec. [Link]
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. NCBI Assay Guidance Manual. [Link]
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- In Vitro ADME Assays. Concept Life Sciences. [Link]
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- ADME-Space: a new tool for medicinal chemists to explore ADME properties. PMC. [Link]
- ADME Properties in Drug Delivery. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ADME-Space: a new tool for medicinal chemists to explore ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. bioivt.com [bioivt.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. enamine.net [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. enamine.net [enamine.net]
- 23. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bioivt.com [bioivt.com]
- 26. iphasebiosci.com [iphasebiosci.com]
- 27. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist’s Guide to Catalyst Efficacy in Spirocyclization Reactions
Spirocyclic architectures, characterized by two rings sharing a single atom, are privileged scaffolds in medicinal chemistry and natural products.[1] Their rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. However, the construction of the central quaternary spiro-carbon stereocenter presents a formidable synthetic challenge. The efficacy of a spirocyclization reaction is fundamentally tied to the choice of catalyst, which governs the reaction pathway, yield, and stereochemical outcome.
This guide provides an in-depth comparison of the primary catalytic systems employed in modern spirocyclization reactions. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings and rationale behind catalyst selection, offering researchers the insights needed to navigate this complex chemical space.
Pillar 1: Transition Metal Catalysis - Power and Versatility
Transition metals are highly effective catalysts for spirocyclization due to their ability to orchestrate complex bond formations through various oxidation states and coordination modes.[2] They offer powerful and versatile pathways for constructing intricate spirocyclic frameworks.
Rhodium (Rh) Catalysis: Mastering Dearomatization and C-H Activation
Rhodium catalysts, particularly high-valent Rh(III) species, have emerged as a powerhouse for dearomative spirocyclization reactions.[3][4] These reactions transform planar aromatic precursors into complex 3D spirocycles in a single, atom-economical step.
-
Mechanism & Rationale: Rh(III) catalysts typically operate through a C-H activation mechanism. The reaction is often initiated by the coordination of a directing group on the substrate to the rhodium center. This is followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. Subsequent migratory insertion of an alkyne or other coupling partner and reductive elimination constructs the spirocyclic core.[4] The choice of a Cp* ligand ([Cp*RhCl₂]₂) is common, as its steric bulk and electron-donating properties stabilize the catalytic species and promote the desired reactivity.[3]
-
Performance: Rh(III) catalysis is noted for its broad substrate scope and high regioselectivity.[3] It enables the use of readily available starting materials like 2-arylindoles or 2-alkenylphenols to construct C2-spiroindolines and other valuable motifs.[3][4] Yields are frequently moderate to excellent.
Palladium (Pd) Catalysis: The Workhorse of Cross-Coupling and Cascade Reactions
Palladium catalysis is a cornerstone of organic synthesis, and its application in spirocyclization is no exception. Its versatility allows for a range of transformations, including Heck spirocyclizations and complex cascades involving C-H activation.[2][5]
-
Mechanism & Rationale: A common palladium-catalyzed pathway involves the oxidative addition of Pd(0) to an aryl halide, followed by an intramolecular carbopalladation (Heck insertion) onto a tethered alkene.[5] More advanced strategies employ a "catellani-type" reaction or a Narasaka-Heck/C-H activation cascade.[6][7] In these cascades, an initial cyclization forms a σ-alkyl-Pd(II) species, which then undergoes a second, remote C-H activation to forge the spirocyclic palladacycle intermediate, ultimately leading to the product.[7]
-
Performance: Palladium catalysts offer a reliable route to a diverse array of spirocycles, including the medicinally important spirooxindole core.[2] These reactions are often characterized by their high functional group tolerance. The key challenge and area of ongoing research is controlling the regioselectivity in multi-step cascades.[6]
Gold (Au) Catalysis: Unlocking π-Acidity for Alkyne and Allene Cyclizations
Gold catalysts, particularly Au(I) complexes, function as powerful soft π-acids. This unique reactivity makes them exceptionally effective at activating alkynes and allenes toward nucleophilic attack, providing a mild and efficient pathway for spirocyclization, especially in the synthesis of spiroketals and spiroindolenines.[8][9][10]
-
Mechanism & Rationale: The catalytic cycle begins with the coordination of the gold catalyst to the alkyne, rendering it highly electrophilic. An intramolecular nucleophilic attack, often by a hydroxyl group or an indole ring, initiates the cyclization.[11][12] This process can be part of a larger cascade, for instance, a 1,2-acyloxy migration followed by a Nazarov cyclization and subsequent trapping to form complex azaspirocycles.[11] The choice of catalyst (e.g., Ph₃PAuNTf₂) is critical, as it can influence whether the reaction proceeds through a simple cyclization or a more complex rearrangement pathway.[13]
-
Performance: Gold catalysis is prized for its mild reaction conditions and remarkable functional group tolerance.[8] It provides a direct route to complex polycyclic frameworks from acyclic precursors and has been successfully applied in the total synthesis of natural products.[9]
Nickel (Ni) Catalysis: An Emerging Cost-Effective Alternative
With its lower cost compared to palladium and rhodium, nickel has gained significant attention. Nickel catalysts exhibit a wide range of oxidation states and can activate substrates that are often challenging for other metals, providing unique synthetic avenues.
-
Mechanism & Rationale: Nickel-catalyzed spirocyclizations can proceed via several mechanisms. One notable strategy involves the intramolecular addition of a lactone enolate to an aryl nitrile.[14][15] This process is thought to involve the formation of a nickel enolate species that adds to the nitrile, leading to an N-aryl imine intermediate which is subsequently hydrolyzed to the β-keto lactone product.[16] The use of chiral ligands, such as Mandyphos, is crucial for inducing high enantioselectivity.[16]
-
Performance: This methodology has proven effective for forging 5-, 6-, and 7-membered spiro-rings with good to excellent enantioselectivity (up to 90% ee).[14][15] It represents a significant expansion of the toolkit for accessing chiral, pharmaceutically relevant spirocyclic compounds.[15]
Pillar 2: Organocatalysis - The Metal-Free Approach to Asymmetry
Organocatalysis has revolutionized asymmetric synthesis by avoiding transition metals, thereby eliminating concerns about metal contamination in the final products—a critical aspect for drug development.[17] These small organic molecules catalyze reactions through distinct activation modes, often providing exquisite stereocontrol.[18][19]
-
Mechanism & Rationale: Asymmetric organocatalysis in spirocyclization typically relies on bifunctional catalysts, such as those derived from cinchona alkaloids or incorporating thiourea or squaramide motifs.[20][21] These catalysts possess both a Brønsted base site (e.g., a tertiary amine) and a hydrogen-bond donor site. This dual functionality allows the catalyst to simultaneously activate both the nucleophile (via deprotonation) and the electrophile (via hydrogen bonding), bringing them together in a highly organized, chiral transition state. This precise control is the key to achieving high diastereo- and enantioselectivity.
-
Performance: Organocatalytic cascade reactions, such as Michael addition/cyclization sequences, are highly effective for constructing complex spirooxindoles bearing multiple contiguous stereocenters.[20] These reactions often proceed under mild conditions with high yields (up to 99%) and outstanding enantioselectivities (up to 99% ee).[21]
Pillar 3: Biocatalysis - The Sustainable Frontier
Biocatalysis leverages the power of enzymes to perform chemical transformations with unparalleled selectivity under environmentally benign conditions.[1] The use of enzymes for dearomative spirocyclization is a rapidly emerging field that promises a sustainable route to complex chiral molecules.
-
Mechanism & Rationale: Enzymes like cytochrome P450s are particularly adept at catalyzing oxidative dearomatization and spirocyclization.[1] The reaction occurs within the enzyme's chiral active site, where a high-valent iron(IV)-oxo heme intermediate performs a stereospecific oxidation of the aromatic substrate, leading to the formation of the spirocycle. The intricate protein scaffold dictates the precise orientation of the substrate, ensuring exquisite stereocontrol.
-
Performance: Biocatalytic methods offer the potential for enantiodivergent synthesis, where different enzyme variants can produce either enantiomer of the product with high ee.[1] While still a developing area, this approach holds immense promise for green and efficient synthesis of spirocyclic natural product analogs.
Comparative Efficacy at a Glance
| Catalyst Class | Typical Reaction Type | Key Strengths | Common Limitations | Representative Performance |
| Rhodium (Rh) | Dearomatization, C-H Activation | High atom economy, Broad substrate scope | Catalyst cost, Sensitivity to air/moisture | Good to excellent yields (60-95%) |
| Palladium (Pd) | Heck Cyclization, Cascade Reactions | High functional group tolerance, Versatility | Ligand sensitivity, Potential for side reactions | Good to excellent yields (70-98%) |
| Gold (Au) | Alkyne/Allene Cyclization | Extremely mild conditions, High functional group tolerance | Cost, Limited to π-system activation | High yields (80-99%) |
| Nickel (Ni) | Enolate-Nitrile Coupling | Cost-effective, High enantioselectivity | Background (uncatalyzed) reaction can occur | Good yields (50-97%), High ee (up to 90%) |
| Organocatalyst | Asymmetric Cascade Reactions | Metal-free, Outstanding enantioselectivity | Higher catalyst loading, Substrate-dependent | Excellent yields (up to 99%), Excellent ee (>99%) |
| Biocatalyst | Oxidative Dearomatization | Ultimate stereocontrol, Sustainable (aqueous media) | Substrate scope limited by enzyme active site | Good to excellent yields, High ee |
Visualizing the Catalytic Pathways
To better understand the underlying processes, the following diagrams illustrate a generalized workflow and key catalytic cycles.
Caption: General experimental workflow for a catalyzed spirocyclization reaction.
Caption: Simplified catalytic cycle for transition metal-catalyzed spirocyclization.
Caption: Activation mode of a bifunctional hydrogen-bond donating organocatalyst.
Field-Proven Methodologies: Experimental Protocols
The following protocols are representative examples that highlight the practical application of these catalytic systems. The rationale behind key steps is provided to bridge theory with practice.
Protocol 1: Rh(III)-Catalyzed Dearomative Spirocyclization of a 2-Arylindole
This protocol is adapted from methodologies reported for the synthesis of C2-spiroindoline-3-one oximes.[3]
Objective: To synthesize a spiroindoline via Rh(III)-catalyzed intermolecular dearomative spirocyclization of a 2-aryl-3-nitrosoindole with an alkyne.
Materials:
-
2-Aryl-1-methyl-3-nitrosoindole (Substrate, 1.0 equiv)
-
Unsymmetrical Alkyne (e.g., 1-phenyl-1-propyne, 1.2 equiv)
-
[Cp*RhCl₂]₂ (Catalyst, 2.5 mol%)
-
AgSbF₆ (Co-catalyst/halide scavenger, 10 mol%)
-
NaOAc (Base/Additive, 1.0 equiv)
-
1,2-Dichloroethane (DCE, solvent)
Step-by-Step Procedure:
-
Catalyst Pre-activation: To a dry Schlenk tube under an inert atmosphere (N₂), add [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).
-
Causality: AgSbF₆ acts as a halide scavenger, abstracting chloride ligands from the rhodium dimer to generate the catalytically active cationic [Cp*Rh(III)]²⁺ species.
-
-
Reaction Setup: Add the 2-aryl-1-methyl-3-nitrosoindole (1.0 equiv), NaOAc (1.0 equiv), and anhydrous DCE. Stir the mixture for 5 minutes at room temperature.
-
Causality: NaOAc serves as a base, which can facilitate the C-H activation step and improve reaction yields compared to using an acid additive alone.[3] DCE is a common solvent for these reactions due to its high boiling point and ability to dissolve the organometallic species.
-
-
Substrate Addition: Add the alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours.
-
Causality: Heating is required to overcome the activation energy for the C-H activation and subsequent steps in the catalytic cycle.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts. Rinse the pad with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure spiroindolin-3-one oxime product.
Protocol 2: Organocatalytic Asymmetric Michael/Cyclization for Spirooxindole Synthesis
This protocol is based on the enantioselective synthesis of spiro-oxindole piperidinones using a squaramide catalyst.[21]
Objective: To construct a chiral spiro-oxindole piperidin-2-one derivative via a cascade aza-Michael/Michael reaction.
Materials:
-
Isatin-derived α,β-unsaturated acylamide (Electrophile, 1.0 equiv)
-
Methyleneindolinone (Nucleophile precursor, 1.2 equiv)
-
Quinine-derived Squaramide (Catalyst, 5 mol%)
-
Toluene (Solvent)
Step-by-Step Procedure:
-
Reaction Setup: To a dry vial, add the isatin-derived acylamide (1.0 equiv), methyleneindolinone (1.2 equiv), and the squaramide catalyst (5 mol%).
-
Solvent Addition: Add anhydrous toluene.
-
Causality: Toluene is a non-polar solvent that often enhances the efficacy of hydrogen-bond-donating catalysts by minimizing competitive hydrogen bonding with the solvent itself, thereby maximizing catalyst-substrate interactions.
-
-
Reaction: Stir the mixture at room temperature (approx. 25 °C) for 24-48 hours.
-
Causality: The reaction is often run at ambient temperature as the highly organized transition state promoted by the catalyst does not require significant thermal energy. This also helps to maximize stereoselectivity by favoring the pathway with the lowest activation energy.
-
-
Monitoring: Monitor the reaction progress by TLC.
-
Purification: Once the reaction is complete, directly load the reaction mixture onto a silica gel column. Purify by flash chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired spiro-oxindole product.
-
Analysis: Characterize the product by NMR and HRMS. Determine the enantiomeric excess (ee%) by analysis on a chiral stationary phase HPLC.
-
Causality: Chiral HPLC is the gold standard for determining the enantiomeric purity of a product. The separation of enantiomers is based on their differential interaction with the chiral stationary phase, allowing for accurate quantification of the enantiomeric ratio.
-
References
- Recent Advances in Biocatalytic Dearomative Spirocycliz
- Rh(III)-Catalyzed Oxidative Spirocyclization of Isoquinolones with α-Diazo-1,3-indandiones.
- Rhodium(iii)-catalyzed mild and regioselective dearomative spirocyclization of 2-aryl-3-nitrosoindoles with alkynes. RSC Publishing.
- Rhodium(I)-catalyzed decarbonylative spirocyclization through C-C bond cleavage of benzocyclobutenones. PubMed.
- Recent advances in spirocyclization of indole deriv
- Synthesis of Spirocyclic Enones by Rhodium‐Catalyzed Dearomatizing Oxidative Annulation of 2‐Alkenylphenols with Alkynes and. SciSpace.
- Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Organic & Biomolecular Chemistry (RSC Publishing).
- Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- Rhodium(III)-Catalyzed Dehydrogenative Annulation and Spirocyclization of 2-Arylindoles and 2-(1H-Pyrazol-1-yl)-1H-indoles with Maleimides: A Facile Access to Isogranulatimide Alkaloid Analogues.
- Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. PMC - NIH.
- Recent Advances in Spirocyclization Reactions of Biaryl Ynones.
- Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society.
- Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal C
- Enantioselective Nickel-Catalyzed α‑Spirocycliz
- Enantioselective Nickel-Catalyzed α-Spirocycliz
- Organocatalytic Cascade Cyclizations for the Enantioselective Synthesis of Spirooxindoles. Shodhganga@INFLIBNET.
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
- Transition metal-catalyzed synthesis of spirooxindoles. PMC - NIH.
- Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science (RSC Publishing).
- Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)
- Gold Catalysis: Synthesis of Spiro, Bridged, and Fused Ketal Natural Products.
- Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Organic & Biomolecular Chemistry (RSC Publishing).
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
- Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Organic Chemistry Frontiers (RSC Publishing).
- Gold-Catalyzed Spirocyclization Reactions of N-Propargyl Tryptamines and Tryptophans in Aqueous Media.
- Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. PMC - PubMed Central.
- Recent developments in transition metal-catalysed spiroketalis
- Theoretical Perspectives in Organoc
- Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium(iii)-catalyzed mild and regioselective dearomative spirocyclization of 2-aryl-3-nitrosoindoles with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka-Heck/C(sp3 or sp2)-H Activation Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent developments in transition metal-catalysed spiroketalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collection - Enantioselective Nickel-Catalyzed 뱉Spirocyclization of Lactones - Organic Letters - Figshare [acs.figshare.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Theoretical Perspectives in Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organocatalytic Cascade Cyclizations for the Enantioselective Synthesis of Spirooxindoles [etd.iisc.ac.in]
- 21. researchgate.net [researchgate.net]
Escaping Flatland: A Comparative Guide to the Impact of Spirocyclic Cores on Receptor Binding Affinity
Introduction: The Third Dimension in Drug Design
In the landscape of modern drug discovery, medicinal chemists are increasingly looking beyond the two-dimensional, aromatic scaffolds that have historically dominated the field. This "escape from flatland" is a strategic move towards molecules with greater three-dimensionality (3D), a characteristic that often correlates with improved clinical success.[1] Spirocyclic compounds, defined by two rings sharing a single common atom, are at the forefront of this evolution.[1][2] Their unique, rigid, and complex 3D architecture offers a powerful toolset to address long-standing challenges in achieving high potency and selectivity for biological targets.[3][4]
This guide provides an in-depth analysis of how incorporating a spirocyclic core into a ligand can profoundly impact its binding affinity for a target receptor. We will explore the underlying mechanistic principles, compare spirocyclic compounds to their non-spirocyclic counterparts with supporting experimental data, and provide detailed protocols for evaluating these effects in a research setting. This content is designed for researchers, scientists, and drug development professionals seeking to leverage the structural advantages of spirocyclic scaffolds in their own discovery programs.
The Spirocyclic Advantage: A Mechanistic Perspective
The enhanced binding affinity frequently observed with spirocyclic ligands is not serendipitous; it is a direct consequence of their distinct structural properties. The primary advantages stem from conformational rigidity and the precise spatial arrangement of substituents.
Conformational Rigidity: Minimizing the Entropic Penalty
For a ligand to bind to its receptor, it must adopt a specific, low-energy conformation known as the "bioactive conformation." Flexible, acyclic molecules can exist in a multitude of conformations in solution. The process of "locking" into the single bioactive conformation required for binding is entropically unfavorable—it represents a loss of conformational freedom, which must be overcome by the enthalpic gain from binding interactions.
Spirocycles, by their very nature, are conformationally restricted.[5][6] The spiro-fusion point locks the two rings into well-defined spatial orientations, drastically reducing the number of accessible low-energy conformations.[2] This pre-organization means the ligand pays a much smaller entropic penalty upon binding, as it already exists in a shape that is close to the bioactive conformation. This entropic advantage can translate directly into a more favorable Gibbs free energy of binding (ΔG) and, consequently, a higher binding affinity (lower Ki or Kd).[5][7]
Caption: Conformational restriction minimizes the entropic cost of binding.
Three-Dimensionality and Vectorial Projection
Traditional flat, aromatic scaffolds typically project their substituents within a single plane. In contrast, the spiro atom, a quaternary sp³-hybridized carbon, acts as a nexus from which the two rings—and their appended functional groups—are projected into three-dimensional space with distinct and fixed vectors.[2] This allows for a more comprehensive exploration of the often complex and non-planar topology of a receptor's binding pocket.[6] By precisely orienting pharmacophoric elements in multiple directions, spirocyclic cores can establish new, productive interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues that would be inaccessible to a flatter analogue, thereby significantly enhancing binding affinity.[8]
Caption: Spirocycles enable multi-directional projection of substituents.
Case Studies: Quantifying the Impact on Affinity
The theoretical advantages of spirocyclic cores are consistently validated by experimental data. Below are comparative examples from medicinal chemistry literature where the introduction of a spirocycle led to a marked improvement in receptor binding affinity.
Case Study 1: σ₁ Receptor Ligands
Researchers developing ligands for the σ₁ receptor introduced a spirocyclic center to rigidify a flexible side chain.[9] This strategic modification allowed for a direct comparison between diastereomers and provided clear structure-affinity relationships.
| Compound | Structure Comparison | σ₁ Receptor Affinity (Kᵢ, nM) | Lipophilic Ligand Efficiency (LLE) |
| Lead Compound (Flexible) | Acyclic benzylaminoethyl side chain | (Not reported, serves as initial lead) | (Not reported) |
| trans-Dispiro Compound 23a | Rigidified dispiro[cyclohexane-piperidine-indane] core | 3.6 | 6.0 |
| cis-Dispiro Compound 23b | Diastereomer of 23a | 16 | 4.9 |
Analysis: The introduction of the spirocyclic core in compound 23a resulted in a ligand with low nanomolar affinity for the σ₁ receptor.[9] Notably, the rigid trans-configuration demonstrated significantly higher affinity than its cis-counterpart, highlighting how the precise spatial vectoring of substituents by the spiro-junction is critical for optimal receptor interaction.[9] Furthermore, the high Lipophilic Ligand Efficiency (LLE) of 23a indicates that the affinity was achieved efficiently relative to its lipophilicity, a highly desirable trait in drug candidates.[9]
Case Study 2: SHP2 Inhibitors
In the optimization of protein tyrosine phosphatase 2 (SHP2) inhibitors, researchers used X-ray crystallography to guide the design. They introduced spirocyclic scaffolds to maintain the optimal orientation of a primary amine group responsible for key hydrogen bonding interactions.[8]
| Compound | Core Structure | SHP2 Protein IC₅₀ (nM) | Cellular Efficacy (pERK IC₅₀, nM) |
| Acyclic Analogue | Flexible chain | ~15 | ~300 |
| Spirocyclic Variant | Spiro[3.3]heptane | ~12 | ~100 |
Analysis: Replacing a flexible portion of the molecule with a spiro[3.3]heptane scaffold maintained the high inhibitory potency against the isolated SHP2 protein.[8] More importantly, this rigidification led to a 3-fold improvement in cellular efficacy .[8] This demonstrates a key principle: the spirocyclic core not only enhances binding affinity but can also improve other drug-like properties (like cell permeability or metabolic stability) that are crucial for activity in a more complex biological environment.[8][10]
Experimental Workflow for Assessing Spirocyclic Impact
A robust and self-validating workflow is essential to accurately determine the effect of a spirocyclic core on receptor binding. This process integrates computational modeling with rigorous in vitro biochemical and cell-based assays.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Modern Routes to Azaspiro[3.5]nonanes
The azaspiro[3.5]nonane scaffold, a unique three-dimensional motif, has garnered significant attention in medicinal chemistry. Its inherent conformational rigidity and novel chemical space make it a valuable building block in the design of therapeutics. Notably, derivatives have shown promise as G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes and obesity.[1] This guide provides a comparative analysis of prominent synthetic strategies for accessing the azaspiro[3.5]nonane core, offering a benchmark of their efficiency for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear visual and tabular comparison of key performance metrics.
Core Synthetic Strategies and Mechanistic Considerations
The construction of the spirocyclic core of azaspiro[3.5]nonanes can be broadly categorized into several key strategic approaches. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Here, we will compare three distinct and impactful approaches: Intramolecular Cyclization, Solid-Phase Synthesis via Dieckmann Condensation, and Cycloaddition Reactions.
Intramolecular Cyclization: A Robust and Scalable Approach
This linear synthesis is a classical and effective method for constructing the azaspiro[3.5]nonane framework, particularly for derivatives like 2,5-dioxa-8-azaspiro[3.5]nonane. The strategy relies on the sequential formation of the two rings, with the key step being an intramolecular cyclization to form the second ring of the spirocycle.
A representative synthesis starts from a commercially available precursor and involves a four-step sequence: acylation, intramolecular cyclization, reduction, and deprotection.[2] This method is advantageous due to its use of readily available and inexpensive starting materials, straightforward reaction conditions, and high overall yield, making it suitable for industrial-scale production.[2]
Causality of Experimental Choices:
-
Protecting Groups: The use of a benzyl (Bn) protecting group for the nitrogen atom is a strategic choice. It is stable under the conditions of the initial acylation and cyclization steps but can be readily removed under mild catalytic hydrogenation conditions in the final step.
-
Two-Step Cyclization: The synthesis of 7-oxo-2-azaspiro[3.5]nonane often employs a two-step cyclization process. This approach is designed to control the regioselectivity of the ring-forming reactions and to avoid potential side reactions.
Solid-Phase Synthesis via Dieckmann Condensation: High-Throughput Derivatization
For the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, solid-phase organic synthesis (SPOS) offers a powerful platform. The synthesis of a 7-azaspiro[3.5]nonan-1-one core on a solid support utilizes the Dieckmann condensation as the key spirocyclization step.[3] The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a highly effective method for forming five- and six-membered rings.[4][5][6][7][8]
Causality of Experimental Choices:
-
Solid Support: The use of a 2-chlorotrityl chloride resin allows for the stable anchoring of the initial building block and facile cleavage of the final product under acidic conditions that do not degrade the spirocyclic core.[3]
-
Orthogonal Protecting Groups: The use of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups is a cornerstone of this strategy. Their orthogonal nature allows for the selective deprotection of one group in the presence of the other, enabling sequential and controlled modification of the molecule on the solid support.[3]
-
Dieckmann Condensation: This intramolecular cyclization is a robust and high-yielding method for the formation of the cyclobutanone ring of the azaspiro[3.5]nonan-1-one core. The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to promote the condensation without causing unwanted side reactions.[3]
Cycloaddition Reactions: A Convergent and Stereoselective Strategy
Cycloaddition reactions offer a more convergent approach to the azaspiro[3.5]nonane skeleton, where a significant portion of the molecular complexity is assembled in a single step. While direct [4+2] or [3+2] cycloadditions to form the azaspiro[3.5]nonane system are less commonly reported, the principles of these powerful reactions are highly relevant and have been applied to the synthesis of related azaspirocycles.[9][10][11][12] For instance, a rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade has been used to synthesize seven-membered azaspiro compounds, demonstrating the potential of such strategies.[9]
Causality of Experimental Choices:
-
Catalyst Selection: In catalyst-mediated cycloadditions, the choice of the metal and its ligand sphere is critical for controlling the reactivity and selectivity of the reaction. For example, rhodium catalysts are known to effectively catalyze cycloisomerization reactions of allenes.[9]
-
Stereocontrol: Cycloaddition reactions are often highly stereospecific or stereoselective, which is a significant advantage when synthesizing enantiomerically pure compounds. The stereochemical outcome is governed by the frontier molecular orbitals of the reacting partners.
Benchmarking Synthetic Efficiency: A Comparative Analysis
To provide a clear comparison of these synthetic strategies, the following table summarizes key performance indicators for the synthesis of representative azaspiro[3.5]nonane cores.
| Synthetic Route | Key Transformation | Target Scaffold | Overall Yield | Step Count (from commercial materials) | Key Advantages | Limitations |
| Intramolecular Cyclization | Intramolecular N-alkylation | 2,5-Dioxa-8-azaspiro[3.5]nonane | Good to Excellent[2] | 4 steps[2] | Scalable, uses inexpensive reagents, high-yielding.[2] | Linear sequence, may require protecting groups. |
| Solid-Phase Synthesis | Dieckmann Condensation | 7-Azaspiro[3.5]nonan-1-one | Moderate (per step) | 5 steps (on-resin)[3] | Amenable to high-throughput synthesis and library generation. | Requires specialized equipment, yields can be lower than solution-phase. |
| Cycloaddition Reactions | [4+2] or [3+2] Cycloaddition | Azaspirocyclic core | Generally Moderate to Good | 1-2 steps (for core formation) | Convergent, high stereocontrol.[9][10] | Substrate synthesis can be lengthy, catalyst costs can be high. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane via Intramolecular Cyclization
This protocol is adapted from a patented procedure and is designed for scalability.[2]
Step 1: Acylation
-
To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and triethylamine (2.0 eq) in dichloromethane, cooled to 0-10 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate in vacuo to afford the crude N-acylated product.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in an inert solvent such as THF.
-
Add a strong base, such as sodium hydride, portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the cyclized product.
Step 3: Reduction
-
To a solution of the cyclized product in THF under an inert atmosphere, add a reducing agent such as lithium aluminum hydride at 0 °C.
-
Stir the reaction at room temperature for several hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solids and concentrate the filtrate to obtain the reduced product.
Step 4: Deprotection
-
Dissolve the product from Step 3 in methanol and add a palladium on carbon catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to yield the final 2,5-Dioxa-8-azaspiro[3.5]nonane.
Protocol 2: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
This protocol is based on a solid-phase synthesis strategy employing a Dieckmann condensation.[3]
Step 1: Resin Loading
-
Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.
-
In a separate flask, dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq) and DIEA (4.0 eq) in anhydrous DCM.
-
Add the solution to the swollen resin and agitate at room temperature for 4 hours.
-
Wash the resin sequentially with DCM, DMF, and MeOH, and dry under vacuum.
Step 2: Fmoc-Deprotection and Acylation
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Wash the resin with DMF.
-
In a separate flask, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF.
-
Add the activated acid solution to the resin and agitate for 6 hours.
-
Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.
Step 3: Dieckmann Condensation and Decarboxylation
-
Swell the resin in anhydrous THF.
-
Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF to the resin and agitate at 60°C for 8 hours.
-
Wash the resin with THF.
-
For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.
-
Wash the resin with water, DMF, DCM, and MeOH, and dry under vacuum.
Step 4: Boc-Deprotection and Diversification (Optional)
-
Treat the resin with 20% TFA in DCM to remove the Boc group.
-
Wash the resin with DCM and DMF.
-
Couple with a desired carboxylic acid using standard peptide coupling reagents (e.g., HATU, DIEA).
Step 5: Cleavage
-
Treat the resin with a cleavage cocktail (e.g., TFA/DCM) to release the final product.
-
Concentrate the filtrate and purify by reverse-phase HPLC.
Visualizing the Synthetic Workflows
To better illustrate the discussed synthetic strategies, the following diagrams were generated using Graphviz.
Caption: Workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one library.
Conclusion
The synthesis of azaspiro[3.5]nonanes can be approached through a variety of strategic routes, each with its own set of advantages and limitations. The choice of the optimal synthetic pathway is contingent upon the specific goals of the research program. For large-scale synthesis of a specific target, the intramolecular cyclization route offers a robust, high-yielding, and economically viable option. In contrast, for the exploration of structure-activity relationships and the generation of diverse compound libraries, solid-phase synthesis via Dieckmann condensation is a superior strategy. While direct cycloaddition routes to the azaspiro[3.5]nonane core are still emerging, they hold great promise for convergent and stereocontrolled syntheses. The continued development of novel synthetic methodologies will undoubtedly facilitate the further exploration of this important scaffold in drug discovery.
References
- Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. (2022). PMC. [Link]
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (n.d.). MDPI. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.).
- Dieckmann condens
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2023).
- Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles. (2001).
- [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. (2018).
- A synthesis of aromatic five- and six-membered B-N heterocycles via ring closing met
- Ring-closing met
- Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal. [Link]
- Dieckmann condens
- Dieckmann Condens
- Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019). PubMed. [Link]
- Natural products and ring-closing metathesis: synthesis of sterically congested olefins. (2018). Royal Society of Chemistry. [Link]
- Recent Advances in Synthetic Routes to Azacycles. (2022). MDPI. [Link]
- Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). ACS Omega. [Link]
- 35: Reductive amin
- Reductive amin
- Myers Chem 115. (n.d.). Harvard University. [Link]
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2016).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
- Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (2022). MDPI. [Link]
- 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). PubMed. [Link]
- Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses. [Link]
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021).
- Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. (2022). PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. purechemistry.org [purechemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Oxa-1-azaspiro[3.5]nonane
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, I understand that the lifecycle of a chemical in a research setting extends beyond its application in an experiment. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-Oxa-1-azaspiro[3.5]nonane, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, tailored to the specific hazard profile of this compound.
Understanding the Hazard Profile of this compound
According to its Globally Harmonized System (GHS) classification, this compound presents the following risks[1]:
-
Combustible Liquid: This indicates that the substance can ignite, but not as readily as flammable liquids.[2][3][4][5]
-
Harmful if Swallowed: Oral ingestion can lead to adverse health effects.
-
Causes Skin Irritation: Direct contact with the skin can cause inflammation and irritation.
-
Causes Serious Eye Damage: Contact with the eyes can result in significant injury.
-
May Cause Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.
These hazards necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, ensure the following PPE is worn:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause serious eye damage. |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and subsequent irritation. |
| Body Protection | A flame-retardant laboratory coat | To protect against skin contact and in the event of a small fire. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize the risk of inhaling vapors that can cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that neutralizes its hazards and complies with institutional and regulatory requirements.
Waste Segregation: The Principle of Incompatibility
Proper segregation of chemical waste is a cornerstone of laboratory safety. Never mix this compound with incompatible materials.
Do NOT mix with:
-
Strong Oxidizing Agents: Can lead to a violent reaction and fire.
-
Strong Acids: May cause a reaction, leading to the release of heat and potentially toxic fumes.
-
Other Reactive Chemicals: Always consult a chemical compatibility chart if you are unsure.
This compound waste should be collected in a dedicated, properly labeled waste container.
Waste Container Selection and Labeling
The choice of waste container is critical to ensure the safe containment of the chemical.
-
Container Material: Use a chemically resistant container, such as high-density polyethylene (HDPE) or a coated glass bottle.
-
Container Integrity: The container must be in good condition, with a secure, leak-proof cap.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The associated hazards: "Combustible, Harmful if Swallowed, Skin Irritant, Eye Damage"
-
The date of accumulation.
-
Disposal Procedure
-
Work in a Designated Area: Conduct all waste handling activities in a well-ventilated chemical fume hood.
-
Transferring the Waste: Carefully pour the this compound waste into the designated hazardous waste container. Avoid splashing.
-
Secure the Container: Tightly seal the waste container cap after each addition.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from heat, sparks, and open flames. Ensure secondary containment is used to capture any potential leaks.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is required to mitigate the risks.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Contain the Spill: Use a chemical spill kit with an absorbent material suitable for combustible liquids to contain the spill.
-
Collect the Absorbed Material: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Conclusion: A Commitment to Safety
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
References
- PubChem. This compound.
- Hazardous Waste Class 3: Flammable Liquids. (2021, August 27). [Link]
- Oklahoma State University. Flammable and Combustible Liquid Safety. [Link]
- Glaze 'N Seal Products Inc. (2021, July 1).
- Hazardous Waste Experts. (2020, May 2).
- Arcwood Environmental. Hazardous Waste Class Definitions. [Link]
- Capot Chemical Co., Ltd. MSDS of 1-oxa-7-azaspiro[3.
- Hazardous Waste Materials Guide: Flammable Liquids. (n.d.). [Link]
- PubChem. 1-Oxa-7-azaspiro(3.5)nonane.
- French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
